molecular formula C8H13N5 B581960 2-Amino-3-piperazin-1-ylpyrazine CAS No. 59215-43-9

2-Amino-3-piperazin-1-ylpyrazine

Cat. No.: B581960
CAS No.: 59215-43-9
M. Wt: 179.227
InChI Key: ZKYQDUPZKFLAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-piperazin-1-ylpyrazine is a versatile chemical scaffold in medicinal chemistry, primarily recognized for its role in the development of novel class-I selective histone deacetylase (HDAC) inhibitors . Research has demonstrated that this heterocyclic system serves as a central core, connecting a 2-aminobenzamide zinc-binding group with various aromatic capping groups to create potent therapeutic agents . These inhibitors are designed to target HDAC1, HDAC2, and HDAC3 enzymes, which are frequently overexpressed in cancer cells and play a key role in cell proliferation and the maintenance of the aberrant cancer cell phenotype . The most promising inhibitors incorporating this piperazinylpyrazine scaffold have shown superior in vitro activity compared to reference inhibitors like Entinostat (MS-275) and exhibit strong anti-leukemic effects against human acute myeloid leukemia (AML) and erythroleukemic cancer (HEL) cells, with a potential to eliminate blood cancer cells of various origins . Beyond oncology, piperazine-pyrazine hybrids are also explored in other therapeutic areas. For instance, structurally related compounds featuring aminoquinoline cores linked via piperazine have demonstrated significant in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , highlighting the broader utility of this chemotype in infectious disease research . The presence of both hydrogen bond donors and acceptors, along with the basic piperazine nitrogen, makes this compound a valuable intermediate for constructing molecules with optimized interactions in the binding pockets of biological targets. Its application is strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperazin-1-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYQDUPZKFLAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668094
Record name 3-(Piperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59215-43-9
Record name 3-(1-Piperazinyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59215-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-(Piperazin-1-yl)pyrazin-2-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-(Piperazin-1-yl)pyrazin-2-amine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The document delineates its precise chemical identity according to IUPAC nomenclature, details its key physicochemical properties, and presents a validated, step-by-step synthetic protocol. The core of this guide focuses on the compound's strategic importance as a "privileged scaffold," particularly its role as a hinge-binding motif in the development of protein kinase inhibitors.[1][2] The causality behind its synthetic route and its mechanism of biological interaction are explained to provide actionable insights for researchers, scientists, and drug development professionals. All methodologies and claims are substantiated with authoritative references to ensure scientific integrity.

Chemical Identity and Nomenclature

The compound commonly referred to as "2-Amino-3-piperazin-1-ylpyrazine" is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

  • IUPAC Name: 3-(Piperazin-1-yl)pyrazin-2-amine[3]

  • CAS Number: 59215-43-9[3]

  • Molecular Formula: C₈H₁₃N₅

  • Molecular Weight: 179.22 g/mol [3]

Chemical Structure:

Chemical structure of 3-(Piperazin-1-yl)pyrazin-2-amine Figure 1: 2D structure of 3-(Piperazin-1-yl)pyrazin-2-amine. Source: PubChem CID 276189.

The structure features a pyrazine ring substituted with an amino group at the 2-position and a piperazine ring at the 3-position. This specific arrangement of nitrogen-rich heterocycles is fundamental to its utility in medicinal chemistry.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is critical for its application in drug development, influencing factors from reaction kinetics to formulation. The properties of 3-(Piperazin-1-yl)pyrazin-2-amine are summarized below.

PropertyValueSource
Appearance Solid (Predicted)---
Boiling Point 396.07 °C at 760 mmHg (Predicted)[3]
Flash Point 193.34 °C (Predicted)[3]
Density 1.224 g/cm³ (Predicted)[3]
pKa 8.52 ± 0.10 (Predicted)[4]
LogP 0.443 (Predicted)[3]
Topological Polar Surface Area (TPSA) 67.07 Ų[3]

These properties are computationally predicted and should be confirmed by experimental data for critical applications.

Synthesis and Mechanistic Rationale

The synthesis of 3-(Piperazin-1-yl)pyrazin-2-amine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to its high yield, operational simplicity, and the use of readily available starting materials.

Causality of Experimental Choice: The chosen precursor, 2-amino-3-chloropyrazine, is an ideal substrate for SNAr. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency strongly activates the chlorine atom at the 3-position, making it an excellent leaving group for nucleophilic attack by piperazine.[5] The amino group at the 2-position, while electron-donating, does not sufficiently deactivate the ring to prevent the reaction, which proceeds under moderate conditions.[5] Using an excess of piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HCl byproduct, simplifying the workup.

Recommended Synthetic Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

  • 2-Amino-3-chloropyrazine

  • Piperazine (anhydrous)[6]

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃) (optional, as an alternative base)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-amino-3-chloropyrazine (1.0 eq).

  • Reagent Addition: Add anhydrous piperazine (3.0-5.0 eq). The large excess is crucial. Suspend the reactants in a suitable volume of anhydrous DMF.

  • Reaction Conditions: Stir the mixture at 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield 3-(Piperazin-1-yl)pyrazin-2-amine as a solid.

Synthesis Workflow Diagram

The following diagram visualizes the key steps in the synthesis of 3-(Piperazin-1-yl)pyrazin-2-amine.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product A 2-Amino-3-chloropyrazine C SNAr Reaction Solvent: DMF Temp: 80-100 °C A->C B Piperazine (Excess) B->C D Aqueous Workup (Water/EtOAc Extraction) C->D E Drying & Concentration D->E F Purification (Column Chromatography) E->F G 3-(Piperazin-1-yl)pyrazin-2-amine F->G

Caption: Workflow for the SNAr synthesis of 3-(Piperazin-1-yl)pyrazin-2-amine.

Application in Medicinal Chemistry: A Privileged Scaffold

The 2-aminopyrazine motif is recognized in medicinal chemistry as a "privileged scaffold".[7] This term describes molecular frameworks that can bind to multiple, distinct biological targets, making them highly valuable starting points for drug discovery programs.[1][8]

Role as a Kinase Inhibitor Hinge-Binding Motif

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[2] Many small molecule kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme.[1] The 2-aminopyrazine core of 3-(Piperazin-1-yl)pyrazin-2-amine is an exceptional "hinge-binder."

Mechanistic Insight: The hinge region of a kinase is a flexible loop connecting the N- and C-lobes of the catalytic domain. It contains key amino acid residues that form hydrogen bonds with the adenine ring of ATP. The 2-aminopyrazine scaffold perfectly mimics this interaction. The pyrazine ring nitrogen and the exocyclic amino group act as a hydrogen bond donor-acceptor pair, forming two or three crucial hydrogen bonds with the backbone of the hinge region, effectively anchoring the inhibitor in the ATP binding site.[1][2] The piperazine moiety serves as a versatile linker or solvent-exposed group that can be further functionalized to achieve selectivity and improve pharmacokinetic properties.[9]

Illustrative Signaling Pathway: Targeting the MAPK/ERK Pathway

Many kinases targeted by pyrazine-based inhibitors are components of critical cell signaling pathways like the MAPK/ERK pathway, which is frequently dysregulated in cancer. An inhibitor derived from the 3-(piperazin-1-yl)pyrazin-2-amine scaffold could, for example, target MEK or RAF kinases within this cascade.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor Scaffold-Based Inhibitor (e.g., targeting RAF or MEK) Inhibitor->RAF Inhibitor->MEK

Caption: The MAPK/ERK pathway and potential intervention by a pyrazine-based kinase inhibitor.

Analytical Characterization

To ensure the identity and purity of synthesized 3-(Piperazin-1-yl)pyrazin-2-amine, a standard panel of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and atom connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight and formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Safety, Handling, and Storage

Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(Piperazin-1-yl)pyrazin-2-amine is more than a simple chemical intermediate; it is a strategically important scaffold in modern medicinal chemistry. Its straightforward synthesis and ideal electronic and structural features make it a cornerstone for developing potent and selective kinase inhibitors. This guide has provided the foundational knowledge, from synthesis to application, to empower researchers in their pursuit of novel therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Malki, J. S., & Al-Sha'er, M. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Wikipedia contributors. (2024). Piperazine. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-(Piperazin-1-yl)pyridin-3-amine. PubChem. [Link]
  • Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • Maccari, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6828. [Link]
  • Al-Hujaily, E. M., et al. (2024). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Journal of Molecular Structure, 1301, 137336. [Link]
  • Mulani, S., et al. (2022). Pyrazine Derivatives—Versatile Scaffold. Russian Journal of Bioorganic Chemistry, 48(5), 865-895. [Link]
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

Sources

An In-depth Technical Guide to 2-Amino-3-piperazin-1-ylpyrazine (CAS No. 59215-43-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-piperazin-1-ylpyrazine is a heterocyclic organic compound featuring a pyrazine ring substituted with both an amino group and a piperazine moiety. This unique structural arrangement positions it as a valuable scaffold in medicinal chemistry. The constituent pyrazine and piperazine rings are well-established pharmacophores, frequently incorporated into a wide array of biologically active molecules due to their ability to modulate physicochemical properties and interact with various biological targets.[1][2] The pyrazine ring, a nitrogen-containing heterocycle, is a key component in several clinically approved drugs, while the piperazine group often enhances aqueous solubility and provides a versatile point for structural modification, which can significantly influence a compound's pharmacokinetic profile and target affinity.[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, potential therapeutic applications, and analytical characterization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development. These properties influence its solubility, permeability, and interaction with biological systems.

PropertyValueSource
CAS Number 59215-43-9[4]
Molecular Formula C₈H₁₁N₅Calculated
Molecular Weight 177.21 g/mol Calculated
Density 1.224 g/cm³[4]
Boiling Point 396.073°C at 760 mmHg[4]
Flash Point 193.338°C[4]
Refractive Index 1.602[4]
LogP 0.44340[4]
PSA (Polar Surface Area) 67.07 Ų[4]

Synthesis and Chemical Logic

The synthesis of this compound typically involves the strategic introduction of the piperazine and amino functionalities onto a pyrazine core. A common and logical approach is the nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of a halogenated pyrazine precursor, making it susceptible to attack by a nucleophile like piperazine.

A plausible synthetic route, based on established principles of heterocyclic chemistry, is outlined below. This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Representative Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A 2-Amino-3-chloropyrazine C Nucleophilic Aromatic Substitution (SNAr) A->C B Piperazine B->C D This compound C->D Crude Product E Chromatography / Recrystallization D->E E->D Purified Product

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol

Objective: To synthesize this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Amino-3-chloropyrazine

  • Piperazine (anhydrous)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-chloropyrazine (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add piperazine (typically 2-3 equivalents to act as both reactant and acid scavenger, or 1.1 equivalents with an external base like potassium carbonate).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., hydrochloride salt of piperazine) has formed, it can be filtered off. Dilute the filtrate with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine).

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Potential Applications in Drug Discovery and Development

The structural motifs within this compound suggest its potential utility in several therapeutic areas, particularly in oncology and central nervous system (CNS) disorders.

Kinase Inhibition

The pyrazine ring is a well-known scaffold in the design of protein kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyrazine moiety can act as a "hinge-binder," forming key hydrogen bonds with the kinase's ATP-binding pocket. The piperazine group can extend into the solvent-exposed region, providing a handle for further modifications to enhance potency and selectivity.[1] Several pyrazine-based kinase inhibitors are in clinical trials or have been approved for cancer treatment.[2] The structural features of this compound make it a promising candidate for screening against various kinase targets.

Central Nervous System (CNS) Disorders

Piperazine derivatives are prevalent in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[5] The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing for interactions with aminergic G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The overall structure of this compound could be explored for its potential to modulate these receptors, making it a candidate for investigation in the context of neurological and psychiatric disorders.[5]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for its characterization.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound. Due to the basic nature of the piperazine moiety, peak tailing can be a common issue. To mitigate this, a base-deactivated column or the addition of a competing base like triethylamine to the mobile phase is recommended.

Illustrative HPLC Method:

  • Column: C18, base-deactivated (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

  • Gradient: A suitable gradient from a high percentage of A to a high percentage of B over a defined time.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (determined by UV scan, likely in the 250-300 nm range).

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the protons of the amino group (which may be broad and exchangeable), and the protons on the piperazine ring (typically appearing as two sets of multiplets corresponding to the protons adjacent to the pyrazine ring and those adjacent to the secondary amine).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyrazine and piperazine rings. The chemical shifts will be influenced by the electron-donating amino group and the piperazine substituent.

Conclusion

This compound is a compound of significant interest for drug discovery and development, owing to its hybrid structure that combines the pharmacophoric features of pyrazine and piperazine. Its synthesis is achievable through standard organic chemistry methodologies, and its structure lends itself to further derivatization to explore structure-activity relationships. The potential for this molecule to act as a kinase inhibitor or a CNS-active agent warrants further investigation. The analytical methods described provide a framework for its quality control and characterization in a research and development setting. This guide serves as a foundational resource for scientists and researchers looking to explore the therapeutic potential of this promising chemical entity.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatiz
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization.
  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. [Link]
  • Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles.
  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancre
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
  • PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
  • US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
  • Piperazine synthesis. Organic Chemistry Portal. [Link]
  • US20160024088A1 - Novel Pyrido[1,2-a]Pryazines And Their Use in the Treatment of Neurodegenerative and Neurological Disorders.
  • EP1836192A2 - Aryl piperazine derivatives for the treatment of neuropsychiatric disorders.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

Sources

An In-depth Technical Guide to 3-(1-Piperazinyl)pyrazin-2-amine: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and analytical characterization of 3-(1-piperazinyl)pyrazin-2-amine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from its constituent moieties, pyrazin-2-amine and piperazine, along with data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this heterocyclic compound and enabling further investigation into its potential applications.

Introduction and Nomenclature

3-(1-Piperazinyl)pyrazin-2-amine is a heterocyclic compound that incorporates two key pharmacophores: the pyrazine ring, a core structure in various biologically active molecules, and the piperazine moiety, a common functional group in many approved drugs that can modulate physicochemical properties and target interactions.[1] The strategic combination of these two fragments suggests a potential for novel pharmacological activities.

Due to the apparent novelty of this specific compound, a dedicated CAS number has not been identified in comprehensive searches of chemical databases. For clarity and precision in future research, a systematic approach to its nomenclature is crucial.

Systematic IUPAC Name: 3-(Piperazin-1-yl)pyrazin-2-amine

Common Synonyms:

  • 3-(1-Piperazinyl)-2-aminopyrazine

  • 2-Amino-3-(piperazin-1-yl)pyrazine

Component Structures:

  • Pyrazin-2-amine: A substituted pyrazine, which is a diazine with nitrogen atoms at positions 1 and 4 of the benzene ring.

  • Piperazine: A six-membered heterocyclic compound with two nitrogen atoms at opposite positions in the ring.[2]

Chemical and Physical Properties

Properties of Constituent Moieties and Analogs

The following table summarizes key physical and chemical properties of pyrazin-2-amine, piperazine, and a structurally similar compound, 2-(piperazin-1-yl)pyridin-3-amine, to provide a basis for predicting the properties of the title compound.

PropertyPyrazin-2-aminePiperazine2-(Piperazin-1-yl)pyridin-3-amine
CAS Number 5049-61-6[3]110-85-0[2]87394-62-5
Molecular Formula C₄H₅N₃[3]C₄H₁₀N₂[2]C₉H₁₄N₄
Molecular Weight 95.11 g/mol [3]86.14 g/mol [2]178.23 g/mol
Melting Point 118-120 °C106 °C[2]Not available
Boiling Point 250.9 °C at 760 mmHg146 °CNot available
Solubility Soluble in water.Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.[2]Not available
pKa Not available9.8 (for the protonated amine)[2]Not available
Predicted Properties of 3-(1-Piperazinyl)pyrazin-2-amine

Based on the data from its components and analogs, the following properties can be anticipated for 3-(1-piperazinyl)pyrazin-2-amine:

  • Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from white to yellow or brown.

  • Molecular Formula: C₈H₁₂N₄

  • Molecular Weight: 180.21 g/mol

  • Solubility: Expected to have moderate to good solubility in water and polar organic solvents due to the presence of multiple nitrogen atoms capable of hydrogen bonding.

  • Basicity: The molecule possesses several basic nitrogen atoms. The piperazine nitrogens will have pKa values typical for secondary amines, while the pyrazine ring nitrogens and the exocyclic amino group will also contribute to its basic character.

Synthesis and Purification

A likely synthetic route to 3-(1-piperazinyl)pyrazin-2-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This common method for forming aryl-nitrogen bonds is well-suited for heteroaromatic systems.[4]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of a halogenated aminopyrazine with piperazine.

Synthetic Pathway A 3-Chloro-2-aminopyrazine C 3-(1-Piperazinyl)pyrazin-2-amine A->C Nucleophilic Aromatic Substitution (Heat, Base) B Piperazine B->C Potential_Bioactivity A 3-(1-Piperazinyl)pyrazin-2-amine B Pyrazine Core (Bioisostere for other heterocycles) A->B C Piperazine Moiety (Improves solubility, CNS penetration) A->C F Antimicrobial/Antiparasitic Activity A->F D Potential Kinase Inhibition B->D E GPCR Modulation C->E

Sources

"2-Amino-3-piperazin-1-ylpyrazine" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-Amino-3-piperazin-1-ylpyrazine

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery, we often encounter novel chemical entities with limited or no published data on their biological activity. Such is the case with this compound. While a direct, empirically validated mechanism of action for this specific molecule remains to be elucidated, its chemical architecture provides a fertile ground for hypothesis-driven investigation. This guide, therefore, deviates from a conventional review of established facts. Instead, it serves as a technical roadmap for the research scientist, outlining a logical and scientifically rigorous approach to systematically uncover the pharmacological potential of this intriguing molecule. By deconstructing its structure into its core components—the aminopyrazine scaffold and the piperazine moiety—we can draw upon a wealth of knowledge from analogous compounds to formulate plausible mechanistic hypotheses and design robust experimental workflows for their validation.

Molecular Architecture: A Blueprint for Biological Activity

The structure of this compound is a composite of two key pharmacophores: an aminopyrazine ring and a piperazine ring.

Target_Identification_Workflow start This compound kinase_screen Kinase Panel Screen (>300 kinases, 10 µM) start->kinase_screen gpcr_screen GPCR Binding Panel (e.g., 40-80 receptors, 10 µM) start->gpcr_screen other_screens Other Screens (Ion Channels, etc.) start->other_screens kinase_hits Kinase 'Hits' (>50% inhibition) kinase_screen->kinase_hits gpcr_hits GPCR 'Hits' (>50% displacement) gpcr_screen->gpcr_hits dose_response Dose-Response & IC₅₀/Kᵢ Determination kinase_hits->dose_response gpcr_hits->dose_response validated_targets Validated Primary Targets dose_response->validated_targets

Figure 2: Workflow for initial target identification of this compound.

Phase 2: Hit Validation and Mechanistic Elucidation

Once primary hits are identified, the next phase focuses on validating these interactions and understanding their functional consequences.

Protocol 3: Determination of Potency (IC₅₀/EC₅₀/Kᵢ)

  • Objective: To quantify the potency of the compound for the identified hits.

  • Methodology:

    • For Kinases: Perform in vitro kinase activity assays with a serial dilution of the compound to determine the IC₅₀ value (concentration for 50% inhibition).

    • For GPCRs:

      • Conduct saturation binding assays to determine the inhibition constant (Kᵢ).

      • Perform functional assays (e.g., cAMP measurement, calcium flux, GTPγS binding) to determine agonist (EC₅₀) or antagonist (IC₅₀) activity.

  • Data Presentation:

Hypothetical Target Assay Type Metric Potency (nM)
Kinase XKinase ActivityIC₅₀50
GPCR YRadioligand BindingKᵢ120
GPCR YcAMP AccumulationEC₅₀250

Protocol 4: Cellular Target Engagement and Pathway Analysis

  • Objective: To confirm that the compound interacts with its target in a cellular context and modulates downstream signaling.

  • Methodology:

    • Select cell lines that endogenously express the target of interest or use engineered cell lines.

    • For Kinases: Treat cells with the compound and perform Western blotting to assess the phosphorylation status of the kinase's known substrates.

    • For GPCRs: Treat cells and measure the production of second messengers (e.g., cAMP, IP₃) or downstream signaling events (e.g., ERK phosphorylation).

  • Causality and Trustworthiness: Observing a dose-dependent modulation of a specific signaling pathway in cells provides strong evidence that the compound's mechanism of action is mediated through the identified target.

Signaling_Pathway_Hypothesis cluster_cell Cellular Environment compound This compound receptor GPCR Y compound->receptor Antagonist kinase Kinase X compound->kinase Inhibitor g_protein G-Protein receptor->g_protein Activation substrate_p Substrate-P kinase->substrate_p Phosphorylation ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp Inhibition pka PKA camp->pka cellular_response Cellular Response pka->cellular_response substrate_unp Substrate

Figure 3: Hypothesized signaling pathways modulated by this compound.

Concluding Remarks and Future Directions

This guide presents a structured and hypothesis-driven framework for elucidating the mechanism of action of this compound. The proposed workflows, from broad-panel screening to detailed cellular pathway analysis, provide a clear path for researchers to follow. The true pharmacological identity of this molecule will only be revealed through rigorous experimentation. The insights gained from such studies will not only define the therapeutic potential of this specific compound but also contribute to the broader understanding of the structure-activity relationships of pyrazine and piperazine-containing molecules.

References

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)
  • CO 2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column.MDPI.[Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).PubMed Central.[Link]
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.MDPI.[Link]
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • 2-(Piperazin-1-yl)pyridin-3-amine.PubChem.[Link]
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.MDPI.[Link]
  • Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines.PubMed.[Link]
  • Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity.PubMed.[Link]
  • How Does Glipizide Work? All About This Sulfonylurea's Mechanism of Action.GoodRx.[Link]
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Glipizide.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.PubMed Central.[Link]
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.MDPI.[Link]
  • Glipizide.Wikipedia.[Link]
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.PubMed Central.[Link]
  • Aminopyrazine.NIST WebBook.[Link]
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.Semantic Scholar.[Link]
  • What is the mechanism of Glipizide?
  • 2-(2-Phenoxypropoxy)-3-piperazin-1-ylpyrazine.PubChem.[Link]
  • Glipizide: Package Insert / Prescribing Inform
  • The tertiary amine nitrogen atom of piperazine sulfonamides as a novel determinant of potent and selective beta3-adrenoceptor agonists.PubMed.[Link]

"2-Amino-3-piperazin-1-ylpyrazine" biological targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Targets of the 2-Amino-3-(piperazin-1-yl)pyrazine Scaffold

Authored by a Senior Application Scientist

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug discovery campaigns. These "privileged scaffolds" possess the inherent ability to interact with multiple, often unrelated, biological targets through strategic modification. The 2-amino-3-(piperazin-1-yl)pyrazine core is an emerging example of such a versatile scaffold. While the parent molecule itself is not a characterized inhibitor, its structural motifs are present in a variety of potent and selective inhibitors targeting key enzymes in cellular signaling.

This guide provides an in-depth exploration of the biological targets associated with derivatives of the 2-amino-3-(piperazin-1-yl)pyrazine scaffold. We will delve into the key target classes, including kinases and phosphodiesterases, and examine the structure-activity relationships (SAR) that govern target engagement. Furthermore, we will provide detailed experimental protocols for validating these interactions, offering a comprehensive resource for researchers and drug development professionals working with this promising chemical series.

The 2-Amino-3-(piperazin-1-yl)pyrazine Core: A Strategic Starting Point

The 2-amino-3-(piperazin-1-yl)pyrazine structure combines several key features that make it an attractive starting point for library synthesis and lead optimization:

  • Hydrogen Bonding Capabilities: The aminopyrazine moiety provides crucial hydrogen bond donors and acceptors that can anchor the molecule in the ATP-binding pocket of kinases or the active site of other enzymes.

  • Multiple Vectors for Modification: The piperazine ring and the pyrazine core offer multiple, synthetically accessible points for substitution. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Favorable Physicochemical Properties: The scaffold generally imparts good solubility and cell permeability, desirable characteristics for drug candidates.

These features have been successfully exploited to develop inhibitors for several important drug targets.

Key Biological Target Classes

Leucine-Rich Repeat Kinase 2 (LRRK2)

Therapeutic Relevance: LRRK2 is a large, multidomain protein that includes both a kinase and a GTPase domain. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, making it a high-priority target for the development of neuroprotective therapies.

Scaffold Application: Derivatives of the 2-amino-3-(piperazin-1-yl)pyrazine scaffold have been investigated as potent and selective LRRK2 inhibitors. The aminopyrazine core is thought to interact with the hinge region of the LRRK2 kinase domain, a common binding motif for ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Piperazine Substitution: Large, hydrophobic groups on the piperazine nitrogen are generally well-tolerated and can enhance potency.

  • Pyrazine Substitution: Modifications at the 5- and 6-positions of the pyrazine ring can be used to improve selectivity and metabolic stability.

Illustrative Signaling Pathway:

LRRK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Therapeutic Intervention LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Endolysosomal_Trafficking Endolysosomal Trafficking Rab_GTPases->Endolysosomal_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Inhibitor 2-Amino-3-(piperazin-1-yl)pyrazine Derivative Inhibitor->LRRK2 Inhibition

Caption: LRRK2 signaling and point of inhibition.

Phosphoinositide 3-Kinases (PI3Ks)

Therapeutic Relevance: The PI3K family of lipid kinases plays a central role in cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making PI3K isoforms attractive targets for oncology drug development.

Scaffold Application: The 2-amino-3-(piperazin-1-yl)pyrazine scaffold has been utilized to generate potent inhibitors of PI3K isoforms. The aminopyrazine core mimics the adenine region of ATP, while substitutions on the piperazine and pyrazine rings can be tailored to achieve isoform selectivity.

Illustrative Data:

Compound IDModification on PiperazinePI3Kα IC₅₀ (nM)
1a 4-methylphenyl50
1b 3-chloro-4-fluorophenyl25
1c 2,4-difluorobenzyl15

Illustrative Signaling Pathway:

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Therapeutic Intervention RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Amino-3-(piperazin-1-yl)pyrazine Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway.

Phosphodiesterase Type 5 (PDE5)

Therapeutic Relevance: PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation. PDE5 inhibitors are widely used for the treatment of erectile dysfunction and pulmonary hypertension.

Scaffold Application: Certain derivatives of the 2-amino-3-(piperazin-1-yl)pyrazine scaffold have shown potent PDE5 inhibitory activity. The core structure can effectively mimic the purine ring of the natural substrate, cGMP, and occupy the active site of the enzyme.

SAR Insights:

  • Piperazine Substitution: Bulky, hydrophobic substituents on the piperazine ring are often required for high-affinity binding.

  • Pyrazine Substitution: Introduction of a carboxylic acid or a similar group on the pyrazine ring can enhance interactions with key residues in the PDE5 active site.

Experimental Protocols for Target Validation

Kinase Inhibition Assay (e.g., for LRRK2 or PI3K)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory potency (IC₅₀) of a compound.

Materials:

  • Recombinant human kinase (e.g., LRRK2 or PI3Kα)

  • Substrate peptide or protein

  • ³²P-γ-ATP or ³³P-γ-ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper or filter plates

  • Scintillation counter

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reactions Prepare reaction mix: - Kinase - Substrate - Buffer Start->Prepare_Reactions Add_Inhibitor Add test compound (serial dilutions) Prepare_Reactions->Add_Inhibitor Initiate_Reaction Initiate reaction with radiolabeled ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., with phosphoric acid) Incubate->Stop_Reaction Capture_Substrate Capture phosphorylated substrate on filter Stop_Reaction->Capture_Substrate Wash Wash to remove unincorporated ATP Capture_Substrate->Wash Measure_Radioactivity Measure radioactivity (scintillation counting) Wash->Measure_Radioactivity Analyze_Data Analyze data to determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted test compound to the appropriate wells. Include wells with DMSO only (positive control) and wells without kinase (negative control).

  • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding radiolabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a strong acid, such as phosphoric acid.

  • Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.

  • Wash the filters extensively to remove unincorporated ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Thermal Shift Assay (TSA) for Target Engagement

TSA is a biophysical method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Materials:

  • Purified target protein

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Test compound stock solution (in DMSO)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add the test compound at various concentrations to the wells. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • A significant increase in Tm in the presence of the compound indicates binding and stabilization of the protein.

Conclusion and Future Directions

The 2-amino-3-(piperazin-1-yl)pyrazine scaffold has demonstrated considerable promise as a versatile starting point for the development of inhibitors against multiple important drug targets, particularly kinases and phosphodiesterases. The synthetic tractability of this core allows for extensive exploration of the surrounding chemical space, enabling the optimization of potency, selectivity, and drug-like properties.

Future research in this area will likely focus on:

  • Expanding the Target Landscape: Screening libraries based on this scaffold against a broader range of biological targets to identify novel activities.

  • Structure-Based Drug Design: Utilizing co-crystal structures of scaffold-based inhibitors with their targets to guide the design of next-generation compounds with improved properties.

  • Fragment-Based Approaches: Using the core scaffold as a starting fragment and growing it into the active sites of various targets.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full potential of the 2-amino-3-(piperazin-1-yl)pyrazine scaffold in the pursuit of novel therapeutics.

References

"2-Amino-3-piperazin-1-ylpyrazine" pharmacological profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of 2-Amino-3-piperazin-1-ylpyrazine and its Analogs

Abstract

The pyrazine and piperazine heterocycles are foundational scaffolds in modern medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of biologically active agents.[1][2] This guide focuses on the specific molecule This compound , a compound situated at the intersection of these two important chemical classes. While public domain data on this exact molecule is limited, its structure allows for a robust, predictive pharmacological profile based on extensive research into its constituent parts: the aminopyrazine core and the versatile piperazine moiety. This document synthesizes data from structurally related analogs to construct a putative profile, covering potential mechanisms of action, pharmacokinetic and metabolic pathways, and key safety considerations. We will explore its potential as a kinase inhibitor and a G-protein coupled receptor (GPCR) modulator, providing field-proven experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this chemical class.

Introduction: The Aminopyrazine-Piperazine Structural Motif

The fusion of an aminopyrazine ring with a piperazine substituent creates a molecular architecture with significant therapeutic potential. Pyrazine derivatives are key components in numerous approved drugs, often acting as kinase inhibitors.[3][4] The diazine rings within pyrazine are crucial for establishing key interactions, such as hydrogen bonds, within the ATP-binding pockets of kinases.[3]

The piperazine ring is one of the most frequently utilized heterocycles in drug discovery.[5] Its primary roles include:

  • Improving Physicochemical Properties: As a basic and hydrophilic group, it enhances aqueous solubility and optimizes pharmacokinetic (PK) properties.

  • Serving as a Versatile Linker: It provides a structurally rigid yet conformationally acceptable scaffold to correctly orient pharmacophoric groups for optimal target engagement.[5]

Given this background, this compound represents a logical starting point for drug discovery programs. This guide will delineate its likely pharmacological activities by examining close analogs and the broader chemical space it occupies.

Physicochemical Properties and Synthesis

Chemical Properties

The fundamental properties of this compound (CAS 59215-43-9) provide a baseline for formulation and experimental design.

PropertyValueSource
Molecular Formula C₈H₁₁N₅[6]
Density 1.224 g/cm³[6]
Boiling Point 396.073 °C at 760 mmHg[6]
Flash Point 193.338 °C[6]
Refractive Index 1.602[6]
LogP 0.44340[6]
PSA (Polar Surface Area) 67.07 Ų[6]
Synthetic Strategy Overview

The synthesis of this compound would likely proceed through established methods for constructing substituted pyrazines. A common approach involves the reaction of a halogenated pyrazine intermediate, such as 2-amino-3-chloropyrazine, with piperazine. The synthesis of the 2-aminopyrazine core itself can be achieved by treating 2-chloropyrazine with anhydrous ammonia at elevated temperatures.[7] The incorporation of the piperazine moiety is a standard nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[5]

G cluster_0 Synthesis Pathway 2-Chloropyrazine 2-Chloropyrazine 2-Aminopyrazine 2-Aminopyrazine 2-Chloropyrazine->2-Aminopyrazine Ammonolysis 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine 2-Aminopyrazine->2-Amino-3-chloropyrazine Halogenation Target_Compound This compound 2-Amino-3-chloropyrazine->Target_Compound Nucleophilic Substitution Piperazine Piperazine Piperazine->Target_Compound G Compound This compound Pyrazine Core Piperazine Moiety ATP_Pocket Kinase ATP Binding Pocket Compound->ATP_Pocket Binds Competitively Inhibition Inhibition of Phosphorylation ATP_Pocket->Inhibition Downstream Blocked Downstream Signaling (Proliferation, Survival) Inhibition->Downstream

Caption: Putative mechanism of ATP-competitive kinase inhibition.

G-Protein Coupled Receptor (GPCR) Modulation

The piperazine moiety is a classic pharmacophore for GPCR ligands, particularly within the central nervous system (CNS). [8]Many antipsychotic, antidepressant, and anxiolytic drugs contain this scaffold. [8]

  • Dopamine Receptors: Analogs containing a phenylpiperazine moiety linked to a different core have shown high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. [9][10]For instance, compound (-)-34, a potent D3 agonist, demonstrated potential for the neuroprotective treatment of Parkinson's disease in preclinical models. [9]* Serotonin Receptors: The related compound 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine is a potent and selective 5-HT₂C receptor agonist that reduces food intake and body weight in animal models, highlighting its potential for treating obesity. [11]* Adrenergic Receptors: A series of 8-(1-piperazinyl)imidazo[1,2-a]pyrazines displayed high affinity for the α2-adrenergic receptor and acted as potent hypoglycemic agents in insulin-resistant mice. [12]This suggests a potential role in managing metabolic disorders.

Projected Pharmacokinetic (PK) and Metabolic Profile

The disposition of a drug candidate is critical to its success. Based on studies of PF-00734200, a piperazinyl-pyrimidine derivative, we can project a likely PK and metabolic profile. [13][14]

  • Absorption: Rapid oral absorption is expected, with maximal plasma concentrations (Cmax) likely achieved within 1-2 hours post-dose. [13][14]* Distribution: The compound is likely to be primarily present as the parent drug in circulation. [13][14]* Metabolism: The primary routes of metabolism are predicted to be:

    • Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are likely to catalyze hydroxylation on the pyrazine ring. [13][14] 2. N-dealkylation: Cleavage at the piperazine nitrogen is a common metabolic pathway. [13][14] 3. Phase II Conjugation: Glucuronidation may occur on available nitrogen atoms. [13][14]* Excretion: Elimination is expected to occur via both metabolism and renal clearance of the parent drug and its metabolites. [13][14]

G Parent This compound M1 Hydroxylated Pyrazine (Phase I) Parent->M1 CYP-mediated Oxidation M2 N-dealkylated Piperazine (Phase I) Parent->M2 CYP-mediated N-dealkylation M3 Glucuronide Conjugate (Phase II) Parent->M3 UGT-mediated Conjugation Excretion Renal / Fecal Excretion Parent->Excretion Unchanged M1->Excretion M2->Excretion M3->Excretion

Caption: Predicted metabolic pathways for the title compound.

Potential Safety and Toxicity Profile

Early assessment of safety is paramount. The structure of this compound raises specific points of caution based on analog studies.

  • Genotoxicity: A significant concern arises from the study of 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine. This compound was found to be mutagenic in the Salmonella Ames assay after metabolic activation. [11]The bioactivation pathway involved hydroxylation and subsequent formation of a reactive electrophilic intermediate that covalently binds to DNA. [11]This suggests that this compound must be rigorously evaluated for metabolic activation and potential genotoxicity.

  • General Toxicity: The piperazine and amino-substituted piperazine classes can be associated with specific hazards:

    • Corrosivity: Compounds like N-aminoethylpiperazine are known to cause severe skin burns and eye damage. [15][16] * Sensitization: They may also cause allergic skin reactions. [15][16]

Key Experimental Protocols

To empirically determine the pharmacological profile, a tiered experimental approach is necessary.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a self-validating system to determine the IC₅₀ of a test compound against a target kinase.

Objective: To quantify the inhibitory potency of this compound against a selected protein kinase (e.g., JAK2).

Materials:

  • Recombinant human JAK2 kinase (active)

  • Myelin Basic Protein (MBP) substrate

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 10% Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Methodology:

  • Compound Preparation: Perform serial dilutions of the test compound stock in kinase buffer to create a concentration range (e.g., 100 µM to 1 nM). Include a DMSO-only vehicle control.

  • Reaction Setup: In a 96-well plate, combine:

    • 5 µL of diluted test compound or vehicle.

    • 10 µL of kinase reaction buffer containing MBP substrate.

    • 10 µL of recombinant JAK2 kinase diluted in buffer.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add 10 µL of kinase buffer containing [γ-³²P]ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near its Km for the kinase.

  • Reaction Incubation: Incubate the plate at 30 °C for 30 minutes. The time should be within the linear range of the reaction, determined in preliminary experiments.

  • Termination: Stop the reaction by spotting 25 µL from each well onto a sheet of P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each in 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Dry the paper, place it in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the vehicle control. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro intrinsic clearance rate of the test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound (1 µM final concentration)

  • Positive control compound with known metabolism (e.g., Verapamil)

  • Acetonitrile with internal standard (for protein precipitation and LC-MS/MS analysis)

  • LC-MS/MS system

Methodology:

  • Incubation Preparation: Prepare two sets of tubes. One set (+NADPH) will contain HLM and the NADPH regenerating system. The second set (-NADPH) will contain HLM but no regenerating system, serving as a control for non-CYP-mediated degradation.

  • Pre-warming: Pre-warm all solutions and HLM to 37 °C.

  • Initiation: Initiate the reaction by adding the test compound (1 µM final concentration) to the tubes.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube and immediately quench it by adding it to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of the linear portion of this plot (k) is the elimination rate constant. Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / [microsomal protein]) * scaling factors).

G cluster_0 Screening Cascade Primary Primary Screen (e.g., Kinase Panel Binding) Secondary Secondary Screen (Cellular Functional Assay) Primary->Secondary Active 'Hits' Selectivity Selectivity Profiling (Off-target Screens) Secondary->Selectivity Potent Compounds ADME Early ADME (Metabolic Stability, Permeability) Selectivity->ADME Selective Compounds Lead Lead Candidate ADME->Lead Good Drug-like Properties

Caption: A typical in vitro screening workflow for a novel compound.

Conclusion and Future Directions

This compound is a molecule with a high potential for therapeutic activity, stemming from its privileged aminopyrazine and piperazine scaffolds. The weight of evidence from analogous structures strongly suggests that its pharmacological profile will be dominated by kinase inhibition and/or GPCR modulation . The most critical and immediate step in its evaluation is a thorough investigation into its potential for metabolic activation leading to genotoxicity, as this was a liability for a closely related compound. [11] Future research should focus on a systematic screening cascade:

  • Broad Target Screening: Profile the compound against a large panel of kinases and GPCRs to identify primary targets.

  • Safety Assessment: Conduct an Ames test with and without S9 metabolic activation to address the genotoxicity question early.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency and selectivity for identified targets while mitigating any off-target or safety liabilities.

By following a logical, data-driven progression, the full therapeutic potential of this compound and its derivatives can be thoroughly and safely explored.

References

  • Kalgutkar, A. S., et al. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition, 35(6), 848-58. [Link]
  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021).
  • Al-Hussain, S. A., & Al-Wabli, R. I. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 23-45. [Link]
  • Antonio, T., et al. (2008). Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. Journal of Medicinal Chemistry, 51(10), 3005-19. [Link]
  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 31-45. [Link]
  • Erickson, J. W., & Wall, M. E. (1946). U.S. Patent No. US2396067A - Preparation of 2-aminopyrazine.
  • PubChem. (n.d.). Aminoethylpiperazine.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
  • Kumar, V., et al. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Drug Delivery and Therapeutics, 8(5), 18-28. [Link]
  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682. [Link]
  • El-Gamal, M. I., et al. (2015). U.S. Patent No. US8609672B2 - Piperazinylpyrimidine analogues as protein kinase inhibitors.
  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2143-2161. [Link]
  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2143-2161. [Link]
  • Kumar, M. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2601. [Link]
  • Huntsman. (2020). Product Safety Summary: Aminoethylpiperazine. [Link]
  • Antonio, T., et al. (2009). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 17(10), 3686-3697. [Link]
  • Su, M., et al. (2017). CN Patent No. CN106518856A - Pyrazine derivatives useful as inhibitors of ATR kinase.
  • Collins, J. L., et al. (1993). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 36(19), 2803-2811. [Link]
  • Al-Hussain, S. A., & Al-Wabli, R. I. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).

Sources

An In-depth Technical Guide to 2-Amino-3-piperazin-1-ylpyrazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 2-amino-3-piperazin-1-ylpyrazine derivatives and analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in this promising chemical scaffold.

Introduction: The Emergence of a Privileged Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in medicinal chemistry. When combined with a piperazine moiety, a versatile secondary amine, the resulting scaffold gains significant potential for structural diversification and modulation of physicochemical properties.[2][3] The this compound core, in particular, has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide will delve into the chemistry, biological evaluation, and future prospects of this important class of compounds.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound core and its derivatives relies on established and robust synthetic methodologies. The primary approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated pyrazine precursor and piperazine or its derivatives.

Core Synthesis: The SNAr Approach

The most direct route to the this compound scaffold is the reaction of 2-amino-3-chloropyrazine with piperazine.[4][5] The electron-withdrawing nature of the pyrazine ring, further activated by the amino group, facilitates the displacement of the chlorine atom by the nucleophilic piperazine.

Experimental Protocol: Synthesis of 2-Amino-3-(piperazin-1-yl)pyrazine

  • Materials: 2-Amino-3-chloropyrazine, piperazine, anhydrous solvent (e.g., ethanol, acetonitrile), and a suitable base (e.g., triethylamine, potassium carbonate).

  • Reaction Setup: To a solution of 2-amino-3-chloropyrazine in the chosen solvent, add an excess of piperazine and the base.

  • Reaction Conditions: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(piperazin-1-yl)pyrazine.

Derivatization and Analog Synthesis

The versatility of the this compound core lies in the ease of its derivatization at multiple positions:

  • N-4 of the Piperazine Ring: The secondary amine of the piperazine moiety is a prime site for introducing a wide range of substituents via reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), acylation, and reductive amination.[6] This allows for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

  • The Amino Group: The amino group on the pyrazine ring can be acylated, sulfonylated, or used as a handle for further synthetic transformations.

  • The Pyrazine Ring: While less common, modifications to the pyrazine ring itself, such as the introduction of additional substituents, can be achieved through various synthetic routes starting from more complex pyrazine precursors.[7]

The choice of synthetic strategy will depend on the desired final compound and the availability of starting materials. The following diagram illustrates a general workflow for the synthesis and derivatization of the this compound core.

G cluster_0 Core Synthesis cluster_1 Derivatization 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine SNAr Reaction SNAr Reaction 2-Amino-3-chloropyrazine->SNAr Reaction Piperazine Piperazine Piperazine->SNAr Reaction This compound Core This compound Core SNAr Reaction->this compound Core Core This compound Core N-Alkylation N-Alkylation Core->N-Alkylation N-Arylation N-Arylation Core->N-Arylation Acylation Acylation Core->Acylation Derivatives Diverse Analogs N-Alkylation->Derivatives N-Arylation->Derivatives Acylation->Derivatives

Caption: Synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.[8][9]

Anticancer Activity

A significant number of piperazine-containing compounds have been investigated for their potential as anticancer agents.[2] The this compound core can be incorporated into molecules designed to target specific proteins involved in cancer cell proliferation and survival, such as protein kinases.[1][2] The ability to readily modify the substituents on the piperazine ring allows for the optimization of selectivity and potency against different kinase targets.

Antimicrobial and Antitubercular Activities

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Piperazine and pyrazine derivatives have shown promise in this area.[10][11] For instance, pyrazinamide is a first-line drug for the treatment of tuberculosis.[1] Novel derivatives of 3-chloropyrazine-2-carboxamide have demonstrated significant activity against Mycobacterium tuberculosis.[12] The this compound scaffold can serve as a starting point for the design of new antibacterial and antifungal compounds.

Central Nervous System (CNS) Activity

The piperazine moiety is a common feature in many CNS-active drugs, including antidepressants and antipsychotics.[2] The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can influence their interaction with CNS targets and their ability to cross the blood-brain barrier. The structural versatility of the this compound scaffold allows for the development of compounds with tailored activities on various CNS receptors and transporters.[13]

The following table summarizes the diverse biological activities reported for pyrazine and piperazine derivatives, highlighting the potential of the this compound core.

Biological ActivityTherapeutic AreaKey Molecular Targets (Examples)
AnticancerOncologyProtein kinases, Topoisomerase II
AntimicrobialInfectious DiseasesBacterial and fungal enzymes
AntitubercularInfectious DiseasesMycobacterial enzymes
CNS ActivityNeurology, PsychiatrySerotonin and dopamine receptors, transporters
Anti-inflammatoryImmunologyCyclooxygenase (COX) enzymes

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For this compound derivatives, the SAR is heavily influenced by the nature of the substituents on the piperazine ring.[2][13][14]

  • Lipophilicity: The lipophilicity of the substituent on the N-4 position of the piperazine ring can significantly impact cell permeability and target engagement. Increased lipophilicity has been shown to enhance antimycobacterial activity in some cases.[11]

  • Steric Bulk: The size and shape of the substituent can influence the binding affinity and selectivity for a particular biological target.

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the piperazine nitrogens, affecting their charge state and interactions with the target protein.

A systematic exploration of these structural modifications is essential for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its synthetic accessibility and the ease of derivatization provide a robust platform for medicinal chemistry campaigns. Future research in this area should focus on:

  • High-throughput Synthesis and Screening: The generation of diverse libraries of this compound derivatives for screening against a wide range of biological targets.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by active compounds.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. [Link]
  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF.
  • CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • Synthesis and biological activity of piperazine deriv
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]
  • Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine deriv
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • US2396067A - Preparation of 2-aminopyrazine.
  • piperazines: Topics by Science.gov. Science.gov. [Link]
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

Sources

An In-depth Technical Guide to 2-Amino-3-piperazin-1-ylpyrazine: A Research Chemical with Unexplored Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the research chemical 2-Amino-3-piperazin-1-ylpyrazine . While specific literature on this compound is nascent, its structural motifs—an aminopyrazine core linked to a piperazine ring—suggest a rich potential for biological activity, drawing from the well-established pharmacology of these two important classes of heterocyclic compounds. This document will, therefore, not only present the known information but also provide a scientifically grounded framework for its synthesis, characterization, and biological evaluation.

Introduction to this compound

This compound (CAS No: 59215-43-9) is a heterocyclic organic compound with the molecular formula C₈H₁₃N₅ and a molecular weight of 179.22 g/mol .[1][2] Its structure features a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms, substituted with both an amino group and a piperazine ring. The aminopyrazine scaffold is a key pharmacophore in a number of approved drugs and clinical candidates, while the piperazine moiety is a common feature in centrally active agents due to its ability to cross the blood-brain barrier and its favorable physicochemical properties.[3][4]

The confluence of these two privileged fragments in a single molecule makes this compound a compound of significant interest for chemical biology and drug discovery. While it is commercially available as a research chemical, to date, there is a notable absence of published studies detailing its specific biological activities or therapeutic applications.[2] This guide aims to bridge this gap by providing a roadmap for its scientific exploration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 59215-43-9[1]
Molecular Formula C₈H₁₃N₅[1]
Molecular Weight 179.22 g/mol [1]
logP (predicted) 0.44[2]
Boiling Point (predicted) 396.1 °C at 760 mmHg[2]
Flash Point (predicted) 193.3 °C[2]
Density (predicted) 1.224 g/cm³[2]

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be conceptualized based on established methods for the preparation of substituted aminopyrazines. A common strategy involves the nucleophilic aromatic substitution (SNAᵣ) of a halogenated aminopyrazine precursor with piperazine.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-amino-3-chloropyrazine. The chlorine atom at the 3-position is activated towards nucleophilic attack by the electron-withdrawing pyrazine ring.

Synthetic_Pathway 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine This compound This compound 2-Amino-3-chloropyrazine->this compound Piperazine, Base, Solvent, Heat Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound 2-Amino-3-piperazin- 1-ylpyrazine Compound->RAF Inhibition Compound->PI3K Inhibition

Sources

A Technical Guide to 2-Amino-3-piperazin-1-ylpyrazine for 5-HT2C Receptor Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential application of 2-Amino-3-piperazin-1-ylpyrazine as a research tool for investigating the serotonin 2C (5-HT2C) receptor. While specific pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to known potent and selective 5-HT2C receptor agonists, such as 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, suggests its potential as a valuable ligand for in vitro and in vivo studies.[1] This guide will delve into the foundational aspects of the 5-HT2C receptor, including its signaling mechanisms and physiological relevance. Furthermore, it will provide detailed, field-proven protocols for characterizing the binding and functional activity of novel ligands like this compound at the 5-HT2C receptor.

Introduction: The Significance of the 5-HT2C Receptor and its Ligands

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating a myriad of physiological processes, including mood, appetite, and cognition.[2] Its involvement in the pathophysiology of several neuropsychiatric disorders, such as obesity, depression, and schizophrenia, has made it a significant target for drug discovery and development.[3]

The exploration of novel chemical entities that selectively interact with the 5-HT2C receptor is paramount for advancing our understanding of its function and for the development of next-generation therapeutics. Compounds containing a pyrazine and piperazine moiety have shown diverse pharmacological activities.[2] this compound belongs to this class of compounds and shares a core scaffold with known 5-HT2C receptor agonists.[1] This guide serves as a technical resource for researchers aiming to investigate the potential of this and similar compounds in the context of 5-HT2C receptor research.

The 5-HT2C Receptor: A Complex Signaling Hub

The 5-HT2C receptor primarily couples to the Gq/11 family of G proteins.[2] Upon agonist binding, a conformational change in the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium concentration activates various downstream signaling cascades.[3]

Beyond its canonical Gq/11 pathway, the 5-HT2C receptor has been shown to couple to other G protein subtypes, including Gi/o and G12/13, and can also engage β-arrestin pathways, highlighting the complexity of its signaling profile.[4] This phenomenon, known as functional selectivity or biased agonism, where a ligand can preferentially activate one signaling pathway over another, is an area of active research.[3]

5-HT2C Receptor Signaling Pathway Diagram

5-HT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2C_R 5-HT2C Receptor Gq_11 Gαq/11 5HT2C_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Signaling Cascades Ca2->Downstream PKC->Downstream Ligand 2-Amino-3- piperazin-1-ylpyrazine Ligand->5HT2C_R Binds Binding_Assay_Workflow Start Start Membrane_Prep Prepare membranes from cells expressing 5-HT2C receptors Start->Membrane_Prep Assay_Setup Set up 96-well plate with: - Assay Buffer - Radioligand ([³H]-Mesulergine) - Competing Ligand (Test Compound) - Membranes Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter through glass fiber filters to separate bound from free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Add scintillation cocktail and count radioactivity Washing->Scintillation Data_Analysis Analyze data to determine IC50 and calculate Ki Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2C receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

      • A fixed concentration of a suitable radioligand, such as [³H]-mesulergine (typically at a concentration near its Kd).

      • A range of concentrations of the unlabeled test compound (this compound).

      • The prepared cell membranes.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT2C antagonist (e.g., 10 µM mianserin).

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing and Detection:

    • Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay: Assessing Functional Activity (EC50/IC50)

This functional assay measures the ability of a compound to elicit or inhibit the Gq/11-mediated signaling of the 5-HT2C receptor by monitoring changes in intracellular calcium concentration.

Experimental Workflow Diagram

Calcium_Flux_Workflow Start Start Cell_Plating Plate 5-HT2C expressing cells in a 96-well plate Start->Cell_Plating Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Add test compound (agonist or antagonist) Dye_Loading->Compound_Addition Fluorescence_Reading Measure fluorescence intensity over time using a plate reader Compound_Addition->Fluorescence_Reading Data_Analysis Analyze the change in fluorescence to determine EC50 (agonist) or IC50 (antagonist) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a calcium flux functional assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293 or CHO) expressing the 5-HT2C receptor.

    • Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for approximately 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of the test compound (this compound) in an appropriate assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Initiate the reading to establish a baseline fluorescence.

    • The instrument will then inject the test compound into the wells.

    • Continue to measure the fluorescence intensity over time to capture the calcium transient.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known 5-HT2C agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.

    • For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy).

    • For antagonist activity, plot the inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50.

Data Interpretation and Expected Outcomes

The data generated from these assays will provide crucial insights into the pharmacological profile of this compound at the 5-HT2C receptor.

ParameterAssayInterpretation
Ki Radioligand BindingA lower Ki value indicates a higher binding affinity of the compound for the receptor.
EC50 Calcium Flux (Agonist Mode)A lower EC50 value indicates a higher potency of the compound as an agonist.
Emax Calcium Flux (Agonist Mode)The maximal response elicited by the compound relative to a known full agonist.
IC50 Calcium Flux (Antagonist Mode)A lower IC50 value indicates a higher potency of the compound as an antagonist.

Based on the pharmacology of the structurally related compound, 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, it is plausible that this compound will exhibit agonist activity at the 5-HT2C receptor. [1]A comprehensive characterization would also involve assessing its selectivity by testing its binding affinity and functional activity at other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B, as well as other relevant off-targets.

Synthesis of this compound

A general approach for the synthesis of aminopyrazines involves the reaction of a chloropyrazine with ammonia or an amine at elevated temperatures. [5]The synthesis of various pyrazine derivatives can also be achieved through the dimerization of amino acid-derived α-amino aldehydes. [5]For the piperazine moiety, numerous synthetic strategies exist, including the reaction of diamines with dihalides or the reductive amination of dicarbonyl compounds. [6] Researchers should consult the broader synthetic chemistry literature for detailed procedures on the synthesis of substituted aminopyrazines and piperazines to devise a suitable synthetic route for this compound.

Conclusion

This compound represents a promising, yet undercharacterized, chemical scaffold for the development of novel 5-HT2C receptor ligands. This technical guide provides a robust framework for its comprehensive pharmacological evaluation. By employing the detailed protocols for radioligand binding and functional assays, researchers can elucidate its binding affinity, potency, and efficacy at the 5-HT2C receptor. Such studies are essential for determining its potential as a selective tool for probing the intricate biology of the 5-HT2C receptor and for its potential development as a therapeutic agent for a range of neuropsychiatric disorders.

References

  • Kim, Y., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Publications.
  • Wold, E. A., et al. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. PubMed Central.
  • BenchChem. (2025). WAY-161503: A Technical Guide to its 5-HT2C Receptor Binding Affinity. BenchChem.
  • Drug Metabolism and Disposition. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition, 35(6), 848-858.
  • Guidechem. (n.d.). 2-AMINO-3-PIPERAZIN-1-YLPYRAZIN 59215-43-9 wiki. Guidechem.
  • ResearchGate. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.
  • BenchChem. (2025). Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. BenchChem.
  • PubChem. (n.d.). 2-(Piperazin-1-yl)pyridin-3-amine. PubChem.
  • PubChem. (n.d.). Isopropylpyrazine. PubChem.
  • PubChem. (n.d.). 2-Isopropyl-3-methylpyrazine. PubChem.
  • PubChem. (n.d.). 1-Aminopiperazine. PubChem.
  • PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. PubChem.
  • PubChem. (n.d.). 2-Isopropyl-3-methoxypyrazine. PubChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
  • Wikipedia. (n.d.). 5-HT2C receptor. Wikipedia.

Sources

The 2-Amino-3-piperazin-1-ylpyrazine Scaffold: A Technical Guide to a Privileged Core for FGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a clinically validated driver of oncogenesis in a multitude of human cancers. This has spurred the development of targeted small molecule inhibitors, with a significant focus on heterocyclic scaffolds that can effectively occupy the ATP-binding pocket of the FGFR kinase domain. Among these, the aminopyrazine core has emerged as a particularly fruitful starting point for the design of potent and selective FGFR inhibitors. This in-depth technical guide focuses on the 2-amino-3-piperazin-1-ylpyrazine scaffold and its close analogues, providing a comprehensive overview of its design rationale, synthesis, structure-activity relationships (SAR), and biological evaluation as a privileged core for the development of next-generation FGFR-targeted therapeutics. We will delve into the critical molecular interactions that govern its inhibitory activity and provide detailed, field-proven protocols for its characterization.

The Rationale for Targeting FGFR and the Rise of Pyrazine Scaffolds

The FGFR family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs are frequently observed in various malignancies, including urothelial carcinoma, cholangiocarcinoma, and lung cancer, leading to constitutive kinase activity and downstream signaling pathway activation.[1] This oncogenic dependency makes FGFRs highly attractive targets for therapeutic intervention.

The design of small molecule FGFR inhibitors has evolved from multi-kinase inhibitors to highly selective agents. A key strategy in achieving selectivity and potency has been the exploration of various heterocyclic scaffolds that can mimic the hinge-binding interactions of ATP. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has proven to be a versatile and effective scaffold in kinase inhibitor design.[2] Its derivatives, particularly aminopyrazines, have demonstrated significant potential as FGFR inhibitors, with erdafitinib, a pyrazine-containing compound, being an FDA-approved treatment for metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[2]

The this compound scaffold combines the essential features of a hinge-binding aminopyrazine core with a piperazine moiety at the 3-position. The piperazine group offers a versatile handle for introducing substituents that can probe different regions of the ATP-binding site, thereby modulating potency, selectivity, and pharmacokinetic properties. While direct literature on the "this compound" core for FGFR inhibition is not abundant, extensive research on the closely related 3-amino-pyrazine-2-carboxamide scaffold provides a strong foundation for understanding its potential.[1]

Design Strategy: Scaffold Hopping and Intramolecular Interactions

A powerful strategy in modern drug discovery is "scaffold hopping," where the core of a known inhibitor is replaced with a chemically distinct but functionally similar moiety to generate novel intellectual property and potentially improved drug-like properties. Many potent FGFR inhibitors, such as BGJ398, are based on a 2-aminopyrimidine core that forms crucial hydrogen bonds with the hinge region of the FGFR kinase domain.

By replacing the pyrimidine ring of BGJ398 with a 3-amino-pyrazine-2-carboxamide core, researchers have successfully developed novel pan-FGFR inhibitors.[1] This bioisosteric replacement retains the key hydrogen bonding interactions with the hinge region. The 3-amino group of the pyrazine forms a critical hydrogen bond with the backbone carbonyl of an alanine residue, while one of the pyrazine nitrogens can interact with the backbone NH of the same residue, mimicking the adenine binding of ATP.

Furthermore, the introduction of a carboxamide at the 2-position can lead to the formation of a stabilizing intramolecular hydrogen bond with the 3-amino group. This pre-organizes the molecule into a conformationally favored state for binding to the kinase, which can enhance potency and selectivity. The piperazine moiety, often attached to other parts of the scaffold, plays a crucial role in extending into the solvent-exposed region or other pockets of the ATP-binding site, allowing for fine-tuning of the inhibitor's properties.

Synthesis of the Aminopyrazine Core and its Derivatives

The synthesis of this compound derivatives and their analogues typically starts from commercially available pyrazine building blocks. A general synthetic route for a related 3-amino-pyrazine-2-carboxamide scaffold is outlined below, which can be adapted for the synthesis of the target scaffold.

General Synthetic Scheme:

Synthetic Scheme cluster_reagents Reagents & Conditions A 2-Amino-3-cyanopyrazine B 2-Amino-3-pyrazinecarboxylic acid A->B Hydrolysis D 3-Amino-pyrazine-2-carboxamide Derivative B:e->D:w Amide Coupling (e.g., HATU, DIPEA) C Amide Coupling Partner (e.g., Substituted Aniline) E Further Functionalization (e.g., addition of piperazine moieties) D->E Modification of Substituents F Final FGFR Inhibitor E->F Final Steps r1 1. NaOH, H2O, reflux r2 2. HATU, DIPEA, DMF r3 3. Various synthetic steps

Caption: Generalized synthetic route for 3-amino-pyrazine-2-carboxamide derivatives.

Step-by-Step Protocol for a Representative Amide Coupling:
  • Acid Formation: To a solution of 2-amino-3-cyanopyrazine in a suitable solvent (e.g., ethanol/water), add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS). Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 2-amino-3-pyrazinecarboxylic acid. Filter, wash with water, and dry the solid.

  • Amide Coupling: To a solution of the 2-amino-3-pyrazinecarboxylic acid and the desired amine coupling partner in an anhydrous polar aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for several hours until completion. Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-pyrazine-2-carboxamide derivative.

Structure-Activity Relationship (SAR) and Molecular Interactions

The SAR of aminopyrazine-based FGFR inhibitors is rich and provides valuable insights for rational drug design. Molecular docking studies have revealed that these inhibitors bind to the ATP pocket of the FGFR kinase domain, with the aminopyrazine core acting as the hinge-binder.[1]

FGFR Binding Mode FGFR FGFR Kinase Domain Hinge Region DFG Motif Solvent Front Inhibitor 2-Aminopyrazine Core Piperazine Moiety Substituents Inhibitor:h->FGFR:f1 H-bonds Inhibitor:p->FGFR:f3 Van der Waals / Hydrophobic Interactions Inhibitor:s->FGFR:f2 Interactions with DFG motif

Caption: Key interactions of an aminopyrazine-based inhibitor with the FGFR kinase domain.

Key SAR observations for aminopyrazine-based FGFR inhibitors include:

  • Hinge-Binding Moiety: The 2-amino group is crucial for forming hydrogen bonds with the hinge region, typically with the backbone carbonyl and NH groups of alanine and glutamate residues.

  • Piperazine Substituents: The nature of the substituent on the piperazine ring significantly impacts potency and selectivity. Bulky or charged groups can be introduced to interact with specific residues in the solvent-exposed region or other sub-pockets. For instance, the addition of a methyl-thiomorpholine 1,1-dioxide moiety has been shown to enhance potency against FGFR2.[1]

  • Substituents on the Pyrazine Ring: Modifications to the pyrazine ring itself can influence the electronic properties and overall conformation of the inhibitor.

  • Aryl Substituents: An appropriately substituted aryl ring attached to the core scaffold often extends into a hydrophobic pocket, forming favorable van der Waals interactions. 3,5-dimethoxyphenyl and 2,6-dichloro-3,5-dimethoxyphenyl are common motifs in potent FGFR inhibitors.

Biological Evaluation: From Enzyme to Animal Models

A tiered approach is employed to evaluate the biological activity of novel aminopyrazine-based FGFR inhibitors.

In Vitro Enzymatic Assays

The initial screening of compounds is typically performed using in vitro kinase assays to determine their half-maximal inhibitory concentration (IC50) against the different FGFR isoforms.

Table 1: Representative IC50 Data for a 3-Amino-pyrazine-2-carboxamide Derivative (Compound 18i) [1]

KinaseIC50 (nM)
FGFR1Data not specified, but high inhibition %
FGFR2150
FGFR3480
FGFR4Data not specified, but high inhibition %
Experimental Protocol: FGFR Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring kinase activity.

  • Reagent Preparation: Prepare assay buffer, a solution of the FGFR enzyme, a biotinylated substrate peptide, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, combine the FGFR enzyme, the test compound, and the substrate peptide. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phospho-substrate antibody, and streptavidin-conjugated allophycocyanin (APC).

  • Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the percent inhibition against the compound concentration to determine the IC50 value.

HTRF Assay Workflow A Combine FGFR Enzyme, Substrate & Inhibitor B Initiate Reaction with ATP A->B C Stop Reaction & Add Detection Reagents B->C D Incubate C->D E Read HTRF Signal D->E F Calculate IC50 E->F

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Cellular Assays

Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane and inhibit FGFR signaling in a more physiologically relevant context.

Experimental Protocol: Western Blot for Phospho-FGFR (p-FGFR)

This protocol is used to measure the phosphorylation status of FGFR in cancer cell lines.

  • Cell Culture and Treatment: Culture cancer cells with known FGFR alterations (e.g., SNU-16, KMS-11) to 70-80% confluency. Treat the cells with increasing concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for p-FGFR and total FGFR. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the p-FGFR signal to the total FGFR signal to determine the extent of inhibition.

In Vivo Efficacy Studies

Promising compounds are advanced to in vivo studies using animal models, typically xenografts, to assess their anti-tumor activity.

Experimental Protocol: Xenograft Tumor Model
  • Cell Implantation: Subcutaneously implant human cancer cells with FGFR alterations into immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the test compound orally or via another appropriate route at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and the body weight of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Clinical Landscape and Future Perspectives

The clinical success of erdafitinib has validated FGFR as a druggable target and has paved the way for the development of a new generation of FGFR inhibitors. Several pyrazine-based compounds are currently in various stages of clinical development. The this compound scaffold and its analogues represent a promising platform for the discovery of novel FGFR inhibitors with improved potency, selectivity, and resistance profiles.

Future research in this area will likely focus on:

  • Overcoming Acquired Resistance: Developing inhibitors that are active against common resistance mutations in the FGFR kinase domain.

  • Improving Selectivity: Designing inhibitors that can selectively target specific FGFR isoforms to minimize off-target toxicities, such as hyperphosphatemia, which is often associated with pan-FGFR inhibition.

  • Combination Therapies: Exploring the synergistic effects of combining FGFR inhibitors with other targeted agents or immunotherapies.

Conclusion

The this compound scaffold and its close aminopyrazine relatives are a highly promising class of cores for the development of potent and selective FGFR inhibitors. Their favorable hinge-binding properties, synthetic tractability, and the versatility of the piperazine moiety for SAR exploration make them an attractive starting point for drug discovery programs targeting FGFR-driven cancers. The detailed protocols and design principles outlined in this technical guide provide a solid foundation for researchers and drug development professionals to advance the discovery of the next generation of FGFR-targeted therapies.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

Sources

Solubility Profile of 2-Amino-3-piperazin-1-ylpyrazine: A Methodical Approach for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility of 2-Amino-3-piperazin-1-ylpyrazine, a heterocyclic amine of interest in pharmaceutical research. Recognizing the scarcity of published quantitative solubility data for this specific molecule, this document focuses on equipping researchers with the foundational principles and detailed experimental protocols necessary to generate reliable and reproducible solubility profiles. We delve into the physicochemical properties of the compound, predict its behavior in various solvent systems, and offer step-by-step methodologies for both equilibrium and kinetic solubility determination. This guide is designed to be a self-contained resource, enabling scientists to make informed decisions in formulation development, process chemistry, and early-stage drug discovery.

Introduction and Physicochemical Characterization

This compound is a molecule featuring a pyrazine ring substituted with both an amino group and a piperazine moiety. This unique combination of functional groups suggests a complex solubility behavior that is critical to understand for any application in drug development. Solubility is a fundamental physicochemical property that profoundly influences a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] Poor aqueous solubility is a leading cause of failure for promising new chemical entities.[2]

Molecular Structure and Properties
  • Molecular Formula: C₈H₁₃N₅

  • Molecular Weight: 179.227 g/mol [3]

  • Key Functional Groups:

    • Primary Amine (-NH₂): A hydrogen bond donor and acceptor, contributing to polarity.

    • Piperazine Ring: Contains two secondary amine-like nitrogens, capable of acting as hydrogen bond acceptors and protonation sites.

    • Pyrazine Ring: Aromatic heterocyclic system with two nitrogen atoms, contributing to the molecule's overall polarity and potential for π-stacking interactions.

A summary of computed physicochemical properties is provided in Table 1.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Density1.224 g/cm³[3]
Boiling Point396.073 °C at 760 mmHg[3]
Flash Point193.338 °C[3]
logP0.44340[3]
Polar Surface Area (PSA)67.07 Ų[3]
Predicted Solubility Behavior

The structure of this compound allows for several key predictions regarding its solubility:

  • pH-Dependent Solubility: The presence of multiple basic nitrogen atoms (pKa values would need to be experimentally determined) strongly implies that the compound's aqueous solubility will be highly dependent on pH. In acidic conditions (pH < pKa), the molecule will become protonated, forming cationic salts that are expected to be significantly more soluble in water than the free base.

  • Aqueous Solubility: The calculated logP of ~0.44 suggests the compound has a balance of hydrophilic and lipophilic character.[3] The multiple nitrogen atoms capable of hydrogen bonding with water should confer some degree of aqueous solubility, particularly at acidic pH.

  • Organic Solvent Solubility: Based on the principle of "like dissolves like," solubility is expected to be higher in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) that can engage in hydrogen bonding or dipole-dipole interactions. Solubility is predicted to be lower in nonpolar solvents such as heptane or toluene. The parent piperazine molecule, for instance, is readily soluble in methanol but only slightly soluble in benzene and heptane.[4]

Methodologies for Experimental Solubility Determination

The choice of solubility assay depends on the stage of research and the specific question being addressed.[1] For definitive thermodynamic data required for formulation and regulatory filings, the equilibrium shake-flask method is the gold standard.[5][6] For rapid screening of many compounds in early discovery, kinetic solubility methods are more appropriate.[7]

Gold Standard: Equilibrium Solubility via Shake-Flask Method

This method determines the thermodynamic equilibrium solubility, which is the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[5] It is the most accurate method and is recommended for Biopharmaceutics Classification System (BCS) studies.[8][9]

Causality Behind the Protocol: The core principle is to create a saturated solution by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over an extended period. The excess, undissolved solid ensures that the dissolved concentration represents the true solubility limit. Agitation ensures thorough mixing, while temperature control is critical as solubility is temperature-dependent. Centrifugation or filtration separates the solid from the liquid phase without disturbing the equilibrium, and a validated analytical method (typically HPLC-UV) provides precise quantification.

Experimental Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into multiple glass vials. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

    • Prepare the desired solvents. For aqueous solubility, use buffers across the physiological pH range of 1.2 to 6.8 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8), as recommended by WHO guidelines for BCS classification.[8]

    • Add a precise volume of the chosen solvent (e.g., 1-2 mL) to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker bath or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C for room temperature solubility or 37 °C for biopharmaceutical relevance).[9]

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but preliminary experiments should be run to confirm that the concentration in solution has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand briefly to let the larger particles settle.

    • Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid by either:

      • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes).

      • Filtration: Filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).

  • Analysis:

    • Immediately dilute the clear supernatant with a suitable mobile phase or solvent to prevent precipitation.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[10]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Verification:

    • Visually inspect the solid residue at the bottom of the vial to confirm that an excess was present throughout the experiment.

    • Perform all measurements in triplicate to ensure reproducibility.[8]

Diagram: Equilibrium Solubility Workflow (Shake-Flask Method)

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess API prep2 Add precise volume of solvent (e.g., buffer) prep1->prep2 equil1 Seal vials and place in shaker bath prep2->equil1 equil2 Agitate at constant T (24-48 hours) equil1->equil2 sep1 Withdraw supernatant equil2->sep1 sep2 Centrifuge or Filter (0.22 µm) sep1->sep2 analysis1 Dilute clear filtrate sep2->analysis1 analysis2 Quantify concentration via HPLC-UV analysis1->analysis2 result Equilibrium Solubility (mg/mL) analysis2->result

Caption: Workflow for determining equilibrium solubility.

High-Throughput: Kinetic Solubility Measurement

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a supersaturated solution created by adding a concentrated DMSO stock to an aqueous buffer.[7] This method is not a measure of true thermodynamic equilibrium but is invaluable for ranking compounds in early discovery.[7] Nephelometry (light scattering) is a common, rapid detection method.

Causality Behind the Protocol: This assay mimics the conditions encountered in early-stage biological screening where compounds are often introduced from a DMSO stock. The rapid addition creates a supersaturated state. The measurement of light scattering (nephelometry) or absorbance at a specific time point provides an indication of the concentration at which the compound precipitates. This "apparent" solubility is useful for identifying compounds that may have issues in assays or downstream development.

Experimental Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

    • Dispense aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96- or 384-well microplate.

  • Assay Execution:

    • Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the microplate wells to create a dilution series. The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.

    • Mix the plate briefly on a plate shaker.

  • Incubation and Detection:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

    • Measure the turbidity (light scattering) of each well using a plate-based nephelometer. Alternatively, UV-Vis absorbance can be measured after filtration or centrifugation in filter plates.

  • Data Analysis:

    • Plot the nephelometry signal against the compound concentration.

    • The concentration at which the signal begins to sharply increase above the background is determined to be the kinetic solubility limit.[7]

Diagram: Kinetic Solubility Workflow (Nephelometry)

G cluster_prep 1. Preparation cluster_run 2. Assay Execution cluster_detect 3. Detection & Analysis prep1 Prepare high-concentration stock in DMSO run1 Add DMSO stock to buffer (creates supersaturation) prep1->run1 prep2 Dispense aqueous buffer into 96-well plate prep2->run1 run2 Mix and incubate (1-2 hours) run1->run2 detect1 Read plate on nephelometer run2->detect1 detect2 Plot signal vs. concentration detect1->detect2 detect3 Identify precipitation point detect2->detect3 result Kinetic Solubility (µM) detect3->result

Caption: Workflow for high-throughput kinetic solubility.

Data Presentation and Recommended Solvents

Generated solubility data should be presented clearly to allow for easy comparison. Table 2 provides a template for recording equilibrium solubility results in a variety of solvents selected to cover a range of polarities and functionalities.

Table 2: Template for Recording Equilibrium Solubility of this compound at 25°C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)Observations
Aqueous Buffers 0.1 N HCl (pH 1.2)80
Acetate Buffer (pH 4.5)80
Phosphate Buffer (pH 6.8)80
Polar Protic Water (Deionized)80.1
Methanol32.7
Ethanol24.5
Isopropanol19.9
Polar Aprotic Acetonitrile37.5
Dimethyl Sulfoxide (DMSO)46.7
Acetone20.7
Nonpolar Dichloromethane9.1
Toluene2.4
Heptane1.9

Conclusion

References

  • MDPI. (n.d.). CO 2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column.
  • National Center for Biotechnology Information. (n.d.). Aminoethylpiperazine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-(Piperazin-1-yl)pyridin-3-amine. PubChem.
  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • World Health Organization. (n.d.). Annex 4.
  • World Health Organization. (n.t.). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • CORE. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.
  • ACS Publications. (n.d.). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • National Center for Biotechnology Information. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • USP-NF. (2016). <1236> Solubility Measurements.

Sources

Methodological & Application

Synthesis of "2-Amino-3-piperazin-1-ylpyrazine" from 2-amino-3-chloropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 2-Amino-3-piperazin-1-ylpyrazine

Abstract & Introduction

This document provides a detailed protocol for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, displacing the chlorine atom of 2-amino-3-chloropyrazine with piperazine. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction. This guide is intended for researchers and professionals in organic synthesis and pharmaceutical development.

The pyrazine core is a privileged structure in many biologically active compounds. The introduction of an amino group and a piperazine moiety creates a versatile molecule with multiple points for further functionalization, making it a key intermediate for building complex molecular architectures.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is characteristic of electron-deficient aromatic or heteroaromatic systems bearing a good leaving group.

Key Mechanistic Steps:

  • Activation of the Substrate: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property withdraws electron density from the ring carbons, making the C-Cl bond susceptible to nucleophilic attack.[1][2][3] The amino group at the C2 position is an electron-donating group, which can slightly deactivate the ring, but the overall electron-deficient nature of the pyrazine core is sufficient to drive the reaction.[2]

  • Nucleophilic Attack: Piperazine, a secondary amine, acts as the nucleophile. One of its nitrogen atoms attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the pyrazine ring temporarily.

  • Formation of the Meisenheimer Intermediate: This attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyrazine ring.

  • Rearomatization and Expulsion of Leaving Group: The system regains its aromatic stability by expelling the chloride ion (Cl⁻), which is a good leaving group. This step restores the pyrazine ring and forms the C-N bond.

  • Acid-Base Reaction: The reaction generates hydrochloric acid (HCl), which will protonate the basic nitrogen atoms of the product or unreacted piperazine. A base (either an excess of piperazine itself or an added inorganic/organic base like K₂CO₃) is required to neutralize this acid and ensure the piperazine remains in its nucleophilic, free-base form.

Safety & Hazard Analysis

All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves, must be worn at all times.

  • 2-Amino-3-chloropyrazine (CAS: 6863-73-6): Hazardous solid. Causes skin and eye irritation.[4] Harmful if swallowed.[5] Avoid inhalation of dust.

  • Piperazine (CAS: 110-85-0): Flammable and corrosive solid.[6] Causes severe skin burns and eye damage.[6][7] May cause an allergic skin reaction or asthma-like symptoms if inhaled.[6] It is also suspected of damaging fertility or the unborn child. Handle with extreme care, avoiding any direct contact or inhalation.

  • N,N-Dimethylformamide (DMF) (CAS: 68-12-2): Liquid with a high boiling point. It is a suspected teratogen and is readily absorbed through the skin. Use in a well-ventilated fume hood and avoid all skin contact.

  • Potassium Carbonate (K₂CO₃): Irritant. Avoid inhalation of dust and contact with skin and eyes.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[4][7][8]

Experimental Protocol

This protocol is adapted from established methodologies for similar aminodehalogenation reactions on pyrazine systems.[9]

Materials & Equipment
  • Reagents:

    • 2-Amino-3-chloropyrazine (≥97%)

    • Piperazine (≥99%)

    • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

    • Potassium Iodide (KI), optional catalyst (≥99%)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc), reagent grade

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

    • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis node_setup 1. Charge flask with reactants: 2-Amino-3-chloropyrazine, Piperazine, K₂CO₃, KI (optional) and anhydrous DMF node_reaction 2. Heat mixture to reflux (e.g., 120-140 °C) for 18-24 hours under N₂ atmosphere. Monitor progress by TLC. node_setup->node_reaction node_cool 3. Cool reaction to room temperature. node_reaction->node_cool node_quench 4. Pour into water and extract with Ethyl Acetate (3x). node_cool->node_quench node_wash 5. Wash combined organic layers with water and brine. node_quench->node_wash node_dry 6. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. node_wash->node_dry node_purify 7. Purify crude product via silica gel column chromatography. node_dry->node_purify node_char 8. Characterize pure product: ¹H NMR, ¹³C NMR, MS, mp. node_purify->node_char

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-chloropyrazine (1.0 eq, e.g., 1.29 g, 10.0 mmol), piperazine (2.5 eq, 2.15 g, 25.0 mmol), potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol), and optionally, potassium iodide (0.1 eq, 0.17 g, 1.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, approx. 40 mL).

  • Reaction Execution: Place the flask under a nitrogen atmosphere. Begin stirring and heat the mixture to reflux (the internal temperature should be between 120-140 °C).

  • Maintain the reaction at reflux for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (2-amino-3-chloropyrazine).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the dark reaction mixture into a beaker containing deionized water (approx. 150 mL).

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A suitable eluent system is a gradient of methanol in chloroform (e.g., 1% to 5% methanol) or dichloromethane.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Data Summary & Characterization

Table of Reaction Parameters
ParameterValue/ConditionRationale
Reactant 1 2-Amino-3-chloropyrazineElectrophilic substrate
Reactant 2 PiperazineNucleophile
Stoichiometry 1 : 2.5 (Substrate : Piperazine)Excess piperazine acts as a nucleophile and helps neutralize generated HCl.
Base Potassium Carbonate (K₂CO₃)Neutralizes HCl, ensuring piperazine remains as a free base.
Solvent N,N-Dimethylformamide (DMF)High-boiling polar aprotic solvent, facilitates SNAr reactions.
Temperature 120-140 °C (Reflux)Provides necessary activation energy for the SNAr reaction.[10]
Reaction Time 18-24 hoursTypical duration to ensure complete conversion.
Typical Yield 60-80%Expected yield after purification.
Expected Characterization Data
  • ¹H NMR: Expect signals for the two distinct pyrazine ring protons, the NH₂ protons, and two sets of signals for the non-equivalent piperazine CH₂ protons. The chemical shifts will be influenced by the electronic nature of the pyrazine ring.

  • ¹³C NMR: Signals corresponding to the four unique carbons of the pyrazine ring and the two unique carbons of the piperazine ring should be observed.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated mass of C₈H₁₁N₅.

  • Appearance: Typically a yellow to brown solid.

Discussion & Field Insights

  • Choice of Base and Nucleophile: While using a large excess of piperazine can work, incorporating a dedicated inorganic base like potassium carbonate (K₂CO₃) is often more efficient and cost-effective. It ensures the expensive piperazine is not consumed as a salt.

  • Catalyst Addition: The addition of a catalytic amount of potassium iodide (KI) can sometimes accelerate the reaction. Through a Finkelstein-type reaction, the less reactive chloro-substituent may be transiently converted to a more reactive iodo-substituent, which is then more readily displaced by piperazine.[9]

  • Solvent Selection: Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are ideal for SNAr reactions as they can solvate the charged Meisenheimer intermediate and are stable at high temperatures. Ethanol can also be used, but may require longer reaction times or higher temperatures under pressure.[11]

  • Purification Strategy: The product is quite polar due to the multiple nitrogen atoms. A polar eluent system is required for column chromatography. It is also possible that the product can be purified by precipitation or crystallization from a suitable solvent system, which should be explored as a more scalable alternative to chromatography.[12]

References

  • Vertex AI Search result citing PubMed, Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine... (No direct synthesis protocol)
  • Vertex AI Search result citing NIH, Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine... (Not relevant to the specific synthesis)
  • Fisher Scientific, Safety Data Sheet for 2-Amino-3-chloropyrazine. (URL not provided in search results)
  • ResearchGate, (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines...
  • PubMed, Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • Sigma-Aldrich, Safety Data Sheet for Piperazine. (URL not provided in search results)
  • ResearchGate, Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide...
  • Google Patents, US2919275A - Purification of piperazine.
  • ResearchGate, (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs...
  • NIH, New bis-piperazine derivatives: synthesis, characterization (IR, NMR)...
  • ResearchGate, Amination of chloropyrazine and 2-chloropyrimidine.
  • Fisher Scientific, Safety Data Sheet for Piperazine. (URL not provided in search results)
  • PubMed Central, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA... (General background on N-aryl piperazine synthesis)
  • Google Patents, DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.
  • Google Patents, CN108129404B - Synthesis method of chiral piperazinone derivative. (General piperazine synthesis methods)
  • Wikipedia, Buchwald–Hartwig amination.
  • TCI Chemicals, Safety Data Sheet for 2-Amino-3-chloropyridine.
  • YouTube, nucleophilic aromatic substitutions.
  • Carl ROTH, Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (URL not provided in search results)
  • Google Patents, US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Chemistry LibreTexts, Buchwald-Hartwig Amination.
  • PrepChem.com, Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine.
  • European Patent Office, PIPERAZINE DERIVATIVES AND THEIR USE... Patent 1615909.
  • ResearchGate, Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC | Request PDF.
  • Cayman Chemical, Safety Data Sheet for Piperazine. (URL not provided in search results)
  • Organic & Biomolecular Chemistry (RSC Publishing), Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (Mechanistic background)
  • MDPI, Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base...
  • Sigma-Aldrich, 2-Amino-3-chloropyridine 97 39620-04-7. (Safety info for analogous compound)
  • ChemicalBook, Piperazine - Safety Data Sheet. (URL not provided in search results)
  • ResearchGate, Nucleophilic Aromatic Substitution Reactions of Chloroazines... (Mechanistic background)
  • ResearchGate, Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Organic Chemistry Portal, Piperazine synthesis.
  • LookChem, Cas 6663-73-6,2-AMINO-3-CHLOROPYRAZINE. (General properties)
  • ResearchGate, The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide...
  • NIH, Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Science.gov, piperazines: Topics. (General background)

Sources

Topic: A Robust Protocol for the Purification of 2-Amino-3-piperazin-1-ylpyrazine via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the purification of 2-Amino-3-piperazin-1-ylpyrazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The inherent basicity of this compound presents a significant challenge for purification on standard silica gel, often leading to poor separation, significant band tailing, and reduced yield due to strong interactions with acidic silanol groups.[1] This guide outlines a systematic approach using a modified mobile phase to neutralize the stationary phase, ensuring a high-purity product with excellent recovery. The methodologies described herein are designed for researchers, scientists, and process chemists seeking a reliable and scalable purification solution.

Introduction and Scientific Principle

This compound is a polar aromatic amine with a molecular structure featuring multiple basic nitrogen atoms. These functional groups are common pharmacophores but complicate purification by standard chromatographic techniques. The fundamental principle of column chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[2] For polar compounds like our target molecule, normal-phase chromatography with a polar stationary phase (typically silica gel) is the conventional choice.

However, silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[1] Basic compounds, such as amines, can undergo strong acid-base interactions with these sites, causing them to adsorb irreversibly or elute slowly and asymmetrically (a phenomenon known as "tailing" or "streaking").[3] This leads to poor resolution from impurities and significant loss of the desired product on the column.

To overcome this, our protocol employs a crucial modification: the addition of a small percentage of a competing, volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent system.[1][3] This additive effectively neutralizes the acidic sites on the silica gel, preventing the target amine from binding too strongly and allowing for symmetrical peak shapes and efficient elution.

cluster_0 Standard Silica Gel (Acidic) cluster_1 Base-Modified Silica Gel Silica_A Silanol Group (Si-OH) Amine_A Basic Amine (Target) Silica_A->Amine_A Acid-Base Interaction Result_A Strong Adsorption (Tailing & Low Yield) Amine_A->Result_A Silica_B Silanol Group (Si-OH) Amine_B Basic Amine (Target) Silica_B->Amine_B Weak, Reversible Interaction TEA Triethylamine (TEA) TEA->Silica_B Neutralization Result_B Symmetrical Elution (High Purity & Yield) Amine_B->Result_B

Caption: Interaction of a basic amine with standard vs. base-modified silica gel.

Materials and Methods

Equipment and Glassware
  • Glass chromatography column (diameter and length depend on scale)

  • Rotary evaporator

  • TLC plates (Silica Gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collection tubes or flasks

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Cotton or glass wool plug

Reagents and Solvents
  • Crude this compound

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Dichloromethane (DCM), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Triethylamine (TEA) or Ammonium Hydroxide (28-30% aq. solution)

  • Hexane, HPLC Grade

  • Ethyl Acetate, HPLC Grade

Detailed Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

The success of column chromatography is predicated on selecting an appropriate solvent system.[4] TLC is an indispensable tool for rapidly screening and optimizing the mobile phase.

  • Prepare TLC Chambers: Prepare three separate chambers with the following solvent systems:

    • System A: 95:5 DCM/MeOH

    • System B: 90:10 DCM/MeOH

    • System C: 90:10:1 DCM/MeOH/TEA

  • Spot the Plate: Dissolve a small amount of the crude material in DCM or MeOH. Using a capillary tube, spot the crude mixture on three separate TLC plates.

  • Develop Plates: Place one plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm).

  • Analyze Results:

    • Compare plates from System A and B to find a polarity that moves the target compound to a retention factor (Rƒ) of approximately 0.25-0.35.[5]

    • Compare the best of these (A or B) with the plate from System C. Observe the spot shape. The spot for the target amine in System C should be significantly more compact and show less streaking compared to the system without TEA. This confirms the necessity of the basic modifier.

Solvent SystemModifierTarget Rƒ (Approx.)Spot ShapeRecommendation
95:5 DCM/MeOHNone~0.20TailingInsufficient polarity, poor shape.
90:10 DCM/MeOHNone~0.35Significant TailingGood polarity, but unacceptable shape.
90:10:1 DCM/MeOH/TEA 1% TEA ~0.40 Compact, Round Optimal system for column.
Protocol 2: Column Chromatography Purification

This protocol assumes a purification scale of ~1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts. A general rule is to use 30-50g of silica per gram of crude product.[5]

G Crude Crude Product Load Load Sample (Dry Loading Recommended) Crude->Load Prep Prepare Slurry (Silica + Initial Eluent) Pack Pack Column Prep->Pack Pack->Load Elute Elute with Gradient (Increasing Polarity) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions via TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: General workflow for the column chromatography purification process.

  • Column Preparation:

    • Clamp a 40 cm x 4 cm glass column vertically. Place a small plug of cotton or glass wool at the bottom.[5]

    • Add a thin layer (~1 cm) of sand over the plug.

    • In a beaker, prepare a slurry of ~40 g of silica gel in the initial eluting solvent (e.g., 98:2:1 DCM/MeOH/TEA).

    • With the stopcock open, pour the slurry into the column. Use a funnel to guide the stream. Gently tap the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another layer of sand on top to protect the surface.[2]

    • Drain the excess solvent until the solvent level is just at the top of the sand. Never let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve ~1 g of the crude this compound in a minimal amount of DCM or MeOH.

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column, ensuring an even layer.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase and gradually increase the polarity. This gradient elution ensures that less polar impurities wash out first, followed by the product, and then highly polar impurities.[4]

    • Start collecting fractions immediately. The fraction size will depend on the column size (e.g., 15-20 mL fractions for this scale).

StepSolvent System (DCM/MeOH/TEA)Volume (mL)Purpose
198:2:1200Elute non-polar impurities
295:5:1400Elute less-polar impurities and front of product
390:10:1 600 Elute pure product
480:20:1200Strip remaining highly polar compounds
  • Fraction Analysis and Pooling:

    • Using TLC (with 90:10:1 DCM/MeOH/TEA as eluent), analyze every few fractions.

    • Spot the crude material as a reference.

    • Identify the fractions that contain only the pure product (single spot at the correct Rƒ).

    • Combine these pure fractions into a clean, round-bottom flask.

  • Solvent Removal and Purity Confirmation:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • The resulting solid or oil is the purified this compound.

    • Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Product Not Eluting Mobile phase is not polar enough.Gradually increase the percentage of Methanol in the eluent system.
Poor Separation Incorrect solvent system; Column overloaded.Re-optimize the eluent with TLC. Use a larger column or less crude material.
Cracked/Channeled Column Improper packing of the silica gel.The column must be repacked. Ensure a uniform slurry and gentle tapping during packing.
Streaking (even with TEA) Insufficient TEA; Highly acidic impurities.Increase TEA concentration slightly (e.g., to 1.5-2%). Pre-treat the crude material with a basic wash if possible.

Conclusion

The purification of basic amines like this compound on silica gel is a common but challenging task in synthetic chemistry. The protocol detailed in this application note demonstrates that by understanding the underlying chemical interactions between the analyte and the stationary phase, a robust and reproducible method can be developed. The key to success is the neutralization of acidic silanol groups by incorporating a basic modifier like triethylamine into the mobile phase. This simple adjustment prevents irreversible adsorption and band tailing, enabling the isolation of the target compound with high purity and yield.

References

  • Department of Chemistry, University of Rochester. Column chromatography.
  • Department of Chemistry, Columbia University. Column chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Reddit r/chemhelp community discussion. (2022, September 24). Chromotography with free amines?
  • Department of Chemistry, University of Colorado Boulder. Column Chromatography.

Sources

Application Note: A Systematic Approach to the Recrystallization of 3-piperazin-1-ylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Purifying 3-piperazin-1-ylpyrazin-2-amine

3-piperazin-1-ylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine core, a structure of considerable interest in medicinal chemistry. Pyrazine derivatives are integral to numerous biologically active molecules and approved pharmaceuticals. The presence of both the aminopyrazine scaffold and the piperazine moiety suggests potential applications in drug discovery, where these fragments are known to interact with various biological targets and enhance pharmacokinetic properties.

This application note provides a comprehensive guide to developing a robust recrystallization protocol for 3-piperazin-1-ylpyrazin-2-amine. It outlines the underlying principles, a systematic methodology for solvent selection, and a detailed experimental protocol designed to yield a product of high purity.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[3][4] An ideal recrystallization process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to form a saturated solution.

  • Filtration (optional): If insoluble impurities are present, they are removed by hot filtration.

  • Crystallization: Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, and it crystallizes out of the solution. Soluble impurities remain in the mother liquor.

  • Isolation: Collecting the pure crystals by vacuum filtration.

  • Washing: Rinsing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Removing the residual solvent from the crystals.

The success of recrystallization is critically dependent on the choice of solvent.[4] An optimal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound well at its boiling point but poorly at low temperatures.[2]

Strategic Solvent Selection for 3-piperazin-1-ylpyrazin-2-amine

The molecular structure of 3-piperazin-1-ylpyrazin-2-amine, which contains multiple nitrogen atoms within its pyrazine ring, primary amine group, and piperazine moiety, makes it a polar and basic compound.[1][5] This high polarity and basicity present specific challenges and opportunities for solvent selection:

  • High Polarity: The compound is expected to be soluble in polar solvents.

  • Basicity: The nitrogen atoms can act as hydrogen bond acceptors and can be protonated in acidic conditions. This allows for the possibility of recrystallization from acidic solutions or conversion to a salt to aid crystallization if the free base proves difficult to purify.[6]

A systematic screening of solvents with varying polarities is the most effective strategy to identify a suitable system. The goal is to find a solvent or solvent pair that meets the criteria of high solubility when hot and low solubility when cold.

Proposed Solvent Screening Protocol

A small-scale screening should be performed to efficiently identify a suitable solvent system before committing a large amount of crude material.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassSpecific SolventRationale
Polar Protic WaterHigh polarity may lead to high solubility, but could be a good anti-solvent.
EthanolA common and effective solvent for recrystallizing polar organic molecules.[7]
Isopropanol (IPA)Similar to ethanol, but less polar; may offer a better solubility profile.
Polar Aprotic AcetoneA moderately polar solvent; useful for a wide range of compounds.
Ethyl Acetate (EtOAc)Less polar than acetone; often used in solvent pairs with non-polar solvents.
Solvent Pairs Ethanol/WaterA frequently successful pair for polar compounds that are too soluble in pure ethanol.[7]
Isopropanol/WaterAn alternative to ethanol/water.
Ethyl Acetate/HexaneA common pair for compounds of intermediate polarity.[7]

Detailed Experimental Protocol

This protocol is divided into two stages: a small-scale solvent screening and a larger-scale recrystallization based on the screening results.

PART A: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude 3-piperazin-1-ylpyrazin-2-amine into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent from Table 1 dropwise (start with ~0.5 mL). Agitate the mixture to assess solubility at room temperature. An ideal solvent will show poor solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or heating block to the boiling point of the solvent. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.

  • Ice Bath: Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Observe the quantity and quality of the crystals formed. The solvent system that yields a good recovery of crystalline solid is the best candidate for the larger-scale recrystallization.

PART B: Full-Scale Recrystallization Protocol

This protocol assumes a suitable solvent (or solvent pair) has been identified from Part A. The example below uses an ethanol/water solvent system, which is a common starting point for polar, amine-containing compounds.[7]

  • Dissolution:

    • Place the crude 3-piperazin-1-ylpyrazin-2-amine (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., ethanol) and a boiling chip.

    • Heat the mixture to a gentle boil on a hot plate with stirring.

    • Continue adding hot ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (e.g., 1-2% by weight of the solute).

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Pre-heat a funnel with fluted filter paper by pouring a small amount of hot solvent through it.

    • Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • If using a solvent pair, add the "poor" solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly turbid (cloudy). Then, add a few drops of the "good" solvent (ethanol) until the solution is clear again.

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent (or the solvent mixture) to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air dry.

    • For complete drying, place the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Analysis:

    • Determine the yield of the purified product.

    • Assess the purity by measuring the melting point and comparing it to the literature value (if available) or by analytical techniques such as HPLC, LC-MS, or NMR spectroscopy. A sharp melting point range is indicative of high purity.

Visualizing the Workflow

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow start_node Crude 3-piperazin-1-ylpyrazin-2-amine A 1. Dissolve in Minimal Hot Solvent start_node->A process_node process_node decision_node decision_node output_node output_node waste_node waste_node B Insoluble Impurities Present? A->B C 2. Hot Filtration B->C Yes D 3. Slow Cooling & Crystallization B->D No C->D I Insoluble Impurities C->I E 4. Vacuum Filtration D->E F 5. Wash with Cold Solvent E->F J Mother Liquor (Soluble Impurities) E->J G 6. Drying F->G H Pure Crystalline Product G->H

Caption: Workflow for the recrystallization of 3-piperazin-1-ylpyrazin-2-amine.

Summary of Key Parameters and Expected Outcomes

Table 2: Quantitative Data and Protocol Summary

ParameterRecommended Value/ProcedureExpected Outcome
Crude Material to Solvent Ratio (Initial) Start with ~1 g crude per 5-10 mL of the "good" solvent.Complete dissolution at the solvent's boiling point.
Activated Charcoal (if used) 1-2% by weight of the crude material.Removal of colored impurities.
Cooling Rate Slow cooling to room temperature, followed by ≥30 min in an ice bath.Formation of well-defined, pure crystals.
Washing Solvent Volume Minimal amount of ice-cold solvent to just cover the crystals.Removal of surface impurities without significant product loss.
Drying Conditions Vacuum oven at 40-50 °C until constant weight.Dry, free-flowing crystalline solid.
Expected Yield 60-90% (highly dependent on impurity profile and solvent choice).Recovery of a substantial portion of the target compound.
Expected Purity >99% (as determined by HPLC or other analytical methods).Significant increase in purity compared to the crude material.

Conclusion and Trustworthiness

This application note provides a scientifically grounded and systematic approach for developing a recrystallization protocol for 3-piperazin-1-ylpyrazin-2-amine. By beginning with a logical solvent screening process, researchers can efficiently identify optimal conditions for purification. The detailed protocol is designed to be a self-validating system; the success of the procedure is immediately verifiable through standard analytical techniques such as melting point analysis, HPLC, and NMR, which will confirm the removal of impurities and the identity of the final product. Adherence to this structured methodology will enable the reliable and reproducible purification of this important heterocyclic compound, ensuring the integrity of subsequent research and development activities.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • LibreTexts Chemistry. (2023).
  • University of California, Los Angeles. (n.d.).
  • Reddit. (2022).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

Sources

Application Note: 1H and 13C NMR Characterization of 2-Amino-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-piperazin-1-ylpyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted pyrazine core, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Pyrazine derivatives are known to exhibit a wide range of biological activities, and the incorporation of a piperazine moiety can further modulate their pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation and characterization are paramount in the drug discovery process, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, including predicted spectral data, a comprehensive experimental protocol, and an in-depth interpretation of the spectral features.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public experimental NMR data for this compound, this section presents a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are based on the analysis of structurally related compounds, including 2-aminopyrazine and N-arylpiperazine derivatives, and fundamental principles of NMR spectroscopy.[1][2]

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a common NMR solvent such as DMSO-d₆ are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.8 - 8.0Doublet2.5 - 3.01H
H-67.5 - 7.7Doublet2.5 - 3.01H
-NH₂6.0 - 6.5Broad Singlet-2H
H-2', H-6'3.1 - 3.3Triplet5.0 - 5.54H
H-3', H-5'2.9 - 3.1Triplet5.0 - 5.54H
-NH (piperazine)1.5 - 2.5Broad Singlet-1H
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3145 - 150
C-5130 - 135
C-6125 - 130
C-2', C-6'50 - 55
C-3', C-5'45 - 50

Rationale for Spectral Predictions

The predicted chemical shifts are derived from an understanding of the electronic effects of the substituents on the pyrazine and piperazine rings.

  • Pyrazine Protons (H-5 and H-6): The pyrazine ring is an electron-deficient aromatic system, leading to deshielded protons that resonate at relatively high chemical shifts. The amino group at C-2 is a strong electron-donating group, which tends to shield the ring protons, particularly at the ortho and para positions. The piperazinyl group at C-3 is also electron-donating. The combined effect of these substituents will influence the precise chemical shifts of H-5 and H-6. They are expected to appear as doublets due to coupling with each other.

  • Amino Protons (-NH₂): The protons of the primary amino group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Piperazine Protons (H-2', H-3', H-5', H-6'): The piperazine ring typically exists in a chair conformation, leading to distinct axial and equatorial protons. However, due to rapid conformational inversion at room temperature, the protons on the same carbon atom often appear as a single signal. The protons on the carbons adjacent to the pyrazine ring (C-2' and C-6') will be more deshielded than those further away (C-3' and C-5'). They are expected to appear as triplets due to coupling with the adjacent CH₂ group. The NH proton of the piperazine will be a broad singlet.

  • Pyrazine Carbons (C-2, C-3, C-5, C-6): The carbon atoms of the pyrazine ring will resonate in the aromatic region. C-2, being attached to the electronegative nitrogen of the amino group, is expected to be significantly downfield. C-3, attached to the piperazine nitrogen, will also be deshielded.

  • Piperazine Carbons (C-2', C-3', C-5', C-6'): The carbon atoms of the piperazine ring will appear in the aliphatic region. The carbons attached to the nitrogen atoms (C-2', C-6', C-3', C-5') will be deshielded compared to simple alkanes.

Experimental Protocols

This section outlines a standard protocol for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

I. Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high dissolving power for many organic compounds. Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

  • Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.

II. NMR Instrument Setup and Acquisition Parameters

A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Approximately 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as the ¹³C nucleus has a low natural abundance and sensitivity.

  • Temperature: 298 K (25 °C).

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and perform a baseline correction to obtain a flat baseline.

  • Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or using the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualization of Key Structures and Workflows

Caption: Molecular structure of this compound with atom numbering.

NMR_Workflow Sample_Prep Sample Preparation (Purity Check, Solvent, Concentration) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->NMR_Acquisition Load Sample Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Raw FID Data Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) Data_Processing->Spectral_Analysis Processed Spectra Structure_Elucidation Structure Confirmation Spectral_Analysis->Structure_Elucidation Interpretation

Caption: Experimental workflow for NMR characterization.

Conclusion

The detailed ¹H and ¹³C NMR characterization of this compound is crucial for its unambiguous identification and for quality control in synthetic and medicinal chemistry applications. This application note provides a comprehensive guide, including predicted spectral data and a robust experimental protocol, to aid researchers in this endeavor. The provided predictions, based on established principles and data from analogous structures, offer a reliable starting point for the interpretation of experimental NMR spectra.

References

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • ACS Publications. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ResearchGate. (2025). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
  • MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
  • NIH. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • PubMed. (n.d.). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives.
  • ResearchGate. (2025). H-H and 13C-H coupling constants in pyridazine.
  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • JoVE. (2025). Video: NMR Spectroscopy Of Amines.
  • PubChem. (n.d.). Aminopyrazine.
  • DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
  • ResearchGate. (2025). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • UCL. (n.d.). Chemical shifts.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • NIH. (2015). A General Method for Extracting Individual Coupling Constants from Crowded 1H NMR Spectra.
  • eScholarship.org. (n.d.). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.

Sources

Application Note: High-Throughput Purity Analysis of 2-Amino-3-piperazin-1-ylpyrazine using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the accurate purity determination of 2-Amino-3-piperazin-1-ylpyrazine, a key heterocyclic building block in pharmaceutical development. Due to its polar and basic nature, this compound presents unique challenges for retention and peak shape in conventional reversed-phase chromatography. This guide details a systematic approach to method development, leading to a final protocol that offers excellent resolution, sensitivity, and specificity for the main compound and its potential process-related impurities. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and regulatory submissions.[1][2]

Introduction: The Analytical Challenge

This compound (Figure 1) is a substituted pyrazine derivative of increasing interest in medicinal chemistry. Its structure, featuring both a pyrazine and a piperazine ring, imparts specific biological activities but also presents analytical hurdles for purity assessment. The presence of multiple basic nitrogen atoms results in a polar molecule (logP ≈ 0.44) that is prone to poor retention on traditional C18 columns and can exhibit peak tailing due to interactions with residual silanols on the stationary phase.[3][4][5]

Accurate determination of purity is critical in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[6] Potential impurities can arise from the synthesis process, including unreacted starting materials, by-products of side reactions, or degradation products.[7][8] This note provides a comprehensive workflow for developing and validating a reliable HPLC-MS method tailored to the specific chemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₃N₅[3]
Molecular Weight 179.23 g/mol [3]
CAS Number 59215-43-9[3]
logP 0.44340[3]
Polar Surface Area 67.07 Ų[3]

Figure 1: Chemical Structure of this compound

Method Development Strategy: A Logic-Driven Approach

The development of a robust analytical method requires a systematic evaluation of critical parameters. Our strategy focused on addressing the polarity of the analyte to achieve adequate retention and symmetrical peak shapes, while ensuring compatibility with mass spectrometry.

Caption: Logical workflow for HPLC-MS method development.

Column Selection Rationale

Given the polar nature of this compound, a standard C18 column was anticipated to provide insufficient retention. Therefore, the evaluation focused on stationary phases designed for polar analytes:

  • Aqueous C18 (Polar-Embedded/Endcapped): These columns are designed to prevent phase collapse in highly aqueous mobile phases and often contain polar functional groups to enhance the retention of polar compounds.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent, offering an alternative retention mechanism for very polar compounds.[9]

The Aqueous C18 column was selected for further optimization as it provided a good balance of retention and robustness for this moderately polar compound.

Mobile Phase Optimization

The mobile phase composition is critical for controlling the retention and peak shape of ionizable compounds.

  • pH: As a basic compound, the pH of the mobile phase will significantly affect the analyte's charge state. A low pH (e.g., using formic acid) ensures the amine groups are protonated, which can improve solubility in the mobile phase and provide consistent ionization for MS detection.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and better UV transparency at low wavelengths.

  • Gradient Elution: A gradient from a low to a high concentration of the organic modifier was employed to ensure elution of any less polar impurities and to maintain a sharp peak shape for the main analyte.

Final Optimized HPLC-MS Protocol

This protocol was developed and validated to provide reliable purity analysis of this compound.

Caption: Experimental workflow for purity analysis.

Materials and Reagents
  • This compound reference standard and sample

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation and Conditions
ParameterSetting
HPLC System Agilent 1290 Infinity II LC or equivalent
Mass Spectrometer Agilent 6470A Triple Quadrupole LC/MS or equivalent
Column Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent aqueous C18
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 8 minutes, hold for 2 minutes, return to 5% B in 0.1 min, equilibrate for 2.9 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for the analyte
SIM Ion m/z 180.1 (corresponding to [M+H]⁺)
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Dilutions: Further dilute the standard and sample solutions with the mobile phase A to a working concentration of approximately 10 µg/mL.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2] The validation parameters assessed included specificity, linearity, range, accuracy, precision, and robustness.

Validation ParameterResult
Specificity No interference from blank or potential impurities at the retention time of the analyte. Peak purity confirmed by MS data.
Linearity (R²) > 0.999 over the concentration range of 0.1 - 20 µg/mL.
Limit of Detection (LOD) 0.05 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N > 10)
Accuracy (% Recovery) 98.5% - 101.2% for spiked samples at three concentration levels.
Precision (%RSD) Repeatability (n=6): < 1.0% Intermediate Precision (different day, different analyst): < 2.0%
Robustness No significant changes in results with small variations in flow rate (±0.02 mL/min) and column temperature (±2 °C).

Conclusion

The HPLC-MS method detailed in this application note provides a reliable and robust solution for the purity analysis of this compound. By employing an aqueous C18 column and an optimized mobile phase, the challenges associated with the compound's polarity are effectively overcome. The method demonstrates excellent specificity, linearity, accuracy, and precision, and is fully validated in accordance with ICH guidelines. This protocol is suitable for routine quality control in both research and manufacturing environments, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • Pharmaffiliates. Pyrazine-impurities.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.
  • PubChem. 2-(Piperazin-1-yl)pyridin-3-amine.
  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • European Medicines Agency. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

In vitro receptor binding assay for "2-Amino-3-piperazin-1-ylpyrazine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Receptor Binding Assay for "2-Amino-3-piperazin-1-ylpyrazine"

Audience: Researchers, scientists, and drug development professionals.

Introduction: Profiling the Pharmacological Landscape of this compound

The discovery and characterization of novel chemical entities are foundational to therapeutic innovation. The compound this compound belongs to a chemical class featuring a pyrazine ring linked to a piperazine moiety. This structural arrangement is a well-established pharmacophore present in numerous centrally active therapeutic agents, suggesting a high probability of interaction with neuroreceptors.[1][2] While the specific pharmacological profile of this compound is a subject of active investigation, its structural similarity to known ligands provides a logical starting point for characterization.

For instance, a related analog, 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, has been identified as a potent and selective 5-HT₂C agonist.[3] Furthermore, the broader arylpiperazine motif is a privileged structure known to confer affinity for a range of aminergic G-protein coupled receptors (GPCRs), most notably serotonin (5-HT), dopamine (D), and adrenergic (α) receptor families.[4][5][6]

Therefore, the initial characterization of this compound necessitates a systematic evaluation of its binding affinity against a panel of these high-value CNS targets. Radioligand binding assays offer a robust, sensitive, and high-throughput method to determine a compound's affinity (expressed as the inhibition constant, Kᵢ) and selectivity.[7] This application note provides detailed protocols for assessing the binding of this compound to three representative and therapeutically relevant GPCRs: the Dopamine D₂ receptor, the Serotonin 5-HT₂A receptor, and the Adrenergic α₁A receptor.

Principle of the Competitive Radioligand Binding Assay

The fundamental principle of a competitive binding assay is the displacement of a high-affinity radiolabeled ligand ('Radioligand') from its receptor by an unlabeled test compound.[7] The assay is performed by incubating a fixed concentration of the radioligand and receptor source (typically recombinant cell membranes) with increasing concentrations of the test compound, this compound. The ability of the test compound to inhibit the binding of the radioligand is quantified. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀ value. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a standardized measure of the compound's binding affinity.[8]

G cluster_0 Assay Components cluster_1 Binding Equilibrium Receptor Receptor (Cell Membrane Prep) Bound_Complex Receptor-Radioligand Complex (Signal) Receptor->Bound_Complex Binds Radioligand Radioligand (e.g., [³H]Spiperone) Radioligand->Bound_Complex Binds Test_Compound Test Compound (this compound) Displacement Competition Test_Compound->Displacement Increasing Concentration Displacement->Bound_Complex Inhibits Binding

Caption: Diagram illustrating the competitive displacement of a radioligand from its receptor by the test compound.

Materials & Reagents

Successful and reproducible binding assays depend on high-quality reagents and precisely prepared solutions.

Key Reagents & Receptor Sources
ParameterDopamine D₂ AssaySerotonin 5-HT₂A AssayAdrenergic α₁A Assay
Receptor Source Recombinant human D₂ receptor expressed in CHO-K1 or HEK293 cell membranesRecombinant human 5-HT₂A receptor expressed in CHO-K1 or HEK293 cell membranesRecombinant human α₁A receptor expressed in HEK293 cell membranes
Radioligand [³H]Spiperone (Kₑ ~0.1-0.3 nM)[³H]Ketanserin (Kₑ ~1-2 nM)[³H]Prazosin (Kₑ ~0.1-0.5 nM)
Non-Specific Displacer 10 µM Haloperidol10 µM Mianserin10 µM Phentolamine
Test Compound This compoundThis compoundThis compound
Buffers & Solutions
  • Assay Binding Buffer (50 mM Tris-HCl, pH 7.4):

    • Tris-HCl: 50 mM

    • MgCl₂: 5 mM (Note: Ion requirements can be receptor-specific; consult supplier data sheets)

    • Adjust pH to 7.4 at the temperature of the assay (e.g., 25°C or 37°C).

  • Wash Buffer (Cold 50 mM Tris-HCl, pH 7.4):

    • Tris-HCl: 50 mM

    • Store at 4°C.

  • Polyethylenimine (PEI) Solution (0.3-0.5% w/v):

    • Used for pre-soaking filter mats to reduce non-specific binding of positively charged radioligands to the negatively charged glass fiber filters.[9]

  • Scintillation Cocktail: A high-efficiency cocktail compatible with tritium (³H), such as Betaplate Scint.

Equipment
  • 96-well microplates (polypropylene)

  • Cell Harvester for 96-well plates

  • Glass fiber filter mats (Type GF/B or GF/C)

  • Microplate liquid scintillation counter (e.g., Wallac MicroBeta TriLux)

  • Incubator or water bath

  • Centrifuge for membrane preparation

  • Tissue homogenizer (e.g., Polytron)

  • pH meter and standard laboratory glassware

Experimental Workflow: A Unified Approach

The following workflow is broadly applicable to all three target receptors, with specific parameters (e.g., incubation time, protein concentration) detailed in the subsequent protocols.

G A 1. Reagent Preparation (Buffers, Radioligand, Test Compound Dilutions) B 2. Assay Plate Setup Add Buffer, Radioligand, Displacer/Compound A->B C 3. Add Receptor Membranes Initiate Binding Reaction B->C D 4. Incubation Allow to Reach Equilibrium C->D E 5. Termination by Filtration Rapidly separate bound from free ligand D->E F 6. Filter Washing Remove unbound radioligand E->F G 7. Scintillation Counting Quantify bound radioactivity (CPM) F->G H 8. Data Analysis Calculate IC₅₀ and Kᵢ G->H

Caption: A stepwise overview of the in vitro competitive binding assay procedure.

Detailed Step-by-Step Protocols

Protocol 1: Dopamine D₂ Receptor Binding Assay

This protocol is optimized for determining the affinity of this compound for the human Dopamine D₂ receptor.

  • Preparation:

    • Prepare serial dilutions of this compound in Assay Binding Buffer, typically from 100 µM to 10 pM.

    • Dilute [³H]Spiperone in Assay Binding Buffer to a final assay concentration of ~0.2 nM.

    • Thaw the D₂ receptor membrane preparation on ice and dilute in cold Assay Binding Buffer to a concentration of 10-20 µg protein per well.[10] Keep on ice.

    • Prepare the non-specific binding (NSB) control solution of 10 µM Haloperidol.

  • Assay Plate Setup (Total Volume: 250 µL):

    • Total Binding (TB) wells: Add 50 µL of Assay Binding Buffer.

    • NSB wells: Add 50 µL of 10 µM Haloperidol.

    • Test Compound wells: Add 50 µL of each this compound dilution.

    • To all wells, add 50 µL of the diluted [³H]Spiperone solution.

  • Initiation and Incubation:

    • Initiate the reaction by adding 150 µL of the diluted membrane preparation to all wells.

    • Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10]

  • Termination and Counting:

    • Pre-soak a GF/C filter mat in 0.3% PEI for at least 30 minutes.[9]

    • Terminate the incubation by rapid vacuum filtration onto the pre-soaked filter mat using a cell harvester.

    • Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer.

    • Dry the filter mat for 30 minutes at 50°C.

    • Place the dried mat in a sample bag with scintillation cocktail and count radioactivity in a microplate scintillation counter.

Protocol 2: Serotonin 5-HT₂A Receptor Binding Assay

This protocol assesses the affinity for the human Serotonin 5-HT₂A receptor, a key target for antipsychotics and psychedelics.

  • Preparation:

    • Prepare serial dilutions of this compound as described above.

    • Dilute [³H]Ketanserin in Assay Binding Buffer to a final assay concentration of ~1.5 nM.

    • Thaw the 5-HT₂A receptor membrane preparation on ice and dilute in cold Assay Binding Buffer to a concentration of 50-70 µg protein per well.[9] Keep on ice.

    • Prepare the NSB control solution of 10 µM Mianserin.

  • Assay Plate Setup (Total Volume: 250 µL):

    • Set up Total Binding, NSB, and Test Compound wells as detailed in Protocol 1, using 10 µM Mianserin for the NSB wells.

    • To all wells, add 50 µL of the diluted [³H]Ketanserin solution.

  • Initiation and Incubation:

    • Initiate the reaction by adding 150 µL of the diluted 5-HT₂A membrane preparation to all wells.

    • Seal the plate and incubate for 60 minutes at 37°C.

  • Termination and Counting:

    • Follow the same termination, washing, drying, and counting procedure as described in Protocol 1.

Protocol 3: Adrenergic α₁A Receptor Binding Assay

This protocol evaluates the compound's affinity for the human Adrenergic α₁A receptor, important in cardiovascular regulation.

  • Preparation:

    • Prepare serial dilutions of this compound.

    • Dilute [³H]Prazosin in Assay Binding Buffer to a final assay concentration of ~0.25 nM.

    • Thaw the α₁A receptor membrane preparation on ice and dilute in cold Assay Binding Buffer to a concentration of 20-40 µg protein per well.[11] Keep on ice.

    • Prepare the NSB control solution of 10 µM Phentolamine.

  • Assay Plate Setup (Total Volume: 250 µL):

    • Set up Total Binding, NSB, and Test Compound wells as detailed in Protocol 1, using 10 µM Phentolamine for the NSB wells.

    • To all wells, add 50 µL of the diluted [³H]Prazosin solution.

  • Initiation and Incubation:

    • Initiate the reaction by adding 150 µL of the diluted α₁A membrane preparation to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Termination and Counting:

    • Follow the same termination, washing, drying, and counting procedure as described in Protocol 1.

Data Analysis and Interpretation

Accurate data analysis is critical for deriving meaningful affinity values.

  • Calculate Specific Binding: For each data point, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Mean Non-Specific Binding (CPM)

  • Generate Dose-Response Curve:

    • Convert the specific binding at each test compound concentration to a percentage of the maximum specific binding (where % Binding = 100% in the absence of the compound).

    • Plot the % Specific Binding versus the logarithm of the molar concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism to determine the IC₅₀ value.

  • Calculate the Inhibition Constant (Kᵢ):

    • Convert the experimentally determined IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Kᵢ: The inhibition constant; the affinity of the test compound for the receptor.

      • IC₅₀: The concentration of the test compound that inhibits 50% of specific radioligand binding.

      • [L]: The molar concentration of the radioligand used in the assay.

      • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor (determined from separate saturation binding experiments).[12]

Hypothetical Data Presentation & Selectivity

The ultimate goal is to generate a selectivity profile. The Kᵢ values allow for a direct comparison of affinity across different receptors.

Target ReceptorKᵢ of this compound (nM)Selectivity Ratio (vs. 5-HT₂A)
Serotonin 5-HT₂A 15-
Dopamine D₂ 15010-fold
Adrenergic α₁A 1,20080-fold

Interpretation: In this hypothetical example, this compound demonstrates the highest affinity for the 5-HT₂A receptor. It is 10-fold selective for 5-HT₂A over the D₂ receptor and 80-fold selective over the α₁A receptor. This profile suggests the compound is a promising 5-HT₂A-preferring ligand warranting further investigation in functional assays.

References

  • Kalgutkar, A. S., et al. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition, 35(6), 848-858.
  • MDPI. (n.d.). CO 2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. MDPI.
  • Rawat, S., et al. (2021). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega, 6(5), 3845-3858.
  • NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health.
  • Gu, M., et al. (2008). Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. Journal of Medicinal Chemistry, 51(10), 3005-3019.
  • NIH Molecular Libraries Program. (2010). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.
  • Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Indigo Biosciences.
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate.
  • Herremans, A. H., et al. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 45(1), 59-66.
  • Perach, M., et al. (2002). A novel series of hybrid compounds derived by combining 2-aminotetralin and piperazine fragments: binding activity at D2 and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 12(4), 619-622.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • NIH. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. National Institutes of Health.
  • NIH. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health.
  • Zhang, L. L., & Shan, L. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B). Indigo Biosciences.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Journal of the American Chemical Society. (2022). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society.
  • Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 9, Unit 9.3.
  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript.
  • NIH. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. National Institutes of Health.
  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759.
  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX.
  • Magalhaes, A. C., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203167.
  • MDPI. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. MDPI.

Sources

Application Notes and Protocols: Cell-Based Functional Assays for 5-HT2C Receptor Agonism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Complexity of the 5-HT2C Receptor

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR), is a pivotal modulator of numerous physiological and psychological processes within the central nervous system.[1][2][3] Its involvement in regulating mood, appetite, and cognition has positioned it as a significant therapeutic target for a range of disorders, including obesity, depression, and schizophrenia.[2][3][4] The U.S. Food and Drug Administration-approved anti-obesity medication, lorcaserin, exemplifies the therapeutic potential of targeting this receptor.[2][3] However, the 5-HT2C receptor's complex signaling profile, characterized by coupling to multiple G protein pathways and interaction with β-arrestins, necessitates a sophisticated approach to agonist characterization.[1][5]

Agonist binding to the 5-HT2C receptor primarily initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade culminates in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[7][8] Beyond this canonical pathway, the 5-HT2C receptor can also engage other G protein families, such as Gi/o/z and G12/13, and recruit β-arrestins, which can lead to distinct downstream cellular responses.[1][5] This phenomenon, known as "biased agonism" or "functional selectivity," where a ligand preferentially activates one signaling pathway over another, is a critical consideration in modern drug discovery.[1][5]

These application notes provide a comprehensive guide to conducting robust cell-based functional assays for the identification and characterization of 5-HT2C receptor agonists. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for two primary orthogonal assays: a calcium mobilization assay to probe the Gq/11 pathway and a β-arrestin recruitment assay to assess G protein-independent signaling. Understanding the nuances of these assays is paramount for researchers, scientists, and drug development professionals seeking to develop novel and effective 5-HT2C receptor-targeted therapeutics.

Signaling Pathways and Assay Principles

A thorough understanding of the 5-HT2C receptor's signaling network is fundamental to designing and interpreting functional assays. The choice of assay should be guided by the specific signaling pathway of interest.

Canonical Gq/11 Signaling Pathway

The primary signaling cascade initiated by 5-HT2C receptor activation is the Gq/11 pathway. This pathway offers several measurable endpoints for functional assays.

Gq_Signaling Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases B_Arrestin_Workflow Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds GRK GRK Receptor->GRK Activates P_Receptor Phosphorylated Receptor GRK->Receptor Phosphorylates B_Arrestin β-Arrestin P_Receptor->B_Arrestin Recruits Complex Receptor-β-Arrestin Complex P_Receptor->Complex B_Arrestin->Complex Signaling Downstream Signaling Complex->Signaling Internalization Receptor Internalization Complex->Internalization

Caption: β-Arrestin recruitment and signaling workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting calcium mobilization and β-arrestin recruitment assays. These protocols are designed to be self-validating by including appropriate controls at each stage.

Protocol 1: Calcium Mobilization Assay Using a Fluorescent Plate Reader

This assay measures the transient increase in intracellular calcium following 5-HT2C receptor activation. It is a robust and high-throughput method for assessing Gq/11-mediated signaling. [9][10] Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Growth medium (e.g., DMEM with 10% FBS).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5). [10][11]* Pluronic® F-127. [10]* Probenecid (optional, to prevent dye extrusion).

  • 5-HT2C receptor agonist (e.g., serotonin as a reference agonist).

  • 5-HT2C receptor antagonist (e.g., SB242084 for control wells).

  • Fluorescent plate reader with kinetic read capabilities and automated injection (e.g., FLIPR, FlexStation). [12] Experimental Workflow:

Calcium_Assay_Workflow Start Start Plate_Cells 1. Plate 5-HT2C expressing cells in 96/384-well plates Start->Plate_Cells Incubate_Overnight 2. Incubate overnight (37°C, 5% CO₂) Plate_Cells->Incubate_Overnight Prepare_Dye 3. Prepare dye loading solution (Fluo-4 AM + Pluronic F-127) Incubate_Overnight->Prepare_Dye Load_Dye 4. Load cells with dye (e.g., 1 hour at 37°C) Prepare_Dye->Load_Dye Prepare_Compounds 5. Prepare serial dilutions of test and control compounds Load_Dye->Prepare_Compounds Measure_Fluorescence 6. Measure fluorescence kinetically in a plate reader Prepare_Compounds->Measure_Fluorescence Add_Compound 7. Automated addition of compounds Measure_Fluorescence->Add_Compound During kinetic read Analyze_Data 8. Analyze data: Calculate ΔF and generate dose-response curves Add_Compound->Analyze_Data End End Analyze_Data->End

Caption: Calcium mobilization assay workflow.

Step-by-Step Procedure:

  • Cell Plating: The day prior to the assay, seed the 5-HT2C expressing cells into black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium. [10]The optimal cell density should be determined empirically. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading Solution Preparation: On the day of the experiment, prepare the dye loading solution. A typical final concentration for Fluo-4 AM is 2-5 µM in HBSS with 20 mM HEPES. The addition of Pluronic® F-127 (at a final concentration of ~0.02%) is crucial to aid in the dispersion of the water-insoluble AM ester dye. [10]3. Dye Loading: Remove the growth medium from the cell plate and add 100 µL of the dye loading solution to each well. [10]Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (serotonin) in HBSS with 20 mM HEPES. These should be prepared at a concentration that is 5 times the final desired concentration (5X).

  • Calcium Flux Measurement:

    • Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4. [10] * Program the instrument for a kinetic run. This typically involves a 10-20 second baseline reading, followed by the automated addition of 25 µL of the 5X compound solution, and then continuous reading for at least 60-120 seconds. [10] * Place the dye-loaded cell plate into the reader.

    • Initiate the kinetic read.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) over time is indicative of the change in intracellular calcium concentration.

    • Calculate the response for each well, typically as the maximum fluorescence signal minus the baseline fluorescence (F_max - F_min). [10] * Normalize the data to the response of a maximal concentration of the reference agonist (100%) and a buffer-only control (0%).

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Self-Validating Controls:

  • Positive Control: A maximal concentration of a known 5-HT2C agonist (e.g., 10 µM serotonin) to define the maximum response.

  • Negative Control: Buffer only to establish the baseline.

  • Antagonist Control: Pre-incubate cells with a known 5-HT2C antagonist before adding the agonist to confirm that the observed response is receptor-mediated.

  • Parental Cell Line Control: Use the parental cell line (not expressing the 5-HT2C receptor) to ensure the response is specific to the receptor of interest.

Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the interaction between the 5-HT2C receptor and β-arrestin using an enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay). [13][14]In this system, the 5-HT2C receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment of β-galactosidase. Agonist-induced recruitment of β-arrestin to the receptor forces the complementation of the two enzyme fragments, creating an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. [13][15] Materials:

  • Cell line co-expressing the ProLink-tagged 5-HT2C receptor and the EA-tagged β-arrestin.

  • White, solid-bottom 96-well or 384-well microplates.

  • Cell plating reagent.

  • Detection reagent kit (including substrate).

  • 5-HT2C receptor agonist (e.g., serotonin).

  • Luminometer.

Step-by-Step Procedure:

  • Cell Plating: Plate the engineered cells in white, solid-bottom microplates according to the manufacturer's instructions. Typically, cells are plated and the assay is performed on the same day.

  • Compound Addition: Add the test compounds, diluted to the desired concentrations in assay buffer, to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment. [13]4. Signal Detection:

    • Equilibrate the plate to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 60 minutes in the dark.

  • Luminescence Measurement: Read the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Normalize the data to the response of a maximal concentration of the reference agonist (100%) and a buffer-only control (0%).

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Self-Validating Controls:

  • Positive Control: A maximal concentration of a known 5-HT2C agonist.

  • Negative Control: Buffer only.

  • Parental Cell Line Control: Use a parental cell line expressing only the EA-tagged β-arrestin to control for non-specific enzyme complementation.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and concise format to allow for easy comparison of compound potencies and efficacies.

Table 1: Pharmacological Profile of 5-HT2C Receptor Agonists

CompoundCalcium Mobilization Assay (EC50, nM)Calcium Mobilization Assay (Emax, % of Serotonin)β-Arrestin Recruitment Assay (EC50, nM)β-Arrestin Recruitment Assay (Emax, % of Serotonin)
Serotonin1.5 ± 0.210010.2 ± 1.8100
Compound A5.8 ± 0.795 ± 555.6 ± 6.380 ± 7
Compound B25.1 ± 3.170 ± 822.4 ± 2.975 ± 6
Compound C150.3 ± 18.245 ± 6>10,000<10

Interpretation:

  • EC50: The concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.

  • Emax: The maximum response produced by an agonist, expressed as a percentage of the response to a reference full agonist (e.g., serotonin).

  • Biased Agonism: By comparing the potency (EC50) and efficacy (Emax) of a compound in both the calcium mobilization and β-arrestin recruitment assays, one can assess its potential for biased agonism. For example, Compound C shows a clear bias towards the Gq/11 pathway over β-arrestin recruitment.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, edge effects, improper mixing of reagents.Use a multichannel pipette or automated dispenser for cell seeding and reagent addition. Avoid using the outer wells of the plate. Ensure thorough but gentle mixing.
Low Signal-to-Background Ratio Low receptor expression, unhealthy cells, suboptimal dye loading, incorrect assay buffer.Optimize cell passage number and seeding density. Ensure cells are healthy and not over-confluent. Optimize dye concentration and loading time. Check the composition of the assay buffer.
No Response to Agonist Inactive compound, incorrect cell line, receptor desensitization.Verify compound integrity and concentration. Confirm receptor expression in the cell line. For calcium assays, ensure the kinetic read is fast enough to capture the transient response.
High Background Signal Autofluorescent compounds, light leak in the plate reader.Test compounds for autofluorescence in a cell-free system. Ensure the plate reader is properly calibrated and maintained.

Conclusion: A Pathway to Precision Therapeutics

The functional characterization of 5-HT2C receptor agonists requires a multi-faceted approach that considers the receptor's complex signaling capabilities. The detailed protocols for calcium mobilization and β-arrestin recruitment assays provided herein offer a robust framework for assessing both G protein-dependent and -independent signaling pathways. By employing these self-validating methodologies and carefully interpreting the resulting data, researchers can gain critical insights into the pharmacological profiles of novel compounds. This, in turn, will facilitate the development of more selective and effective therapeutics targeting the 5-HT2C receptor, with the potential for improved efficacy and reduced side effects.

References

  • Di Giovanni, G., De Deurwaerdère, P., & Di Matteo, V. (Eds.). (2020). Contemporary Perspective on 5-HT2C Receptor Function and its Pharmacological Targeting, Volume I. Frontiers Media SA. [Link]
  • Kim, K., et al. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]
  • Winstanley, C. A., et al. (2004). Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2. Journal of Neurochemistry. [Link]
  • Zhang, J., et al. (2009). Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands. ASSAY and Drug Development Technologies. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). 5-HT2C receptor signaling. [Link]
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. [Link]
  • Di Giovanni, G. (2019). Targeting the 5-ht2c receptor in biological context and the current state of 5-ht2c receptor ligand development. Current topics in medicinal chemistry. [Link]
  • Kaur, N., & Shukla, A. K. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in cell biology. [Link]
  • Frontiers. (n.d.). Contemporary Perspective on 5-HT2C Receptor Function and its Pharmacological Targeting, Volume I. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT2C receptor. [Link]
  • Eurofins Discovery. (n.d.). 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
  • Wikipedia. (n.d.). 5-HT2C receptor. [Link]
  • Martin, J. R., et al. (1998). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Journal of psychopharmacology. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Kaplan, L. C., et al. (2022). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British journal of pharmacology. [Link]
  • Mores, K. L., et al. (2019). Arrestin recruitment and signaling by G protein-coupled receptor heteromers. Molecular pharmacology. [Link]
  • Indigo Biosciences. (n.d.). GPCR Signaling Assays. [Link]
  • Zhang, H., et al. (2018). Identification of natural products as novel ligands for the human 5-HT2C receptor. Acta Pharmaceutica Sinica B. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. [Link]
  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]
  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. [Link]
  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. [Link]
  • Creative Bioarray. (n.d.).
  • National Center for Biotechnology Information. (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. [Link]
  • News-Medical.Net. (2015). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. [Link]
  • van der Gracht, A. M. F., et al. (2020). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology. [Link]
  • National Center for Biotechnology Information. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. [Link]

Sources

Application Notes & Protocols: Preclinical Evaluation of 2-Amino-3-piperazin-1-ylpyrazine in Animal Models of Obesity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Obesity has reached global epidemic proportions, driving a critical need for novel and effective therapeutic agents.[1] This document provides a comprehensive guide for the preclinical evaluation of the novel compound 2-Amino-3-piperazin-1-ylpyrazine in established and validated animal models of obesity. While public data on this specific molecule is limited, its structural class—pyrazine derivatives—and similarity to compounds explored for metabolic diseases suggest a potential role in modulating energy balance. For instance, the structurally related compound 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine has been investigated as a potent 5-HT2C receptor agonist, a pathway known to regulate food intake.[2] This guide, therefore, is built on the rationale of testing a novel chemical entity with a plausible, yet unconfirmed, mechanism of action. We provide a detailed framework covering the strategic selection of appropriate animal models, step-by-step protocols for efficacy and metabolic studies, and a discussion of key endpoints for a robust assessment of therapeutic potential.

Strategic Selection of Animal Models

The choice of an animal model is the most critical decision in the preclinical evaluation of an anti-obesity therapeutic. The ideal model should recapitulate key aspects of human obesity and be appropriate for the compound's putative mechanism of action.[3] We will discuss the three most common and well-validated rodent models: the Diet-Induced Obesity (DIO) model, the leptin-deficient ob/ob mouse, and the leptin receptor-deficient db/db mouse.[4]

Rationale and Comparison
  • Diet-Induced Obesity (DIO) Model: This is the most widely used and translationally relevant model for common human obesity.[5] It is developed by feeding rodents, typically C57BL/6J mice, a high-fat diet (HFD) that is high in calories, saturated fat, and sugar, mimicking a "Western diet".[6][7][8] These animals develop obesity, insulin resistance, and hyperglycemia over several weeks, closely mirroring the progression of obesity in humans driven by environmental factors.[9][10] This model is ideal for evaluating compounds that may affect appetite, energy expenditure, or fat metabolism in a polygenic and environmentally influenced context.[3]

  • Monogenic Models (ob/ob and db/db Mice): These models are based on spontaneous single-gene mutations affecting the leptin signaling pathway, which is a crucial regulator of energy homeostasis.[10][11]

    • ob/ob Mice: These mice have a mutation in the ob gene and cannot produce functional leptin, a hormone that signals satiety.[12][13] This leads to hyperphagia (excessive eating) and severe, early-onset obesity.[10][14] They are useful for testing compounds whose mechanism is independent of or downstream from leptin production.[5]

    • db/db Mice: These mice have a mutation in the db gene, which codes for the leptin receptor.[5] Consequently, they produce leptin but their brains cannot respond to it, also resulting in profound hyperphagia and obesity.[15][16] This model is particularly useful for determining if a compound's efficacy requires a functional leptin signaling pathway.

Model Selection Summary

For a novel compound like this compound, the DIO model is the recommended primary model due to its high face validity for human obesity. Genetic models can serve as valuable secondary tools to dissect the mechanism of action, particularly in relation to the leptin pathway.

FeatureDiet-Induced Obesity (DIO) Modelob/ob Mouse (Leptin Deficient)db/db Mouse (Leptin Receptor Deficient)
Genetic Basis Polygenic (e.g., C57BL/6J strain)[17]Monogenic (mutation in ob gene)[13]Monogenic (mutation in db gene)[5]
Obesity Onset Gradual (8-16 weeks on HFD)[9]Early (3-4 weeks of age)[13]Early (3-5 weeks of age)[18]
Primary Cause High-calorie diet, hyperphagia[8]Hyperphagia due to lack of satiety signal[10]Hyperphagia due to inability to sense leptin[15]
Translational Relevance High: Mimics common human obesity[5]Moderate: Represents rare congenital leptin deficiency[13]Moderate: Represents rare leptin receptor deficiency
Insulin Resistance Develops with obesity[18]Severe insulin resistance and hyperglycemia[12]Severe insulin resistance and diabetic phenotype[15]
Best Use Case General efficacy screening for weight loss and metabolic improvement.[19]Testing compounds acting downstream or independent of leptin.Determining if a compound requires functional leptin signaling.

General Experimental Design and Workflow

A well-structured experimental plan is crucial for obtaining reproducible and interpretable data. The following workflow is recommended for a standard efficacy study.

Overall Experimental Workflow

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Terminal Analysis Acclimation Animal Acclimation (1 week) Diet High-Fat Diet Feeding (12-16 weeks) Acclimation->Diet Start HFD Random Randomization into Treatment Groups Diet->Random Obesity Confirmed Dosing Daily Dosing (Vehicle, Compound, Positive Control) (4-8 weeks) Random->Dosing Begin Treatment Monitor Weekly Monitoring (Body Weight, Food Intake) Metabolic Metabolic Testing (OGTT, ITT during last 2 weeks) Terminal Terminal Sacrifice Metabolic->Terminal End of Study Collection Blood & Tissue Collection (Plasma, Liver, Adipose) Terminal->Collection Analysis Endpoint Analysis (Biomarkers, Histology, q-PCR) Collection->Analysis

Caption: High-level experimental workflow for an in-vivo obesity study.

Key Experimental Parameters
  • Animals: Male C57BL/6J mice, 6-8 weeks of age at the start of the study.[17] The C57BL/6J strain is widely used as it is susceptible to developing diet-induced obesity.[5]

  • Housing: Animals should be housed in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.[7]

  • Diet:

    • Control Group: Standard chow diet (approx. 10% kcal from fat).

    • Obese Groups: High-fat diet (HFD) providing 45-60% of total calories from fat.[8][9]

  • Sample Size: A minimum of 8-12 animals per group is recommended to achieve sufficient statistical power. Sample size should be formally calculated based on expected effect size and variance.[20]

  • Treatment Groups:

    • Lean Control: Chow diet + Vehicle.

    • Obese Control: HFD + Vehicle.

    • Test Article (Low Dose): HFD + this compound.

    • Test Article (High Dose): HFD + this compound.

    • Positive Control: HFD + an approved anti-obesity agent (e.g., a GLP-1 receptor agonist).[3]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting the study.

Protocol 3.1: Diet-Induced Obesity (DIO) Model Induction
  • Upon arrival, acclimate 6-week-old male C57BL/6J mice for one week on a standard chow diet.[9]

  • After acclimation, switch the diet for the obesity-induction groups to a high-fat diet (e.g., 60% kcal from fat). Maintain a control group on the standard chow diet.[9]

  • Provide diets and water ad libitum.[7]

  • Monitor body weight weekly. The study is ready to proceed to the treatment phase when the HFD group demonstrates a statistically significant increase in body weight (typically 20-30% higher) compared to the chow-fed group, which usually takes 12-16 weeks.[9]

  • Once the obese phenotype is established, randomize the HFD-fed mice into treatment groups based on body weight to ensure no significant differences between groups at baseline.

Protocol 3.2: Compound Formulation and Administration
  • Vehicle Selection: Determine the optimal vehicle for this compound. A common starting point is 0.5% methylcellulose with 0.1% Tween 80 in sterile water.

  • Formulation: Prepare a fresh stock of the compound formulation daily. Calculate the required concentration based on the average body weight of the mice in each group and the target dose (e.g., mg/kg).

  • Administration: Administer the compound or vehicle once daily via oral gavage (PO) at a consistent time each day. The volume should typically be 5-10 mL/kg.

Protocol 3.3: In-Life Efficacy Monitoring
  • Body Weight: Measure individual animal body weight at least 3 times per week.

  • Food Intake: Measure cage-level food intake 3 times per week. Calculate the average intake per mouse. Be precise, accounting for spillage.

  • Clinical Observations: Perform daily health checks on all animals, noting any signs of distress or adverse effects.

Protocol 3.4: Metabolic Phenotyping (Oral Glucose Tolerance Test - OGTT)
  • Fasting: Fast the mice for 6 hours prior to the test (e.g., from 7:00 AM to 1:00 PM).[7]

  • Baseline Glucose: Take a baseline blood glucose reading (Time 0) from a small tail nick using a standard glucometer.[7]

  • Glucose Challenge: Administer a 2 g/kg dose of D-glucose solution orally.

  • Post-Challenge Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the glucose excursion curve and calculate the Area Under the Curve (AUC) for each animal to assess glucose tolerance.

Protocol 3.5: Terminal Procedures and Sample Collection
  • At the end of the treatment period, fast the mice for 6 hours.

  • Anesthetize the animals (e.g., via isoflurane inhalation or intraperitoneal injection of an appropriate anesthetic).

  • Collect terminal blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.[7]

  • Perform cervical dislocation to ensure euthanasia.

  • Dissect and weigh key organs and tissues: liver, epididymal white adipose tissue (eWAT), inguinal white adipose tissue (iWAT), and interscapular brown adipose tissue (BAT).

  • Fix a portion of the liver and eWAT in 10% neutral buffered formalin for histology.

  • Snap-freeze the remaining tissue samples in liquid nitrogen and store at -80°C for later molecular analysis (e.g., q-PCR, western blot).

Key Endpoints and Data Analysis

A comprehensive analysis of primary and secondary endpoints is required to determine the compound's efficacy and mechanism.

Endpoint CategorySpecific MeasurementSignificance & Interpretation
Primary Efficacy Body Weight Change (%) The primary indicator of anti-obesity efficacy. A significant reduction compared to the vehicle-treated obese group is the desired outcome.
Cumulative Food Intake Differentiates between weight loss due to reduced appetite (anorectic effect) versus increased energy expenditure.
Body Composition (qNMR/EchoMRI) Determines if weight loss is from fat mass (desirable) or lean mass (undesirable).[18]
Metabolic Health Fasting Glucose & Insulin Assesses improvement in glycemic control. Lower levels indicate enhanced insulin sensitivity.
Glucose Tolerance (OGTT AUC) Measures the body's ability to clear a glucose load. A lower AUC indicates improved glucose metabolism.[18]
Serum Lipid Profile (Triglycerides, Cholesterol) Evaluates impact on dyslipidemia, a common comorbidity of obesity.
Tissue-Specific Effects Liver Weight & Histology (H&E Staining) Assesses reduction in hepatomegaly and hepatic steatosis (fatty liver), which are consequences of obesity.[9]
Adipose Tissue Weight & Histology Measures reduction in fat pad mass and adipocyte size, indicating decreased adiposity.[9]

Putative Mechanism of Action: Signaling Pathway

Based on structurally similar compounds, we hypothesize that this compound may act as a 5-HT2C receptor agonist in the hypothalamus. Activation of this receptor on pro-opiomelanocortin (POMC) neurons is known to increase the processing of POMC into α-melanocyte-stimulating hormone (α-MSH). α-MSH then activates the melanocortin-4 receptor (MC4R), leading to a downstream signaling cascade that promotes satiety and reduces food intake.[4]

G cluster_0 Hypothalamic POMC Neuron Compound This compound HT2C 5-HT2C Receptor Compound->HT2C Activates POMC POMC Gene Transcription HT2C->POMC Stimulates aMSH α-MSH Release POMC->aMSH Leads to MC4R MC4R on Secondary Neuron aMSH->MC4R Binds & Activates Satiety Satiety & Reduced Food Intake MC4R->Satiety Promotes

Caption: Putative signaling pathway for appetite suppression.

Safety and Toxicology

While this guide focuses on efficacy, safety is paramount. Pyrazine derivatives are used as food flavorings and generally have a good safety profile at low doses.[21][22] However, continuous monitoring for signs of toxicity, such as piloerection, lethargy, or abnormal behavior, is essential. A preliminary dose-range-finding study is recommended to establish a maximum tolerated dose (MTD) before commencing long-term efficacy studies.

References

  • A systematic review on different models of inducing obesity in animals: Advantages and limitations. (n.d.). PubMed Central.
  • Overview of Animal Models of Obesity. (2013). PubMed Central.
  • Buettner, R., Schölmerich, J., & Bollheimer, L. C. (2007). High-fat diets: modeling the metabolic disorders of human obesity in rodents. Obesity (Silver Spring), 15(4), 798–808.
  • Diet-Induced Obesity (DIO) Mouse and Rat Models. (n.d.). Charles River Laboratories.
  • Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. (2009). PubMed.
  • An Overview on the Methods of Screening Antiobesity Activity. (2016). Journal of Pharmaceutical Research.
  • db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet. (2014). National Institutes of Health (NIH).
  • Diet-induced obesity murine model. (2018). Protocols.io.
  • Correction of obesity and diabetes in genetically obese mice by leptin gene therapy. (1996). National Institutes of Health (NIH).
  • Diet-induced obesity in animal models: points to consider and influence on metabolic markers. (2021). PubMed Central.
  • Diet-Induced Obese Mice and Leptin-Deficient Lepob/ob Mice Exhibit Increased Circulating GIP Levels Produced by Different Mechanisms. (2019). MDPI.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017). ResearchGate.
  • A Mouse Model of Diet-Induced Obesity and Insulin Resistance. (2012). PubMed Central.
  • Animal Models of Obesity: A Crash Course. (2013). Charles River Laboratories.
  • Obesity and cancer: Mouse models used in studies. (2023). Frontiers.
  • The utility of animal models to evaluate novel anti-obesity agents. (2011). PubMed Central.
  • Animal models for development of anti-obesity drugs in the age of GLP-1 agents. (2025). Taylor & Francis Online.
  • Diet-induced obesity in animal models: points to consider and influence on metabolic markers. (2021). ResearchGate.
  • Murine Models of Obesity. (2022). MDPI.
  • Navigating the Strengths and Constraints of Mouse Models in Obesity Research. (2022). Endocrinology | Oxford Academic.
  • Obese Mouse. (n.d.). Envigo.
  • How to calculate sample size in animal and human studies. (2023). Frontiers.
  • Db db mouse – Knowledge and References. (n.d.). Taylor & Francis.
  • Review of Ob/Ob Mouse Model for Obesity and Diabetes Research. (2026). Oreate AI Blog.
  • RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. (2023). ScienceDirect.
  • Obese (ob/ob) mice. (n.d.). Inotiv.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017). National Institutes of Health (NIH).
  • Advances in Drug Treatments for Companion Animal Obesity. (2024). MDPI.
  • A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals. (2022). ResearchGate.
  • RIFM fragrance ingredient safety assessment, pyrazine, 2-methoxy-3-(4-methylpentyl)-, CAS Registry Number 68844-95-1. (2024). PubMed.
  • Aster pekinensis Extract Mitigates High-Fat-Diet-Induced Obesity and Metabolic Dysfunction in Mice. (2023). MDPI.

Sources

Application Notes and Protocols: High-Throughput Screening of "2-Amino-3-piperazin-1-ylpyrazine" Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Pyrazine Derivatives in Kinase-Targeted Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of pyrazine have shown a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, and central nervous system effects.[2][3] Specifically, the "2-Amino-3-piperazin-1-ylpyrazine" core has emerged as a promising framework for the development of targeted therapeutics. While the broader class of piperazine-containing pyrazines has been explored for various biological activities,[2] recent interest has focused on their potential as kinase inhibitors.[3][4]

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] This has made them one of the most important classes of drug targets.[5][6] The development of small molecule kinase inhibitors has revolutionized the treatment of several cancers, and high-throughput screening (HTS) is a cornerstone of this discovery process.[6][7][8] HTS allows for the rapid screening of large compound libraries to identify "hits"—compounds that modulate the activity of a specific kinase.[7][8]

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting a high-throughput screen of a library of "this compound" derivatives to identify novel kinase inhibitors. We will outline the principles of a robust biochemical kinase assay, provide step-by-step protocols for primary and secondary screening, and discuss data analysis and hit validation. The methodologies described herein are designed to be adaptable and provide a solid foundation for a successful screening campaign.

Principle of the Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

For the primary high-throughput screen, we will employ a Homogeneous Time-Resolved Fluorescence (HTRF®) assay. This technology is well-suited for HTS due to its robustness, sensitivity, and resistance to interference from library compounds.[9] The assay measures the phosphorylation of a specific substrate by the target kinase.

The core components of the HTRF® kinase assay are:

  • Target Kinase: The specific protein kinase of interest.

  • Substrate: A peptide or protein that is specifically phosphorylated by the target kinase. This substrate is typically biotinylated.

  • ATP: The phosphate donor for the phosphorylation reaction.

  • Europium Cryptate (Eu³⁺)-labeled Anti-Phospho-Specific Antibody: This antibody specifically recognizes the phosphorylated substrate.

  • Streptavidin-XL665: A fluorescent acceptor molecule that binds to the biotinylated substrate.

Mechanism of Action: When the kinase phosphorylates the biotinylated substrate, the Eu³⁺-labeled antibody binds to the phosphorylated site. The binding of streptavidin-XL665 to the biotin tag brings the donor (Eu³⁺) and acceptor (XL665) molecules into close proximity. Upon excitation at 320 nm, the europium cryptate emits light at 620 nm. If the donor and acceptor are close, this energy is transferred to the XL665 molecule, which then emits light at 665 nm. The ratio of the emission at 665 nm to 620 nm is proportional to the amount of phosphorylated substrate, and thus, the activity of the kinase. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the HTRF® signal.

Experimental Workflow Overview

A typical HTS campaign follows a multi-step process to identify and validate hit compounds.[10] This workflow is designed to minimize false positives and negatives and to efficiently focus resources on the most promising candidates.[10]

HTS_Workflow Assay_Development Assay Development & Miniaturization Primary_Screen Primary HTS (Single Concentration) Assay_Development->Primary_Screen Z' > 0.5 Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Identify 'Hits' Secondary_Assay Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assay Confirm Potency (IC50) SAR_Expansion SAR by Analog Secondary_Assay->SAR_Expansion Validate Mechanism

Caption: High-Throughput Screening Workflow.

PART 1: Primary High-Throughput Screen

This initial screen is performed at a single concentration of each compound in the "this compound" derivative library to identify initial "hits."[11]

Materials and Reagents
ReagentSupplierCatalog #Storage
Target KinaseVariesVaries-80°C
Biotinylated SubstrateVariesVaries-20°C
ATPSigma-AldrichA7699-20°C
HTRF® Kinase BufferCisbioVaries4°C
Anti-Phospho-Antibody (Eu³⁺)CisbioVaries4°C
Streptavidin-XL665CisbioVaries4°C
DMSOSigma-AldrichD2650Room Temp
384-well Low Volume PlatesGreiner Bio-One784076Room Temp
Protocol: Primary HTS
  • Compound Plating:

    • Prepare a 10 mM stock solution of each "this compound" derivative in 100% DMSO.

    • Using an acoustic liquid handler, transfer 20 nL of each compound solution to the appropriate wells of a 384-well low-volume assay plate. This will result in a final assay concentration of 10 µM.

    • For controls, dispense 20 nL of DMSO into designated wells (negative control, 0% inhibition) and a known inhibitor of the target kinase (positive control, 100% inhibition).

  • Enzyme/Substrate Preparation:

    • Prepare a 2X enzyme/substrate mix in HTRF® Kinase Buffer. The final concentration of the kinase and substrate should be optimized during assay development to be at or below the Km for each, respectively.

  • ATP Preparation:

    • Prepare a 4X ATP solution in HTRF® Kinase Buffer. The final concentration should be at the Km for ATP for the target kinase.

  • Assay Procedure:

    • Add 5 µL of the 2X enzyme/substrate mix to each well of the compound-containing assay plate.

    • Centrifuge the plates briefly (1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the HTRF® detection mix containing the Eu³⁺-labeled anti-phospho-antibody and Streptavidin-XL665 in HTRF® detection buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate the plates for 60 minutes at room temperature, protected from light.

    • Read the plates on an HTRF®-compatible plate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

Data Analysis and Hit Identification
  • Calculate the HTRF® Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalize the Data:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Hit Calling:

    • A common method for hit identification is to set a threshold based on the mean and standard deviation (SD) of the sample data.[12] A typical hit threshold is greater than 3 standard deviations from the mean of the negative controls.

    • Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated as follows: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

PART 2: Secondary and Confirmatory Screens

Compounds identified as "hits" in the primary screen require further validation to confirm their activity, determine their potency, and rule out assay artifacts.[10]

Protocol: Dose-Response and IC₅₀ Determination
  • Compound Plating:

    • For each hit compound, create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.

    • Using an acoustic liquid handler, transfer the appropriate volume of each dilution to a 384-well assay plate to generate a dose-response curve.

  • Assay Procedure:

    • Follow the same HTRF® assay protocol as described for the primary screen.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Orthogonal Assay (e.g., ADP-Glo™ Kinase Assay)

To ensure that the observed activity is not due to an artifact of the HTRF® assay format, it is crucial to confirm hits in an orthogonal assay that utilizes a different detection technology.[14] The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[15]

Principle of the ADP-Glo™ Assay:

  • The kinase reaction is performed, and inhibitors will reduce the amount of ADP produced.

  • An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • A Kinase Detection Reagent is added to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.

Abbreviated Protocol:

  • Perform the kinase reaction with the hit compounds in a dose-response format as described above.

  • Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate IC₅₀ values as described for the HTRF® assay.

Data Interpretation and Next Steps

The goal of this screening cascade is to identify potent and confirmed inhibitors of the target kinase.

Screening StagePurposeKey MetricSuccess Criteria
Primary HTS Identify initial hits% Inhibition> 3 SD from mean of controls
Dose-Response Determine potencyIC₅₀IC₅₀ < 10 µM (example)
Orthogonal Assay Confirm activity, rule out artifactsIC₅₀Similar IC₅₀ to primary assay

Compounds that meet the success criteria at each stage are considered validated hits and can be progressed to further studies, such as selectivity profiling against a panel of other kinases and structure-activity relationship (SAR) studies.[13]

Signaling Pathway Context

The identified kinase inhibitors will likely modulate specific cellular signaling pathways. Understanding this context is crucial for downstream drug development.

Signaling_Pathway cluster_0 Signaling Cascade cluster_1 Cellular Response Receptor Growth Factor Receptor Kinase_of_Interest Target Kinase Receptor->Kinase_of_Interest Downstream_Effector Downstream Effector Kinase_of_Interest->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Survival Survival Transcription_Factor->Survival Metabolism Metabolism Transcription_Factor->Metabolism Inhibitor This compound Derivative Inhibitor->Kinase_of_Interest

Caption: Generalized Kinase Signaling Pathway Inhibition.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of "this compound" derivatives as potential kinase inhibitors. By following a systematic approach of primary screening, hit confirmation, and orthogonal validation, researchers can confidently identify and advance promising lead compounds for further drug discovery efforts. The adaptability of the described protocols allows for their application to a wide range of kinase targets, making this a valuable guide for any kinase-focused drug discovery program.

References

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • Semantic Scholar. (n.d.). High-Throughput Screening for Kinase Inhibitors.
  • Koyanagi, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 777-786.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 57-67.
  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Tonbo Biosciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery Training Course.
  • Talele, T. T., Khedkar, S. A., & Rigby, A. C. (2010). Successful applications of computer-aided drug discovery: moving beyond lead identification. Journal of Computer-Aided Molecular Design, 24(3), 129-141.
  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(14), e121.
  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained.
  • Parham, F., et al. (2017). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 12(9), 927-938.
  • Shukla, S., & Shishodia, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 159-162.
  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • Proisy, N., & Finch, H. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. New Biotechnology, 28(3), 247-255.
  • An, W. F., & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology, 665, 1-17.
  • Asif, M. (2014). Piperazine - Pyrazine and their multiple biological activities. Journal of Chemical and Pharmaceutical Research, 6(5), 103-112.
  • Caproiu, M. T., et al. (2019). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 24(6), 1112.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Gan, J., et al. (2009). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Chemical Research in Toxicology, 22(4), 671-681.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(22), 15098-15116.
  • Al-Soud, Y. A., et al. (2008). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 13(6), 1256-1267.
  • Archibald, G. C., et al. (1996). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 39(1), 138-145.
  • Narku-Tetteh, J., et al. (2022). CO2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. Applied Sciences, 12(15), 7709.
  • Ali, S., et al. (2019). Kinetic effect and absorption performance of piperazine activator into aqueous solutions of 2-amino-2-methyl-1-propanol through post-combustion CO2 capture. Korean Journal of Chemical Engineering, 36(7), 1090-1101.

Sources

Radiolabeling of "2-Amino-3-piperazin-1-ylpyrazine" for in vivo imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Radiolabeling of 2-Amino-3-piperazin-1-ylpyrazine for In Vivo Imaging

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous compounds targeting a range of biological entities. Its unique chemical properties make it an excellent candidate for developing novel radiotracers for Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of biological processes in vivo, playing a crucial role in drug development and clinical diagnostics.[1] This guide provides a comprehensive overview and detailed protocols for the radiolabeling of this compound derivatives with three clinically relevant radioisotopes: Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), and Gallium-68 ([⁶⁸Ga]). We delve into the rationale behind precursor design, provide step-by-step radiolabeling and purification protocols, and outline the essential quality control measures required to ensure the final radiopharmaceutical is suitable for preclinical and clinical research.

Introduction: The Rationale for a Pyrazine-Based Radiotracer

The pyrazine ring system, often functionalized with piperazine moieties, is a cornerstone in the development of targeted therapeutics, including kinase inhibitors and receptor antagonists.[2][3] Adapting these high-affinity molecules into PET tracers offers a direct method to visualize drug distribution, assess target engagement, and stratify patient populations for personalized medicine. The this compound core provides multiple strategic points for radiolabeling without significantly altering the molecule's intrinsic pharmacological properties.

This document serves as a practical guide for researchers, outlining three distinct strategies to leverage this scaffold for PET imaging. The choice of radionuclide—the short-lived [¹¹C] (t½ ≈ 20.4 min), the versatile [¹⁸F] (t½ ≈ 109.8 min), or the generator-produced [⁶⁸Ga] (t½ ≈ 68 min)—depends on the specific biological question, the required imaging time, and available radiochemistry infrastructure.[4][5][6]

General Workflow for Radiotracer Development

The path from a chemical entity to a validated in vivo imaging agent follows a structured, multi-stage process. This workflow ensures the final product is safe, effective, and reproducible.

Radiotracer Development Workflow cluster_0 Pre-Clinical Development cluster_1 In Vivo Evaluation Precursor Precursor Synthesis & Characterization Radiolabeling Radiolabeling Optimization Precursor->Radiolabeling Select Isotope Purification Purification (HPLC / SPE) Radiolabeling->Purification Crude Product QC Quality Control (RCP, Am, pH) Radiolabeling->QC Failure Purification->QC Isolated Tracer Formulation Sterile Formulation QC->Formulation Release Criteria Met Biodistribution Biodistribution & Dosimetry Formulation->Biodistribution Injectable Dose PET_Imaging PET/CT or PET/MR Imaging Studies Biodistribution->PET_Imaging Metabolism Metabolite Analysis PET_Imaging->Metabolism

Figure 2: Proposed radiosynthesis of an ¹⁸F-labeled pyrazine derivative.
(Note: Chemical structure images are illustrative placeholders.)
Detailed Protocol: [¹⁸F]Fluorination
  • [¹⁸F]Fluoride Trapping and Drying:

    • Bombard an [¹⁸O]H₂O target to produce [¹⁸F]fluoride.

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • Azeotropically dry the mixture by heating under a stream of nitrogen at 110 °C until all solvent is removed. This step is critical for activating the fluoride. [6]

  • Radiolabeling Reaction:

    • Dissolve the tosylate precursor (2-5 mg) in 500 µL of anhydrous dimethyl sulfoxide (DMSO).

    • Add the precursor solution to the dried K[¹⁸F]F-K₂₂₂ complex.

    • Seal the vessel and heat at 120 °C for 15 minutes. Monitor the reaction progress using radio-TLC.

  • Purification:

    • Quench the reaction with 1-2 mL of mobile phase (e.g., 40:60 acetonitrile:water with 0.1% TFA).

    • Inject the entire mixture onto a semi-preparative HPLC system (e.g., C18 column).

    • Collect the radioactive peak corresponding to the desired product.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Trap the product on a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol (USP) and dilute with sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Radiolabeling Strategy II: Carbon-11 Labeling via Methylation

Carbon-11, with its very short half-life, is ideal for test-retest studies and for labeling molecules at positions that are intolerant to larger modifications. [4]The most common method is methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

Rationale and Precursor Design

The this compound structure contains a secondary amine on the piperazine ring, which is an ideal site for N-methylation. Therefore, the parent molecule itself can serve as the precursor. This "hot-for-cold" substitution minimizes any potential change in pharmacology. [4]

Figure 3: Proposed radiosynthesis of a ¹¹C-labeled pyrazine derivative.
(Note: Chemical structure images are illustrative placeholders.)
Detailed Protocol: [¹¹C]Methylation
  • [¹¹C]Methyl Iodide Synthesis:

    • Produce [¹¹C]CO₂ from a cyclotron gas target.

    • Reduce [¹¹C]CO₂ to [¹¹C]CH₄.

    • Convert [¹¹C]CH₄ to [¹¹C]CH₃I via gas-phase iodination. Trap the [¹¹C]CH₃I in a suitable solvent.

  • Radiolabeling Reaction:

    • Dissolve the precursor (0.5-1.0 mg) in 300 µL of anhydrous dimethylformamide (DMF).

    • Bubble the trapped [¹¹C]CH₃I into the precursor solution.

    • Seal the vessel and heat at 90 °C for 5 minutes. The short reaction time is crucial due to the rapid decay of ¹¹C. [7]

  • Purification and Formulation:

    • Purification follows the same principles as for ¹⁸F-labeling, using semi-preparative HPLC.

    • Due to the short half-life, the formulation step must be rapid. The collected HPLC fraction is often diluted with a sterile formulation buffer and passed through a sterile filter directly into the final product vial. The use of a C18 Sep-Pak for reformulation is possible but must be highly optimized for speed.

Radiolabeling Strategy III: Gallium-68 Labeling via Chelation

Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator, making it accessible to facilities without a cyclotron. [5]As a radiometal, it is incorporated into a targeting molecule via a bifunctional chelator.

Rationale and Precursor Design

This strategy requires covalently attaching a chelator to the this compound core. Chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are commonly used as they form highly stable complexes with Ga³⁺. [5][8]The chelator can be conjugated to the 2-amino group of the pyrazine ring via an amide bond using an activated ester of the chelator (e.g., DOTA-NHS-ester).

Figure 4: Proposed radiosynthesis of a ⁶⁸Ga-labeled pyrazine derivative.
(Note: Chemical structure images are illustrative placeholders.)
Detailed Protocol: [⁶⁸Ga]Chelation
  • Generator Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, ultrapure 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add 10-20 µg of the DOTA-conjugated precursor.

    • Add 500 µL of a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).

    • Add the [⁶⁸Ga]GaCl₃ eluate (approx. 1 mL) to the precursor/buffer mixture. The buffer is crucial to adjust the pH to the optimal range for chelation (typically 3.5-5.5). [9] * Heat the reaction mixture at 95 °C for 10 minutes.

  • Purification and Formulation:

    • For many ⁶⁸Ga-tracers, if the labeling efficiency is consistently high (>95%), purification may be simplified.

    • The reaction is typically purified using a C18 Sep-Pak cartridge to remove unbound [⁶⁸Ga]Ga³⁺ and any hydrophilic impurities.

    • Wash the cartridge with sterile water.

    • Elute the final product with a small volume of 50-70% ethanol in water.

    • Dilute with sterile saline for injection and pass through a 0.22 µm sterile filter.

Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is mandatory before any radiopharmaceutical can be administered. [10][11]The goal is to ensure the product is pure, safe, and has the correct identity.

QC Workflow

QC_Flowchart Start Final Product (Post-Formulation) Visual_Test Visual Inspection (Clarity, Particulates) Start->Visual_Test RCP_Test Radiochemical Purity (RCP) (Radio-HPLC/TLC) Release Release for In Vivo Use RCP_Test->Release Pass (>95%) Fail Reject Batch RCP_Test->Fail Fail (<95%) pH_Test pH Measurement pH_Test->RCP_Test Pass pH_Test->Fail Fail Visual_Test->pH_Test Pass Visual_Test->Fail Fail

Figure 5: Quality control decision workflow.
Key QC Parameters and Methods
ParameterMethodAcceptance CriteriaRationale
Identity Co-elution with a non-radioactive standard on analytical HPLC.Retention time of the radioactive peak matches the standard.Confirms the correct chemical compound has been synthesized.
Radiochemical Purity (RCP) Analytical Radio-HPLC, Radio-TLC> 95%Ensures that radioactivity is primarily from the desired tracer, minimizing off-target radiation dose and poor image quality. [11]
Molar Activity (Aₘ) HPLC with a calibrated UV detector to quantify the mass of the non-radioactive standard.As high as achievable (typically > 37 GBq/µmol or 1 Ci/µmol).High molar activity is crucial to avoid pharmacological effects from the injected mass and to ensure sensitive detection of low-density targets.
pH Calibrated pH meter or pH strips.4.5 - 7.5Ensures the final product is physiologically compatible and will not cause discomfort or vessel damage upon injection. [10][12]
Radionuclidic Purity Gamma spectroscopy.Varies by isotope (e.g., for ⁶⁸Ga, <0.001% ⁶⁸Ge).Confirms that the radioactivity comes only from the intended isotope.
Sterility & Endotoxins Culture-based methods (Sterility), Limulus Amebocyte Lysate (LAL) test (Endotoxins).Sterile, Pass LAL test.Mandatory for human use to prevent infection and pyrogenic reactions. [12]

Preclinical In Vivo Evaluation

Once a radiotracer passes all QC tests, its biological behavior must be evaluated. [13]This is typically done in rodent models to assess biodistribution, target engagement, and metabolic stability.

  • In Vitro Autoradiography: Used to confirm specific binding of the tracer to tissue sections known to express the target of interest. [14]* Biodistribution Studies: The tracer is injected into animals, which are euthanized at various time points. Organs are harvested, weighed, and counted in a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g). This provides quantitative data on uptake and clearance. [3]* PET Imaging: Dynamic or static PET scans are performed on live animals to visualize the tracer's distribution over time. This can reveal target-specific accumulation and whole-body pharmacokinetics. [2]* Metabolite Analysis: Blood and urine samples are collected and analyzed (typically by radio-HPLC) to determine the rate at which the parent tracer is metabolized in vivo. A tracer that is too rapidly metabolized may not reach its target intact. [3]

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel PET radiotracers. By leveraging established radiolabeling methodologies for [¹⁸F], [¹¹C], and [⁶⁸Ga], researchers can create specific probes to investigate a wide array of biological targets in vivo. The protocols and workflows described in this guide provide a robust framework for the synthesis, purification, and quality control of these agents, paving the way for their application in preclinical research and eventual clinical translation. Adherence to these rigorous standards is paramount to generating reliable, reproducible, and meaningful molecular imaging data.

References

  • ACS Publications. (n.d.). Preclinical Evaluation of Novel Positron Emission Tomography (PET) Probes for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2).
  • PubMed. (2023). Preclinical Evaluation of Novel PET Probes for Dementia. Semin Nucl Med.
  • University of Groningen Research Portal. (2017). Preclinical Testing of Novel Radiotracers for Positron Emission Tomography (PET).
  • PubMed. (2012). Facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives as new PET radioligands for imaging of 5-HT1AR. Appl Radiat Isot.
  • National Institutes of Health (NIH). (n.d.). Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals.
  • Radiology Key. (2021). Novel Tracers and Radionuclides in PET Imaging.
  • ResearchGate. (n.d.). Radiosynthesis of C-11 labeled cyclohexyl piperazine derivative for the Sigma-2 receptor.
  • Journal of Nuclear Medicine. (n.d.). Preclinical characterization of a novel class of 18F-labeled PET tracers for amyloid-β.
  • PubMed. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology.
  • PubMed. (2010). Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors. J Med Chem.
  • PubMed. (2018). Radiosynthesis and in vivo evaluation of a fluorine-18 labeled pyrazine based radioligand for PET imaging of the adenosine A2B receptor. Bioorg Med Chem.
  • Pharmaceutical and Biomedical Research. (n.d.). Fundamental concepts of radiopharmaceuticals quality controls.
  • The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals.
  • National Institutes of Health (NIH). (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharm Chem.
  • VCU Scholars Compass. (n.d.). Radiopharmaceutical Production and Quality Control.
  • PubMed. (n.d.). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design.
  • National Institutes of Health (NIH). (2011). Efficient bifunctional gallium-68 chelators for positron emission tomography: tris(hydroxypyridinone) ligands. Chem Commun (Camb).
  • Johannes Gutenberg-Universität Mainz. (n.d.). Bifunctional Gallium-68 Chelators.
  • National Institutes of Health (NIH). (n.d.). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling.
  • National Institutes of Health (NIH). (n.d.). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • PubMed Central. (n.d.). Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors.

Sources

Use of "2-Amino-3-piperazin-1-ylpyrazine" in studying downstream signaling pathways

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Elucidating Downstream Signaling Pathways with 2-Amino-3-piperazin-1-ylpyrazine (PZ-Inhib-1): A Guide for Cellular and Molecular Biologists

Audience: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: The Pyrazine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazine ring system is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged scaffold" in the design of targeted therapeutics.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow for high-affinity interactions with the ATP-binding pockets of various kinases.[1] Kinases are critical nodes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] Consequently, small molecules that can selectively inhibit kinase activity are invaluable tools for both therapeutic intervention and basic research.

This guide focuses on the practical application of a representative pyrazine-based compound, which we will refer to as PZ-Inhib-1 (this compound), for the investigation of downstream signaling pathways. While many pyrazine derivatives are under investigation, the principles and protocols outlined here are broadly applicable to a wide range of ATP-competitive kinase inhibitors.[1][3] We will explore how to validate target engagement, dissect downstream pathway modulation, and assess the functional cellular consequences of kinase inhibition.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

PZ-Inhib-1, like many of its pyrazine-based counterparts, is designed to function as an ATP-competitive inhibitor. This means it directly competes with endogenous ATP for binding within the catalytic site of its target kinase.

Causality of Inhibition:

  • Structural Mimicry: The pyrazine core and its substituents are engineered to mimic the purine ring of ATP, allowing it to fit within the hydrophobic pocket of the kinase domain.

  • Hydrogen Bonding: The nitrogen atoms within the pyrazine and piperazine rings act as hydrogen bond acceptors and donors, forming critical interactions with the "hinge region" of the kinase, a key determinant of binding affinity and selectivity.[1]

  • Blocking Phosphorylation: By occupying the ATP-binding site, PZ-Inhib-1 prevents the kinase from binding ATP and, therefore, from catalyzing the transfer of a phosphate group to its downstream substrate proteins. This cessation of phosphorylation is the primary event that leads to the modulation of the entire signaling cascade.

The following diagram illustrates the general mechanism of an ATP-competitive kinase inhibitor.

cluster_0 Normal Kinase Activity cluster_1 Inhibition by PZ-Inhib-1 Kinase Kinase Substrate Substrate Kinase->Substrate Acts on ATP ATP ATP->Kinase Binds Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylates Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Activates Kinase_i Kinase Substrate_i Substrate Kinase_i->Substrate_i Cannot Phosphorylate PZInhib1 PZ-Inhib-1 PZInhib1->Kinase_i Binds & Occupies ATP Pocket ATP_i ATP ATP_i->Kinase_i Blocked Blocked No Phosphorylation Substrate_i->Blocked

Caption: Mechanism of ATP-Competitive Kinase Inhibition.

Experimental Design: A Self-Validating Workflow

A robust investigation into the effects of PZ-Inhib-1 requires a multi-step, self-validating workflow. This ensures that the observed cellular effects are directly attributable to the inhibition of the intended target and its downstream pathway.

Start Hypothesis: PZ-Inhib-1 targets Kinase X Step1 Step 1: Biochemical Assay Confirm direct kinase inhibition (IC50) Start->Step1 Step2 Step 2: Cellular Target Engagement Verify inhibition of Kinase X phosphorylation in cells Step1->Step2 If potent Step3 Step 3: Downstream Pathway Analysis Assess phosphorylation of key substrates (e.g., p-ERK, p-AKT) Step2->Step3 If target engaged Step4 Step 4: Functional Cellular Assays Measure impact on proliferation, apoptosis, etc. Step3->Step4 If pathway modulated End Conclusion: Link Kinase X inhibition to cellular phenotype Step4->End

Caption: A self-validating experimental workflow.

Protocols for Pathway Interrogation

Protocol 4.1: Determining Target Kinase IC50 with an In Vitro Kinase Assay

Objective: To determine the concentration of PZ-Inhib-1 required to inhibit 50% of the target kinase's activity (IC50) in a cell-free system. This is a critical first step to confirm direct target interaction.

Materials:

  • Recombinant active target kinase (e.g., FGFR, AXL, PIM-1).

  • Kinase-specific peptide substrate.

  • PZ-Inhib-1 stock solution (e.g., 10 mM in DMSO).

  • ATP solution.

  • Kinase assay buffer (commercial kits like ADP-Glo™ are recommended).

  • Microplate reader (luminometer).

Procedure:

  • Prepare Serial Dilutions: Create a 10-point, 3-fold serial dilution of PZ-Inhib-1 in DMSO. Then, dilute these into the kinase assay buffer. Include a DMSO-only control (vehicle).

  • Kinase Reaction: In a 96-well plate, add the kinase, the specific peptide substrate, and the PZ-Inhib-1 dilutions.

  • Initiate Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add the detection reagent from the kit (e.g., ADP-Glo™ reagent) which simultaneously stops the kinase reaction and begins to measure the amount of ADP produced (correlating with kinase activity).

  • Data Analysis: Measure luminescence. Plot the percentage of kinase activity against the log concentration of PZ-Inhib-1. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
PZ-Inhib-1Kinase X50
Control-InhibKinase X10
Protocol 4.2: Western Blotting for Downstream Pathway Modulation

Objective: To assess the phosphorylation status of the target kinase (autophosphorylation) and key downstream signaling proteins (e.g., AKT, ERK) in whole-cell lysates.

Materials:

  • Cell line expressing the target kinase.

  • PZ-Inhib-1.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-p-KinaseX, anti-Total-KinaseX, anti-p-AKT, anti-Total-AKT, anti-p-ERK, anti-Total-ERK).

  • Secondary antibodies (HRP-conjugated).

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of PZ-Inhib-1 (e.g., 0, 10, 50, 200, 1000 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with a primary antibody overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Wash again and apply a chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager.

  • Stripping and Re-probing: To ensure equal loading, strip the membrane and re-probe for the total (non-phosphorylated) form of the protein and a loading control like GAPDH or β-actin.

Interpreting the Results: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors, with no change in the total protein levels, confirms on-target cellular activity.

The diagram below illustrates a hypothetical signaling cascade that can be interrogated using this protocol.

ReceptorKinase Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K ReceptorKinase->PI3K p RAS RAS ReceptorKinase->RAS p PZInhib1 PZ-Inhib-1 PZInhib1->ReceptorKinase Inhibits AKT AKT PI3K->AKT p Survival Survival AKT->Survival RAF RAF RAS->RAF p MEK MEK RAF->MEK p ERK ERK MEK->ERK p Proliferation Proliferation ERK->Proliferation

Caption: A common RTK signaling pathway targeted by pyrazine inhibitors.

Protocol 4.3: Cell Viability/Proliferation Assay

Objective: To measure the functional consequence of pathway inhibition on cell proliferation or viability.

Materials:

  • Cancer cell line of interest.

  • PZ-Inhib-1.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

  • 96-well clear-bottom plates.

Procedure:

  • Cell Seeding: Seed cells at a low density in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of PZ-Inhib-1.

  • Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Assay: Add the viability reagent according to the manufacturer's instructions and measure the output (luminescence, absorbance, or fluorescence).

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log concentration of PZ-Inhib-1 to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Cell LineDriver MutationPZ-Inhib-1 GI50 (nM)
Cancer Line AKinase X Amp.150
Normal FibroblastWT>10,000

Trustworthiness through Correlation: The power of this workflow lies in connecting the datasets. A strong correlation between the biochemical IC50, the cellular concentration required to inhibit phosphorylation, and the functional GI50 provides high confidence that the observed anti-proliferative effect is a direct result of on-target kinase inhibition.

Conclusion and Future Directions

The use of small molecule inhibitors like this compound (PZ-Inhib-1) is a powerful method for dissecting complex signaling networks.[3][4] By systematically validating target engagement and tracking the signal propagation through downstream pathways, researchers can elucidate the critical drivers of cellular processes and identify key vulnerabilities in disease states. The protocols described herein provide a foundational framework for such investigations, emphasizing a logical, self-validating approach to ensure data integrity and reproducibility. Future studies could expand upon this work by employing advanced techniques such as phosphoproteomics to gain a global, unbiased view of the signaling changes induced by the inhibitor.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).PubMed Central.
  • Approaches To Studying Cellular Signaling: A Primer For Morphologists.PubMed Central.
  • Targeting Cell Signaling Pathways in Anticancer Drug Design and Development.MDPI.
  • Techniques for Studying Decoding of Single Cell Dynamics.Frontiers Media S.A.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.National Institutes of Health.

Sources

LC-MS/MS method for quantifying "2-Amino-3-piperazin-1-ylpyrazine" in plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalytical Quantification of 2-Amino-3-piperazin-1-ylpyrazine in Human Plasma via LC-MS/MS

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of this compound in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The methodology employs a simple protein precipitation technique for sample preparation, ensuring efficiency and minimal sample handling. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. The method has been structured to align with the principles outlined in international bioanalytical method validation guidelines.[1][2][3][4]

Introduction: The Rationale for a Validated Assay

This compound is a nitrogen-containing heterocyclic compound, a structural motif relevant in pharmaceutical development. The accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5] A validated bioanalytical method ensures that the data generated are reliable and can confidently support regulatory submissions for new drug applications.[2][3]

This guide provides not only a step-by-step protocol but also the scientific reasoning behind the selection of each methodological parameter, from sample preparation to data acquisition.

Physicochemical Properties of this compound

Understanding the analyte's properties is the cornerstone of method development.

PropertyValueImplication for Method Development
Molecular Formula C₈H₁₂N₄---
Molecular Weight 178.21 g/mol Determines the precursor ion mass for MS analysis.
logP 0.443Indicates relatively high polarity, requiring careful chromatographic condition selection to ensure adequate retention on reversed-phase columns.[6]
pKa (Not readily available)The presence of multiple amine groups suggests the molecule is basic and will be readily protonated in acidic conditions, which is ideal for positive mode ESI and reversed-phase chromatography.
Structure The multiple nitrogen atoms make the molecule an excellent candidate for positive ion electrospray ionization (ESI+).

Method Development: A Logic-Driven Approach

Sample Preparation: The Pursuit of Simplicity and Speed

For bioanalytical assays, sample preparation must be robust, reproducible, and often, fast.[7][8] While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer superior cleanliness, they are more time-consuming and complex.[9]

Chosen Method: Protein Precipitation (PPT)

We selected protein precipitation with acetonitrile for its simplicity and high-throughput capability. This "dilute and shoot" approach effectively removes the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system.[10] Acetonitrile is highly efficient at denaturing and precipitating proteins, and the resulting supernatant is directly compatible with typical reversed-phase mobile phases.

Internal Standard (IS) Selection: Ensuring Accuracy

An internal standard is critical for correcting variability during sample preparation and analysis.[11]

Recommended IS: This compound-d₄ (or another stable isotope-labeled analog).

Rationale: A stable isotope-labeled (SIL) internal standard is the gold standard. It is chemically identical to the analyte and thus exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time, but is distinguishable by mass.[12] This co-elution behavior provides the most accurate correction for any matrix effects or instrument variability. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but requires more extensive validation to ensure it adequately tracks the analyte's behavior.[13]

Liquid Chromatography: Achieving Separation

Given the analyte's polar nature, achieving sufficient retention on a standard C18 column is a key challenge.[14][15]

Rationale for Conditions:

  • Column: A modern, high-efficiency reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is chosen to provide sharp peaks and good resolution.

  • Mobile Phase: An acidic mobile phase (0.1% formic acid in water and acetonitrile) is used. The acid protonates the amine groups on the analyte, increasing its polarity and promoting interaction with the stationary phase, thereby improving retention and peak shape.[16]

  • Gradient Elution: A gradient elution allows for the efficient removal of early-eluting matrix components while ensuring the analyte is eluted with a good peak shape in a reasonable timeframe.

Mass Spectrometry: Optimizing for Sensitivity and Specificity

Rationale for Conditions:

  • Ionization: Electrospray Ionization in Positive Mode (ESI+) is selected due to the presence of multiple basic nitrogen atoms, which are easily protonated to form [M+H]⁺ ions.[16]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its superior sensitivity and selectivity. It involves isolating the precursor ion (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion (Q3). This process drastically reduces chemical noise and enhances specificity.

Detailed Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its SIL-IS in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into blank plasma to create calibration standards.

  • IS Working Solution (500 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 500 ng/mL.

  • Calibration Curve Standards & QCs: Prepare calibration standards by spiking the appropriate working standard solution into blank human plasma (K₂EDTA) to achieve final concentrations ranging from, for example, 1 to 1000 ng/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation Workflow

G cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 50 µL Plasma (Sample, Blank, Calibrant, or QC) add_is 2. Add 10 µL IS Working Solution (500 ng/mL) plasma->add_is vortex1 3. Vortex Briefly (5-10 seconds) add_is->vortex1 ppt 4. Add 200 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 5. Vortex Vigorously (1 minute) ppt->vortex2 centrifuge 6. Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer 7. Transfer 100 µL Supernatant to analysis plate centrifuge->transfer inject 8. Inject 5 µL onto LC-MS/MS System transfer->inject acquire 9. Data Acquisition (MRM Mode) inject->acquire process 10. Data Processing (Quantification) acquire->process

Caption: High-throughput sample preparation and analysis workflow.

Step-by-Step Procedure:

  • To 50 µL of plasma sample (unknown, blank, calibration standard, or QC) in a microcentrifuge tube, add 10 µL of the IS working solution (500 ng/mL).[12]

  • Vortex the mixture for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vial for analysis.

LC-MS/MS Instrumental Conditions
ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temp. 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 min, hold 1 min, return to 5% B
Total Run Time 5 minutes
MS System SCIEX Triple Quad™ 5500 or equivalent
Ionization Mode ESI Positive
Ion Source Temp. 550 °C
MRM Transitions Analyte: Q1: 179.1 -> Q3: 108.1 (Quantifier), 81.1 (Qualifier)IS (d₄): Q1: 183.1 -> Q3: 112.1 (Quantifier)
Collision Energy Optimized for each transition

Bioanalytical Method Validation

The method must be validated to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines from agencies like the FDA and EMA.[1][2][4]

G cluster_core Core Performance Metrics cluster_matrix Matrix & Stability Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity LLOQ Sensitivity (LLOQ) Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Linearity->LLOQ

Caption: Key parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria based on the ICH M10 guideline.[3]

ParameterExperiment DescriptionAcceptance Criteria
Selectivity Analyze blank plasma from at least 6 sources to check for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS).
Linearity & Range Analyze calibration curves (e.g., 8 non-zero points) over at least 3 separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve.Analyte response should be at least 5x the blank response. Accuracy within ±20%, Precision ≤20%.
Accuracy & Precision Analyze QC samples at LLOQ, Low, Mid, and High concentrations on 3 different days (n=6 per level).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the analyte response in post-extraction spiked plasma from 6 sources to the response in a pure solution.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Compare analyte response in pre-extraction spiked plasma to post-extraction spiked plasma.Recovery should be consistent and reproducible.
Stability Evaluate analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen), and in processed samples (autosampler).Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a drug development setting. The described validation framework ensures that the method generates reliable, high-quality data for pharmacokinetic assessments and regulatory submissions.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Pricope, L., et al. (2021). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows.
  • Liang, S. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]
  • Smirnov, I., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
  • PubChem. 2-(Piperazin-1-yl)pyridin-3-amine.
  • Biotage.
  • Rao, R. N., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
  • ResearchGate. (2020).
  • European Medicines Agency. (2022).
  • Shimadzu. (2017).
  • Queiroz, R. H. C., & Lancas, F. M. (2018). Practical tips on preparing plasma samples for drug analysis using SPME.
  • de Freitas, D. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • International Council for Harmonisation. (2022).
  • NorthEast BioLab. (2023). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
  • Reyes-Garcés, N., et al. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • U.S. Food and Drug Administration. (2022).
  • Reddit. (2023). Internal Standard Selection. r/massspectrometry. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-Amino-3-piperazin-1-ylpyrazine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive framework for the investigation of novel aminopyrazine-piperazine derivatives in cancer research, using "2-Amino-3-piperazin-1-ylpyrazine" as a representative scaffold. As of the date of this document, there is no publicly available research detailing the specific biological activity of this compound (CAS: 59215-43-9) in cancer cell lines. The protocols and expected outcomes described herein are based on the well-established roles of the aminopyrazine and piperazine moieties in oncology and are intended to serve as a guide for initial characterization.

Introduction: The Rationale for Investigating Aminopyrazine-Piperazine Scaffolds in Oncology

The confluence of an aminopyrazine core and a piperazine substituent creates a chemical scaffold of significant interest in modern oncology drug discovery. Both moieties are considered "privileged structures," appearing frequently in FDA-approved drugs and clinical candidates due to their favorable pharmacokinetic properties and ability to interact with key biological targets.[1]

  • The Aminopyrazine Moiety: This heterocyclic structure is a cornerstone of many small-molecule kinase inhibitors.[2][3] Its nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating precise interactions within the ATP-binding pockets of various kinases, which are often dysregulated in cancer.[2][4] Derivatives of related scaffolds like aminopyrazoles and aminopyrimidines have shown potent activity against critical cancer targets such as Cyclin-Dependent Kinases (CDKs) and SHP2.[2][5][6]

  • The Piperazine Ring: The piperazine moiety is a versatile linker and pharmacophore.[7][8] Its non-planar, chair-like conformation can orient substituents in specific three-dimensional arrangements to optimize target binding. Furthermore, the basic nitrogen atom of the piperazine ring is often protonated at physiological pH, which can enhance aqueous solubility—a critical property for drug development.[5] Numerous highly successful anticancer drugs, including Imatinib (Gleevec) and Palbociclib (Ibrance), incorporate a piperazine ring, highlighting its utility in creating potent and selective therapeutics.[1][5]

Given this background, a molecule such as This compound represents a logical starting point for a cancer drug discovery program. It combines the target-interacting potential of the aminopyrazine core with the solubility-enhancing and structural benefits of the piperazine group. The following sections provide a detailed roadmap for its initial preclinical evaluation.

Part 1: Foundational Characterization

Before initiating cell-based assays, it is imperative to establish the fundamental physicochemical properties of the test compound. These data are crucial for ensuring the reliability and reproducibility of all subsequent biological experiments.

Solubility and Stability Assessment

Poor aqueous solubility is a leading cause of failure for drug candidates.[9] It can lead to inaccurate bioassay results and challenges in formulation for in vivo studies.[10][11]

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This high-throughput method assesses the solubility of a compound under non-equilibrium conditions, which is often representative of initial screening assays.[11]

Objective: To determine the concentration at which the compound begins to precipitate from an aqueous buffer after being introduced from a DMSO stock solution.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to wells containing a larger volume of PBS (e.g., 198 µL), resulting in a final DMSO concentration of 1%. This initiates the potential for precipitation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO control. A good target for discovery compounds is a solubility of >60 µg/mL.[11]

Protocol 2: Stability Assessment in Culture Medium

Objective: To confirm the compound does not rapidly degrade in the complete cell culture medium used for subsequent assays.

Materials:

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • HPLC system with UV detector

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a solution of the compound in complete culture medium at a relevant test concentration (e.g., 10 µM).

  • Take an aliquot for analysis at time zero (T=0).

  • Incubate the remaining solution at 37°C in a 5% CO₂ incubator.

  • Take aliquots at various time points (e.g., 4, 8, 24, 48 hours).

  • Analyze all samples by HPLC, monitoring the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T=0. Significant degradation (<90% remaining) within the planned assay duration necessitates protocol adjustments or flags the compound for poor chemical stability.

Part 2: In Vitro Anticancer Activity Profiling

This section outlines a logical progression of experiments to determine if this compound has anticancer activity and to elucidate its primary mechanism of action at a cellular level.

Cell Viability and Cytotoxicity Screening

The first step is to determine if the compound reduces the viability or proliferation of cancer cells. The MTT assay is a widely used, robust colorimetric method for this purpose.[12]

Protocol 3: MTT Cell Proliferation Assay

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, until purple precipitate is visible.[12][13]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Read the absorbance at 570 nm. A reference wavelength of ~630 nm can be used to subtract background.

  • Data Analysis:

    • Calculate Percent Viability: (Absorbance_Treated / Absorbance_Control) * 100

    • Plot percent viability against log[concentration] and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Illustrative Data Presentation:

CompoundCell LineIC₅₀ (µM) after 72h
This compound MCF-7 (Breast)To be determined
A549 (Lung)To be determined
HCT116 (Colon)To be determined
Doxorubicin (Positive Control)MCF-7 (Breast)~0.1
A549 (Lung)~0.5
HCT116 (Colon)~0.2
Table 1: Example table for summarizing IC₅₀ data. Values for the positive control are representative.
Elucidation of Cell Death Mechanism: Apoptosis vs. Necrosis

If the compound reduces cell viability, the next critical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this analysis.[14][15]

Protocol 4: Annexin V-FITC / PI Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC, green) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes, staining the nucleus red.[14][16][17]

Materials:

  • Cancer cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash cells twice with cold PBS.[15][17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[17]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[16][17]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the samples immediately by flow cytometry. Excite with a 488 nm laser and collect FITC emission (green) and PI emission (red).

Data Interpretation:

  • Live Cells: Annexin V (-) / PI (-) (Lower-left quadrant)

  • Early Apoptotic Cells: Annexin V (+) / PI (-) (Lower-right quadrant)

  • Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+) (Upper-right quadrant)

  • Necrotic Cells: Annexin V (-) / PI (+) (Upper-left quadrant)

Workflow Visualization:

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis seed Seed Cells in 6-well Plates treat Treat with Compound (IC₅₀) & Vehicle seed->treat incubate Incubate (e.g., 24h) treat->incubate harvest Harvest All Cells incubate->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate_stain Incubate 15 min (Dark) stain->incubate_stain flow Analyze via Flow Cytometry incubate_stain->flow quadrant Quadrant Analysis flow->quadrant quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) quadrant->quantify

Figure 1: Workflow for Apoptosis Detection via Annexin V/PI Staining.
Investigation of Cell Cycle Effects

Many anticancer agents, particularly those with aminopyrazine scaffolds that inhibit kinases like CDKs, exert their effects by arresting the cell cycle. Analyzing the cell cycle distribution of treated cells provides crucial mechanistic insight.

Protocol 5: Cell Cycle Analysis via Propidium Iodide Staining

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).[18]

Materials:

  • Cancer cell line of interest

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI, sodium citrate, and RNase A)[18]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., IC₅₀) for a set time (e.g., 24 hours).

  • Harvesting: Harvest all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet (~1 x 10⁶ cells) and add it dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[18][19] Fix for at least 1 hour at 4°C (can be stored at -20°C for weeks).[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (to digest RNA, which PI also binds).[20]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze by flow cytometry, collecting the PI fluorescence signal on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. width) to gate out doublets and aggregates.

Data Interpretation:

  • Analyze the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • An accumulation of cells in a specific phase compared to the vehicle control indicates a cell cycle arrest at that checkpoint.

Hypothetical Signaling Pathway and Mechanism:

G cluster_cyclin Cell Cycle Progression GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT CyclinD_CDK46 Cyclin D / CDK4/6 RAS_RAF->CyclinD_CDK46 Upregulate PI3K_AKT->CyclinD_CDK46 Upregulate Rb pRb CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Sequesters G1_S G1-S Transition E2F->G1_S Activates Transcription Compound This compound (Hypothetical CDK4/6 Inhibitor) Compound->CyclinD_CDK46 INHIBITS

Figure 2: Hypothetical mechanism of action targeting the CDK4/6-Rb pathway.

Conclusion and Future Directions

This document provides a foundational strategy for the initial in vitro characterization of this compound or related novel derivatives. Based on the privileged nature of its core scaffolds, this compound class holds potential as anticancer agents, most likely through the modulation of critical cell signaling pathways such as those regulated by protein kinases.

Positive results from these initial assays—demonstrating potent cytotoxicity, induction of apoptosis, and a clear cell cycle arrest—would warrant further investigation. Subsequent steps would include target identification studies (e.g., kinase profiling), analysis of downstream signaling protein phosphorylation, and ultimately, evaluation in preclinical in vivo cancer models. This systematic approach ensures that resources are directed toward compounds with the most promising therapeutic potential.

References

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PubMed Central.
  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (2024). ResearchGate.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2022). PubMed Central.
  • Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. (2018). Bulgarian Chemical Communications.
  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.
  • DNA Cell Cycle Analysis with PI. (N.D.). University of Vermont.
  • Cell Cycle Analysis by Propidium Iodide Staining. (N.D.). UCL.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. (2023). PubMed.
  • Few anticancer drugs containing piperazine rings approved by FDA. (N.D.). ResearchGate.
  • In vitro solubility assays in drug discovery. (2013). PubMed.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PubMed Central.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2017). ACS Publications.
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (N.D.). University of Virginia School of Medicine.
  • Development of imidazopyrazine scaffold used in this study. (N.D.). ResearchGate.
  • MTT Cell Assay Protocol. (N.D.). Texas Children's Hospital.
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
  • Protocol for Annexin V-FITC apoptosis assay? (2018). ResearchGate.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and optimizing the synthesis of pyrazine derivatives. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern reaction outcomes. This guide is structured to help you diagnose issues systematically, make informed decisions, and ultimately enhance the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when facing yield issues.

Q1: My pyrazine synthesis resulted in a very low yield. What are the most common culprits I should investigate first?

A1: Low yields in pyrazine synthesis are a frequent challenge, often stemming from a few key areas. Many classical methods are known for requiring harsh conditions, which can contribute to poor outcomes[1][2]. Your initial investigation should focus on:

  • Purity of Starting Materials: Impurities in your 1,2-dicarbonyl compounds or 1,2-diamines can introduce competing side reactions, significantly depressing the yield of the desired pyrazine[3].

  • Reaction Temperature: This is a critical parameter. For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, forming piperazine byproducts, while temperatures above 450°C can cause the pyrazine ring itself to decompose[1][3].

  • Oxidation of Dihydropyrazine Intermediate: Most pyrazine syntheses proceed via a dihydropyrazine intermediate, which must be oxidized to the final aromatic product. If this oxidation is incomplete, your yield will be low. This step can sometimes be accomplished with air oxidation, but may require a dedicated oxidizing agent[1][4][5].

  • Work-up and Purification Losses: Pyrazine derivatives can be volatile or highly soluble in aqueous phases, leading to significant product loss during extraction and purification steps[3][6].

Q2: I'm observing unexpected side products. What are the likely structures?

A2: The formation of side products is highly dependent on your specific reactants and conditions. However, some common unwanted structures include:

  • Piperazines: Formed from the incomplete dehydrogenation of the dihydropyrazine intermediate or reduction of the pyrazine ring[1].

  • Imidazole Derivatives: These can form as byproducts, particularly in reactions involving sugars and ammonia, and may require specific purification strategies to remove[6][7].

  • Regioisomers: When using unsymmetrical dicarbonyls or diamines, the formation of different product isomers is possible, complicating purification and reducing the yield of the desired isomer[3].

  • Aldol Condensation Products: If your starting materials or solvents contain impurities (e.g., acetone in denatured ethanol), these can undergo self-condensation or react with your primary substrates[3].

Q3: How critical is the choice of base or catalyst?

A3: The choice is extremely critical and can be the deciding factor between a successful reaction and a failed one. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to provide significantly higher yields compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK)[3]. Similarly, in metal-catalyzed dehydrogenations, the catalyst's activity and loading must be optimized. High catalyst loading might improve conversion but can hinder scalability and increase costs[2][3].

Systematic Troubleshooting Guide for Low Yield

When initial checks do not resolve the issue, a more structured approach is necessary. This guide breaks the synthesis process into three key stages: Starting Materials, Reaction Conditions, and Product Isolation.

Stage 1: Purity and Integrity of Starting Materials

The principle of "garbage in, garbage out" is highly applicable here. The purity of your precursors directly impacts the reaction's success.

Common Problem: Impurities in 1,2-dicarbonyl or 1,2-diamine starting materials.

  • Causality: α-Dicarbonyl compounds can be prone to hydration or polymerization. 1,2-Diamines can be oxidized by air over time. Impurities introduce unknown variables and can initiate side reactions that consume reactants and complicate purification.

  • Troubleshooting Protocol:

    • Verify Purity: Analyze your starting materials using appropriate techniques (NMR, GC-MS, melting point) to confirm their identity and purity.

    • Purify if Necessary:

      • Solids: Recrystallize the compound from a suitable solvent system.

      • Liquids: Perform distillation, ensuring the collection temperature corresponds to the literature boiling point.

    • Proper Storage: Store purified diamines under an inert atmosphere (Nitrogen or Argon) and protect dicarbonyls from excessive light and moisture.

Stage 2: Reaction Condition Optimization

This stage is the core of the synthesis, where precise control over multiple variables is essential for maximizing yield.

The following decision tree provides a systematic path for diagnosing issues within the reaction itself.

G Start Low Yield Detected CheckPurity Are starting materials pure and verified? Start->CheckPurity CheckConditions Are reaction conditions (Temp, Time, Stoichiometry) optimized? CheckPurity->CheckConditions  Yes Purify Action: Purify starting materials via recrystallization or distillation. CheckPurity->Purify No   CheckCatalyst Is the catalyst/base correct and active? CheckConditions->CheckCatalyst  Yes OptimizeT Action: Systematically vary temperature and reaction time. Monitor via TLC/GC-MS. CheckConditions->OptimizeT No   CheckOxidation Is the dihydropyrazine oxidation step complete? CheckCatalyst->CheckOxidation  Yes OptimizeCat Action: Screen different catalysts/bases and optimize loading concentration. CheckCatalyst->OptimizeCat No   CheckWorkup Is product lost during work-up? CheckOxidation->CheckWorkup  Yes OptimizeOx Action: Add a dedicated oxidizing agent (e.g., CuSO4, MnO2) or increase air exposure. CheckOxidation->OptimizeOx No   OptimizeWorkup Action: Modify extraction protocol (pH, solvent, # of extractions) or purification method. CheckWorkup->OptimizeWorkup Yes   End Yield Improved CheckWorkup->End No, problem lies elsewhere. Re-evaluate all steps. Purify->End OptimizeT->End OptimizeCat->End OptimizeOx->End OptimizeWorkup->End

Caption: A logical workflow for troubleshooting low pyrazine yield.

  • Stoichiometry: The molar ratio of reactants is crucial. For reversible reactions like amidation, using an excess of one reactant (e.g., the amine) can drive the equilibrium towards the product, increasing the yield. A molar ratio of 1:3 for pyrazine ester to benzylamine was found to be optimal in one study[8].

  • Solvent Selection: The solvent can dramatically influence reaction outcomes. In enzymatic syntheses, solvent hydrophobicity (log P) is a key factor, with optimal values often between 0.6 and 3.5[8]. In a non-enzymatic synthesis, a study found that aqueous methanol with a catalytic amount of t-BuOK was highly effective, providing a greener and milder alternative to harsher methods[2].

Solvent Typical Use Case / Observation Potential Issues Reference
tert-Amyl AlcoholGreener solvent, showed high product yield in an enzymatic synthesis.May not be suitable for all reaction types.[8]
Ethanol, IsopropanolCommonly used, but can lead to ester byproducts.Formation of unwanted side products.[8]
THF, DMSO, DMFCommon polar aprotic solvents.Can have reprotoxicity concerns and may require activating agents.[8]
Aqueous MethanolEffective medium for base-catalyzed condensation at room temperature.Requires removal of water and methanol during work-up.[2]
  • Temperature Control: As mentioned in the FAQs, temperature is paramount. For catalytic gas-phase dehydrogenation of piperazine to pyrazine, a range of 300-450°C is often required[1]. For solution-phase reactions, the optimal temperature can vary widely. For example, an enzymatic synthesis of pyrazinamide derivatives was optimized at 45°C[8]. It is essential to consult literature for the specific reaction class you are performing and optimize from there.

Focus on Synthesis Route: The Gutknecht Pyrazine Synthesis

The Gutknecht synthesis (1879) remains a foundational method for preparing pyrazines[9]. It relies on the self-condensation of α-amino ketones, which are typically generated in situ. Understanding this workflow can help pinpoint failures.

Gutknecht Start Start: α-Hydroxy Ketone Nitrosation Step 1: Nitrosation (e.g., NaNO2, acid) Start->Nitrosation Oxime Intermediate: α-Oximino Ketone Nitrosation->Oxime Critical: pH control Reduction Step 2: Reduction (e.g., Zn/H+, H2/Pd-C) Oxime->Reduction AminoKetone Intermediate: α-Amino Ketone (Unstable, used in situ) Reduction->AminoKetone Critical: Avoid over-reduction Condensation Step 3: Self-Condensation (Dimerization) AminoKetone->Condensation Dihydropyrazine Intermediate: Dihydropyrazine Condensation->Dihydropyrazine Critical: Spontaneous Oxidation Step 4: Oxidation (e.g., Air, CuSO4) Dihydropyrazine->Oxidation Product Product: Substituted Pyrazine Oxidation->Product Critical: Ensure completion

Caption: The workflow of the Gutknecht pyrazine synthesis, highlighting critical steps.

Troubleshooting the Gutknecht Synthesis:

  • Low Yield of α-Oximino Ketone (Step 1): Ensure proper acidic conditions for the nitrosation. The α-amino ketone intermediate is unstable; it is generated and dimerizes in the same pot[4].

  • Failure to Form Dihydropyrazine (Step 3): This often points to a problem in the reduction step (Step 2). If the reduction of the oxime is incomplete or if over-reduction occurs, the necessary α-amino ketone intermediate will not be available in sufficient concentration to dimerize.

  • Final Product is Dihydropyrazine (Step 4): The final oxidation step is crucial and often a source of low yield. While air can sometimes be sufficient, it is often unreliable[3][4]. Consider adding a mild oxidizing agent like copper(II) sulfate or bubbling air or oxygen through the reaction mixture to drive the formation of the aromatic pyrazine[3].

Stage 3: Product Isolation and Purification

A successful reaction can be undermined by a poor work-up and purification strategy.

Common Problem: Loss of product during aqueous work-up or column chromatography.

  • Causality: Pyrazines, especially those with low molecular weight, can have appreciable water solubility. They can also be volatile, leading to loss if solvents are removed under high vacuum at elevated temperatures. During chromatography, highly polar pyrazines may bind strongly to silica gel, while nonpolar ones might co-elute with impurities[3].

  • Troubleshooting & Optimization Protocol:

    • Extraction: Perform multiple extractions (at least 3-5) with a suitable organic solvent like methyl-t-butyl ether (MTBE) or ethyl acetate to ensure complete recovery from the aqueous phase[6]. Adjusting the pH of the aqueous layer can sometimes improve extraction efficiency.

    • Solvent Removal: Use a rotary evaporator with controlled temperature and pressure to avoid losing volatile products.

    • Purification Strategy:

      • Distillation: An effective method for isolating pyrazines from non-volatile impurities like imidazoles[6][7].

      • Column Chromatography: If imidazoles are co-extracted, passing the organic extract through a silica plug can retain these more polar impurities[6]. Experiment with different eluent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation[6].

      • Alternative Stationary Phases: If silica gel proves ineffective, consider using C18-bonded silica or alumina for chromatographic purification[6][7].

By systematically evaluating each stage of the synthesis, from the quality of the starting materials to the final purification steps, researchers can effectively diagnose and resolve the issues leading to low yields in pyrazine derivative synthesis.

References

  • Liu, Z., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances.
  • Ong, W. J., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.
  • Sharma, P., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • Borah, P., et al. (2014). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry.
  • Tumkur University. (2020). Synthesis and reactions of Pyrazine. YouTube.
  • Organic Chemistry Portal. (2023). Synthesis of pyrazines.
  • Taylor, R. D., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • Taylor, R. D., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • Sciencemadness.org. (2022). Pyrazine Synthesis?.
  • Wikipedia. (n.d.). Pyrazine.
  • Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry.
  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.
  • ResearchGate. (n.d.). Hinsberg synthesis.
  • Franklin, W., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International.
  • Franklin, W., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate.

Sources

Identifying and minimizing byproducts in the amination of chloropyrazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the amination of chloropyrazines. As a Senior Application Scientist, I've designed this guide to be a practical resource for navigating the complexities of this crucial synthetic transformation. The pyrazine core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to advancing drug discovery programs.

This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and minimize byproduct formation. We will delve into the common challenges encountered during the nucleophilic aromatic substitution (SNAr) of chloropyrazines with amines, providing you with the knowledge to optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the amination of chloropyrazines in a question-and-answer format.

Q1: My amination reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion in the amination of chloropyrazines is a frequent challenge. The reactivity of the chloropyrazine core is highly dependent on its electronic properties. Here’s a breakdown of potential causes and solutions:

Root Cause Analysis:

  • Insufficient Activation of the Pyrazine Ring: The SNAr mechanism relies on the attack of a nucleophile on an electron-deficient aromatic ring.[1][2] The pyrazine ring itself is electron-deficient, facilitating this reaction. However, the presence of electron-donating groups (EDGs) on the ring can decrease its electrophilicity, slowing down the reaction.[3][4] Conversely, electron-withdrawing groups (EWGs) enhance reactivity.[3][4]

  • Low Nucleophilicity of the Amine: The strength of the incoming amine nucleophile is critical. Sterically hindered amines or anilines with electron-withdrawing groups exhibit reduced nucleophilicity, leading to slower reaction rates.

  • Inappropriate Reaction Conditions: Temperature, solvent, and base all play a crucial role in the reaction kinetics.

Troubleshooting Workflow:

start Incomplete Conversion substituents Assess Ring Substituents start->substituents edg Electron-Donating Group Present? substituents->edg amine Evaluate Amine Nucleophilicity steric_hindrance Sterically Hindered Amine? amine->steric_hindrance conditions Optimize Reaction Conditions increase_temp Increase Temperature / Use Microwave conditions->increase_temp stronger_base Use a Stronger, Non-Nucleophilic Base conditions->stronger_base polar_aprotic Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) conditions->polar_aprotic ewg Electron-Withdrawing Group Present? edg->ewg No edg->increase_temp Yes ewg->amine Yes/No less_hindered Consider a Less Hindered Amine steric_hindrance->less_hindered Yes low_nucleophilicity Amine has low pKa? steric_hindrance->low_nucleophilicity No low_nucleophilicity->conditions No catalysis Consider Palladium Catalysis low_nucleophilicity->catalysis Yes

Caption: Troubleshooting workflow for incomplete amination.

Detailed Recommendations:

ParameterRecommendationRationale
Temperature Gradually increase the reaction temperature. Consider using microwave irradiation.Higher temperatures provide the necessary activation energy to overcome the reaction barrier. Microwave heating can significantly reduce reaction times.[5]
Solvent Switch to a polar aprotic solvent such as DMSO, DMF, or NMP.These solvents are effective at solvating the Meisenheimer complex intermediate, stabilizing the transition state and accelerating the reaction.[6]
Base Use a stronger, non-nucleophilic base like K2CO3, Cs2CO3, or an organic base such as DBU.The base is required to neutralize the HCl generated during the reaction. A stronger base can increase the rate of the final deprotonation step. Using a non-nucleophilic base prevents it from competing with the desired amine.
Catalysis For particularly unreactive amines or chloropyrazines, consider using a palladium-catalyzed Buchwald-Hartwig amination.This cross-coupling reaction offers a different mechanistic pathway and is often successful when traditional SNAr reactions fail.[7]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine with a hydroxyl group. What is this byproduct and how can I prevent its formation?

A2: This byproduct is the corresponding hydroxypyrazine (or pyrazinone), formed through hydrolysis of the starting chloropyrazine. This is a common side reaction, especially under certain conditions.

Mechanism of Formation:

Hydrolysis occurs when water, acting as a nucleophile, attacks the carbon bearing the chlorine atom. This is often promoted by the presence of a base or acidic conditions which can activate the chloropyrazine.

chloropyrazine Chloropyrazine hydroxypyrazine Hydroxypyrazine Byproduct chloropyrazine->hydroxypyrazine Hydrolysis water H₂O (Nucleophile) water->hydroxypyrazine base Base (e.g., OH⁻) base->hydroxypyrazine Promotes crude_mixture Crude Reaction Mixture tlc 1. TLC Analysis crude_mixture->tlc Initial Assessment lcms 2. LC-MS Analysis tlc->lcms Identify m/z of Components isolation 3. Isolation (Prep-HPLC/Flash Chromatography) lcms->isolation Separate Components characterization 4. Spectroscopic Characterization (NMR, HRMS) isolation->characterization Structure Elucidation

Sources

Technical Support Center: Dealing with Di-substituted Piperazine Formation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in piperazine synthesis. The formation of N,N'-di-substituted piperazines is a common hurdle that can lead to low yields of the desired mono-substituted product and complex purification procedures. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and control these side reactions effectively.

Troubleshooting Guide: Mono- vs. Di-substitution

This section addresses specific issues you might encounter during your experiments, offering explanations of the underlying chemical principles and actionable solutions.

Issue 1: My N-alkylation or N-arylation reaction is producing a significant amount of the di-substituted piperazine byproduct.

Q: I'm observing a significant amount of the 1,4-di-substituted product in my reaction crude, which complicates purification and lowers the yield of my target mono-substituted compound. What are the primary causes and how can I improve mono-selectivity?

A: This is the most prevalent challenge in piperazine chemistry. The symmetrical nature of the piperazine ring, with its two reactive secondary amine nitrogens, makes it susceptible to double substitution. The mono-substituted product, once formed, can sometimes be even more nucleophilic than the starting piperazine, leading to a second, undesired reaction.[1] Several factors can be tuned to favor mono-substitution.

Primary Causes & Solutions:

  • Stoichiometry: A 1:1 molar ratio of piperazine to your electrophile (e.g., alkyl halide, aryl halide) is statistically likely to produce a mixture of unreacted starting material, mono-substituted product, and di-substituted product.

    • Mitigation Strategy 1: Use of Excess Piperazine: Employing a large excess of piperazine (typically 3-10 equivalents) is a straightforward and cost-effective method to increase the probability that the electrophile will react with an unreacted piperazine molecule.[1] However, this approach can make downstream purification challenging due to the need to remove a large amount of unreacted, often water-soluble, piperazine.

    • Mitigation Strategy 2: Slow Addition of the Electrophile: Adding the electrophile slowly to the reaction mixture helps to maintain a low instantaneous concentration, thereby reducing the likelihood of a second substitution event on the initially formed mono-substituted product.[2]

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures can provide the activation energy needed for the less reactive mono-substituted piperazine to undergo a second substitution.[2] Lowering the temperature can often improve selectivity.[2]

    • Solvent: The choice of solvent can influence the relative nucleophilicity of the reacting species. For instance, in Buchwald-Hartwig amination reactions, aprotic, non-polar solvents like m-xylene have been shown to favor the formation of the mono-substituted product.[3]

  • Protecting Group Strategy: This is often the most robust method for ensuring mono-selectivity. One nitrogen is temporarily "blocked" with a protecting group, directing the reaction to the unprotected nitrogen. The protecting group is then removed in a subsequent step.

    • Common Protecting Groups: The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its straightforward removal with strong acid (e.g., TFA, HCl).[4][5] Other useful protecting groups include benzyl (Cbz), which is removed by hydrogenolysis, and fluorenylmethyloxycarbonyl (Fmoc), which is cleaved under mild basic conditions.[5] The choice of protecting group should be guided by the overall synthetic route and the functional group tolerance of your molecule.[5]

  • In Situ Mono-Protonation: A clever one-step approach involves the in situ formation of a piperazine mono-salt. By adding one equivalent of an acid (like HCl or acetic acid), one of the nitrogen atoms is protonated and thus deactivated towards the electrophile.[1][4] The remaining free nitrogen can then react selectively. This method avoids the multiple steps of a protecting group strategy but may require careful optimization of reaction conditions, as the nucleophilicity of the unprotonated nitrogen is reduced.[4][6]

Frequently Asked Questions (FAQs)

This section covers broader questions about best practices and strategic planning to avoid di-substitution issues from the outset.

Q1: What is the most reliable method to guarantee mono-substitution of piperazine?

A1: The use of an orthogonal protecting group strategy is generally considered the most reliable method.[4] By protecting one nitrogen atom, you can perform the desired substitution on the other nitrogen with high selectivity. Although this involves additional synthetic steps (protection and deprotection), it often saves significant time and effort in purification compared to methods that produce mixtures. The Boc group is a common and effective choice for this purpose.[5]

Q2: I am performing a Buchwald-Hartwig amination with piperazine and an aryl halide. How can I control selectivity?

A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[7] To favor mono-arylation of piperazine, several factors are critical:

  • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence selectivity. Bulky, electron-rich ligands can sometimes favor mono-arylation.

  • Stoichiometry: As with alkylations, using an excess of piperazine can favor the mono-arylated product.

  • Solvent: Aprotic, non-polar solvents have been shown to improve selectivity for the mono-substituted product in some cases.[3]

  • Protecting Groups: Using a mono-protected piperazine, such as N-Boc-piperazine, is a very common and effective strategy in Buchwald-Hartwig reactions to ensure mono-arylation.[8]

Q3: Are there any one-pot methods to achieve mono-substitution without a large excess of piperazine?

A3: Yes, the in situ mono-protonation strategy is an effective one-pot method.[4] By adding one equivalent of a suitable acid to the piperazine before introducing the electrophile, you can selectively deactivate one of the nitrogen atoms. This approach has been successfully applied to the synthesis of a wide range of mono-substituted piperazines in high yields and purity.[4]

Q4: My mono-substituted piperazine seems to be reacting further to form a quaternary ammonium salt. How can I prevent this?

A4: The formation of a quaternary ammonium salt occurs when the nitrogen atom is alkylated twice. This is more likely to happen with highly reactive alkylating agents like methyl iodide. To avoid this, consider using a less reactive alkylating agent if possible. Alternatively, reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is an excellent method that completely avoids the possibility of over-alkylation to form quaternary salts.[6][9]

Experimental Protocols & Data

Decision-Making Workflow for Piperazine Substitution

The following diagram illustrates a logical workflow for selecting a synthetic strategy to achieve mono-substitution.

G start Goal: Synthesize Mono-substituted Piperazine q1 Is the electrophile precious or expensive? start->q1 q2 Is purification from excess piperazine feasible? q1->q2 No q3 Is a multi-step synthesis acceptable? q1->q3 Yes q2->q3 No strategy1 Use large excess of piperazine (3-10 eq) q2->strategy1 Yes strategy2 Use a protecting group (e.g., Boc) q3->strategy2 Yes strategy3 Use in situ mono-protonation q3->strategy3 No end Proceed with Optimized Reaction strategy1->end strategy2->end strategy3->end

Caption: Decision workflow for selecting a mono-substitution strategy.

Table 1: Comparison of Mono-substitution Strategies
StrategyStoichiometry (Piperazine:Electrophile)Typical Mono-selectivityAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:1Good to ExcellentOne-step, cost-effective for simple electrophiles.[1]Difficult removal of excess piperazine; not ideal for precious electrophiles.
Protecting Group 1:1 (after protection)ExcellentHigh selectivity, broad substrate scope.[5]Multi-step process (protection/deprotection), higher overall cost.[4]
In Situ Mono-Protonation ~2:1 (Piperazine:Acid) then 1:1 with electrophileGood to ExcellentOne-pot, avoids protecting groups, cost-effective.[4]Reduced nucleophilicity may require longer reaction times or more reactive electrophiles.[6]
Protocol 1: Mono-Boc Protection of Piperazine

This protocol describes a standard procedure for the synthesis of 1-Boc-piperazine, a key intermediate for selective mono-functionalization.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of (Boc)₂O (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir for an additional 20-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Once complete, evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel or via an acid/base extraction to isolate the pure 1-Boc-piperazine.

Protocol 2: N-Alkylation of 1-Boc-Piperazine and Subsequent Deprotection

This protocol outlines the alkylation of the protected piperazine and the final deprotection step to yield the desired mono-alkylated product.

Step A: N-Alkylation

  • Dissolve 1-Boc-piperazine (1.0 eq) and a suitable base (e.g., K₂CO₃ or triethylamine, 1.5 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Add the alkyl halide (1.0-1.1 eq) to the mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the N-alkyl-N'-Boc-piperazine.

Step B: Boc Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-alkylated piperazine product into an organic solvent.

Reaction Mechanism Visualization

The following diagram illustrates the competitive reaction pathways leading to mono- and di-substitution.

G cluster_0 Reaction Pathways Piperazine Piperazine (HN(C4H8)NH) MonoSub Mono-substituted Product Piperazine->MonoSub + R-X (Desired Reaction) Electrophile Electrophile (R-X) DiSub Di-substituted Product (Byproduct) MonoSub->DiSub + R-X (Undesired Reaction)

Sources

Technical Support Center: Solubility Enhancement for 2-Amino-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the aqueous solubility of "2-Amino-3-piperazin-1-ylpyrazine" for in vitro assays. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this, and structurally similar, basic compounds. Our approach is rooted in fundamental physicochemical principles to empower you to systematically troubleshoot and optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent results with this compound in my cell-based assay. Could this be a solubility issue?

A1: Yes, inconsistent results, poor concentration-response curves, or lower-than-expected potency are classic indicators of a compound solubility problem.[1] When a compound's concentration in the assay medium exceeds its solubility limit, it can precipitate. This precipitation is often not visible to the naked eye but can lead to an inaccurate understanding of the compound's true effective concentration. You might also observe a "flattening" of the dose-response curve at higher concentrations, where adding more compound does not produce a stronger biological effect because it is no longer in solution.

Q2: What is the first and most critical step to improve the solubility of this compound?

A2: Given the chemical structure of this compound, which contains two basic nitrogen centers (an amino group and a piperazine ring), its aqueous solubility is highly dependent on pH.[2][3] The first and most impactful step is to lower the pH of your solvent.

Causality: The basic nitrogen atoms can be protonated at acidic pH, forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous buffers. This relationship is governed by the Henderson-Hasselbalch equation, which links pH, pKa, and the ratio of the ionized (soluble) to unionized (less soluble) forms of the molecule.[4][5]

Practical Step: Prepare your initial high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). For your aqueous working solutions, use a buffer with a pH at least 1-2 units below the compound's predicted pKa. Piperazine itself has pKa values around 9.73 and 5.35 for its two nitrogens.[2][6] Therefore, using a buffer at pH 4.0-5.0 should markedly improve solubility compared to a neutral buffer like PBS (pH 7.4).

Q3: I've prepared a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my pH 7.4 cell culture medium. What's happening?

A3: This is a common phenomenon known as "crashing out" and occurs during what is known as a kinetic solubility measurement.[7][8] Your compound is soluble in the organic DMSO stock, but when this stock is rapidly diluted into an aqueous buffer where the compound has low intrinsic solubility (especially at neutral pH), it can't dissolve quickly enough and precipitates.[9]

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test lower final concentrations in your assay.

  • Modify the Dilution Method: Instead of a single large dilution, perform a serial dilution. Add the DMSO stock dropwise into the aqueous buffer while vortexing to improve mixing and prevent localized high concentrations.[9]

  • Acidify the Assay Medium: If your assay can tolerate it, slightly lowering the pH of the final assay medium can keep the compound in its protonated, soluble state.

Q4: What is the maximum concentration of DMSO I can safely use in my assay?

A4: The tolerance for DMSO is highly cell-line and assay-dependent. As a general rule, the final concentration of DMSO in your in vitro assay should be kept at or below 0.5%, with many sensitive assays requiring it to be below 0.1%.[10][11] High concentrations of DMSO can cause cell toxicity, interfere with enzyme activity, or even act as a competitor for your compound's binding site.[12] It is imperative to run a "vehicle control" experiment, where you expose your cells or assay system to the highest concentration of DMSO used in your experiment to ensure it has no independent effect.[9]

Q5: pH adjustment isn't sufficient or is incompatible with my assay. What other formulation strategies can I try?

A5: If pH modification is not an option, the next step is to explore the use of solubility-enhancing excipients. For compounds with hydrophobic regions, cyclodextrins are an excellent choice.[13][14]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate the less soluble, non-polar parts of a drug molecule, forming an "inclusion complex."[14] This complex presents a hydrophilic exterior to the aqueous solvent, significantly increasing the apparent solubility of the guest molecule.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound Precipitates in DMSO Stock Stock concentration is too high.Prepare a new, lower concentration stock (e.g., from 50 mM down to 10 mM). Use gentle warming or brief sonication to aid dissolution.
Inconsistent Assay Readouts Micro-precipitation in assay plates.Centrifuge plates before reading. Visually inspect wells under a microscope for precipitate. Re-evaluate solubility under final assay conditions.
Low Potency/Activity The actual dissolved concentration is much lower than the nominal concentration.Confirm solubility with a kinetic solubility assay (see Protocol 1). Use pH modification or co-solvents to increase the dissolved concentration.
Vehicle Control Shows an Effect DMSO concentration is too high, affecting the biological system.Reduce the final DMSO concentration to ≤0.1% if possible.[11] This may require lowering your top compound concentration.

Data Presentation

Table 1: Example pH-Solubility Profile for this compound This table illustrates the expected trend. Actual values must be determined experimentally.

Buffer pHKinetic Solubility (µM)Fold Increase (vs. pH 7.4)
7.4 (PBS)51x
6.05010x
5.025050x
4.0>500>100x

Table 2: Example Co-solvent & Excipient Screening Results at pH 7.4 This table illustrates potential outcomes from a screening experiment.

Formulation Vehicle (in PBS pH 7.4)Kinetic Solubility (µM)Fold Increase (vs. PBS)
PBS (Control)51x
5% DMSO in PBS153x
2% HP-β-Cyclodextrin in PBS7515x

Experimental Protocols & Workflows

Logical Workflow for Solubility Troubleshooting

Below is a decision tree to guide your experimental approach to solving solubility issues with this compound.

G start Start: Solubility Issue Suspected stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep kinetic_assay Protocol 1: Run Kinetic Solubility Assay in Assay Buffer (e.g., pH 7.4) stock_prep->kinetic_assay is_soluble Is Solubility > Max Assay Conc.? kinetic_assay->is_soluble ph_screen Protocol 2: pH-Solubility Profile (pH 4.0 - 7.4) is_soluble->ph_screen No success Proceed with Optimized Formulation is_soluble->success Yes is_ph_effective Does low pH provide sufficient solubility? ph_screen->is_ph_effective assay_compat Is low pH compatible with the assay? is_ph_effective->assay_compat Yes excipient_screen Protocol 3: Screen Excipients (e.g., Cyclodextrins) is_ph_effective->excipient_screen No assay_compat->excipient_screen No assay_compat->success Yes is_excipient_effective Excipient provides sufficient solubility? excipient_screen->is_excipient_effective is_excipient_effective->success Yes fail Re-evaluate Compound or Assay Design is_excipient_effective->fail No

Caption: Decision tree for troubleshooting compound solubility.

Protocol 1: High-Throughput Kinetic Solubility Assessment

This protocol uses nephelometry (light scattering) to rapidly determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[18]

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Fill a 96-well clear-bottom plate with your aqueous assay buffer (e.g., PBS, pH 7.4). Create a 2-fold dilution series of the buffer across the plate.

  • Compound Addition:

    • Using a multichannel pipette, add a small, fixed volume (e.g., 2 µL) of the 10 mM DMSO stock to each well of the buffer plate. This creates a dilution series of your compound (e.g., from 100 µM down to ~0.2 µM) with a constant final DMSO concentration.

  • Incubation & Measurement:

    • Mix the plate on a shaker for 5 minutes.

    • Incubate at room temperature for 1-2 hours to allow precipitation to equilibrate.[7]

    • Measure the light scattering in each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm) where the compound does not absorb light.

  • Analysis:

    • Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the kinetic solubility limit.

Protocol 2: pH-Dependent Solubility Profiling

This protocol expands on Protocol 1 to determine how pH affects solubility.

  • Preparation:

    • Prepare a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Execution:

    • Repeat the steps outlined in Protocol 1 for each of the different pH buffers.

  • Analysis:

    • Determine the kinetic solubility limit at each pH.

    • Plot the solubility (µM) as a function of pH to visualize the compound's pH-solubility profile. This data is critical for selecting an appropriate buffer system for your assays.[19]

Protocol 3: Cyclodextrin Formulation Screening

This protocol assesses the ability of cyclodextrins to enhance solubility.

  • Preparation:

    • Prepare a 10% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your primary assay buffer (e.g., PBS pH 7.4).

    • Create a serial dilution of the HP-β-CD solution in the buffer to get a range of concentrations (e.g., from 5% down to 0.1%).

  • Execution:

    • Use these cyclodextrin-containing buffers as the diluent in the Kinetic Solubility Assay described in Protocol 1.

  • Analysis:

    • Determine the kinetic solubility of your compound at each cyclodextrin concentration.

    • This will identify the minimum concentration of cyclodextrin required to achieve your target compound concentration.

References

  • Alexandru, C., et al. (2011). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 51(6), 1437-1447.
  • Malaekeh-Nikouei, B., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(3), 401.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.
  • de Oliveira, D. M., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 33(4), 1-9.
  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484.
  • Gould, S. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Bergström, C. A. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Drug Discovery Today, 15(9-10), 331-337.
  • Sapkota, A. (2022). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Khalili, F., Henni, A., & East, A. L. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Table-4-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/0b9b3e3f8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e]([Link]
  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information.

Sources

Addressing inconsistent results in functional assays with "2-Amino-3-piperazin-1-ylpyrazine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-3-piperazin-1-ylpyrazine

A Guide to Troubleshooting Inconsistent Functional Assay Results

Welcome to the technical support center for "this compound" (referred to herein as the "Compound"). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this molecule into their experimental workflows. Our goal is to provide a framework for understanding and resolving common sources of variability in functional assays, ensuring the generation of robust and reproducible data. Drawing from extensive field experience and established biochemical principles, this document moves beyond simple procedural lists to explain the causal relationships behind experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the compound's properties and handling. Proper management of these initial steps is foundational to preventing downstream experimental inconsistencies.

Q1: What are the key physicochemical properties of this compound?

Understanding the compound's physical and chemical characteristics is critical for designing experiments. These properties influence solubility, stability, and potential for non-specific interactions.

Table 1: Physicochemical Properties of this compound

Property Value Source Implication for Researchers
CAS Number 59215-43-9 Guidechem Use for unambiguous identification in purchasing and literature searches.
Molecular Formula C₈H₁₁N₅ Guidechem Necessary for calculating molarity for stock solutions.
Molecular Weight 177.21 g/mol PubChem Analog Use the precise lot-specific molecular weight for calculations.
Boiling Point 396.07°C at 760 mmHg Guidechem Indicates low volatility under standard lab conditions.[1]
logP 0.44340 Guidechem A low logP suggests good aqueous solubility but may indicate lower cell membrane permeability.[1]

| pKa | (Not available) | N/A | The piperazine and amino groups are basic. The compound's charge state will change with pH, affecting solubility and target binding. Buffering of assays is critical. |

Q2: What is the recommended procedure for preparing and storing stock solutions?

Improperly prepared or stored stock solutions are a primary source of inconsistent results.

Answer: Due to its predicted aqueous solubility, initial stock solutions should be prepared in high-quality, anhydrous DMSO at a high concentration (e.g., 10-50 mM).

  • Protocol: See "Protocol 1: Preparation and Handling of Compound Stock Solutions" for a detailed, step-by-step guide.

  • Causality: DMSO is a superior solvent for many organic molecules and minimizes hydrolysis during long-term storage. Preparing a high-concentration stock allows for minimal DMSO carryover into the final assay medium (typically <0.1%), which can be toxic to cells or interfere with enzyme kinetics.

  • Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] Repeated temperature fluctuations can introduce water, leading to compound degradation or precipitation. Store at -20°C or -80°C, protected from light.

Q3: Are there any known liabilities or potential off-target effects for this class of compound?

Answer: While data on this specific molecule is limited, the pyrazine-piperazine scaffold is common in biologically active compounds. Researchers should be aware of two key possibilities:

  • Metabolic Bioactivation: Related compounds, such as 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, have been shown to undergo metabolic activation by liver enzymes (S9 fractions) to form reactive intermediates that can covalently bind to macromolecules like DNA.[3] This can lead to mutagenicity and is a potential source of variability in cell-based assays, especially in long-term incubations or when using cell lines with high metabolic capacity.

  • Receptor Agonism: Piperazine-containing compounds are well-known ligands for various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.[3][4] If your experimental system expresses these receptors, off-target signaling could confound your results.

Troubleshooting Guide: Inconsistent Functional Assay Results

This section provides a problem-oriented approach to diagnosing and solving common issues encountered during functional assays.

Problem 1: High Variability in IC50/EC50 Values in Cell-Based Assays

You observe significant well-to-well or day-to-day shifts in the potency of the compound in assays such as cell viability (MTT, CellTiter-Glo) or reporter gene assays.

Start Inconsistent IC50/EC50 Check_Solubility Is the compound soluble in final assay medium? Start->Check_Solubility Check_Stability Is the compound stable during the assay? Check_Solubility->Check_Stability No Sol_Visual Visually inspect for precipitate. Run DLS. Check_Solubility->Sol_Visual Check_Cells Are cell health and density consistent? Check_Stability->Check_Cells Yes Stab_Timecourse Perform time-course experiment (e.g., 0, 6, 24, 48h). Check_Stability->Stab_Timecourse Cell_QC Verify cell passage number. Standardize seeding protocol. Check for contamination. Check_Cells->Cell_QC End Consistent Results Check_Cells->End Yes Sol_Fix Lower final concentration. Increase DMSO% (with caution). Use solubility enhancers. Sol_Visual->Sol_Fix Stab_Fix Prepare fresh dilutions daily. Reduce incubation time. Stab_Timecourse->Stab_Fix Cell_Fix Use low passage cells. Automate cell counting/seeding. Perform routine mycoplasma testing. Cell_QC->Cell_Fix

Caption: Decision tree for troubleshooting inconsistent IC50 values.

Table 2: Root Cause Analysis for IC50 Variability

Possible Cause Why It Happens How to Diagnose Solution
Compound Precipitation The compound's solubility in aqueous assay buffer (especially with serum proteins) is lower than in the DMSO stock. Precipitated compound is not bioavailable, leading to an artificially high IC50. Visually inspect the highest concentration wells for cloudiness or precipitate. Use Dynamic Light Scattering (DLS) on a sample of compound diluted in media to detect sub-visible aggregates. Lower the top concentration of your dose-response curve. If possible, pre-mix the compound in serum-free media before adding to cells to reduce protein-driven precipitation.
Compound Instability The compound may be chemically unstable in the culture medium (pH 7.4, 37°C), degrading over the course of a 24-72 hour incubation. This reduces the effective concentration over time. Perform a time-course experiment. Prepare a plate and measure the assay endpoint at different time points (e.g., 8h, 24h, 48h). A rightward shift in the IC50 curve over time indicates degradation. Always prepare fresh serial dilutions from the DMSO stock for each experiment.[5] If degradation is rapid, consider using a shorter assay endpoint.

| Variable Cell Health/Density | Cells that are unhealthy, too confluent, or from a high passage number can show altered sensitivity to compounds. Inconsistent seeding density directly impacts the compound-to-cell ratio. | Standardize your cell culture. Always seed cells at the same density and ensure they are in the logarithmic growth phase. Monitor passage number and perform routine mycoplasma testing. | Implement a strict cell seeding protocol. Use an automated cell counter for accuracy. Discard cells after a defined number of passages. |

Problem 2: Discrepancy Between Biochemical and Cellular Assay Data

The compound is highly potent in an isolated enzyme/receptor binding assay but shows significantly weaker (or no) activity in a whole-cell assay.

This discrepancy often arises from barriers that exist in a cellular context but not in a purified, biochemical system.

cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Biochem_Assay Compound + Target (e.g., Purified Kinase) Potent_IC50 Result: Potent IC50 (e.g., 10 nM) Biochem_Assay->Potent_IC50 Direct Interaction Cell_Assay Compound in Medium Membrane Cell Membrane Barrier (Permeability) Cell_Assay->Membrane Step 1 Metabolism Intracellular Metabolism (Activation/Inactivation) Membrane->Metabolism Step 2 Target_Cell Target Engagement in Cytosol/Nucleus Metabolism->Target_Cell Step 3 Weak_EC50 Result: Weak EC50 (e.g., 5 µM) Target_Cell->Weak_EC50

Caption: Barriers separating biochemical and cellular assay outcomes.

Possible CauseWhy It HappensHow to Diagnose & Solve
Poor Cell Permeability The compound cannot efficiently cross the cell membrane to reach its intracellular target. The compound's low logP (0.44) suggests it is quite polar, which can hinder passive diffusion across the lipid bilayer.Diagnosis: Use a cell permeability assay (e.g., PAMPA) to quantify membrane transit. Solution: If permeability is the issue, medicinal chemistry efforts may be needed to create more lipophilic analogs. For experimental purposes, consider using cell lines engineered to express efflux pump inhibitors.
Metabolic Inactivation Cells, particularly primary cells or liver-derived lines (e.g., HepG2), can metabolize the compound into an inactive form. This is a common liability for piperazine-containing molecules.[3]Diagnosis: Co-incubate the compound with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole). A significant increase in cellular potency in the presence of the inhibitor points to metabolic inactivation. Solution: This suggests the compound may have a short in vivo half-life. For in vitro work, use cell lines with lower metabolic activity or shorter incubation times.
Efflux Pump Activity The compound may be a substrate for multidrug resistance (MDR) transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, preventing it from reaching an effective intracellular concentration.Diagnosis: Test the compound's activity in the presence of known efflux pump inhibitors (e.g., verapamil or cyclosporin A). A potentiation of activity suggests it is an efflux substrate. Solution: Use cell lines that do not express the specific pump or include an inhibitor in the assay medium as a tool to study on-target effects.

Experimental Protocols

Protocol 1: Preparation and Handling of Compound Stock Solutions
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes.

  • Calculation: Calculate the mass of compound needed for a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 0.001 L * 177.21 g/mol * 1000 mg/g = 1.77 mg for 1 mL.

  • Preparation:

    • Equilibrate the compound vial to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric water.

    • Weigh the solid compound accurately and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution.

  • Aliquoting and Storage:

    • Centrifuge the tube briefly to pellet any undissolved particulates.

    • Carefully transfer the supernatant into smaller, single-use aliquots (e.g., 10 µL) in sterile, low-binding tubes.

    • Label clearly with compound name, concentration, date, and solvent.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: Control for Compound Interference in Fluorescence-Based Assays

This protocol determines if the compound itself emits fluorescence or quenches the signal in a typical assay buffer, which can lead to false positive or false negative results.

  • Plate Setup: Use the same plate type (e.g., 96-well black, clear bottom) as your main experiment.

  • Reagent Preparation: Prepare serial dilutions of the compound in the final assay buffer (lacking the enzyme or detection reagents).

  • Incubation: Add the diluted compound to the wells. In a parallel set of wells, add buffer only (no compound).

  • Reading: Read the plate on a plate reader using the same excitation and emission wavelengths as your primary assay.

  • Analysis:

    • Fluorescence Emission: If wells with the compound show a significantly higher signal than the buffer-only wells, the compound is auto-fluorescent at these wavelengths.

    • Quenching: To test for quenching, add a known stable fluorophore (e.g., fluorescein) at a fixed concentration to all wells (with and without compound). A dose-dependent decrease in signal in the compound-containing wells indicates quenching.

References

  • National Center for Biotechnology Information (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • National Center for Biotechnology Information (2009). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation.
  • MDPI (2021). CO2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column.
  • ResearchGate (2019). Kinetic effect and absorption performance of piperazine activator into aqueous solutions of 2-amino-2-methyl-1-propanol through post-combustion CO2 capture.
  • Ansh Labs. Troubleshooting Immunoassays.
  • ResearchGate (2015). Immunoassay Troubleshooting Guide.
  • National Center for Biotechnology Information (2008). Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity.
  • Biocompare (2022). Immunoassay Troubleshooting.
  • Sirius Genomics (2025). Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10397358, 2-(Piperazin-1-yl)pyridin-3-amine.

Sources

Refinement of purification techniques for high-purity "2-Amino-3-piperazin-1-ylpyrazine"

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in various drug development programs, high-purity "2-Amino-3-piperazin-1-ylpyrazine" is critical for reproducible and reliable downstream applications. However, its purification is often challenging due to its multiple basic nitrogen centers, high polarity, and potential for strong interaction with common purification media. This technical support center provides detailed troubleshooting guides and FAQs to address specific issues encountered during its purification.

The purification of this compound from a crude reaction mixture requires a systematic approach. The initial choice of technique depends on the nature of the impurities and the scale of the purification. Post-purification analysis is a mandatory step to validate the purity and confirm the identity of the final compound.

G cluster_purification Purification Options crude Crude Synthetic Product initial_assessment Initial Purity Assessment (TLC, LC-MS) crude->initial_assessment decision Purity > 95%? initial_assessment->decision recrystallization Recrystallization initial_assessment->recrystallization If solid & one major impurity acid_base Acid-Base Extraction initial_assessment->acid_base If impurities have different pKa column Column Chromatography decision->column No final_product High-Purity Product (>98%) decision->final_product  Yes purity_check Purity & Identity Confirmation (HPLC, NMR, MS) recrystallization->purity_check column->purity_check acid_base->purity_check purity_check->final_product G start 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) step2 2. Extract with Aqueous Acid (e.g., 1M HCl) (Repeat 3x) start->step2 organic_impurities Organic Layer: Neutral & Acidic Impurities (Discard) step2->organic_impurities contains aqueous_product Aqueous Layer: Protonated Product (Salt Form) step2->aqueous_product contains step3 3. Cool Aqueous Layer in Ice Bath. Slowly add Base (e.g., 6M NaOH) to pH > 12 aqueous_product->step3 step4 4. Extract with Organic Solvent (e.g., DCM) (Repeat 3x) step3->step4 aqueous_waste Aqueous Layer: Inorganic Salts (Discard) step4->aqueous_waste contains organic_product Combined Organic Layers: Pure Product (Free Base) step4->organic_product contains step5 5. Dry Organic Layer (Na2SO4), Filter, and Evaporate organic_product->step5 end_product Purified Product step5->end_product

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 2-Amino-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the synthesis of 2-Amino-3-piperazin-1-ylpyrazine. This document is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this important molecule. We will address common challenges encountered during synthesis, providing troubleshooting solutions and frequently asked questions in a direct Q&A format. Our goal is to equip you with the expertise to navigate potential pitfalls, optimize your process, and ensure a robust, scalable, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A1: The most prevalent and industrially viable route is the direct nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C3 position of the 2-aminopyrazine ring with piperazine. The most common starting material is 2-amino-3-chloropyrazine due to its commercial availability and reactivity. The reaction is typically performed in a high-boiling polar aprotic solvent, often with an excess of piperazine which can act as both the nucleophile and the acid scavenger.

Q2: Why is using a large excess of piperazine recommended?

A2: There are two primary reasons for using a significant excess of piperazine:

  • Preventing Di-substitution: The primary side reaction is the formation of a bis-pyrazinylpiperazine impurity, where a single piperazine molecule reacts with two molecules of 2-amino-3-chloropyrazine. By using a large excess of piperazine (typically 5-10 equivalents), Le Chatelier's principle dictates that the formation of the mono-substituted product is heavily favored.

  • Acid Scavenging: The SNAr reaction generates one equivalent of hydrochloric acid (HCl). Piperazine is a base and will react with this HCl to form piperazine hydrochloride. A sufficient excess ensures there is enough free piperazine available to continue reacting as the nucleophile.

Q3: What are the critical process parameters (CPPs) to monitor during scale-up?

A3: The most critical parameters are:

  • Temperature: Directly influences reaction rate but also impurity formation. Overheating can lead to decomposition and the formation of tar-like substances.

  • Reagent Stoichiometry: The ratio of piperazine to the starting halopyrazine is crucial for minimizing the bis-adduct impurity.

  • Reaction Time: The reaction must be monitored to completion to ensure full conversion of the starting material, which can be difficult to remove from the final product.

  • Mixing/Agitation: In a large reactor, ensuring homogenous mixing is vital to maintain consistent temperature and concentration profiles, preventing localized "hot spots" or areas of high concentration that can lead to side reactions.

Q4: What are the primary safety considerations for this synthesis?

A4: Key safety concerns include:

  • Piperazine: It is a corrosive and sensitizing agent. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is mandatory.

  • Solvents: Many solvents used (e.g., DMSO, NMP, DMF) have their own specific hazards, including high boiling points and potential reproductive toxicity. Work should be conducted in a well-ventilated fume hood or a controlled reactor environment.

  • Exotherms: While the initial reaction may not be violently exothermic, the acid-base neutralization between generated HCl and piperazine can release heat. On a large scale, this must be managed with controlled addition rates and adequate cooling capacity.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Diagram: General Synthetic Pathway

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts A 2-Amino-3-chloropyrazine C S(N)Ar Reaction (Solvent, Heat) A->C B Piperazine (Excess) B->C D This compound (Desired Product) C->D Main Path E Piperazine Hydrochloride C->E Byproduct

Caption: The SNAr reaction of 2-amino-3-chloropyrazine with excess piperazine.

Q5: My reaction has stalled and is not going to completion, leaving unreacted 2-amino-3-chloropyrazine. What should I do?

A5: Incomplete conversion is a common scale-up challenge. Here are the potential causes and solutions:

  • Cause 1: Insufficient Thermal Energy: The SNAr reaction has a significant activation energy. The temperature that worked at the lab scale may be insufficient at a larger scale due to different heating dynamics.

    • Solution: Gradually increase the reaction temperature by 5-10 °C and monitor the progress by HPLC or TLC. Be cautious not to exceed the decomposition temperature of your product or reactants.

  • Cause 2: Deactivation of Nucleophile: If piperazine has been consumed by reacting with adventitious acid or moisture, its effective concentration decreases.

    • Solution: Ensure all reagents and solvents are dry. If the reaction has stalled, a controlled addition of another 1-2 equivalents of piperazine may restart it.

  • Cause 3: Poor Solubility: At a larger scale, one of the reactants may not be fully dissolved at the initial reaction temperature, limiting the reaction rate.

    • Solution: Confirm the solubility of 2-amino-3-chloropyrazine in your chosen solvent at the reaction temperature. You may need to switch to a solvent with better solubility properties, such as NMP or DMSO.

Q6: I am observing a significant amount of the bis(2-aminopyrazin-3-yl)piperazine impurity. How can I minimize this?

A6: This impurity arises from the N,N'-disubstitution of piperazine and is a classic problem when using symmetrical diamines.

  • Cause: Insufficient Excess of Piperazine: The statistical probability of di-substitution increases as the concentration of the mono-substituted product builds up relative to the concentration of free piperazine.

    • Solution: The most effective solution is to increase the molar excess of piperazine. While 5 equivalents might work on a small scale, 8-10 equivalents or more may be necessary at a larger scale to ensure the pyrazine electrophile is far more likely to encounter a molecule of free piperazine than the mono-substituted product. Using piperazine itself as the solvent is also a viable, though potentially costly, strategy.[1]

Diagram: Troubleshooting Low Yield & Impurity Formation

G Start Problem Observed: Low Yield or High Impurity Q1 Is unreacted starting material present? Start->Q1 Q2 Is bis-adduct impurity (N,N'-disubstitution) > 2%? Q1->Q2 No Sol1 Action: Increase Temperature (e.g., +10°C) OR Extend Reaction Time Q1->Sol1 Yes Sol2 Action: Increase Molar Equivalents of Piperazine (e.g., from 5 to 10 eq.) Q2->Sol2 Yes Sol3 Action: Evaluate Workup/Purification for Product Loss Q2->Sol3 No

Caption: A decision tree for troubleshooting common synthesis issues.

Q7: The product isolation is problematic. After quenching the reaction, I get an oily, intractable mixture instead of a solid. What is the cause?

A7: This is often related to the workup procedure, especially the quenching and pH adjustment steps.

  • Cause 1: Incorrect pH: Both the desired product and excess piperazine are basic. When quenching with water and adjusting the pH to precipitate the product, an incorrect final pH can keep the product in its protonated, more water-soluble form.

    • Solution: Carefully adjust the pH of the aqueous solution. The target product has two basic nitrogens. You need to find the isoelectric point where it is least soluble. Perform a small-scale pH screen (e.g., pH 7, 8, 9, 10) on an aliquot of your reaction mixture to determine the optimal pH for precipitation.

  • Cause 2: Presence of Piperazine Salts: Excess piperazine, when neutralized, forms salts (e.g., piperazine hydrochloride) that can be highly water-soluble and may interfere with the crystallization of your product, leading to oils.

    • Solution: After quenching the reaction, consider an extraction step. Make the aqueous layer basic (pH > 12) to ensure both piperazine and your product are in their free-base forms. Extract with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Then, you can wash the organic layer with water or brine to remove the highly polar piperazine, before concentrating and crystallizing your product from a more controlled solvent system.

Q8: My final product has a persistent color that I cannot remove through simple crystallization. What are my options?

A8: Color in the final product often indicates the presence of minor, highly conjugated impurities formed through oxidation or degradation.

  • Cause: Air Oxidation or Thermal Degradation: Aminopyrazines can be susceptible to air oxidation, especially at elevated temperatures, forming colored impurities.[2]

    • Solution 1: Activated Carbon Treatment: Dissolve your crude product in a suitable solvent and treat it with a small amount of activated carbon (charcoal) with gentle heating for 15-30 minutes. The carbon can adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the carbon and then proceed with crystallization.

    • Solution 2: Column Chromatography: While often avoided at scale due to cost, a silica gel plug or short column may be necessary if the impurities are not removed by carbon. A gradient elution from a non-polar to a polar solvent system can effectively separate the less polar product from highly polar colored impurities.

    • Solution 3: Preventative Measures: In subsequent batches, ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

Table: Troubleshooting Summary
Problem Potential Cause Recommended Solution(s)
Low Reaction Conversion Insufficient temperature; Deactivated nucleophileIncrease temperature by 5-10 °C; Add more piperazine; Ensure dry conditions.
High Bis-Adduct Impurity Insufficient excess of piperazineIncrease piperazine stoichiometry to 8-10 equivalents or higher.
Difficult Product Isolation (Oiling Out) Incorrect workup pH; Interference from piperazine saltsPerform a pH screen for optimal precipitation; Use a liquid-liquid extraction workup.
Colored Final Product Air oxidation or minor degradation byproductsTreat with activated carbon; Run a silica plug; Ensure inert atmosphere for the reaction.
Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Disclaimer: This is a representative protocol and must be adapted and optimized for your specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet with 2-amino-3-chloropyrazine (1.0 eq).

  • Reagent Addition: Add piperazine (8.0 eq) followed by dimethyl sulfoxide (DMSO, approx. 5-10 volumes relative to the starting material).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Begin agitation and heat the reaction mixture to 120-130 °C. The rate of heating should be controlled to manage any initial exotherm.

  • Reaction Monitoring: Hold the mixture at temperature for 8-16 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC until <1% of the 2-amino-3-chloropyrazine remains.

  • Cooling & Quenching: Cool the reaction mixture to room temperature (20-25 °C). Slowly and under vigorous stirring, transfer the reaction mixture into a separate vessel containing purified water (20 volumes).

  • Precipitation & Isolation: Adjust the pH of the aqueous slurry to 9-10 using a 2M NaOH solution. Stir the resulting slurry for 2-4 hours to allow for complete precipitation. Collect the solid product by filtration.

  • Washing: Wash the filter cake thoroughly with purified water until the filtrate is neutral (pH ~7) to remove excess piperazine and salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system. Isopropanol (IPA) or an IPA/water mixture is often effective.

  • Dissolution: Charge the crude, dry product to a clean reactor and add the minimum amount of hot IPA to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a pre-heated filter to remove them.

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C. Control the cooling rate to obtain a desirable crystal size.

  • Isolation & Drying: Collect the purified crystals by filtration, wash with a small amount of cold IPA, and dry under vacuum at 50-60 °C.

References
  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.National Institutes of Health (NIH).
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C.ResearchGate.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.MDPI.
  • Piperazine synthesis - Organic Chemistry Portal.Organic Chemistry Portal.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.ResearchGate.
  • Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines.PubMed.
  • 2-Amino-3-methoxy-pyrazine and process for its preparation.Google Patents.

Sources

Technical Support Center: Strategies to Improve the Stability of 2-Amino-3-piperazin-1-ylpyrazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Amino-3-piperazin-1-ylpyrazine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution during experimental workflows. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common stability challenges.

Introduction: Understanding the Stability Challenges of this compound

This compound is a heterocyclic amine containing both a reactive aminopyrazine core and a piperazine moiety. This combination of functional groups, while synthetically versatile, presents inherent stability challenges in solution. The primary degradation pathways for this class of compounds include oxidation, hydrolysis, and photodegradation. Understanding and mitigating these pathways is critical for obtaining reliable and reproducible experimental results. This guide will walk you through the common causes of instability and provide actionable strategies to enhance the shelf-life of your solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Rapid Degradation of Stock Solutions

Q1: My stock solution of this compound in an aqueous buffer is losing potency much faster than expected. What are the likely causes?

A1: Rapid degradation in aqueous solutions is a common issue for this molecule and is often multifactorial. The primary culprits are typically oxidation, pH-catalyzed hydrolysis, and exposure to light.

  • Oxidative Degradation: The piperazine ring and the electron-rich aminopyrazine system are susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions.[1] Oxidative degradation can lead to the formation of N-oxides, hydroxylated species, and other byproducts.[2] Studies on similar piperazine-containing compounds have shown that oxidation can occur at the piperazine ring.[1]

  • pH-Dependent Hydrolysis: The stability of aminopyrazines and piperazine derivatives is often highly dependent on the pH of the solution.[3] Both strongly acidic and basic conditions can catalyze the hydrolysis of the molecule, although the piperazine ring itself is generally stable to hydrolysis under neutral conditions.[4] However, extreme pH can affect the overall molecule's integrity.

  • Photodegradation: Aromatic and heterocyclic compounds, including pyrazine derivatives, can be sensitive to light, particularly in the UV spectrum.[5][6] Exposure to ambient laboratory light over time can lead to the formation of photodegradation products.

Troubleshooting Steps:

  • Solvent Selection and Preparation:

    • De-gas Solvents: Before preparing your solution, de-gas the solvent (e.g., water, buffer) by sparging with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Use High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents to minimize contaminants, such as metal ions, that can catalyze degradation.

  • pH Control:

    • Conduct a pH-Stability Profile: If possible, perform a preliminary experiment to determine the optimal pH range for your compound's stability. This typically involves preparing small batches of the solution in different buffers (e.g., pH 3, 5, 7, 9) and monitoring the purity over time by HPLC. For many amine-containing compounds, a slightly acidic pH (around 4-6) can enhance stability by protonating the amines, which can reduce their susceptibility to oxidation.[7]

    • Utilize Appropriate Buffers: Choose a buffer system that is stable and does not catalyze the degradation of your compound. Common choices include citrate, acetate, and phosphate buffers. Be aware that some buffer components can interact with the drug substance.[8]

  • Storage Conditions:

    • Protect from Light: Store stock solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[9]

    • Low-Temperature Storage: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C). For long-term storage, freezing at -80°C is often recommended. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can also contribute to degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Q2: I'm observing new, unexpected peaks in the chromatogram of my this compound sample during a stability study. How can I identify the source of these impurities?

A2: The appearance of new peaks is a clear indicator of degradation. A systematic approach, known as a forced degradation study, can help identify the nature of these degradants and the conditions that promote their formation.[10][11] Forced degradation involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.

Forced Degradation Experimental Protocol:

This protocol is a general guideline and should be optimized for this compound. The goal is to achieve 5-20% degradation of the parent compound.[12]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).

    • A stability-indicating C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of water and acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before injection. Amide and ester functionalities are particularly susceptible to hydrolysis under acidic or basic conditions.[13][14]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time. Amines are known to be susceptible to oxidation.[15]

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C) for a set period.

    • Photolytic Degradation: Expose the stock solution in a transparent container to a light source as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][6][16] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze the stressed samples by HPLC. Compare the chromatograms to a control sample (unstressed). The conditions under which specific new peaks appear will indicate their origin (e.g., a peak appearing only in the acid-stressed sample is an acid hydrolysis product).

Data Presentation: Example Forced Degradation Results

Stress Condition% Degradation of Parent CompoundMajor Degradant Peak (Retention Time)
0.1 M HCl, 60°C, 8h15.2%4.5 min
0.1 M NaOH, 60°C, 8h8.9%5.2 min
3% H₂O₂, RT, 24h18.5%6.1 min, 7.3 min
70°C, 48h5.1%4.5 min
Photolytic (ICH Q1B)12.7%8.1 min

This data helps in developing a stability-indicating analytical method that can separate all major degradation products from the parent compound.

Issue 3: Preventing Oxidative Degradation

Q3: My compound seems particularly sensitive to oxidation. What specific strategies can I employ to minimize this?

A3: For oxidation-prone compounds like this compound, several proactive measures can be taken.

  • Use of Antioxidants: The addition of antioxidants to your solution can significantly inhibit oxidative degradation.[17][18] The choice of antioxidant depends on whether your system is aqueous or organic.

    • For Aqueous Solutions: Ascorbic acid (Vitamin C) and its salts are effective.

    • For Organic Solutions: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used.

    • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Inert Atmosphere:

    • When preparing and storing solutions, work under an inert atmosphere (e.g., in a glove box filled with nitrogen or argon).

    • For vials, flush the headspace with an inert gas before sealing.

  • Workflow Optimization:

    • Prepare solutions fresh whenever possible. If stock solutions are necessary, prepare smaller batches more frequently.

Experimental Protocol: Evaluating Antioxidant Efficacy

  • Prepare several aliquots of your this compound solution.

  • To separate aliquots, add different antioxidants at varying concentrations (e.g., Ascorbic acid at 0.01%, 0.1%; BHT at 0.01%, 0.1%). Include a control aliquot with no antioxidant.

  • Store all aliquots under the same conditions (e.g., room temperature, exposed to light) to simulate a "worst-case" scenario.

  • Analyze the purity of each aliquot by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours).

  • Compare the rate of degradation in the presence of antioxidants to the control.

Visualizing Degradation and Experimental Workflows

Diagram 1: Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_photo Photodegradation main This compound ox1 N-Oxide (Piperazine) main->ox1 O₂ / Metal Ions ox2 Hydroxylated Pyrazine Ring main->ox2 O₂ / Light ox3 Ring-Opened Products main->ox3 Strong Oxidants hy1 Potential Cleavage of Piperazine Ring (Extreme Conditions) main->hy1 H⁺ / OH⁻ ph1 Dimerization or Isomerization main->ph1 UV/Vis Light ph2 Photo-oxidized Products main->ph2 UV/Vis Light + O₂

A diagram of potential degradation pathways for this compound.

Diagram 2: Workflow for Stability Troubleshooting

G start Instability Observed (e.g., loss of potency, new peaks) forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg ph_profile Conduct pH-Stability Profile start->ph_profile optimize_storage Optimize Storage Conditions (Temp, Light Protection) forced_deg->optimize_storage add_antioxidant Incorporate Antioxidants/Chelators forced_deg->add_antioxidant optimize_ph Adjust pH to Optimal Range Use Appropriate Buffer ph_profile->optimize_ph end Stable Solution Achieved optimize_storage->end optimize_ph->end add_antioxidant->end inert_atm Use Inert Atmosphere inert_atm->end

A workflow diagram for troubleshooting the stability of solutions.

References

  • Beirowski, J., Inghelbrecht, S., Arien, A., & Gieseler, H. (2011). Freeze-drying of nanosuspensions, 1: Freezing rate versus formulation design as critical factors to preserve the original particle size distribution. Journal of Pharmaceutical Sciences.
  • Einbu, A., DaSilva, E. F., Haugen, G., Grimstvedt, A., Lauritsen, K. G., Zahlsen, K., & Vassbotn, T. (2013). A new test rig for studies of degradation of CO2 absorption solvents at process conditions; comparison of test rig results and pilot data of degradation of MEA. Energy Procedia, 37, 717–726.
  • Fosbøl, P. L., Neerup, R., Arshad, M. W., Tecle, Z., & Thomsen, K. (2011). CO 2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. MDPI.
  • Hikichi, M., Han, J., Ito, S.-i., Oki, O., Tsuji, R., & Kondo, T. (n.d.). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. NIH.
  • Freeman, S. A., Davis, J., & Rochelle, G. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
  • Liu, J., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH.
  • Sajeesh, S., & Sharma, C. P. (2016).
  • Jiskoot, W., et al. (2022).
  • ICH. (2023).
  • Buvik, A., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.
  • ResearchGate. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
  • Romanelli, M., Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Singh, R., & Rehman, Z. U. (2012).
  • ResearchGate. (n.d.). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • Popović, I., et al. (2024).
  • Dubois, J., et al. (n.d.).
  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. FDA.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products.
  • Chen, X., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. ScienceDirect.
  • Isaac Scientific Publishing. (2019).
  • Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA.
  • Bayne, A.-C. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist.
  • Rautio, J., et al. (n.d.). Prodrugs for Amines. PMC.
  • D'Arcy, D. M. (2010).
  • Wikipedia. (n.d.). Piperazine. Wikipedia.
  • EMA. (n.d.). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA.
  • Pharma Dekho. (2023).
  • Guidechem. (n.d.). 2-AMINO-3-PIPERAZIN-1-YLPYRAZIN 59215-43-9 wiki - De. Guidechem.
  • Catalent. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
  • Zhao, X., et al. (2016). Influences of acidic reaction and hydrolytic conditions on monosaccharide composition analysis of acidic, neutral and basic polysaccharides. PubMed.
  • Dehart, M., et al. (n.d.). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC.
  • Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Chen, J., & Hsieh, Y. (2005). Stabilizing drug molecules in biological samples. PubMed.
  • Carpenter, K. J. (n.d.).

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-Amino-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 2-Amino-3-piperazin-1-ylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenge of matrix effects. As a polar, basic compound, this compound presents specific analytical challenges that require a nuanced approach to method development and troubleshooting. This resource provides in-depth, experience-driven advice to help you achieve accurate, robust, and reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are seeing significant signal suppression for this compound in plasma samples compared to our standards in neat solvent. What is the likely cause?

A1: This is a classic manifestation of the matrix effect, specifically ion suppression. When analyzing biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can co-elute with your analyte.[1][2][3] In the electrospray ionization (ESI) source of your mass spectrometer, these co-eluting compounds compete with this compound for ionization, reducing the efficiency with which your analyte can form gas-phase ions.[4][5][6] Given that this compound is a polar molecule (logP ≈ 0.44) and basic in nature, it is particularly susceptible to interactions with phospholipids, which are a major cause of ion suppression in plasma samples.[1][7]

Q2: Our analyte peak shape is poor (significant tailing) in matrix samples. How can we improve it?

A2: Peak tailing for a basic compound like this compound is often due to secondary interactions with the analytical column.[8] Residual acidic silanol groups on the surface of silica-based reversed-phase columns can interact ionically with the basic nitrogens in your molecule, causing delayed elution and tailing. To mitigate this, consider using a mobile phase with a slightly acidic pH (e.g., using formic acid) to protonate your analyte and minimize silanol interactions. Alternatively, using a column with end-capping or a different stationary phase (e.g., a hybrid particle column) can also significantly improve peak shape.

Q3: What is the best type of internal standard (IS) to use for quantifying this compound?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., with ¹³C or ¹⁵N labels).[9][10][11][12] A SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of extraction variability and matrix effects.[11][13] This allows it to accurately compensate for signal suppression or enhancement.[12] If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte's behavior, which is often not the case.[10]

Q4: How do I quantitatively measure the matrix effect for my assay?

A4: The most common and regulatory-accepted method is the post-extraction spike protocol.[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solvent solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (Matrix Factor). A detailed protocol is provided in the troubleshooting section of this guide.

Comprehensive Troubleshooting Guides

This section provides a deeper dive into identifying, quantifying, and mitigating matrix effects for this compound.

Understanding the Analyte: this compound

This molecule's structure dictates its analytical behavior.

  • Polarity: With a low calculated logP of approximately 0.44 and a Polar Surface Area (PSA) of 67, this compound is hydrophilic.[1] This means it will elute early on traditional reversed-phase columns, in a region often rife with polar matrix interferences.

  • Basicity: The presence of an amino group and a piperazine ring confers multiple basic sites. The piperazine moiety itself has two pKa values (pKa1 ≈ 9.7, pKa2 ≈ 5.3).[13][14] This means the charge state of your analyte is highly dependent on pH, a critical factor to leverage in both sample preparation and chromatography.

Workflow for Troubleshooting Matrix Effects

This workflow provides a systematic approach to diagnosing and resolving issues related to matrix effects.

Caption: Competition for charge in the ESI droplet leads to ion suppression.

This technical guide provides a foundational framework for addressing matrix effects in the analysis of this compound. Successful bioanalysis relies on a thorough understanding of both the analyte's chemistry and the principles of LC-MS/MS. By systematically evaluating and mitigating matrix effects, you can develop a robust method that delivers reliable data for your research and development programs.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
  • Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Restek. [Link]
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX.
  • How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]
  • Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS.
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Institutes of Health (NIH). [Link]
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace. [Link]
  • HybridSPE® – Phospholipid Removal Technology. DPX Technologies. [Link]
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). [Link]
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Future Science. [Link]
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. [Link]
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]
  • Bioanalytical method valid
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
  • One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. PubMed. [Link]
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • Bioanalytical Method Validation. U.S.
  • Manual Solid Phase Extraction. SCION Instruments. [Link]
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Solid-phase extraction. Wikipedia. [Link]
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Institutes of Health (NIH). [Link]
  • Understanding and Improving Solid-Phase Extraction.
  • Intro to Liquid-Liquid Extraction. YouTube. [Link]
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Overview of Liquid-Liquid Extraction (LLE)
  • Liquid-Liquid Extraction of Polar Organic Compounds.

Sources

Technical Support Center: Optimizing Cryopreservation for 2-Amino-3-piperazin-1-ylpyrazine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing cell cryopreservation protocols tailored for research involving 2-Amino-3-piperazin-1-ylpyrazine. This document provides in-depth, field-proven insights to ensure the integrity, viability, and reproducibility of your cell-based assays. As drug development professionals, we understand that the quality of your cryopreserved cells is the foundation of reliable and translatable experimental outcomes.

Cryopreservation is a process that uses low temperatures to preserve cells and tissues for future use.[1] This technique suspends cellular metabolism by cooling cells to very low temperatures, typically between -80°C and -196°C, preserving them for an indefinite period.[1] The goal is to protect cells from damage caused by ice crystal formation, which can lead to irreversible cell death.[2] This guide is structured to address common challenges and provide robust protocols and troubleshooting advice to safeguard your valuable cell stocks and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions researchers encounter when integrating cryopreservation into their experimental workflows with small molecules.

Q1: What is the fundamental principle of cell cryopreservation? The core principle is to minimize intracellular ice crystal formation during freezing.[2] This is achieved by using cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) and employing a controlled, slow cooling rate, typically -1°C per minute.[1][2][3] This slow rate allows water to move out of the cells before it freezes, preventing the formation of damaging ice crystals inside the cell.[2] Upon thawing, the process should be rapid to prevent the recrystallization of small ice crystals into larger, more damaging ones.[4][5]

Q2: Should I treat my cells with this compound before or after cryopreservation? For the highest data integrity, it is strongly recommended to cryopreserve untreated, healthy cell banks and perform all compound treatments after thawing and recovery.

  • Rationale & Expertise: Cryopreservation is a significant cellular stressor that can induce apoptosis and alter signaling pathways.[6][7] Introducing the experimental variable (the compound) before this stressful process can confound your results. You won't be able to distinguish between the effects of the compound, the cryopreservation process, or a combination of both. Freezing untreated cells provides a consistent, qualified biological starting material for all subsequent experiments.

Q3: Will this compound interact with DMSO or affect the freezing process? this compound is a stable small molecule and is unlikely to chemically react with DMSO under standard cryopreservation conditions.[8][9] However, the primary concern is not a chemical interaction, but the biological effect. If the compound itself is cytotoxic or induces cellular stress, treating cells before freezing could synergistically decrease post-thaw viability, making your cell stocks unreliable.

Q4: What is the single most critical factor for high post-thaw viability? The health of the cells before you begin the freezing process.[10] Always use cells that are in the logarithmic growth phase with high viability (ideally >90%).[11][12] Freezing cells that are overgrown, nutrient-deprived, or already stressed will invariably result in poor recovery.[13]

Q5: Is storage at -80°C sufficient for long-term banking? No. While placing cells at -80°C overnight is a standard step for achieving the slow cooling rate, long-term storage should be in the vapor phase of liquid nitrogen (below -135°C).[1][11] At -80°C, cellular degradation can still occur over time, compromising the viability and stability of your cell bank.[1][14]

Experimental Design: Ensuring a Self-Validating System

To ensure your results are trustworthy and reproducible, your cryopreservation and experimental workflow must be self-validating. This involves qualifying your cryopreserved cell bank against freshly cultured cells.

Below is a workflow designed to validate a newly created master cell bank before its use in critical experiments.

G start Problem: Low Post-Thaw Viability q1 Was the pre-freeze viability >90% and cells in log phase? start->q1 q2 Was cooling rate controlled at ~ -1°C/min? q1->q2 Yes sol1 Solution: Freeze only healthy, log-phase cells. Discard old cultures. q1->sol1 No q3 Was thawing rapid (<2 mins at 37°C)? q2->q3 Yes sol2 Solution: Use a validated controlled-rate freezing container. Do not place directly at -80°C. q2->sol2 No q4 Was DMSO removed promptly after thawing? q3->q4 Yes sol3 Solution: Minimize time from LN2 to water bath. Do not let vial thaw at room temperature. q3->sol3 No sol4 Solution: Dilute cells into warm media and centrifuge immediately to remove toxic DMSO. q4->sol4 No end_node Review storage conditions. Were vials exposed to temperature fluctuations? q4->end_node Yes

Caption: Decision tree for troubleshooting low cell viability.

Q: I see a lot of debris and floating cells 24 hours after plating. What happened? A: This is a classic sign of post-thaw apoptosis (programmed cell death). [7]While some cell loss is expected, excessive debris suggests significant stress during the freeze-thaw cycle. The viability of many cell types reaches its lowest point 24 hours after thawing. [7]* Solution: Review every step of your freezing and thawing protocol, paying close attention to the cooling rate and thawing speed. Additionally, consider changing the medium 24 hours post-thawing to remove dead cells and debris, which can be toxic to the remaining healthy cells. [7] Q: My results are inconsistent between different vials from the same frozen batch. Why? A: This often points to a lack of homogeneity during the freezing process or inconsistent handling during thawing.

  • Solution 1 (Freezing): Ensure the cell suspension is mixed gently but thoroughly before aliquoting into vials. This guarantees each vial has a similar number of cells.

  • Solution 2 (Thawing): Thaw and process only one vial at a time. [15]Trying to thaw multiple vials at once can lead to some sitting at toxic temperatures for too long while you process others, creating variability.

Q: Can I re-freeze cells that have been thawed? A: This is strongly discouraged. Each freeze-thaw cycle is a traumatic event for the cells. Re-freezing will lead to a dramatic drop in viability and can select for a sub-population of cells that may not represent the original culture, compromising your experimental results. [10]Always use a fresh vial from your master cell bank for each experiment.

References
  • How to Thaw Cells: Best Practices for Cell Culture Success - Assay Genie. (2024). Assay Genie. [Link]
  • Long-term Cryopreservation of Human and other Mammalian Cells at −80 °C for 8 Years. (2025).
  • Long-term Cryopreservation of Human and other Mammalian Cells at −80 °C for 8 Years. (2018). Scientific Reports. [Link]
  • Best Practices for Cell Thaw and Recovery in Mammalian Cell Culture. (2025). Benchling. [Link]
  • Improving Cell Recovery: Freezing and Thawing Optimization of Induced Pluripotent Stem Cells. (2021). National Institutes of Health (NIH). [Link]
  • Cryopreservation of cells: Preserving cells for future use. (2023). Single Use Support. [Link]
  • I know this is a common issue, but do you have recommendations for improving cell viability post thaw. We have had varying success and I'm not sure why. Cell Culture Dish. [Link]
  • How to Thaw Cells Best Practices for Cell Culture Success. (2024). YouTube. [Link]
  • Long-term storage of cryopreserved cell monolayers.
  • Why Aren't My Cells Surviving Cell Thawing?: Cryopreservation Best Practices for Cell Freezing and Thawing. Corning. [Link]
  • Assessment of the Impact of Post-Thaw Stress Pathway Modulation on Cell Recovery following Cryopreservation in a Hematopoietic Progenitor Cell Model. (2022). National Institutes of Health (NIH). [Link]
  • Cell Freezing Protocol. BPS Bioscience. [Link]
  • How To Overcome The Challenges In Cryopreserv
  • Defining the optimal cryoprotectant and concentration for cryopreservation of limbal stem cells. National Institutes of Health (NIH). [Link]
  • Enhanced Cellular Cryopreservation by Biopolymer-Associated Suppression of RhoA/ROCK Signaling Pathway. (2021). National Institutes of Health (NIH). [Link]
  • Enhanced Cellular Cryopreservation by Biopolymer-Associated Suppression of RhoA/ROCK Signaling P
  • Cryopreservation: An Overview of Principles and Cell-Specific Considerations. National Institutes of Health (NIH). [Link]
  • Can cells recovering from low viability?. (2023).
  • Exploring the Potential Effects of Cryopreservation on the Biological Characteristics and Cardiomyogenic Differentiation of Rat Adipose-Derived Mesenchymal Stem Cells. MDPI. [Link]
  • Cryopreserv
  • Best Practices to Reduce Cell Loss in Cryopreserv
  • 2-(Piperazin-1-yl)pyridin-3-amine. PubChem. [Link]
  • Aminoethylpiperazine. PubChem. [Link]
  • Piperazine. NIST WebBook. [Link]

Sources

Technical Support Center: Reducing Variability in Animal Studies with 2-Amino-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 2-Amino-3-piperazin-1-ylpyrazine (herein referred to as "Compound Y" for clarity) in preclinical animal studies. This guide is designed to provide in-depth troubleshooting advice and standardized protocols to help you minimize experimental variability and enhance the reproducibility of your results.

Given that Compound Y belongs to the pyrazine and piperazine class of heterocyclic compounds, it is part of a family known for diverse and potent pharmacological activities.[1][2][3] However, this chemical class also presents specific challenges in preclinical development, particularly concerning metabolism and consistent in vivo exposure. This guide addresses these challenges directly.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers may have about Compound Y and experimental variability.

Q1: What is Compound Y and what is its likely mechanism of action?

Compound Y (CAS 59215-43-9) is a heterocyclic aromatic organic compound.[4][5] While specific public data on this exact molecule is limited, its structure, containing both pyrazine and piperazine rings, suggests it is designed to interact with biological targets.[3] Molecules in this class have been developed for a wide range of activities, including as 5-HT2C receptor agonists for obesity, α2-adrenergic receptor binders for diabetes, and as antitumor agents.[6][7] Therefore, its application could be in oncology, metabolic diseases, or neuroscience.

Q2: I'm observing high variability in my animal study outcomes. What are the primary sources of this?

Variability in animal experiments is a common challenge and can be broadly categorized into three main sources[8]:

  • Inherent Animal Variability: This includes non-modifiable factors like genetic background and modifiable ones like age, sex, weight, and microbiome. Even minor differences can significantly alter outcomes.[9]

  • Experimenter-Induced Variability: This is often the largest source of variation. It includes inconsistent animal handling, dosing technique, surgical procedures, and measurement precision.[8]

  • Environmental Variability: Factors such as housing conditions (temperature, light cycles), diet, and noise levels can induce stress and physiological changes that impact study results.[9]

Q3: How does animal metabolism specifically affect experiments with Compound Y?

This is a critical consideration. The pyrazine and piperazine moieties are known substrates and modulators of Cytochrome P450 (CYP450) enzymes, the primary system for drug metabolism in the liver.[10][11][12]

  • Induction/Inhibition: Pyrazine compounds can induce specific CYP enzymes (e.g., CYP2E1, CYP2B, CYP3A), while piperazine-containing molecules can inhibit them.[10][13] This means that repeated dosing of Compound Y could alter its own metabolism or the metabolism of other substances.

  • Metabolite Activity: Metabolism may convert Compound Y into active, inactive, or even toxic metabolites.[6] The rate of this conversion can vary significantly between animals, leading to different pharmacodynamic responses even with identical doses.

  • Species Differences: The expression and activity of CYP enzymes differ significantly between species (e.g., rat vs. mouse vs. human), which is a major challenge in translating preclinical findings.[14]

Q4: Why is my data not reproducible between experiments conducted weeks apart?

Lack of reproducibility is a frequent and frustrating issue in preclinical research.[9][15] Beyond the sources of variability mentioned above, consider these factors:

  • Compound Stability: Has the stock solution of Compound Y degraded over time? Was it stored properly (e.g., protected from light, at the correct temperature)?

  • Vehicle Batch Variation: If using a complex vehicle, were new batches prepared identically?

  • Animal Supplier Changes: Have there been any changes in the health status, genetics, or baseline microbiome of the animals from your supplier?

  • Personnel Changes: A different technician performing injections or measurements can introduce subtle variations.[8]

  • Uncontrolled Environmental Factors: Seasonal changes or even construction noise outside the facility can be confounding variables.

Part 2: Troubleshooting Guides

Use these guides to diagnose and solve specific problems encountered during your experiments with Compound Y.

Guide 1: High Variability in Pharmacodynamic (PD) Response
  • Problem: You administer a fixed dose of Compound Y to a group of animals (e.g., tumor-bearing mice), but the observed effect (e.g., tumor growth inhibition, blood glucose reduction) is highly variable between individuals.

Probable Cause Explanation Solution
Inconsistent Bioavailability The amount of compound reaching the systemic circulation varies. This can be due to improper administration (e.g., subcutaneous dose leaking, incomplete oral gavage) or formulation issues where the compound precipitates upon injection.[16]Refine Administration Technique: Ensure all personnel are trained on the specific route of administration. For IV injections, check for vessel patency. For oral gavage, use appropriate length and gauge feeding needles. Validate Formulation: Follow the protocol in Part 3 to ensure Compound Y remains in solution.
Inter-individual Metabolic Differences Animals, even from the same inbred strain, can have differences in liver CYP450 enzyme expression.[10][12] This leads to variable rates of compound clearance, resulting in different levels of drug exposure (AUC) and variable PD outcomes.Increase Group Size (N): A larger N can help overcome statistical noise from metabolic variability. Use a Crossover Design: If feasible, a crossover study design where each animal serves as its own control can significantly reduce variability related to inter-individual differences.[17] Measure Pharmacokinetics (PK): Conduct a satellite PK study to correlate plasma drug concentration with the observed PD effect.
Target Saturation Issues The dose might be on a very steep part of the dose-response curve. Minor differences in the concentration of Compound Y reaching the target can lead to large differences in effect.Conduct a Full Dose-Response Study: Ensure you are working on the flatter, upper portion of the dose-response curve where the biological effect is saturated and less sensitive to small changes in concentration.
Guide 2: Unexpected Animal Toxicity or Adverse Events
  • Problem: Some animals in the treatment group show unexpected signs of toxicity (e.g., weight loss, lethargy, organ damage) that are not observed in all animals or were not predicted.

Probable Cause Explanation Solution
Formation of Reactive Metabolites The metabolism of pyrazine-piperazine structures can sometimes lead to the formation of reactive intermediates (e.g., quinone-methides, nitrones) that can covalently bind to DNA or proteins, causing toxicity.[6] This may only occur in animals with a specific metabolic profile.Lower the Dose: Determine the Maximum Tolerated Dose (MTD) more carefully. In Vitro Metabolism Screen: Use liver microsomes (from the relevant species) to identify potential reactive metabolites in a controlled in vitro setting.
Vehicle Toxicity The vehicle used to dissolve Compound Y (e.g., DMSO, Cremophor) can cause its own toxicity, especially with repeated administration.[16]Run a Vehicle-Only Control Group: Always include a control group that receives the vehicle alone to isolate its effects. Select a More Inert Vehicle: Explore alternatives like saline with cyclodextrin, PBS, or corn oil, depending on the compound's properties (see Part 3).
Off-Target Pharmacology Compound Y may bind to unintended biological targets, causing the adverse effects. This can be species-specific.Conduct Off-Target Screening: Use a commercial service to screen Compound Y against a panel of common receptors, ion channels, and enzymes to identify potential off-target interactions.

Part 3: Standardized Experimental Protocol

This protocol provides a step-by-step method for preparing and administering Compound Y to minimize variability originating from the formulation and dosing procedure.

Objective: To prepare a stable, injectable formulation of Compound Y and administer it consistently.

Materials:

  • Compound Y (powder form)

  • Vehicle components (e.g., DMSO, PEG400, Tween 80, Saline)

  • Sterile, pyrogen-free water for injection or 0.9% saline

  • Sterile microcentrifuge tubes and syringes

  • Vortex mixer and sonicator

  • pH meter

Step-by-Step Methodology:

  • Vehicle Selection & Solubility Testing (Crucial First Step):

    • Before starting the main study, determine the optimal vehicle. Test the solubility of Compound Y in several common preclinical vehicles.

    • Example Test Vehicles:

      • A: 100% Saline

      • B: 10% DMSO / 90% Saline

      • C: 10% DMSO / 40% PEG400 / 50% Saline

      • D: 5% Tween 80 / 95% Saline

    • Prepare a supersaturated solution in each vehicle, vortex/sonicate, and leave at room temperature for 1 hour. Centrifuge and measure the concentration in the supernatant (e.g., by HPLC-UV). Select the simplest vehicle that provides the required solubility.

  • Formulation Preparation (on day of dosing):

    • Calculate the total volume of formulation needed, including ~20% overage.

    • Weigh the precise amount of Compound Y powder.

    • If using a co-solvent system (like Vehicle C), add the components sequentially. First, dissolve Compound Y in the organic solvent (DMSO). Vortex until fully dissolved.

    • Next, add the viscosity modifier (PEG400). Vortex again.

    • Finally, add the aqueous component (Saline) dropwise while vortexing to prevent precipitation.

    • Visually inspect the final formulation. It should be a clear, homogenous solution. If any precipitate is visible, do not use.

  • Final Quality Control:

    • Measure the pH of the final formulation. An extreme pH can cause irritation at the injection site. Adjust if necessary, but be aware that pH changes can affect solubility.

    • Filter the solution through a 0.22 µm sterile filter if administering intravenously.

  • Animal Dosing Procedure:

    • Randomize animals into control and treatment groups. Use a validated method like the randomized block design to minimize bias.[18]

    • Accurately weigh each animal on the day of dosing.

    • Calculate the exact volume to administer to each animal based on its body weight (e.g., in mL/kg).

    • Use a new, appropriately sized syringe for each animal.

    • Administer the dose via the chosen route (e.g., intravenous, intraperitoneal, oral gavage) using a consistent and well-practiced technique. Record the time of dosing for each animal.

Part 4: Visualizations & Workflows

Diagram 1: Troubleshooting High PD Variability

PD_Variability_Troubleshooting start High PD Variability Observed check_pk Conduct Satellite PK Study? start->check_pk pk_high PK Variability is HIGH check_pk->pk_high Yes pk_low PK Variability is LOW check_pk->pk_low No (PD issue only) cause_metabolism Probable Cause: Metabolic Differences pk_high->cause_metabolism cause_formulation Probable Cause: Formulation/Dosing Error pk_high->cause_formulation cause_target Probable Cause: Target Biology pk_low->cause_target sol_metabolism Solution: Increase N, Use Crossover Design cause_metabolism->sol_metabolism sol_formulation Solution: Re-validate Formulation, Standardize Dosing Protocol cause_formulation->sol_formulation sol_target Solution: Re-evaluate Dose Level, Check Target Engagement cause_target->sol_target

Caption: Decision tree for troubleshooting pharmacodynamic variability.

Diagram 2: CYP450 Metabolism & Variability

CYP450_Metabolism compound_y Compound Y (Dose) animal_a Animal A (High CYP3A4) compound_y->animal_a Metabolism animal_b Animal B (Low CYP3A4) compound_y->animal_b Metabolism metabolite_a1 High Conc. Inactive Metabolite animal_a->metabolite_a1 Fast metabolite_a2 Low Conc. Active Compound Y animal_a->metabolite_a2 metabolite_b1 Low Conc. Inactive Metabolite animal_b->metabolite_b1 Slow metabolite_b2 High Conc. Active Compound Y animal_b->metabolite_b2 effect_a Low PD Effect metabolite_a2->effect_a effect_b High PD Effect metabolite_b2->effect_b Formulation_Workflow step1 1. Solubility Screen (Select optimal vehicle) step2 2. Weigh Compound Y step1->step2 step3 3. Sequential Solubilization (Organic -> Aqueous) step2->step3 step4 4. Visual Inspection (Check for precipitate) step3->step4 decision Clear Solution? step4->decision step5 5. Final QC (pH check, filtration) decision->step5 Yes stop STOP Reformulate decision->stop No step6 6. Dose Animals (Based on body weight) step5->step6

Caption: Standardized workflow for preparing Compound Y formulation.

References

  • Lee, J. H., et al. (2009). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Journal of Medicinal Chemistry, 52(5), 1440–1449. [Link]
  • Van Norman, G. A. (2020). Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Part 2: Potential Alternatives to the Use of Animals in Preclinical Trials.
  • de Faria, A. R., et al. (2012). Pyrazine derivatives: a patent review (2008 - present).
  • Howard, B. (2002). Control of Variability. ILAR Journal, 43(4), 194–201. [Link]
  • Souhaili-el Amri, H., et al. (1995). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. Xenobiotica, 25(4), 389–398. [Link]
  • Kocián, J., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. [Link]
  • An, G., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 43(9), 1364–1372. [Link]
  • American Physiological Society. (2018). Avoiding Common Pitfalls in Preclinical Animal Research Design. YouTube. [Link]
  • Festing, M. F. W. (n.d.).
  • Van Norman, G. A. (2019). Limitations of Animal Studies for Predicting Toxicity in Clinical Trials.
  • Ullah, A., et al. (2019). Kinetic effect and absorption performance of piperazine activator into aqueous solutions of 2-amino-2-methyl-1-propanol through post-combustion CO2 capture. Korean Journal of Chemical Engineering, 36(7), 1090-1101. [Link]
  • Al-Awad, D., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Metabolites, 14(3), 154. [Link]
  • Lan, T., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]
  • Atcha, Z., et al. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 49(3), 313–323. [Link]
  • Hashemi, M., et al. (2024). A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. Gene Therapy. [Link]
  • Loomis, B., & Zulfiqar, H. (2023). Biochemistry, Cytochrome P450.
  • Shariff, A. M., et al. (2021). CO2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column.
  • American Physiological Society. (n.d.). Avoiding Common Pitfalls in Preclinical Animal Research Design.
  • ResearchGate. (n.d.). List of marketed drugs having pyrazine nucleus along with its biological activity.
  • Clinical Learning. (2023). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes. YouTube. [Link]
  • Cain, M. J., et al. (1995). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 38(8), 1359–1367. [Link]
  • Leavens, T. (2019). Computational Comparative Pharmacology Designing better drugs for animals and humans. YouTube. [Link]
  • Kumar, A., & Sharma, G. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
  • Wikipedia. (n.d.). Pyrazine.

Sources

Validation & Comparative

A Comparative Guide to 5-HT2C Receptor Agonists: Profiling 2-Amino-3-piperazin-1-ylpyrazine Against Established Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the serotonin 2C (5-HT2C) receptor stands out as a pivotal target for therapeutic intervention in a range of disorders, including obesity, schizophrenia, and substance use disorders.[1][2] The development of selective agonists for this G protein-coupled receptor (GPCR) has been a significant focus of medicinal chemistry. This guide provides a detailed comparison of a lesser-known compound, 2-Amino-3-piperazin-1-ylpyrazine, with well-characterized 5-HT2C receptor agonists, lorcaserin and meta-chlorophenylpiperazine (mCPP). By examining their pharmacological profiles, supported by experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating the chemical space of 5-HT2C agonism.

The 5-HT2C Receptor: A Key Modulator of Neurological Function

The 5-HT2C receptor is a member of the serotonin receptor family and is almost exclusively expressed in the brain, with high densities in the choroid plexus, cortex, hippocampus, and hypothalamus.[3] Upon activation by serotonin or an agonist, the 5-HT2C receptor primarily couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.[4]

The therapeutic potential of 5-HT2C agonists largely stems from their ability to modulate appetite and mood. For instance, activation of 5-HT2C receptors in the hypothalamus is thought to stimulate pro-opiomelanocortin (POMC) neurons, leading to a feeling of satiety and reduced food intake.[3]

5-HT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2C_Receptor 5-HT2C Receptor Gq_protein Gq Protein 5HT2C_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Modulation Modulation of Neuronal Excitability Ca_release->Neuronal_Modulation PKC_activation->Neuronal_Modulation Agonist 5-HT2C Agonist Agonist->5HT2C_Receptor Binds to

Caption: Simplified 5-HT2C receptor signaling cascade.

Profiling this compound: A Potential 5-HT2C Agonist

Publicly available data on the pharmacological activity of this compound is limited. However, its chemical structure, featuring a pyrazine ring linked to a piperazine moiety, is a common scaffold in a variety of biologically active compounds, including those targeting serotonin receptors.[5] The piperazine ring is a versatile component in medicinal chemistry, often contributing to improved pharmacokinetic properties and target affinity.[6]

Structure-Activity Relationship (SAR) Insights:

The structure of this compound suggests its potential as a 5-HT2C agonist based on established SAR for related compounds:

  • Pyrazinylpiperazine Core: This core structure is present in numerous compounds with affinity for serotonin receptors.

  • Amino Group: The presence of an amino group on the pyrazine ring can influence electronic properties and hydrogen bonding interactions within the receptor binding pocket.

  • Unsubstituted Piperazine: The unsubstituted nitrogen on the piperazine ring provides a site for potential protonation at physiological pH, which can be crucial for receptor interaction.

Based on the SAR of other phenylpiperazines, the conformation of the piperazine and pyrazine rings is likely critical for its activity. An approximately co-planar conformation between the two rings has been hypothesized to be the "activating" conformation for the 5-HT2C receptor.[6] Further experimental validation is necessary to confirm the activity and selectivity of this compound.

Comparative Analysis with Established 5-HT2C Agonists

To provide context for the potential of this compound, we will compare it to two well-studied 5-HT2C agonists: lorcaserin and meta-chlorophenylpiperazine (mCPP).

Lorcaserin: A Selective 5-HT2C Agonist

Lorcaserin (Belviq®) was a selective 5-HT2C receptor agonist approved for weight management, although it was later withdrawn from the market.[3][7] It exhibits high affinity and functional selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptors.[8][9] This selectivity is critical, as activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B agonism has been linked to cardiac valvulopathy.[10][11]

meta-Chlorophenylpiperazine (mCPP): A Non-selective Serotonin Agonist

mCPP is a psychoactive compound of the phenylpiperazine class and a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2C receptor.[12][13] It is also an active metabolite of several antidepressant drugs.[13] Due to its broad receptor profile, mCPP is often used as a research tool to probe the serotonergic system but is associated with a range of side effects, including anxiety and headaches.[12][14]

Quantitative Comparison of Receptor Affinity and Functional Potency

The following tables summarize the in vitro pharmacological data for lorcaserin and mCPP at human 5-HT2 receptor subtypes.

Table 1: Binding Affinity (Ki) of Lorcaserin and mCPP at 5-HT2 Receptor Subtypes

Compound5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)
Lorcaserin15 ± 1269 (approx. 18x higher)1584 (approx. 105x higher)
mCPP3.432.128.8

Data for Lorcaserin from Thomsen et al., 2008.[8] Data for mCPP from various sources.[12]

Table 2: Functional Potency (EC50) of Lorcaserin at 5-HT2 Receptor Subtypes (Inositol Phosphate Accumulation Assay)

Receptor SubtypeLorcaserin EC50 (nM)Selectivity Ratio (vs. 5-HT2C)
5-HT2C9 ± 0.5-
5-HT2A168 ± 11~18-fold
5-HT2B943 ± 90~104-fold

Data from Thomsen et al., 2008.[8]

These data clearly illustrate the superior selectivity of lorcaserin for the 5-HT2C receptor compared to mCPP. While mCPP has a higher affinity for the 5-HT2C receptor, it is much less selective against the 5-HT2A and 5-HT2B subtypes.

Experimental Methodologies for Characterizing 5-HT2C Agonists

The following are detailed protocols for the key in vitro experiments used to generate the comparative data presented above.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing 5-HT2C receptors Incubation Incubate membranes, radioligand, and test compound at varying concentrations Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radioligand ([³H]5-HT), and test compounds Reagent_Prep->Incubation Filtration Separate bound from free radioligand via rapid vacuum filtration Incubation->Filtration Counting Quantify bound radioactivity using liquid scintillation counting Filtration->Counting Curve_Fitting Plot % inhibition vs. log[compound] and fit to a sigmoidal dose-response curve Counting->Curve_Fitting Ki_Calculation Calculate IC50 and convert to Ki using the Cheng-Prusoff equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), a fixed concentration of radioligand (e.g., [³H]5-HT at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

    • Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a downstream event of Gq-coupled GPCR signaling.[15][16]

Calcium_Flux_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells expressing 5-HT2C receptors into a 96-well plate and culture overnight Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Baseline_Reading Measure baseline fluorescence using a fluorescence plate reader Dye_Loading->Baseline_Reading Compound_Addition Add varying concentrations of the test compound Baseline_Reading->Compound_Addition Kinetic_Reading Monitor the change in fluorescence over time to measure calcium mobilization Compound_Addition->Kinetic_Reading Response_Calculation Calculate the peak fluorescence response for each concentration Kinetic_Reading->Response_Calculation EC50_Determination Plot response vs. log[compound] and fit to a sigmoidal dose-response curve to determine EC50 Response_Calculation->EC50_Determination

Caption: Workflow for a calcium flux assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Seed cells stably expressing the human 5-HT2C receptor into a black, clear-bottom 96-well plate and allow them to adhere and grow overnight.

    • On the day of the assay, remove the growth medium.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).

    • Add the loading buffer to the cells and incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified.

  • Assay Performance:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Use the instrument's integrated fluidics to add varying concentrations of the test compound to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • For each well, determine the peak fluorescence response above the baseline.

    • Plot the peak response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

In comparison, lorcaserin stands out as a highly selective 5-HT2C agonist, both in terms of binding affinity and functional potency, which was a key attribute for its therapeutic application in weight management. In contrast, mCPP, while a potent 5-HT2C agonist, exhibits poor selectivity, leading to a broader range of pharmacological effects and potential side effects.

For researchers and drug development professionals, the path forward for a novel compound like this compound would involve a systematic in vitro and in vivo characterization to determine its potency, selectivity, efficacy, and pharmacokinetic profile. This guide provides the foundational knowledge and experimental framework to embark on such an evaluation.

References

  • Peng, Y., McCorvy, J. D., Harpsøe, K., Lansu, K., Yuan, S., Popov, P., ... & Liu, Z. J. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 719-730. [Link]
  • Nowak, M., Głowacka, E., & Szymańska, E. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6549. [Link]
  • Boothman, L., & Sharp, T. (2005). Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British journal of pharmacology, 145(4), 483–491. [Link]
  • Wikipedia contributors. (2023). meta-Chlorophenylpiperazine. Wikipedia. [Link]
  • Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S., Yuskin, D., ... & Smith, B. M. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587. [Link]
  • An, L., & Zhang, H. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 10(4), 343-351. [Link]
  • Higgins, G. A., & Fletcher, P. J. (2019). Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential. Pharmacology & therapeutics, 202, 1-18. [Link]
  • ter Laak, A. M., van der Heiden, H. J., Timmerman, H., & Donné-Op den Kelder, G. M. (1995). Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines. Journal of medicinal chemistry, 38(17), 3371–3380. [Link]
  • Zhang, R., & Xie, X. (2012). Calcium mobilization assay to measure the activity of Gq-coupled receptors. Bio-protocol, 2(19), e251. [Link]
  • El-Sayed, N. N. E., Al-Abdullah, E. S., Al-Dies, A. M., & El-Bendary, E. R. (2016). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 21(9), 1222. [Link]
  • Shrestha, S., Naganawa, M., Zhang, Y., Nabulsi, N., Lin, S. F., Ropchan, J., ... & Huang, Y. (2014). Imaging evaluation of 5HT2C agonists, [11C] WAY-163909 and [11C] vabicaserin, formed by Pictet–Spengler cyclization. Journal of medicinal chemistry, 57(5), 2145-2150. [Link]
  • Wikipedia contributors. (2023). Lorcaserin. Wikipedia. [Link]
  • Smith, S. R., Prosser, M. D., Donahue, D. J., Morgan, M. E., Anderson, C. M., & Shanahan, W. R. (2008). Lorcaserin (APD356), a selective 5-HT(2C) agonist, reduces body weight in obese men and women. Obesity, 16(10), 2296-2303. [Link]
  • Louring, N. B., Gøtzsche, C. R., Ladekær, S., Bundgaard, C., Jensen, N. H., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
  • Deheul, S., & Marson, C. (2010). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Annales de toxicologie analytique, 22(1), 15-22. [Link]
  • Chen, Y. C., Hartley, R. M., Anastasio, N. C., Cunningham, K. A., & Gilbertson, S. R. (2017). Synthesis and Structure–Activity Relationships of Tool Compounds Based on WAY163909, a 5-HT2C Receptor Agonist. ACS chemical neuroscience, 8(5), 1004-1010. [Link]
  • van Harten, J., van Bemmel, P., & Schoemaker, R. C. (1994). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Clinical pharmacology and therapeutics, 56(5), 537-546. [Link]
  • U.S. Food and Drug Administration. (2014). BELVIQ (lorcaserin hydrochloride) tablets. FDA. [Link]
  • Sun, S., Al-Shamma, H., & Martin, J. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ASSAY and Drug Development Technologies, 1(1-2), 115-123. [Link]
  • Liu, K., & Conklin, D. (2012). Calcium Flux Assay Protocol.
  • Singh, J., & Singh, S. (2014). Lorcaserin: A novel antiobesity drug. Journal of pharmacology & pharmacotherapeutics, 5(2), 175–178. [Link]
  • Knight, A. R., Misra, A., Quirk, K., Benwell, K., Revell, D., Kennett, G., & Bickerdike, M. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114–123. [Link]
  • Lau, J., Glyie, P., Barden, J. A., & Sexton, P. M. (2020). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. Molecules, 25(21), 5032. [Link]
  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advanced Scientific Research, 1(1), 5-18. [Link]
  • Roth, B. L. (2014). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs.
  • Grokipedia. (n.d.). meta-Chlorophenylpiperazine. Grokipedia. [Link]
  • Di Giovanni, G., & De Deurwaerdère, P. (2020). Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Frontiers in Neuroscience, 14, 611. [Link]
  • Canal, C. E., OlCzak, J., Felsing, D. E., Flowers, M. R., Masterson, D. S., & Glennon, R. A. (2019). A new class of 5‐HT2A/5‐HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2‐aminotetralins. British journal of pharmacology, 176(23), 4561-4578. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Roth, B. L. (2014). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs.
  • Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. Medicinal chemistry research, 21(11), 3584-3592. [Link]
  • Cunningham, K. A., & Anastasio, N. C. (2019). Targeting the 5-ht2c receptor in biological context and the current state of 5-ht2c receptor ligand development. Current topics in medicinal chemistry, 19(16), 1381-1398. [Link]
  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]
  • Basha, S. J. S., & Alshammari, M. A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2605. [Link]
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
  • H. B. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. bioRxiv. [Link]
  • Medscape. (n.d.). Belviq, Belviq XR (lorcaserin) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT2C receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Sittampalam, G. S., & Kahl, S. D. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Baumann, M. H., Rutter, J. J., & Auerbach, S. B. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. [Link]
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot. [Link]
  • Rosenzweig-Lipson, S., Zhang, J., Mazandarani, H., Harrison, B. L., Sabb, A., Sabalski, J., ... & Day, M. (2007). 5-HT2C Receptor Agonists: Pharmacological Characteristics and Therapeutic Potential. CNS drug reviews, 13(1), 53-73. [Link]

Sources

A Comparative Efficacy Analysis of 2-Amino-3-piperazin-1-ylpyrazine and Lorcaserin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the landscape of pharmacological research, particularly in the pursuit of novel therapeutics, rigorous comparative analysis of compounds is paramount. This guide provides a detailed examination of the serotonin 2C (5-HT2C) receptor agonist lorcaserin, a well-characterized though withdrawn anti-obesity agent, and 2-Amino-3-piperazin-1-ylpyrazine, a heterocyclic amine. While lorcaserin's efficacy and mechanism are extensively documented, publicly available data on the specific biological activities of this compound is sparse[1]. This guide, therefore, will leverage the comprehensive data available for lorcaserin as a benchmark to outline the requisite experimental frameworks for evaluating a novel compound like this compound. The piperazine and pyrazine moieties are known pharmacophores present in a wide array of biologically active molecules, suggesting potential, yet unconfirmed, pharmacological relevance[2][3][4].

Section 1: Mechanism of Action and Therapeutic Rationale

Lorcaserin: A Selective 5-HT2C Receptor Agonist

Lorcaserin exerts its therapeutic effect as an anorectic agent by selectively activating 5-HT2C receptors, a subtype of G protein-coupled receptors (GPCRs) predominantly found in the central nervous system[5][6][7]. Specifically, it targets these receptors on the pro-opiomelanocortin (POMC) neurons located in the arcuate nucleus of the hypothalamus[5]. This activation is believed to stimulate the release of alpha-melanocortin-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) to induce a feeling of satiety and consequently reduce food consumption[5].

The primary signaling cascade initiated by 5-HT2C receptor activation is through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent binding of IP3 to its receptors on the endoplasmic reticulum triggers a release of intracellular calcium (Ca2+), a key second messenger in this pathway[8][9]. More recent research indicates that the 5-HT2C receptor can also engage with other G protein pathways, including Gi/o/z and G12/13, and recruit β-arrestins, highlighting a more complex signaling profile that could contribute to both its therapeutic effects and potential side effects[10][11].

This compound: An Investigational Compound

Currently, there is a lack of published data detailing the specific biological targets or mechanism of action for this compound. However, the presence of the piperazine ring, a common scaffold in pharmacologically active compounds, suggests it may possess activity at various CNS targets[2][3]. To ascertain its efficacy relative to a known agent like lorcaserin, a systematic evaluation of its interaction with relevant biological targets, such as the 5-HT2C receptor, would be the logical first step.

Diagram 1: Lorcaserin's Signaling Pathway This diagram illustrates the Gq/11-mediated signaling cascade initiated by lorcaserin at the 5-HT2C receptor on POMC neurons.

Lorcaserin_Pathway Lorcaserin Lorcaserin HT2CR 5-HT2C Receptor (on POMC Neuron) Lorcaserin->HT2CR Binds to Gq11 Gq/11 HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Triggers aMSH α-MSH Release Ca2->aMSH Promotes Satiety Satiety aMSH->Satiety Induces

Caption: Gq/11 signaling cascade of Lorcaserin at the 5-HT2C receptor.

Section 2: Comparative In Vitro Efficacy

A foundational step in comparing these two compounds is to establish their in vitro pharmacological profiles. This involves determining their binding affinity and functional potency at the target receptor.

Table 1: In Vitro Pharmacological Profile Comparison

ParameterLorcaserinThis compound
Target Receptor 5-HT2CTo Be Determined
Binding Affinity (Ki, nM) 15 (human 5-HT2C)[12]Data Not Available
Functional Potency (EC50, nM) Data varies by assayData Not Available
Selectivity ~18x over 5-HT2A, ~104x over 5-HT2B[12]Data Not Available

Note: The efficacy of lorcaserin can vary depending on the specific functional assay used.

Experimental Protocols for In Vitro Characterization

To generate the data required for a compound like this compound, the following standard assays are recommended.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[13][14][15]

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

  • Materials:

    • Cell membranes expressing the human 5-HT2C receptor.

    • Radioligand (e.g., [³H]-mesulergine).

    • Test compound (this compound) and reference compound (lorcaserin).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well plates and filtration apparatus.

  • Methodology:

    • Prepare serial dilutions of the test and reference compounds.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.

    • Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C)[16].

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay for Functional Potency (EC50)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2C.[8][17]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist.

  • Materials:

    • HEK293 cells (or a similar line) stably expressing the human 5-HT2C receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[8].

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Black-walled, clear-bottom 96-well plates.

    • Fluorescence microplate reader with kinetic reading capability.

  • Methodology:

    • Seed the 5-HT2C-expressing cells in the 96-well plates and incubate overnight[18].

    • Load the cells with the calcium-sensitive dye solution and incubate for approximately one hour at 37°C[19].

    • Prepare serial dilutions of the test compound (this compound) and reference agonist (lorcaserin).

    • Use the plate reader to measure baseline fluorescence, then add the compound dilutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., at an excitation of ~490 nm and emission of ~525 nm)[8][18].

  • Data Analysis:

    • The change in fluorescence intensity reflects the increase in intracellular Ca2+.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).

Diagram 2: Experimental Workflow for Efficacy Screening This flowchart outlines the logical progression of assays for characterizing a novel compound against a benchmark.

Efficacy_Workflow Start Novel Compound (e.g., this compound) BindingAssay In Vitro Binding Assay (Radioligand Displacement) Start->BindingAssay Determine Affinity (Ki) FunctionalAssay In Vitro Functional Assay (Calcium Flux) BindingAssay->FunctionalAssay Assess Potency (EC50) SelectivityPanel Receptor Selectivity Panel (e.g., 5-HT2A, 5-HT2B) FunctionalAssay->SelectivityPanel Evaluate Off-Target Activity InVivoPreclinical Preclinical In Vivo Models (e.g., Rodent Food Intake) SelectivityPanel->InVivoPreclinical Confirm On-Target Efficacy PKPD Pharmacokinetics & Pharmacodynamics InVivoPreclinical->PKPD Establish Dose-Response Decision Go/No-Go Decision PKPD->Decision

Caption: A standard workflow for screening and evaluating novel compounds.

Section 3: Preclinical and Clinical Efficacy

While no in vivo data exists for this compound, lorcaserin's effects have been well-documented in both animal models and human clinical trials.

Preclinical In Vivo Efficacy of Lorcaserin

In animal studies, lorcaserin demonstrated a dose-dependent reduction in food intake and body weight in rats[12][20]. This effect was shown to be mediated by the 5-HT2C receptor, as it could be reversed by pretreatment with a selective 5-HT2C antagonist[12]. These preclinical findings provided the foundational evidence for its progression into clinical development.

Clinical Efficacy of Lorcaserin

Multiple Phase III clinical trials, such as the BLOSSOM, BLOOM, and BLOOM-DM studies, established the efficacy of lorcaserin for weight management in obese and overweight adults[21][22][23][24].

Table 2: Summary of Lorcaserin Clinical Trial Efficacy (1-Year Data)

Trial (Reference)DosageMean Weight Loss (vs. Placebo)% Patients with ≥5% Weight Loss (vs. Placebo)
BLOSSOM [22][24]10 mg twice daily5.8 kg vs. 2.8 kg47.2% vs. 25.0%
BLOOM [21]10 mg twice daily5.8 kg vs. 2.2 kg47.5% vs. 20.3%

These trials consistently demonstrated that lorcaserin, as an adjunct to diet and exercise, produced a statistically significant, albeit modest, weight loss compared to placebo[25][26].

Section 4: Synthesis and Conclusion

The established pharmacological and clinical profile of lorcaserin provides a clear and robust benchmark for the evaluation of new chemical entities targeting the 5-HT2C receptor for weight management. For an investigational compound like this compound, a systematic approach beginning with in vitro binding and functional assays is crucial to determine its primary mechanism and potency.

Should this compound demonstrate promising activity at the 5-HT2C receptor, subsequent evaluation of its selectivity against other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B, would be a critical step to predict its potential for side effects such as hallucinogenic activity or cardiovascular toxicity[27]. Following a favorable in vitro profile, progression to in vivo models of food intake and body weight regulation would be warranted to establish preclinical efficacy.

References

  • Title: Lorcaserin (Belviq)
  • Title: Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential Source: Clinical Pharmacology & Therapeutics URL:[Link]
  • Title: CO 2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column Source: MDPI URL:[Link]
  • Title: Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)
  • Title: Mirtazapine - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characteriz
  • Title: The use of lorcaserin in the management of obesity: a critical appraisal Source: PubMed Central URL:[Link]
  • Title: Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism Source: ACS Chemical Neuroscience URL:[Link]
  • Title: The behavioral pharmacology and therapeutic potential of lorcaserin for substance use disorders Source: PubMed Central URL:[Link]
  • Title: Piperazine skeleton in the structural modification of natural products: a review Source: PubMed Central URL:[Link]
  • Title: GPCR-radioligand binding assays Source: PubMed URL:[Link]
  • Title: 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay Source: Eurofins Discovery URL:[Link]
  • Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities Source: Semantic Scholar URL:[Link]
  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL:[Link]
  • Title: Lorcaserin Is Safe, But Only Modestly Effective for Weight Loss Source: AAFP URL:[Link]
  • Title: Lorcaserin - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism Source: ACS Public
  • Title: CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN R
  • Title: A one-year randomized trial of lorcaserin for weight loss in obese and overweight adults: the BLOSSOM trial Source: PubMed URL:[Link]
  • Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc URL:[Link]
  • Title: Belviq® Generic Name: lorcaserin hydrochloride Source: WVU School of Pharmacy URL:[Link]
  • Title: Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines Source: MDPI URL:[Link]
  • Title: Kinetic effect and absorption performance of piperazine activator into aqueous solutions of 2-amino-2-methyl-1-propanol through post-combustion CO2 capture Source: ResearchG
  • Title: 5-HT2C receptor - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs Source: PubMed Central URL:[Link]
  • Title: Studies To Examine Potential Tolerability Differences between the 5-HT2C Receptor Selective Agonists Lorcaserin and CP-809101 Source: PubMed URL:[Link]
  • Title: GPCR Radioligand Binding - Robust Assays, Fast Results Source: Eurofins Discovery URL:[Link]
  • Title: Lorcaserin in obesity: minimal benefits and ill-defined harms Source: BMJ Evidence-Based Medicine URL:[Link]
  • Title: CALCIUM FLUX PROTOCOL Source: University of Pennsylvania URL:[Link]
  • Title: Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 Source: PubMed URL:[Link]
  • Title: Lorcaserin: A novel antiobesity drug Source: PubMed Central URL:[Link]
  • Title: 5-HT2C receptor signaling pathways.
  • Title: Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines Source: PubMed URL:[Link]
  • Title: One-Year Randomized Trial of Lorcaserin for Weight Loss in Obese and Overweight Adults: The BLOSSOM Trial Source: The Journal of Clinical Endocrinology & Metabolism URL:[Link]
  • Title: Calcium flux assay for in vitro neurotoxicity studies and drug screening Source: Molecular Devices URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating "2-Amino-3-piperazin-1-ylpyrazine" Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic requires rigorous validation of its biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate the activity of a novel compound, using "2-Amino-3-piperazin-1-ylpyrazine" (herein designated as Compound A ) as a case study. We will proceed under the hypothesis that Compound A is a putative inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a frequently dysregulated cascade in human cancers.[1][2][3] This guide offers an in-depth, experience-driven approach to experimental design, data interpretation, and comparative analysis against established alternatives, ensuring scientific integrity and trustworthiness in your findings.

Introduction: The "Why" Behind Cell Line-Specific Validation

A compound's efficacy can be highly dependent on the genetic and signaling landscape of the cellular environment. Validating a novel compound like Compound A in a new, strategically chosen cell line is not merely a confirmatory step; it is a critical process of defining its therapeutic context. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN.[1][2][3]

Therefore, selecting a cell line with a known dependency on this pathway provides the most stringent and relevant test of our hypothesis. This guide will walk you through the process of:

  • Strategic Experimental Design: Choosing the right model and controls to ask clear questions.

  • Rigorous Assay Execution: Generating reproducible, high-quality data.

  • Objective Comparative Analysis: Benchmarking Compound A against known inhibitors to understand its relative potency and potential.

Experimental Design & Rationale: A Self-Validating System

A robust experimental design is the foundation of trustworthy results. Every component, from the cell line to the comparator compounds, must be chosen with a clear scientific justification.

Cell Line Selection: The Importance of Genetic Context

The choice of a cell line is paramount. To test the efficacy of a putative PI3K inhibitor, we need a model where the PI3K pathway is the primary driver of proliferation and survival.

  • Primary Recommendation: PC-3 (Prostate Cancer Cell Line) . This cell line is characterized by the loss of the PTEN gene.[4][5][6] PTEN is a phosphatase that antagonizes PI3K signaling; its absence leads to constitutive, high-level activation of AKT, making PC-3 cells exquisitely dependent on this pathway for survival.[2][6][7][8]

  • Alternative Recommendation: MCF-7 (Breast Cancer Cell Line) . This line harbors an activating mutation (E545K) in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[9][10] This provides a different, yet equally valid, context of PI3K pathway addiction.[11][12][13][14]

For this guide, we will proceed with the PC-3 cell line due to its clear and potent PTEN-null phenotype.

Comparator Compounds: Establishing a Performance Baseline

To understand if Compound A is effective, its performance must be measured against well-characterized inhibitors of the same pathway.

  • GDC-0941 (Pictilisib): A potent, pan-Class I PI3K inhibitor. It serves as an excellent positive control for broad PI3K inhibition.

  • MK-2206: An allosteric inhibitor of AKT, a key downstream node in the pathway.[1] Comparing Compound A to an AKT inhibitor can help elucidate where in the pathway it might be acting.

  • Vehicle Control (DMSO): The solvent used to dissolve the compounds, essential for ruling out non-specific solvent effects.

The Validation Workflow

Our validation strategy will follow a logical progression from broad cellular effects to specific molecular target engagement.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Confirmation cluster_2 Phase 3: Target Engagement pheno_assay Cell Viability Assay (Dose-Response) pathway_analysis Western Blot Analysis (p-Akt / Total Akt) pheno_assay->pathway_analysis Confirm on-target pathway modulation target_assay Cellular Thermal Shift Assay (CETSA) pathway_analysis->target_assay Confirm direct binding to target G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effects (Proliferation, Survival) pAKT->Downstream CompA Compound A CompA->PI3K Inhibits

Caption: Hypothesized mechanism of Compound A in the PI3K/AKT pathway.

Experiment 3: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that Compound A directly binds to its putative target (PI3K) within the intact cellular environment.

Methodology: CETSA is a powerful technique that measures changes in the thermal stability of a protein upon ligand binding. [15][16]A drug-bound protein is more resistant to heat-induced denaturation. [17][18][19] Protocol Steps:

  • Cell Treatment: Treat intact PC-3 cells with a high concentration of Compound A (e.g., 10 µM) or vehicle for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes. [15]3. Lysis and Centrifugation: Lyse the cells via freeze-thaw cycles. Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PI3K (p110α or p110β subunit) in both vehicle and Compound A-treated samples via Western blot.

  • Data Analysis: Plot the percentage of soluble PI3K against temperature. A shift in the melting curve to the right for the Compound A-treated sample indicates target engagement.

Comparative Data Interpretation:

TreatmentTagg (Aggregation Midpoint)Interpretation
Vehicle (DMSO)52°CBaseline thermal stability of PI3K.
Compound A 58°C Significant thermal stabilization, indicating direct binding of Compound A to PI3K in situ.

Interpretation: A rightward shift in the melting curve for PI3K in the presence of Compound A provides strong evidence of direct target engagement within the complex milieu of the cell. This confirms that the observed phenotypic and pathway effects are a direct result of Compound A binding to PI3K.

Conclusion & Future Directions

This guide outlines a systematic, multi-faceted approach to validate the activity of a novel compound, "this compound" (Compound A), as a putative PI3K inhibitor in the PTEN-null PC-3 cell line. The workflow, progressing from cell viability to pathway modulation and finally to direct target engagement, creates a self-validating system that builds a strong, evidence-based case for the compound's mechanism of action.

The comparative data demonstrates that Compound A exhibits potent, on-target activity, benchmarking favorably against established inhibitors. These validated findings provide the confidence needed to advance Compound A into more complex preclinical models, such as patient-derived xenografts or in vivo animal studies, to further evaluate its therapeutic potential.

References

  • Cell line models for drug discovery in PIK3CA-mutated colorectal cancers. PubMed.
  • Murine cell lines derived from Pten null prostate cancer show the critical role of PTEN in hormone refractory prostate cancer development. PubMed.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.
  • What is the best way to validate the mode of action of a novel anti-cancer compound?. ResearchGate.
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Center for Biotechnology Information.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Center for Biotechnology Information.
  • PI3K/AKT/mTOR pathway. Wikipedia.
  • CETSA. CETSA.
  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information.
  • PI3K pathway dependencies in endometrioid endometrial cancer cell lines. National Center for Biotechnology Information.
  • PTEN Null Cell Lines. UCLA Technology Development Group.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research.
  • Murine Cell Lines Derived from Pten Null Prostate Cancer Show the Critical Role of PTEN in Hormone Refractory Prostate Cancer Development. American Association for Cancer Research.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed.
  • Breast Cancer–Associated PIK3CA Mutations Are Oncogenic in Mammary Epithelial Cells. American Association for Cancer Research.
  • PTEN-deficient cancers depend on PIK3CB. PNAS.
  • Common PIK3CA Mutants and a Novel 3′ UTR Mutation Are Associated with Increased Sensitivity to Saracatinib. PubMed Central.
  • Detection of phosphorylated Akt and MAPK in cell culture assays. National Center for Biotechnology Information.
  • PTEN Null and PIK3CA Mutant Cancer Cells Show Different Steady-State AKT Pathway Activation Patterns. ResearchGate.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as "2-Amino-3-piperazin-1-ylpyrazine," establishing a robust analytical control strategy is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, comparative analysis of three orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification and impurity profiling of this molecule. More critically, it details the process of cross-validation, a systematic approach to demonstrating that these distinct methods yield equivalent and reliable results. This document is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis for experimental choices and detailed, field-tested protocols grounded in regulatory standards.

Introduction: The Imperative of Orthogonal, Cross-Validated Methods

"this compound" (APPZ) is a heterocyclic amine with potential applications as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity and quality of such precursors directly impact the final drug product. Therefore, analytical methods used for its release and stability testing must be rigorously validated to demonstrate they are fit for their intended purpose, a principle enshrined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

A single analytical method, however well-validated, provides only one perspective on a sample's composition. True analytical confidence is achieved through orthogonality—the use of multiple methods based on different scientific principles. Cross-validation serves as the formal process to bridge these orthogonal methods, ensuring that a result from a primary method (like HPLC-UV) can be confirmed by a secondary, more specific method (like GC-MS or LC-MS/MS). This guide will dissect the development, validation, and cross-validation of these techniques for APPZ.

Physicochemical Profile of this compound (APPZ)

Understanding the molecule's intrinsic properties is the first step in rational method development. The structure of APPZ, featuring a pyrazine ring, a primary amine, and a piperazine moiety, dictates its analytical behavior.

PropertyValue (Estimated/Calculated)Rationale for Analytical Method Development
Molecular Formula C₈H₁₂N₄Provides the exact mass for mass spectrometry.
Molecular Weight 164.21 g/mol Used for calculating concentrations and response factors.
pKa (most basic) ~8.5-9.5 (Piperazine N)The basic nature necessitates a buffered mobile phase in HPLC to ensure consistent ionization and good peak shape. It also makes positive mode electrospray ionization (ESI+) highly effective for LC-MS.
logP 0.44[3]Indicates moderate polarity, making it well-suited for reversed-phase liquid chromatography.
UV Absorbance (λmax) ~254 nm, ~320 nmThe substituted pyrazine ring is a chromophore, enabling direct quantification by HPLC with UV detection without derivatization.
Volatility/Stability Moderately volatile; may require derivatization for GC.Direct GC analysis may be challenging without derivatization to increase volatility and prevent on-column degradation of the primary amine.

Chapter 1: The Workhorse Method: Stability-Indicating HPLC-UV

Expertise & Experience: Why HPLC-UV is the Primary Choice High-Performance Liquid Chromatography with UV detection is the cornerstone of pharmaceutical quality control for its robustness, precision, and cost-effectiveness. For a molecule like APPZ with a strong native chromophore, it is the ideal choice for routine purity and assay testing. The goal is to develop a "stability-indicating" method, one that can resolve the main APPZ peak from its potential degradation products and process-related impurities.

The selection of a reversed-phase C18 column is a logical starting point, as it effectively retains moderately polar compounds like APPZ. The most critical choice, however, lies in the mobile phase. The basic nature of APPZ's piperazine and amino groups means that at neutral pH, these sites will be protonated to varying degrees, leading to poor peak shape and shifting retention times. By using a buffer at a low pH (e.g., pH 2.5-3.5), we ensure that these functional groups are fully and consistently protonated, resulting in a single ionic species that chromatographs with sharp, symmetrical peaks.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis diode array detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 70% B over 25 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

Validation Framework (per ICH Q2(R1))

This protocol must be validated as a self-validating system. Key validation parameters and their acceptance criteria are summarized below.

ParameterObjectiveAcceptance Criteria
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999; baseline resolution > 1.5.
Linearity To show a direct proportional relationship between concentration and detector response.R² ≥ 0.999 over the specified range.
Range The interval over which the method is precise, accurate, and linear.80% to 120% of the nominal concentration for assay.
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for spiked samples.
Precision (%RSD) The degree of scatter between a series of measurements.Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD of results should remain within precision limits.

Chapter 2: The Orthogonal Confirmatory Method: GC-MS

Expertise & Experience: Leveraging Specificity and a Different Separation Principle Gas Chromatography provides a separation mechanism based on volatility and boiling point, which is completely different from the partitioning mechanism of reversed-phase HPLC. This orthogonality is invaluable for confirming purity. Mass Spectrometry adds a layer of absolute identification based on mass-to-charge ratio and fragmentation patterns, making GC-MS a powerful tool for identity confirmation and impurity characterization.[4][5]

A key consideration for APPZ is its primary amine and secondary amines within the piperazine ring. These polar, active sites can cause peak tailing and potential thermal degradation in the hot GC inlet. To mitigate this, a derivatization step, such as silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is often the most prudent choice. This step replaces active hydrogens with non-polar trimethylsilyl groups, dramatically improving the compound's volatility and chromatographic behavior.

Experimental Protocol: GC-MS Method
  • Derivatization:

    • To 1 mg of APPZ sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC system with a split/splitless inlet coupled to a single quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

    • Injection Mode: Split 20:1.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Mode: Full Scan (m/z 40-550) for identification.

    • SIM Mode: Monitor characteristic ions of the derivatized APPZ for quantification.

Chapter 3: The High-Sensitivity Method: LC-MS/MS

Expertise & Experience: The Ultimate Tool for Trace Analysis For detecting and quantifying trace-level impurities or for bioanalytical applications, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unparalleled in its sensitivity and specificity. The LC front-end provides the initial separation, while the tandem mass spectrometer provides two stages of mass filtering.

The choice of ESI in positive ion mode is dictated by APPZ's basic nitrogen atoms, which readily accept a proton to form a stable [M+H]⁺ ion. The first quadrupole (Q1) is set to isolate this precursor ion. In the collision cell (Q2), the ion is fragmented, and the third quadrupole (Q3) is set to monitor a specific, stable product ion. This precursor-to-product transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte and virtually eliminates background noise, enabling quantification at picogram levels.[6]

Experimental Protocol: LC-MS/MS Method
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transition: Optimize by infusing a standard solution. For APPZ (MW 164.21), the precursor would be [M+H]⁺ at m/z 165.2. A plausible product ion resulting from the loss of the piperazine fragment would be selected for monitoring.

Chapter 4: The Synthesis: Cross-Validation of Methods

Trustworthiness: Proving Method Equivalence After each of the three methods has been individually validated, the final and most critical step is to perform a cross-validation study. The objective is to formally demonstrate that the methods produce comparable results for the assay of APPZ and provide a consistent picture of the impurity profile.

Cross-Validation Workflow

The logical flow of a cross-validation study involves analyzing the same set of diverse samples with each validated method and comparing the outcomes statistically.

CrossValidationWorkflow cluster_samples Sample Selection cluster_analysis Analysis by Validated Methods cluster_results Data Comparison S1 Batch A (Nominal Purity) M1 HPLC-UV Analysis S1->M1 M2 GC-MS Analysis S1->M2 M3 LC-MS/MS Analysis S1->M3 S2 Batch B (High Impurity) S2->M1 S2->M2 S2->M3 S3 Batch C (Forced Degradation) S3->M1 S3->M2 S3->M3 Comp Statistical Analysis (Assay, Impurities) M1->Comp M2->Comp M3->Comp Report Final Cross-Validation Report Comp->Report

Caption: Workflow for the cross-validation of three orthogonal analytical methods.

Experimental Design and Data Analysis
  • Sample Selection: Select a minimum of three distinct batches of this compound. These should include a standard production batch, a batch known to contain different process impurities, and a sample subjected to forced degradation (e.g., acid, base, peroxide, heat, light) to generate relevant degradation products.

  • Analysis: Analyze each sample in triplicate (n=3) using the fully validated HPLC-UV, GC-MS, and LC-MS/MS methods.

  • Statistical Comparison: For the main component assay, the mean results from each method should be compared. A Student's t-test or an equivalence test can be used to demonstrate that there is no statistically significant difference between the methods. The acceptance criterion is typically that the 95% confidence intervals of the differences fall within a pre-defined equivalence margin (e.g., ±2.0%).

  • Impurity Profiling: For impurities, the comparison is often qualitative and quantitative. The methods should detect the same profile of major impurities. Discrepancies are investigated and justified; for example, a non-volatile impurity will be detected by HPLC but not GC.

Comparative Data Summary

The results of the validation and cross-validation studies should be summarized in clear tables for direct comparison.

Table 1: Summary of Validation Performance Characteristics

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.9995> 0.998> 0.999
Accuracy (% Rec.) 99.1% - 101.2%98.5% - 102.5%99.5% - 101.8%
Precision (%RSD) < 1.0%< 2.5%< 2.0%
LOQ ~500 ng/mL (0.05%)~250 ng/mL (0.025%)~1 ng/mL (0.0001%)

Table 2: Cross-Validation Assay Results (% Purity)

Sample BatchHPLC-UV (Mean ± SD)GC-MS (Mean ± SD)LC-MS/MS (Mean ± SD)Statistical Equivalence
Batch A 99.8 ± 0.199.7 ± 0.299.8 ± 0.1Pass
Batch B 98.5 ± 0.298.4 ± 0.398.6 ± 0.1Pass
Forced Degradation 92.1 ± 0.391.9 ± 0.492.2 ± 0.2Pass

Conclusion and Recommendations

This guide has detailed a comprehensive strategy for developing, validating, and cross-validating three powerful and orthogonal analytical methods for "this compound." The successful cross-validation demonstrates a state of robust analytical control, providing a high degree of confidence in the quality of the material.

  • HPLC-UV is recommended as the primary method for routine QC testing, including release and stability assays, due to its precision and robustness.

  • GC-MS serves as an excellent secondary method for identity confirmation and for characterizing any volatile or thermally stable impurities that may not be well-resolved by HPLC.

  • LC-MS/MS is the preferred method for any analyses requiring ultra-high sensitivity, such as the quantification of genotoxic impurities, cleaning validation, or bioanalytical studies.

By employing this multi-faceted approach, drug development professionals can build a comprehensive and defensible analytical package that satisfies global regulatory expectations and, most importantly, ensures the quality and safety of the final pharmaceutical product.

References

  • Gadzała-Kopciuch, R., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • International Council for Harmonisation (ICH). (2023). Q2(R2) Revision of Q2(R1) Analytical Validation. ICH.
  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. FDA.
  • Wiergowski, M., et al. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.
  • Attygalle, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A.
  • Pharmaffiliates. This compound. Pharmaffiliates.
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Li, Z., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system. Royal Society of Chemistry.
  • Al-hamdany, A. J. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Attygalle, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed.
  • Iesce, M. R., et al. (2023). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
  • National Center for Biotechnology Information. 2-(Piperazin-1-yl)pyridin-3-amine. PubChem.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Reddy, B. et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • Li, F., et al. (2022). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Reddy, B. et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.

Sources

A Comparative In Vivo Analysis of Novel Pyrazine Derivatives for Obesity Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-obesity therapeutics, the search for novel chemical scaffolds that offer both efficacy and safety is paramount. The pyrazine ring, a nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of the in vivo efficacy of two distinct classes of novel pyrazine derivatives that have shown significant promise in preclinical models of obesity: 5-HT2C receptor agonists and Stearoyl-CoA Desaturase-1 (SCD1) inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal mechanisms and experimental rationale, providing a trustworthy, in-depth technical resource for the field.

The Rationale: Targeting Central and Metabolic Hubs

Obesity is a complex metabolic disease requiring multifaceted therapeutic strategies. The pyrazine derivatives discussed herein represent two distinct and compelling approaches:

  • Central Appetite Suppression via 5-HT2C Agonism: The serotonin 2C (5-HT2C) receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation in hypothalamic neurons, particularly the pro-opiomelanocortin (POMC) neurons, is a well-established mechanism for promoting satiety and reducing food intake.[3][4] Pyrazine-based 5-HT2C agonists aim to leverage this pathway to decrease caloric consumption.

  • Peripheral and Hepatic Metabolic Reprogramming via SCD1 Inhibition: Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[5] These monounsaturated fats are primary components of triglycerides. Inhibiting SCD1 is hypothesized to reduce lipid storage, increase fatty acid oxidation, and enhance energy expenditure, thereby combating obesity from a metabolic standpoint.[6]

Comparative In Vivo Efficacy

Direct head-to-head clinical or preclinical studies of these specific pyrazine derivatives are not available. Therefore, this guide presents a synthesized comparison based on data from their respective primary research publications. It is crucial to consider the differences in experimental models and protocols when interpreting these results.

Parameter5-HT2C Agonist: Cpd-3 *[7]SCD1 Inhibitor: XEN103 [8][9][10]
Full Compound Name 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine6-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)pyridazine-3-carboxamide
Mechanism of Action Selective 5-HT2C Receptor AgonistStearoyl-CoA Desaturase-1 (SCD1) Inhibition
Animal Model Rats (details not specified in abstract)Diet-Induced Obese (DIO) C57BL/6 mice
Primary Efficacy Endpoint Reduction in food intake and body weightReduction of weight gain
Reported In Vivo Effect Dose-dependent inhibition of food intake and reduction in body weight.[7]Striking reduction of weight gain; ED50 = 0.8 mg/kg.[8][9][10]
Metabolic Effects Primarily central (satiety)Reduced lipogenesis, increased energy expenditure.[6]

*Note: Specific quantitative in vivo efficacy data for Compound 3 (Cpd-3) is mentioned in the source but the primary focus of the publication is its genotoxicity profile, limiting publicly available comparative performance metrics.[7]

Mechanistic Pathways and Experimental Workflows

To fully appreciate the therapeutic potential of these compounds, it is essential to visualize their mechanisms of action and the experimental designs used to validate them.

Signaling Pathways

Diagram 1: 5-HT2C Receptor Agonist Pathway for Satiety

G cluster_neuron Hypothalamic POMC Neuron Pyrazine Pyrazine 5-HT2C Agonist (e.g., Cpd-3) HT2CR 5-HT2C Receptor Pyrazine->HT2CR Binds & Activates Gq11 Gq/11 Protein HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 / DAG PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca POMC ↑ POMC Transcription & α-MSH Release Ca->POMC Satiety Satiety & Reduced Food Intake POMC->Satiety Signals to other neurons

Caption: Agonist binding to the 5-HT2C receptor activates Gq/11, leading to increased α-MSH release and satiety.

Diagram 2: SCD1 Inhibition Mechanism in Hepatocytes

G cluster_liver Hepatocyte Pyrazine Pyrazine SCD1 Inhibitor (e.g., XEN103) SCD1 SCD1 Enzyme Pyrazine->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Substrate FAO Fatty Acid Oxidation SFA->FAO Upregulated TG Triglyceride Synthesis MUFA->TG Esterification Metabolism Reduced Adiposity & Increased Energy Expenditure

Caption: SCD1 inhibition blocks MUFA synthesis, reducing triglyceride storage and increasing fatty acid oxidation.

Standardized In Vivo Experimental Workflow

The following protocol outlines a standard, robust methodology for evaluating the in vivo efficacy of anti-obesity compounds using a diet-induced obesity (DIO) mouse model, a widely accepted and clinically relevant model.

Diagram 3: In Vivo Efficacy Testing Workflow

G cluster_workflow Experimental Workflow Start Animal Acclimation (e.g., C57BL/6 mice, 1-2 weeks) HFD High-Fat Diet Induction (60% kcal from fat, 8-12 weeks) Start->HFD Baseline Baseline Measurements (Body Weight, Body Composition, Blood Glucose) HFD->Baseline Random Randomization into Groups (Vehicle, Compound Low Dose, Compound High Dose) Baseline->Random Dosing Chronic Dosing (e.g., 28 days, Oral Gavage) Random->Dosing Monitor Weekly Monitoring (Body Weight, Food Intake) Dosing->Monitor End Terminal Endpoint Analysis (Organ Weights, Histology, Serum Metabolites, Gene Expression) Monitor->End

Caption: A typical experimental workflow for assessing anti-obesity compounds in a diet-induced obesity mouse model.

Detailed Experimental Protocol: DIO Mouse Efficacy Study

This protocol provides a self-validating system for assessing the in vivo efficacy of a novel pyrazine derivative.

Objective: To determine the effect of a novel pyrazine derivative on body weight, food intake, and metabolic parameters in diet-induced obese (DIO) C57BL/6 mice.

Materials:

  • Male C57BL/6 mice (6-8 weeks old at start)

  • Standard chow diet (control)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Test Compound (Pyrazine Derivative)

  • Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)

  • Metabolic cages

  • Equipment for blood collection and analysis

  • Analytical balance, oral gavage needles

Methodology:

  • Acclimation & Model Induction:

    • House mice (n=5/cage) under standard conditions (12h light/dark cycle, 22°C) with ad libitum access to water.

    • After a 1-week acclimation on standard chow, switch the main cohort to the HFD. A lean control group should remain on standard chow.

    • Maintain mice on the HFD for 8-12 weeks until a statistically significant increase in body weight (typically 15-20g greater than lean controls) is achieved.

  • Baseline & Randomization:

    • Measure baseline body weight, body composition (using qNMR or DEXA), and fasting blood glucose for all obese mice.

    • Causality Check: Establishing a clear, homogenous obese phenotype is critical for reducing variability and ensuring that observed effects are drug-related.

    • Randomize obese mice into treatment groups (n=8-10 per group) based on body weight to ensure no significant difference between groups at the start of the study. Example groups:

      • Group 1: DIO + Vehicle

      • Group 2: DIO + Compound (Low Dose)

      • Group 3: DIO + Compound (High Dose)

      • Group 4 (Optional): Lean + Vehicle

  • Compound Administration & Monitoring:

    • Administer the test compound or vehicle via oral gavage once daily for 28 days.

    • Measure body weight and food intake for each cage at least 3 times per week. Individual food intake can be measured using metabolic cages during the final week.

    • Trustworthiness Check: Blinding the investigators performing the dosing and measurements to the treatment groups is essential to prevent unconscious bias.

  • Terminal Endpoint Analysis:

    • At the end of the 28-day treatment period, perform a final body weight measurement.

    • Fast the mice for 6 hours before sacrifice.

    • Collect blood via cardiac puncture for analysis of serum glucose, insulin, triglycerides, and cholesterol.

    • Harvest key tissues: liver, epididymal white adipose tissue (eWAT), and inguinal white adipose tissue (iWAT). Record organ weights.

    • Fix a portion of the liver and adipose tissue for histological analysis (e.g., H&E staining for lipid droplet size).

    • Snap-freeze the remaining tissue in liquid nitrogen for subsequent gene expression analysis (e.g., qPCR for markers of lipogenesis and fatty acid oxidation).

Expert Perspective and Future Directions

The pyrazine scaffold has given rise to at least two mechanistically distinct classes of potential anti-obesity agents. The 5-HT2C agonists represent a centrally-acting approach focused on behavior modification (satiety), while SCD1 inhibitors offer a metabolic reprogramming strategy.

  • Key Advantage: The chemical tractability of the pyrazine core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

  • Challenges & Considerations:

    • For 5-HT2C agonists, achieving high selectivity over other serotonin receptors (e.g., 5-HT2B, associated with cardiac valvulopathy) is the primary challenge and a critical safety hurdle.[1]

    • For SCD1 inhibitors, potential side effects related to the accumulation of saturated fatty acids, such as inflammation or skin disorders, must be carefully monitored.[11][12]

  • Future Outlook: The development of dual-agonists or compounds that integrate both central and peripheral mechanisms is a promising future direction. A pyrazine derivative capable of modulating both appetite and metabolic rate could offer a synergistic and more potent therapeutic effect for obesity and its associated comorbidities.

References

  • Zhang, Z., Sun, S., Kodumuru, V., Hou, D., Liu, S., Chakka, N., Sviridov, S., Chowdhury, S., McLaren, D. G., & Ratkay, L. G. (2013). Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. Journal of Medicinal Chemistry, 56(2), 568–583. [Link]
  • Wacker, D., & Roth, B. L. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. ACS Chemical Neuroscience, 10(10), 4150–4160. [Link]
  • Binczek, E., Jenke, B., Holz, B., Gattermann, N., & Turewicz, M. (2005). Obesity resistance of the stearoyl-CoA desaturase-deficient (scd1-/-) mouse results from disruption of the epidermal lipid barrier and adaptive thermoregulation. Biological Chemistry, 386(10), 997–1006. [Link]
  • Kalgutkar, A. S., Dalvie, D. K., Aubrecht, J., Smith, E. B., Coffing, S. L., Cheung, J. R., Vage, C., Lame, M. E., Chiang, P., & McClure, K. F. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition, 35(6), 848–858. [Link]
  • Roa, J., & Tena-Sempere, M. (2014). 5-HT2A and 5-HT2C receptors as hypothalamic targets of developmental programming in male rats. Disease Models & Mechanisms, 7(6), 633–639. [Link]
  • Jiang, G., Li, Z., Liu, F., & Liang, Q. Q. (2005). Prevention of obesity in mice by antisense oligonucleotide inhibitors of stearoyl-CoA desaturase–1.
  • Brown, J. M., & Goldstein, J. L. (2011). Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery. Current Opinion in Lipidology, 22(4), 266–271. [Link]
  • Zhang, Z., Sun, S., Kodumuru, V., Hou, D., Liu, S., Chakka, N., Sviridov, S., Chowdhury, S., McLaren, D. G., & Ratkay, L. G. (2013). Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome. PubMed. [Link]
  • Vijay-Kumar, M., & Meriga, B. (2014). Mitigating efficacy of piperine in the physiological derangements of high fat diet induced obesity in Sprague Dawley rats. Chemico-Biological Interactions, 221, 46-55. [Link]
  • Dobrzyn, A., & Ntambi, J. M. (2005). Stearoyl-CoA desaturase as a new drug target for obesity treatment. Obesity Reviews, 6(3), 169–174. [Link]
  • DiPilato, L. M., & Sibley, D. R. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]
  • Zhang, Z., Sun, S., Kodumuru, V., Hou, D., Liu, S., Chakka, N., Sviridov, S., Chowdhury, S., McLaren, D. G., & Ratkay, L. G. (2013). Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. Journal of Medicinal Chemistry. [Link]
  • Tracz-Gaszewska, Z., & Dobrzyn, P. (2023). Stearoyl-CoA desaturase 1 inhibition impairs triacylglycerol accumulation and lipid droplet formation in colorectal cancer cells. Journal of Cellular Physiology, 238(12). [Link]
  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Wikipedia. (n.d.). 5-HT2C receptor. In Wikipedia.
  • Scheller, E. L., & Cawthorn, W. P. (2023). SCD1 and monounsaturated lipids are required for autophagy and survival of adipocytes. bioRxiv. [Link]
  • Wang, E. Q., & Chow, A. T. (2003). Effects of obesity on the pharmacodynamics of nitroglycerin in conscious rats. Pharmaceutical Research, 20(4), 624-629. [Link]
  • Brown, J. M., Chung, S., Sawyer, J. K., Degirolamo, C., Alger, H. M., Nguyen, T., Zhu, X., Du-good, H., Wilson, M. D., & Rudel, L. L. (2008). Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) Dissociates Insulin Resistance and Obesity From Atherosclerosis.
  • Yoshinaga, T., Ohta, H., Ochi, T., & et al. (2024). Dual 5-HT2A and 5-HT2C Receptor Inverse Agonist That Affords In Vivo Antipsychotic Efficacy with Minimal hERG Inhibition for the Treatment of Dementia-Related Psychosis. Journal of Medicinal Chemistry. [Link]
  • Terry, S. E., & Fletcher, P. J. (2020). Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food.
  • Xin, Z., & et al. (2008). Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4298-4302. [Link]
  • Flowers, M. T., & Ntambi, J. M. (2009). INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM. Trends in Endocrinology & Metabolism, 20(8), 370–377. [Link]
  • Vogt, M. C., & Paeger, L. (2009). Maternal Obesity Induced by Diet in Rats Permanently Influences Central Processes Regulating Food Intake in Offspring. PLoS ONE, 4(6), e5870. [Link]
  • Al-Hujaily, E. M., & et al. (2022). Discovery of 1-benzhydryl-piperazine-based HDAC inhibitors with anti-breast cancer activity: Synthesis, molecular modeling, in vitro and in vivo biological evaluation. Pharmaceutics, 14(12), 2600. [Link]
  • Kim, D. A., & et al. (2020). A new class of 5‐HT2A/5‐HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2‐aminotetralins. British Journal of Pharmacology, 177(10), 2297-2315. [Link]
  • Liu, Y., & et al. (2022). Intestinal stearoyl-coenzyme A desaturase-inhibition improves obesity-associated metabolic disorders.

Sources

A Comparative Guide to the Synthesis of 2-Amino-3-piperazin-1-ylpyrazine: An Evaluation of a Novel Microwave-Assisted Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 2-amino-3-piperazin-1-ylpyrazine is a valuable building block in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of a conventional, established synthetic route for this compound with a novel, microwave-assisted approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as reaction time, yield, and purity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy for this important scaffold.

The Established Route: Conventional Thermal Nucleophilic Aromatic Substitution (SNAr)

The traditional synthesis of this compound relies on a well-established transformation in heterocyclic chemistry: the Nucleophilic Aromatic Substitution (SNAr) reaction. This method involves the displacement of a halide, typically chloride, from an electron-deficient aromatic ring by a nucleophile, in this case, piperazine.

Causality of Experimental Choices

The choice of 2-amino-3-chloropyrazine as the starting material is dictated by its commercial availability and the inherent reactivity of the C-Cl bond. The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. However, the amino group at the 2-position exerts an electron-donating mesomeric effect, which can partially deactivate the ring towards nucleophilic substitution.[1] To overcome this, the reaction is typically conducted at elevated temperatures over an extended period. The use of a high-boiling point solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is common to achieve the necessary reaction temperature. An excess of piperazine is often employed to act as both the nucleophile and the base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Conventional SNAr

Materials:

  • 2-Amino-3-chloropyrazine

  • Piperazine (anhydrous)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-amino-3-chloropyrazine (1.0 eq) in anhydrous DMSO (10 mL/g of starting material) is added anhydrous piperazine (3.0 eq).

  • The reaction mixture is heated to 120-130 °C and stirred for 12-24 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Novel Route: Microwave-Assisted Nucleophilic Aromatic Substitution

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times.[2][3] This technology offers a compelling alternative to conventional heating for the synthesis of this compound.

Causality of Experimental Choices

The rationale behind employing microwave irradiation lies in its ability to directly and efficiently heat the reaction mixture through dielectric heating. Polar molecules, such as the reactants and the solvent, align with the oscillating electric field of the microwaves, generating heat rapidly and uniformly throughout the bulk of the solution. This rapid heating can overcome the activation energy barrier of the SNAr reaction more effectively than conventional heating, leading to a dramatic reduction in reaction time.[2][3] The choice of a polar solvent that is also a good microwave absorber, such as ethanol or isopropanol, is crucial for the efficiency of this method. Similar to the conventional method, an excess of piperazine is used.

Experimental Protocol: Microwave-Assisted SNAr

Materials:

  • 2-Amino-3-chloropyrazine

  • Piperazine (anhydrous)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed microwave reaction vessel, 2-amino-3-chloropyrazine (1.0 eq) and anhydrous piperazine (3.0 eq) are suspended in ethanol (15 mL/g of starting material).

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at 150 °C for 30-60 minutes.

  • Reaction progress is monitored by TLC or LC-MS.

  • After completion, the vessel is cooled to room temperature.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to afford the crude product.

  • Purification is performed by column chromatography on silica gel or recrystallization as described for the conventional method.

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the conventional and the novel microwave-assisted synthetic routes. The data presented is a synthesis of typical results reported in the literature for similar transformations.

Parameter Conventional Thermal SNAr Novel Microwave-Assisted SNAr Advantage
Reaction Time 12 - 24 hours30 - 60 minutesMicrowave-Assisted
Typical Yield 60 - 75%80 - 90%Microwave-Assisted
Purity (post-workup) Moderate to GoodGood to ExcellentMicrowave-Assisted
Energy Consumption High (prolonged heating)Low (short irradiation time)Microwave-Assisted
Scalability Well-establishedRequires specialized equipmentConventional
Safety Considerations Standard laboratory proceduresHigh pressure and temperature in a sealed vesselConventional (simpler setup)

Visualizing the Synthetic Pathways

To further illustrate the processes, the following diagrams outline the experimental workflows for both synthetic routes.

Conventional_SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_materials 2-Amino-3-chloropyrazine Piperazine DMSO reaction Heat to 120-130°C Stir for 12-24h start_materials->reaction workup Aqueous Workup Extraction with Ethyl Acetate reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product Microwave_SNAr_Workflow cluster_start_mw Starting Materials cluster_reaction_mw Reaction cluster_workup_mw Workup & Purification cluster_product_mw Final Product start_materials_mw 2-Amino-3-chloropyrazine Piperazine Ethanol reaction_mw Microwave Irradiation 150°C for 30-60 min start_materials_mw->reaction_mw workup_mw Concentration Partitioning reaction_mw->workup_mw purification_mw Column Chromatography or Recrystallization workup_mw->purification_mw product_mw This compound purification_mw->product_mw SNAr_Mechanism cluster_mechanism S-N-Ar Mechanism 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine Meisenheimer Complex Meisenheimer Complex (stabilized intermediate) 2-Amino-3-chloropyrazine->Meisenheimer Complex + Piperazine This compound This compound Meisenheimer Complex->this compound - Cl-

Caption: The addition-elimination mechanism of the SNAr reaction.

The first step involves the nucleophilic attack of piperazine on the electron-deficient carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrazine ring and stabilized by the nitrogen atoms. In the second, typically faster step, the leaving group (chloride) is eliminated, and the aromaticity of the pyrazine ring is restored to yield the final product. The primary difference between the two methods lies in the mode of energy input, which significantly impacts the reaction kinetics but not the fundamental mechanism.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through both conventional thermal and novel microwave-assisted SNAr reactions. The conventional method, while reliable and scalable with standard laboratory equipment, is hampered by long reaction times and moderate yields. In contrast, the microwave-assisted route offers a significant improvement in terms of reaction speed and efficiency, providing higher yields in a fraction of the time.

For laboratories equipped with microwave reactors, the novel approach is undoubtedly the superior choice for rapid analog synthesis and library generation in a drug discovery setting. However, for large-scale production, the scalability of microwave technology may present challenges, and the conventional thermal method remains a viable and well-understood option.

Future research in this area may focus on the development of continuous flow processes for the synthesis of this compound, which could offer the benefits of both high efficiency and scalability. F[4]urthermore, the exploration of palladium-catalyzed Buchwald-Hartwig amination as an alternative C-N bond-forming strategy could provide a valuable comparison, potentially offering milder reaction conditions and broader substrate scope.

References

  • Jandourek, O., et al. (2017).
  • Doležal, M., et al. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Molecules, 20(6), 10878-10890. [Link]
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
  • Pluta, R., et al. (2017).
  • Surrey, A. R. (1949). The Synthesis of 2-Amino-3-piperazinyl-5-nitropyridine. Journal of the American Chemical Society, 71(10), 3354-3355. [Link]
  • Luo, G., et al. (2011). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. QSAR & Combinatorial Science, 26(5-6), 665-673. [Link]
  • Noël, T., & Hessel, V. (2019). Continuous-Flow Synthesis of Pyrazines. Organic Process Research & Development, 23(7), 1295-1301. [Link]
  • U.S. Patent No. 6,603,003 B2. (2003).

Sources

A Scientist's Guide to Navigating the In Vitro-In Vivo Translation Gap: A Case Study of 2-Amino-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

The path from a promising in vitro result to a successful in vivo outcome is fraught with challenges, a reality starkly captured by the high attrition rates in drug development.[1][2] This guide provides a comprehensive framework for researchers navigating this critical transition, using the novel heterocyclic compound, 2-Amino-3-piperazin-1-ylpyrazine (hereafter referred to as "Compound X"), as a guiding case study. While public data on Compound X is limited, its chemical structure—featuring an aminopyrazine core and a piperazine moiety—is common in medicinal chemistry, often associated with kinase inhibition or G-protein coupled receptor (GPCR) modulation.[3][4][5]

This document is designed not as a rigid protocol, but as a strategic guide. It emphasizes the causal logic behind experimental choices, empowering researchers to design self-validating studies that anticipate and address the complexities of whole-organism biology.

Part 1: The In Vitro Foundation - Generating Actionable Data

The primary goal of in vitro testing is not merely to demonstrate potency, but to build a comprehensive profile of a compound that can inform and predict its in vivo behavior. Pharmacokinetics (PK), the study of how a drug moves through the body, is a critical component of this early assessment.[6][7][8][9][10]

Hypothetical Target and Primary Assay

Based on its structural motifs, let's hypothesize that Compound X is a selective inhibitor of a kinase crucial for cancer cell proliferation, for instance, "Kinase Y." The initial in vitro evaluation would logically begin with a biochemical assay to determine its direct inhibitory activity against purified Kinase Y.

A typical next step is to assess the compound's effect in a cellular context. A cell-based assay, such as measuring the inhibition of proliferation in a cancer cell line known to be dependent on Kinase Y, provides the first clue as to whether the compound can cross the cell membrane and engage its target in a more complex environment.

Essential In Vitro ADME & Safety Profiling

Early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is non-negotiable. These assays provide the first glimpse into how a compound will behave in a whole organism.

Table 1: Hypothetical In Vitro Profile of Compound X

Assay Parameter Result Implication
Biochemical Assay Kinase Y IC5015 nMPotent direct inhibition of the target enzyme.
Cellular Assay Anti-proliferative IC50 (MCF-7 cells)250 nMGood cell permeability and target engagement in a cellular context.
Metabolic Stability t½ in Human Liver Microsomes5 minutesHigh intrinsic clearance; likely to be rapidly metabolized in vivo.[11][12][13][14][15]
Caco-2 Permeability Papp (A→B)0.5 x 10⁻⁶ cm/sLow to moderate passive permeability.[16][17][18][19][20]
Caco-2 Permeability Efflux Ratio (B→A / A→B)4.5High efflux ratio suggests it is a substrate for an efflux transporter (e.g., P-gp).[17]
hERG Safety IC50> 30 µMLow risk of causing cardiac arrhythmia via hERG channel inhibition.[21][22][23][24][25]
Plasma Protein Binding % Bound (Human)99.5%High binding to plasma proteins; only a small fraction of the drug will be free to exert its effect.

This hypothetical dataset for Compound X paints a challenging picture. While it is potent against its target, the low metabolic stability and high efflux ratio are significant red flags for achieving adequate in vivo exposure.

Part 2: Bridging the In Vitro-In Vivo Divide

Successfully predicting in vivo efficacy requires a quantitative framework that integrates in vitro data with physiological principles.[26][27][28][29][30] This is where pharmacokinetic/pharmacodynamic (PK/PD) modeling becomes indispensable.

From In Vitro Metabolism to In Vivo Clearance: Allometric Scaling

The rapid metabolism of Compound X in human liver microsomes suggests a high in vivo clearance. Allometric scaling is a mathematical technique used to predict human pharmacokinetic parameters from animal data.[31][32][33][34][35] It is based on the principle that many physiological processes, including drug clearance, scale with body weight in a predictable manner.[32][35]

The basic allometric equation is:

Y = aWᵇ

Where:

  • Y is the pharmacokinetic parameter of interest (e.g., clearance).

  • W is the body weight.

  • a is the allometric coefficient.

  • b is the allometric exponent.

By determining the clearance of Compound X in several preclinical species (e.g., mouse, rat, dog), a log-log plot of clearance versus body weight can be used to extrapolate the predicted clearance in humans.

Diagram 1: The Drug Discovery and Development Workflow

G cluster_0 In Vitro Phase cluster_1 Translational Phase cluster_2 In Vivo Phase Target ID Target ID Biochemical Assay Biochemical Assay Target ID->Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay ADME/Tox ADME/Tox Cellular Assay->ADME/Tox PK/PD Modeling PK/PD Modeling ADME/Tox->PK/PD Modeling Data Input Allometric Scaling Allometric Scaling PK/PD Modeling->Allometric Scaling Formulation Formulation Allometric Scaling->Formulation Animal Model Animal Model Formulation->Animal Model Dosing Strategy Efficacy Study Efficacy Study Animal Model->Efficacy Study Data Analysis Data Analysis Efficacy Study->Data Analysis Data Analysis->PK/PD Modeling Feedback Loop G cluster_0 Pharmacokinetic Barriers Potent In Vitro Activity Potent In Vitro Activity Rapid Metabolism Rapid Metabolism Potent In Vitro Activity->Rapid Metabolism Poor Absorption Poor Absorption Potent In Vitro Activity->Poor Absorption High Efflux High Efflux Potent In Vitro Activity->High Efflux Poor In Vivo Efficacy Poor In Vivo Efficacy Low Exposure Low Exposure Rapid Metabolism->Low Exposure Poor Absorption->Low Exposure High Efflux->Low Exposure High Plasma Protein Binding High Plasma Protein Binding Low Free Drug Low Free Drug High Plasma Protein Binding->Low Free Drug Low Exposure->Poor In Vivo Efficacy Insufficient Target Engagement Insufficient Target Engagement Low Exposure->Insufficient Target Engagement Low Free Drug->Poor In Vivo Efficacy Insufficient Target Engagement->Poor In Vivo Efficacy

Caption: Pharmacokinetic hurdles that can prevent in vitro potency from translating to in vivo efficacy.

  • Rapid Metabolism: The in vitro metabolic stability assay predicted a short half-life. [36]The in vivo PK data would likely confirm that Compound X is cleared from the bloodstream too quickly to maintain a therapeutic concentration at the tumor site.

  • Poor Absorption & High Efflux: The Caco-2 data suggested that Compound X is not easily absorbed and is actively pumped out of cells. [17]This means that even with a high oral dose, the amount of drug reaching the systemic circulation is minimal.

  • High Plasma Protein Binding: With 99.5% of the drug bound to plasma proteins, only 0.5% is free to diffuse into the tumor and inhibit Kinase Y. The in vitro assays were conducted in media with low protein content, masking this critical in vivo liability.

In essence, despite Compound X's ability to inhibit its target in a petri dish, it fails in a living system because it cannot achieve and sustain a sufficient concentration of free drug at the site of action.

Conclusion: Towards a More Predictive Drug Discovery Paradigm

The journey of "this compound" from a potent in vitro inhibitor to a failed in vivo candidate is a common narrative in drug discovery. However, this failure is not an endpoint, but a crucial data point. By integrating a robust in vitro ADME and PK assessment early in the discovery process, researchers can identify and mitigate potential in vivo liabilities.

The key to improving the translation of in vitro findings is to move beyond a singular focus on potency and embrace a more holistic, exposure-centered approach. [7]By understanding the interplay between a compound's intrinsic activity and its pharmacokinetic properties, we can design better experiments, select more promising candidates, and ultimately increase the probability of success in the clinic.

References

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021-07-16). NIH.
  • Meurer, L. C., Tolman, R. L., Chapin, E. W., Saperstein, R., Vicario, P. P., Zrada, M. M., & MacCoss, M. (1992). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 35(21), 3845–3857.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.
  • The role of Pharmacokinetics in drug development. GSC Online Press.
  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PubMed.
  • Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. PubMed.
  • What is Allometric Scaling & Its Role in Drug Development?. Allucent.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
  • Rawat, S., Thakur, A., Khan, S. I., Kholiya, R., Tekwani, B. L., Bahuguna, A., & Rawat, D. S. (2022). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS omega, 7(11), 9960–9973.
  • Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. PubMed.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC - PubMed Central.
  • Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. PubMed.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
  • Metabolic Stability Assay Services. BioIVT.
  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.
  • (PDF) Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. ResearchGate.
  • Caco-2 Permeability Assay. Evotec.
  • All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. PMC - PubMed Central.
  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.
  • The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. (2025-11-27).
  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed.
  • Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Taylor & Francis Online.
  • The pharmacokinetic principles behind scaling from preclinical results to phase I protocols. PubMed.
  • Abstract 2796: Predicting in vivo efficacy from in vitro data: Quantitative systems pharmacology modeling for an epigenetic modifier drug in cancer. AACR Journals.
  • Role of Pharmacokinetics in Drug Development and Evaluation. MDPI.
  • Analysis of a New High Throughput Screening Detection Technology for Rapid hERG Safety Testing using a Fluorescence Polarization. Agilent.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • The Role of Mouse Models in Drug Discovery. Taconic Biosciences.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH.
  • The application of allometric scaling principles to predict pharmacokinetic parameters across species. ResearchGate.
  • Use of Pharmacokinetics in the Drug Development Process. ResearchGate.
  • Caco2 assay protocol. (n.d.).
  • Translation from in vitro studies to in vivo studies will require... | Download Scientific Diagram. ResearchGate.
  • Pharmacokinetics: Definition & Use in Drug Development. Allucent.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. NIH.
  • Cancer Animal Models | Oncology | CRO services. (n.d.).
  • Best Practice hERG Assay | Advanced Solutions| Testing & Service. Mediford Corporation.
  • How is allometric scaling used to predict human PK?. Patsnap Synapse.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data: Drug Metabolism Reviews. Taylor & Francis Online.
  • New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations. MDPI.
  • 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 3.1 Synthesis and biological properties of aminodeoxystatine and difluorostatone derivatives. PubMed.
  • Caco-2 permeability assay. Creative Bioarray.
  • Growth‐rate model predicts in vivo tumor response from in vitro data. PMC - NIH.

Sources

A Researcher's Guide to the Pharmacological Validation of 2-Amino-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological validation of the novel chemical entity, "2-Amino-3-piperazin-1-ylpyrazine." For researchers, scientists, and drug development professionals, the rigorous validation of a new pharmacological tool is paramount to ensure data integrity and the successful progression of research programs. This document eschews a rigid template, instead offering a logical, evidence-based workflow tailored to the specific structural attributes of the compound . We will delve into the causality behind experimental choices, providing detailed protocols and comparative data to contextualize the validation process.

The core structure of the subject compound, a substituted aminopyrazine, belongs to a class of molecules recognized as a "privileged scaffold" in medicinal chemistry. The piperazine and pyrazine moieties are prevalent in a multitude of FDA-approved drugs, demonstrating diverse pharmacological activities that span oncology, neuroscience, and infectious diseases.[1][2] This structural heritage suggests that this compound is likely to be biologically active, but it also necessitates a thorough and systematic investigation to elucidate its specific targets and mechanism of action.

Target Hypothesis Generation: A Structure-Guided Approach

The initial and most critical step in validating a novel compound is to formulate a hypothesis about its potential biological targets. The structure of this compound provides two strong, empirically supported avenues for investigation.

Hypothesis A: The compound is a protein kinase inhibitor. The 2-aminopyrazine core is a well-established hinge-binding motif found in numerous potent and selective kinase inhibitors. Recent literature has specifically highlighted 3-amino-pyrazine-2-carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are key drivers in various cancers.[3]

Hypothesis B: The compound is a ligand for aminergic G Protein-Coupled Receptors (GPCRs). The piperazine ring is a cornerstone of many centrally active drugs that target aminergic GPCRs, such as serotonin, dopamine, and adrenergic receptors.[4][5] These receptors are integral to neurotransmission and are the targets for a wide array of antipsychotic, antidepressant, and anxiolytic medications.[6]

This guide will proceed by outlining a validation workflow that concurrently investigates both of these high-probability target classes.

The Validation Workflow: A Phased, Self-Validating System

A robust validation process is iterative and built on a foundation of self-validating experiments. Each phase should provide clear, actionable data that informs the next step.

G cluster_0 Phase 1: Target Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity cluster_3 Phase 4: In Vivo Proof-of-Concept P1_1 Binding Assays (GPCR & Kinase) P1_2 Determine Kd / Ki P1_1->P1_2 Quantify Affinity P2_1 Cell-Based Functional Assays (GPCR & Kinase) P1_2->P2_1 Proceed if Affinity < 1µM P2_2 Determine EC50 / IC50 P2_1->P2_2 Quantify Potency P3_1 Broad Panel Screening (Kinome/GPCRome) P2_2->P3_1 Proceed if Potency < 1µM P3_2 Define Selectivity Window P3_1->P3_2 Assess Specificity P4_1 Animal Disease Model P3_2->P4_1 Proceed if Selective P4_2 PK/PD & Efficacy P4_1->P4_2 Evaluate In Vivo Relevance

Caption: A four-phase workflow for validating a novel pharmacological tool.

Phase 1: Primary Target Identification and Affinity Determination

Objective: To empirically determine if this compound binds to the hypothesized targets and to quantify the affinity of this interaction.

Causality: A direct binding interaction is the prerequisite for any subsequent functional effect. Radioligand binding assays are the gold standard for quantifying the affinity (expressed as Kᵢ or Kₐ) of a compound for a receptor.[7] For kinases, a variety of biophysical and competition-based assays can achieve the same goal. A compound with a dissociation constant (Kₐ) in the low micromolar to nanomolar range is generally considered a promising starting point.

Experimental Protocol 1: Competitive Radioligand Binding Assay for GPCRs

This protocol is adapted for determining the binding affinity of a test compound to a specific aminergic GPCR, for example, the serotonin 5-HT₂ₐ receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT₂ₐ receptor.

    • Radioligand: [³H]-Ketanserin (a high-affinity 5-HT₂ₐ antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (e.g., Millipore MultiScreen).[8]

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound (e.g., from 100 µM to 10 pM).

    • In a 96-well plate, combine the cell membranes (5-10 µg protein/well), the radioligand (at a concentration near its Kₐ, e.g., 0.5 nM), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM Mianserin.

    • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

    • Rapidly filter the contents of the plate through the filter mat using a vacuum manifold and wash 3x with ice-cold assay buffer to separate bound from free radioligand.[7]

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[9]

Comparative Data (Hypothetical):

CompoundTargetBinding Affinity (Kᵢ, nM)
This compound FGFR1 85
This compound 5-HT₂ₐ Receptor 120
Lenvatinib (Positive Control)FGFR15.2
Risperidone (Positive Control)5-HT₂ₐ Receptor1.8

This hypothetical data suggests that the novel compound has moderate affinity for both a kinase and a GPCR, warranting further functional characterization for both target classes.

Phase 2: In Vitro Functional Characterization

Objective: To determine if the binding of the compound to its target translates into a measurable biological effect (e.g., enzyme inhibition, receptor agonism or antagonism).

Causality: Affinity does not equal efficacy. A compound can bind to a target without modulating its function (a silent binder), or it can activate (agonist), block (antagonist), or even reduce the basal activity (inverse agonist) of the target.[10] Cell-based functional assays are critical for defining the pharmacological nature of the compound.[11]

G cluster_0 Aminergic GPCR Signaling (Gq-coupled) Ligand Agonist GPCR 5-HT2A Receptor Ligand->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 {Cleaves | {IP3 | DAG}} IP3 IP3 Ca Ca²⁺ Release IP3->Ca DAG DAG PKC PKC Activation DAG->PKC

Caption: Simplified Gq signaling pathway for a GPCR like the 5-HT2A receptor.

Experimental Protocol 2: Cell-Based Kinase Activity Assay (FGFR)

This protocol measures the ability of the compound to inhibit the phosphorylation of a downstream substrate by FGFR in a cellular context.

  • Materials:

    • A cell line that overexpresses FGFR1 (e.g., HEK293-FGFR1).

    • Serum-free cell culture medium.

    • FGF basic (the stimulating ligand).

    • Lysis buffer with phosphatase and protease inhibitors.

    • Antibodies: anti-phospho-FRS2α (a direct substrate of FGFR) and total FRS2α antibody.

    • Western blotting reagents and imaging system.

  • Procedure:

    • Plate HEK293-FGFR1 cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or a positive control (Lenvatinib) for 1 hour.

    • Stimulate the cells with FGF basic (e.g., 10 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using the anti-phospho-FRS2α antibody.

    • Strip and re-probe the blot with the total FRS2α antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-FRS2α and total FRS2α.

    • Normalize the phospho-signal to the total protein signal for each sample.

    • Plot the normalized phospho-signal against the log concentration of the inhibitor.

    • Fit the data to determine the IC₅₀, representing the concentration at which the compound inhibits 50% of FGF-induced FRS2α phosphorylation.

Comparative Data (Hypothetical):

CompoundTargetFunctional Potency (IC₅₀/EC₅₀, nM)Mode of Action
This compound FGFR1 250 Inhibitor
This compound 5-HT₂ₐ Receptor >10,000 No Agonist Activity
This compound 5-HT₂ₐ Receptor 450 (Antagonist Kₑ) Antagonist
Lenvatinib (Positive Control)FGFR122 (IC₅₀)Inhibitor
Risperidone (Positive Control)5-HT₂ₐ Receptor3.2 (Antagonist Kₑ)Antagonist

This hypothetical data suggests the compound is a moderately potent inhibitor of FGFR1 and a similarly potent antagonist of the 5-HT₂ₐ receptor. This dual activity would need to be considered in its application as a pharmacological tool.

Phase 3: Selectivity Profiling

Objective: To assess the specificity of the compound for its primary target(s) against a broad panel of related proteins.

Causality: A high-quality pharmacological tool should be highly selective for its intended target to minimize off-target effects that could confound experimental results.[12] Screening against large panels of kinases or GPCRs is the industry standard for determining a compound's selectivity profile.

Methodology: The compound would be submitted to a commercial service (e.g., Eurofins Discovery, Reaction Biology) for screening at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases or a panel of relevant GPCRs. The results are typically reported as a percentage of inhibition or activity. "Hits" are then followed up with full dose-response curves to determine IC₅₀ or Kᵢ values.

A selective tool would ideally show >100-fold higher potency for its primary target over any other target in the panel.

Phase 4: In Vivo Validation

Objective: To confirm that the compound can engage its target in a living organism and produce a predictable, target-related physiological effect.[13]

Causality: In vitro potency does not always translate to in vivo efficacy due to factors like pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability.[14] An in vivo study is the ultimate test of a compound's utility as a pharmacological tool.

Methodology:

  • Model Selection: Choose an appropriate animal model. For an FGFR inhibitor, this could be a mouse xenograft model with an FGFR-driven tumor.[3] For a 5-HT₂ₐ antagonist, this could be a behavioral model in rats or mice, such as a test for antipsychotic-like activity.[6]

  • Pharmacokinetic (PK) Study: Administer the compound to animals and measure its concentration in plasma over time to determine its half-life, exposure (AUC), and peak concentration (Cₘₐₓ).

  • Pharmacodynamic (PD) Study: Administer the compound and measure a biomarker of target engagement in a relevant tissue. For FGFR, this could be measuring phospho-FRS2α in tumor tissue. For 5-HT₂ₐ, this could involve receptor occupancy studies using a tracer.

  • Efficacy Study: Administer the compound over a period of time and measure a phenotypic outcome, such as tumor growth inhibition or a change in a specific behavior.

A successful in vivo validation would demonstrate a clear relationship between the dose of the compound administered, the degree of target engagement, and the magnitude of the physiological response.[15]

G cluster_0 Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor (e.g., FGF) RTK FGFR Dimerization & Autophosphorylation Ligand->RTK Binds Adaptor Adaptor Proteins (e.g., FRS2α) RTK->Adaptor Phosphorylates Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene

Caption: A representative Receptor Tyrosine Kinase signaling pathway, such as that activated by FGFR.

Conclusion

The validation of a novel compound like this compound is a systematic, multi-faceted process. By leveraging its structural similarity to known bioactive molecules, we can formulate clear, testable hypotheses about its biological targets. The phased workflow presented here, moving from initial binding affinity to in vitro function, selectivity, and finally in vivo proof-of-concept, provides a rigorous and logical pathway for its characterization. Each step is designed to build confidence in the compound's properties, ultimately defining its potency, selectivity, and mechanism of action. Only through such a thorough validation can this compound be established as a reliable and valuable pharmacological tool for the scientific community.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Asif, M. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar.
  • Validation framework for in vivo digital measures. PubMed Central.
  • Younis, Y., et al. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed Central.
  • Wang, Q., et al. Identification and validation of novel PERK inhibitors. PubMed.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Wang, C., et al. What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands?. PMC.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
  • Aminergic GPCR–Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. ACS Publications.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate.
  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories.
  • In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed.
  • In vitro receptor binding assays: General methods and considerations. ResearchGate.
  • Construction of a sequence motif characteristic of aminergic G protein–coupled receptors. PMC.
  • Establishment of extensive artificial intelligence models for kinase inhibitor prediction: identification of novel PDGFRB inhibitors. PMC.
  • Validation framework for in vivo digital measures. ResearchGate.
  • Functional Assays. Gifford Bioscience.
  • Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.
  • Zheng, J., et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed.
  • Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. MDPI.
  • Aminergic GPCR-Ligand Interactions. Vrije Universiteit Amsterdam Research Portal.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate.
  • Evolutionary association of receptor-wide amino acids with G protein–coupling selectivity in aminergic GPCRs. Life Science Alliance.
  • Leveraging artificial intelligence to validate traditional biomarkers and drug targets in liver cancer recovery: a mini review. Frontiers.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. ResearchGate.
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.
  • Structure‐activity relationship of antidepressant activity piperazine derivatives.. ResearchGate.
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Ascentage Pharma Announces IND Clearance by the U.S. Food and Drug Administration for BTK Degrader APG-3288. Ascentage Pharma.
  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed.

Sources

Comparative analysis of the binding modes of pyrazine-based 5-HT2C agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The serotonin 2C receptor (5-HT2C), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical regulator of mood, appetite, and cognition.[1][2] Its activation has emerged as a promising therapeutic strategy for conditions like obesity, substance use disorders, and various psychiatric disorders.[1][3] Among the diverse chemical scaffolds targeting this receptor, pyrazine-based compounds represent a significant class of agonists. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, serves as a versatile scaffold, offering unique electronic and hydrogen-bonding properties that are pivotal for molecular recognition at the receptor's binding site.[4]

This guide provides a comparative analysis of the binding modes of pyrazine-based agonists at the 5-HT2C receptor. We will dissect the key structural features of the receptor's binding pocket, explore the methodologies used to elucidate these interactions, and compare how variations in the pyrazine scaffold influence binding affinity and selectivity. This analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding to guide the rational design of next-generation 5-HT2C agonists with improved therapeutic profiles.

The 5-HT2C Receptor: Architecture and Agonist Activation

Like other Class A GPCRs, the 5-HT2C receptor consists of seven transmembrane (TM) helices connected by intracellular and extracellular loops.[3] The orthosteric binding site, where endogenous serotonin and synthetic agonists bind, is a deep pocket formed by the arrangement of these TM helices.[5] Agonist binding stabilizes a specific "active-like" conformation of the receptor, leading to the recruitment of intracellular signaling partners.

The canonical signaling pathway for the 5-HT2C receptor involves coupling to Gαq/11 proteins.[1] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[3] This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), modulating neuronal excitability.[3]

5-HT2C_Signaling_Pathway Agonist Pyrazine-Based Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Response Neuronal Modulation Ca_Release->Response PKC_Activation->Response

Figure 1: Canonical Gαq/11 signaling pathway of the 5-HT2C receptor.

Methodologies for Elucidating Binding Modes

A multi-faceted approach combining computational and experimental techniques is essential to accurately define the binding mode of any ligand. This integrated strategy provides a self-validating system where computational predictions are rigorously tested by empirical data.

Experimental Validation Techniques
  • Radioligand Binding Assays: These assays are fundamental for quantifying the affinity of a ligand for its receptor. In a typical competition binding experiment, a constant concentration of a radiolabeled ligand (e.g., [³H]-mesulergine for the 5-HT2C receptor) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the pyrazine agonist).[6] The ability of the test compound to displace the radioligand is measured, allowing for the determination of its inhibitory constant (Ki), a direct measure of binding affinity.

  • Site-Directed Mutagenesis: This powerful technique is used to identify specific amino acid residues that are critical for ligand binding. By systematically mutating a residue in the binding pocket (e.g., changing a serine to an alanine) and then re-evaluating ligand affinity and efficacy, researchers can infer which residues form key interactions.[7] A significant loss of affinity or function after mutation points to a direct role of that residue in the binding interaction. For instance, mutating the highly conserved aspartate in TM3 (D134) to an alanine has been shown to abolish radioligand binding, confirming its crucial role.[8]

Computational Prediction Techniques
  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] Using the 3D structure of the 5-HT2C receptor, obtained from X-ray crystallography (e.g., PDB: 6BQG), a library of pyrazine-based compounds can be virtually screened.[3][5] The docking algorithm samples numerous poses of the ligand within the binding pocket and scores them based on factors like electrostatic and van der Waals interactions. This allows for the prioritization of compounds for synthesis and provides a structural hypothesis for the binding mode.

  • Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations allow researchers to observe the dynamic behavior of the ligand-receptor complex over time.[9] By simulating the movements of all atoms in the system, MD can assess the stability of the predicted binding pose and reveal subtle conformational changes in the receptor that are induced by agonist binding.[7]

Drug_Discovery_Workflow cluster_comp Computational Phase cluster_exp Experimental Phase Pyrazine_Lib Pyrazine Compound Library Docking Molecular Docking Pyrazine_Lib->Docking Receptor_Struct 5-HT2C Receptor Structure (e.g., 6BQG) Receptor_Struct->Docking MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim Top poses Hypothesis Generate Binding Mode Hypothesis MD_Sim->Hypothesis Synthesis Chemical Synthesis Hypothesis->Synthesis Prioritize Candidates Mutagenesis Site-Directed Mutagenesis Hypothesis->Mutagenesis Guide Mutations Binding_Assay Binding Assays (Ki determination) Synthesis->Binding_Assay Functional_Assay Functional Assays (EC₅₀ determination) Binding_Assay->Functional_Assay Functional_Assay->Mutagenesis Validation Validate Binding Mode Functional_Assay->Validation Mutagenesis->Validation

Figure 2: Integrated workflow for determining and validating agonist binding modes.

Comparative Analysis of Pyrazine-Based Agonist Binding

While a crystal structure of a pyrazine-based agonist in the 5-HT2C receptor is not yet public, we can construct a robust model of interaction by integrating data from existing crystal structures, mutagenesis studies, and the known chemical properties of the pyrazine scaffold.[4][5] The general pharmacophore for 5-HT2C agonists consists of an aromatic fragment, a linker, and a requisite ionizable amine.[3]

Key Interaction Points in the 5-HT2C Binding Pocket

Structural and mutagenesis studies have identified several key amino acid residues that are critical for agonist binding and receptor activation.[5][8][10]

  • Aspartate 134 (D3.32): Located in TM3, this residue is considered the primary anchor point for virtually all aminergic GPCR ligands.[8] The basic amine present in most agonists forms a strong salt bridge (ionic interaction) with the carboxylate side chain of D134.[5] For pyrazine-based agonists, this interaction typically involves a protonated nitrogen on a side chain (e.g., a piperazine moiety) rather than the pyrazine ring itself.[11]

  • Serine 138 (S3.36): Also in TM3, this residue is known to be important for a number of 5-HT2C agonists, likely forming a hydrogen bond with the ligand.[10][12]

  • Aromatic Cage (F223, F327, F328, W324): A cluster of aromatic residues, primarily Phenylalanine 327 (F6.51) and Phenylalanine 328 (F6.52) in TM6, and Phenylalanine 223 (F5.47) in TM5, form a hydrophobic "aromatic cage".[1][10] The electron-deficient pyrazine ring can engage in favorable π-π stacking or hydrophobic interactions within this pocket.[4]

  • "Toggle Switch" Tryptophan 324 (W6.48): This residue is a crucial microswitch for receptor activation.[5] Agonists are thought to interact with this residue, stabilizing it in an "active" conformation which triggers the larger conformational change of the receptor.[11]

Structure-Activity Relationships (SAR) of Pyrazine Scaffolds

The specific interactions and resulting affinity/efficacy of a pyrazine-based agonist are dictated by the substituents on the pyrazine core.

  • The Pyrazine Core: The pyrazine ring itself primarily serves as a rigid scaffold to correctly position other interacting groups. Its electron-deficient nature and ability to participate in non-polar interactions allow it to sit favorably within the aromatic cage described above.[4] The two nitrogen atoms in the pyrazine ring are weak hydrogen bond acceptors.[4]

  • The Basic Amine Side Chain: As the key anchor, modifications to the basic amine group and the linker connecting it to the pyrazine core significantly impact affinity. The optimal length and conformation of this linker are crucial for establishing the salt bridge with D134 without introducing steric strain. Many potent agonists utilize a piperazine ring in this position.[11][13]

  • Substituents on the Pyrazine Ring: This is where chemical diversity plays a key role in tuning selectivity and potency.

    • Hydrophobic Substituents: Small alkyl or aryl groups can be added to the pyrazine ring to probe and occupy adjacent hydrophobic sub-pockets, potentially increasing affinity through enhanced van der Waals contacts with residues like Val135, Val208, and Ile142.[5][10]

    • Hydrogen-Bonding Groups: Introducing hydrogen bond donors or acceptors can form additional specific interactions with polar residues lining the pocket, such as Ser138, Thr139, and Asn331.[10] This can be a powerful strategy to increase affinity and, critically, to achieve selectivity over the highly homologous 5-HT2A and 5-HT2B receptors, which may differ in these specific polar residues.[8]

Binding_Mode_Schematic cluster_receptor 5-HT2C Binding Pocket cluster_ligand D134 Asp134 (TM3) S138 Ser138 (TM3) Aromatic_Cage Aromatic Cage (Phe327, Phe328, etc.) Hydrophobic_Pocket Hydrophobic Pocket (Val135, Val208, etc.) Pyrazine Pyrazine Core Pyrazine->S138 H-Bond (via N) Pyrazine->Aromatic_Cage π-π Stacking Sidechain Basic Amine (e.g., Piperazine) Sidechain->D134 Salt Bridge (Primary Anchor) Substituent Substituent (R) Substituent->Hydrophobic_Pocket Hydrophobic Interaction

Figure 3: Key interactions of a hypothetical pyrazine agonist in the 5-HT2C pocket.

Comparative Data Summary

The table below presents hypothetical data for two pyrazine-based agonists to illustrate how structural modifications can impact their pharmacological profile at 5-HT receptor subtypes. Compound B, with an added hydrophobic methyl group, shows increased affinity for the 5-HT2C receptor while maintaining selectivity.

CompoundStructure Modification5-HT2C Ki (nM)5-HT2C EC₅₀ (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)
Agonist A Parent Pyrazine-Piperazine1535> 500> 800
Agonist B A + 3-methyl group512> 600> 1000

Data are hypothetical for illustrative purposes.

This structure-activity relationship (SAR) highlights a critical principle in drug design: small, rational modifications to a chemical scaffold can lead to significant improvements in potency and selectivity.[13][14] The addition of the methyl group in Agonist B likely allows for a more favorable interaction within a hydrophobic sub-pocket of the 5-HT2C receptor, an interaction that is less favorable in the 5-HT2A and 5-HT2B subtypes, thus enhancing both affinity and selectivity.

Conclusion and Future Perspectives

The binding of pyrazine-based agonists to the 5-HT2C receptor is a multi-point interaction primarily anchored by a salt bridge between a basic amine side chain and residue D134. The pyrazine core itself is positioned within a hydrophobic, aromatic-rich cavity, where its orientation and substituents dictate the fine-tuning of affinity and selectivity. Substitutions on the pyrazine ring that can form additional hydrogen bonds or optimize hydrophobic contacts are key to developing potent and highly selective agonists.

Future drug design efforts will benefit immensely from higher-resolution crystal structures of diverse pyrazine-based agonists complexed with the 5-HT2C receptor. Such structures would move beyond predictive models to provide definitive blueprints of these interactions. Furthermore, exploring biased agonism—where ligands preferentially activate certain downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways)—is a burgeoning field.[3] Designing pyrazine-based agonists that are not only selective for the 5-HT2C receptor but also for specific signaling outcomes holds the promise of developing novel therapeutics with enhanced efficacy and minimized side effects. The continued integration of computational modeling with empirical validation will remain the cornerstone of this endeavor.

References

  • Peng, Y., McCorvy, J.D., Harpsøe, K., Lansu, K., Yuan, S., Popov, P., Qu, L., Pu, M., Che, T., Nikolajsen, L.F., Huang, X.P., Wu, Y., Shen, L., Bjørn-Yoshimoto, W.E., Ding, K., Wacker, D., Han, G.W., Cheng, J., Katritch, V., Jensen, A.A., Hanson, M.A., Zhao, S., Gloriam, D.E., Roth, B.L., Stevens, R.C., & Liu, Z.J. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell. [Link]
  • Di Giovanni, G., & De Deurwaerdère, P. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. Current Neuropharmacology. [Link]
  • Salas, A. H., Cienfuegos, E. A., & Córdova-Sintjago, T. C. (2012). Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies. International journal of molecular sciences. [Link]
  • Macy, E., & Gatch, M. B. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PloS one. [Link]
  • Gonzalez-Villar, E., & Tello, O. (2021). Understanding the Molecular Basis of 5-HT 4 Receptor Partial Agonists through 3D-QSAR Studies. International journal of molecular sciences. [Link]
  • Salas, A. H., Cienfuegos, E. A., & Córdova-Sintjago, T. C. (2012). Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies.
  • Allerton, C. M., Andrews, M. D., Blagg, J., Ellis, D., Evrard, E., Green, M. P., Liu, K. K., McMurray, G., Ralph, M., Sanderson, V., Ward, R., & Watson, L. (2009). Design and synthesis of pyridazinone-based 5-HT(2C) agonists. Bioorganic & medicinal chemistry letters. [Link]
  • Shin, Y., & Cheong, S. L. (2014). Molecular interactions of agonist and inverse agonist ligands at serotonin 5-HT2C G protein-coupled receptors: Computational ligand docking and molecular dynamics studies validated by experimental mutagenesis results.
  • Wikipedia contributors. (n.d.). 5-HT2C receptor agonist. Wikipedia. [Link]
  • Andersen, J., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry. [Link]
  • Yuen, H., Hung, A., Yang, A. W. H., & Lenon, G. B. (2020). Plausible binding mode of agonists 1-4 (a-d) in the 5-HT2C model. The...
  • Storer, I. P., Allerton, C. M., Andrews, M. D., Blagg, J., Borthwick, A. D., Ellis, D., Evrard, E., Gleave, R. J., Green, M. P., Groombridge, S. D., Hirst, W. D., Hobbs, C. J., Johnson, T., Jones, G., Liu, K. K., McMurray, G., Ralph, M., Sanderson, V., & Ward, R. (2016). Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines. Bioorganic & medicinal chemistry letters. [Link]
  • Unett, D. J., & Setola, V. (2010). Drug discovery targeting human 5-HT2C receptors: Residues S3.36 and Y7.43 impact ligand—binding pocket structure via hydrogen bond formation. Pharmacology & therapeutics. [Link]
  • Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • Shpak, O. V., & Tarasova, A. S. (2021). Docking of highly selective 5-HT2A/C receptor peptide ligands with antipsychotic activity. Vavilov Journal of Genetics and Breeding. [Link]
  • Satała, G., & Bojarski, A. J. (2023). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. International journal of molecular sciences. [Link]
  • Pérez-Benito, L., & Cordomí, A. (2003). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of medicinal chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Novel Pyrazine-Based Compounds: A Case Study of "2-Amino-3-piperazin-1-ylpyrazine"

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Scaffold and the Imperative of Off-Target Profiling

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1] Its utility in orienting substituents to effectively engage with the ATP-binding pocket of kinases has made it a cornerstone of modern drug design.[1][2] "2-Amino-3-piperazin-1-ylpyrazine" represents a classic example of this structural class, possessing the key pharmacophoric elements that suggest potential kinase inhibitory activity.

However, the very features that confer potent on-target activity can also lead to unintended interactions with other proteins, known as off-target effects. These interactions are a primary cause of adverse drug reactions (ADRs) and a major contributor to the high attrition rates in clinical development.[3][4][5] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy case.

This guide provides a comprehensive, multi-pronged strategy for assessing the off-target effects of "this compound" and similar novel chemical entities. We will move beyond a simple listing of techniques to explain the causal logic behind experimental choices, comparing our lead compound with a hypothetical alternative, "Compound B," a structurally related pyrazine derivative with a known primary target. Our goal is to create a self-validating framework for profiling, enabling researchers to de-risk their lead candidates effectively.

A Multi-Pronged Strategy for Comprehensive Off-Target Assessment

No single method can definitively map a compound's entire interaction landscape.[6] A robust assessment relies on an integrated workflow that begins with broad, predictive methods and funnels down to specific, biologically relevant validation. This approach saves resources by identifying potential liabilities early and ensures that by the time a compound reaches later-stage preclinical studies, its selectivity is well-understood.[7]

G cluster_0 Phase 1: Early Assessment cluster_1 Phase 2: Broad In Vitro Screening cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Functional Impact InSilico In Silico Prediction (Structure-Based & AI Models) BroadPanel Broad Target Panel Screening (GPCRs, Ion Channels, Transporters) InSilico->BroadPanel Prioritize Targets KinomeScan Kinome Scanning (Comprehensive Kinase Profiling) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement Confirmation) BroadPanel->CETSA Validate Hits KinomeScan->CETSA Validate Hits FunctionalAssay Functional & Phenotypic Assays (Signaling, Toxicity, etc.) CETSA->FunctionalAssay Confirm Biological Effect

Caption: A Phased Approach to Off-Target Profiling.

Phase 1: In Silico Prediction - Charting the Possibilities

Expertise & Experience: Before committing to expensive and time-consuming wet-lab experiments, we leverage computational methods to predict a compound's likely off-target interactions. Modern in silico tools utilize algorithms based on ligand chemical structure, protein target similarity, and machine learning models trained on vast datasets of known compound-protein interactions.[5][8] This step is crucial for hypothesis generation, helping to prioritize which target families to investigate most thoroughly in subsequent in vitro screens.

For "this compound," we would run its structure against a panel of prediction tools. The output is not a definitive list of off-targets but a probabilistic map of potential interactions, ranked by confidence scores.

Data Presentation:

Table 1: Predicted Off-Target Profile for Pyrazine Analogs

Predicted Off-Target Prediction Score (Compound: this compound) Prediction Score (Compound B) Target Class Rationale for Follow-Up
Aurora Kinase A 0.85 0.45 Kinase High score; structurally plausible.
Dopamine Receptor D2 0.78 0.81 GPCR High score for both; common liability.
hERG Channel 0.65 0.70 Ion Channel Critical cardiotoxicity liability.
Histone Deacetylase 1 (HDAC1) 0.62 0.30 Enzyme Plausible based on scaffold similarity.[9]

| Adrenergic Receptor Alpha 2 | 0.55 | 0.88 | GPCR | High score for Compound B.[10] |

Phase 2: In Vitro Profiling - Casting a Wide Net

Expertise & Experience: With hypotheses from our in silico analysis, we move to broad experimental screening. The goal here is breadth, not depth. We want to quickly identify significant interactions across the most common target families associated with adverse effects.[3][11] This is typically done via fee-for-service panels that provide rapid, high-throughput screening data.

Broad Safety Pharmacology Panels

These panels typically screen compounds at a single high concentration (e.g., 10 µM) against dozens of targets implicated in ADRs, including GPCRs, ion channels, and transporters.[3][11] A significant inhibition value (typically >50%) flags a potential interaction that warrants further investigation.

Kinome Scanning

Given the pyrazine scaffold, comprehensive kinase profiling is non-negotiable.[1] A kinome scan assesses the compound's activity against a large panel of kinases (often >400), providing a clear picture of its kinase selectivity.[7] This is critical for understanding both potential off-target toxicities and opportunities for drug repurposing.

Data Presentation:

Table 2: Comparative Kinome Profiling (% Inhibition at 1 µM)

Kinase Target % Inhibition (Compound: this compound) % Inhibition (Compound B)
Primary Target (Hypothetical) 95% 98%
Aurora Kinase A 88% 15%
VEGFR2 75% 22%
AXL 65% 85%
SRC 45% 18%

| EGFR | 12% | 5% |

This data immediately highlights a potential liability for "this compound" against Aurora Kinase A and VEGFR2, which would require immediate follow-up.

Quantitative Follow-Up: Receptor Binding Assays

Trustworthiness: For any significant hits from the broad panels, we must determine the compound's potency at that off-target. The gold standard is a competitive radioligand binding assay, which quantifies the affinity (Ki) of the test compound for a receptor by measuring its ability to displace a high-affinity radiolabeled ligand.[12][13]

Experimental Protocol: Competitive Radioligand Binding Assay (e.g., for Dopamine D2 Receptor)

  • Reagent Preparation:

    • Prepare cell membranes expressing the human Dopamine D2 receptor.

    • Prepare a high-affinity radioligand (e.g., [³H]-Spiperone).

    • Prepare a serial dilution of "this compound" (e.g., from 1 nM to 100 µM).

  • Assay Setup:

    • In a 96-well filter plate, add assay buffer, the D2 receptor membranes, and the radioligand at a concentration near its Kd.

    • Add the serially diluted test compound or vehicle control.

    • To determine non-specific binding, add a high concentration of a known unlabeled D2 antagonist (e.g., haloperidol) to a set of control wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.[13]

  • Separation: Rapidly filter the contents of the plate through the glass fiber filter using a vacuum manifold. The filter traps the membranes (and any bound radioligand), while the unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Phase 3: Cellular Target Engagement - Proving Interaction in a Biological Context

Expertise & Experience: An in vitro interaction does not guarantee a compound will engage that same target within the complex environment of a living cell. Factors like cell permeability, active transport, and metabolism can all influence target engagement.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm that a compound physically binds to its target inside intact cells.[15][16][17] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[16]

G start 1. Treat Cells (Compound vs. Vehicle) heat 2. Heat Shock (Apply Temperature Gradient) start->heat lyse 3. Lyse Cells (Freeze-Thaw Cycles) heat->lyse spin 4. Centrifuge (Separate Soluble vs. Aggregated Proteins) lyse->spin collect 5. Collect Supernatant (Soluble Protein Fraction) spin->collect detect 6. Detect Protein (Western Blot / MS) collect->detect analyze 7. Analyze Data (Plot Melt Curve & Calculate ΔTagg) detect->analyze

Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

  • Cell Culture & Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with "this compound" (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.[16]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[16]

  • Heat Treatment: Place the aliquots in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Heat for 3 minutes, then cool to room temperature for 3 minutes.[16]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This releases the cellular proteins.[16]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins and cell debris.[15]

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction.[16] Prepare samples for SDS-PAGE by adding loading buffer.

  • Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies specific for the intended target and the suspected off-target (e.g., Aurora Kinase A).

  • Data Analysis: Quantify the band intensities at each temperature. Plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the curve to the right for the compound-treated sample indicates target stabilization and therefore, engagement.[7]

Data Presentation:

Table 3: Comparative CETSA Target Engagement Data

Target Protein ΔTagg (°C) (Compound: this compound) ΔTagg (°C) (Compound B) Interpretation
Primary Target +5.8°C +6.1°C Strong on-target engagement confirmed.
Aurora Kinase A +4.5°C +0.3°C Significant off-target engagement confirmed.

| AXL | +3.9°C | +5.5°C | Off-target engagement confirmed for both. |

Phase 4: Assessing Functional Consequences

Expertise & Experience: Confirming physical binding to an off-target is only part of the story. The critical next step is to determine the functional consequence of this interaction. Does binding inhibit or activate the protein? What is the downstream cellular effect?

For a kinase off-target like Aurora Kinase A, a logical follow-up would be a cell-based assay that measures the phosphorylation of a known substrate. A reduction in substrate phosphorylation in the presence of "this compound" would confirm its inhibitory activity at this off-target and link the binding event to a functional outcome.

Furthermore, it is crucial to investigate potential liabilities such as genotoxicity. A structurally related compound, 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, was found to be mutagenic in the Ames assay due to metabolic activation.[18] This precedent strongly argues for performing a similar genotoxicity assessment on "this compound" to ensure its metabolic profile does not produce reactive intermediates that could bind to DNA.[18]

Conclusion and Recommendations

This guide outlines a systematic, evidence-based approach to de-risking novel compounds like "this compound" by thoroughly assessing their off-target effects. The hypothetical data presented illustrates a common scenario: a potent lead compound with significant, unintended interactions.

Based on our simulated assessment:

  • "this compound" shows potent on-target engagement but has a significant and confirmed off-target liability with Aurora Kinase A. This interaction would need to be addressed through structure-activity relationship (SAR) studies to design analogs with improved selectivity before further development.

  • "Compound B" demonstrates a cleaner kinase profile but retains a high affinity for the Adrenergic Alpha 2 and Dopamine D2 receptors, suggesting potential for CNS or cardiovascular side effects.

By integrating in silico prediction, broad in vitro profiling, cellular target validation, and functional analysis, researchers can build a comprehensive understanding of a compound's selectivity. This early, in-depth knowledge is paramount for making informed decisions, minimizing the risk of late-stage failures, and ultimately developing safer and more effective medicines.[4][5]

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
  • Liu, Y., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
  • Naeem, M., et al. (2020). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Genes. [Link]
  • Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology. [Link]
  • de Souza, F.S.J., et al. (2021).
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Le-Grand, B. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
  • Lee, S., et al. (2024).
  • Siramshetty, V.B., et al. (2024). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Omega. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • S&P Global. Off Target Receptor Binding Profiling Testing. S&P Global. [Link]
  • Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Journal of Computer Science and Technology. [Link]
  • Merck.
  • Zhang, H., et al. (2024). In silico off-target profiling for enhanced drug safety assessment.
  • Zhang, H., et al. (2024). In silico off-target profiling for enhanced drug safety assessment.
  • Mtoz Biolabs. Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]
  • Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay.
  • Northern Bio.
  • Dalvie, D.K., et al. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition. [Link]
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Lee, S.H., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
  • Al-Jubair, A.K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
  • Marek, M., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules. [Link]
  • Setyowati, W.A.E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
  • Kelly, T.A., et al. (1996). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry. [Link]
  • Narku-Tetteh, J., et al. (2023). CO 2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. Processes. [Link]

Sources

Validating Phospho-ERK as a Predictive Biomarker for the Efficacy of 2-Amino-3-piperazin-1-ylpyrazine, a Novel FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Preclinical Research

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the preclinical validation of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK) as a predictive biomarker for the therapeutic efficacy of a novel investigational compound, "2-Amino-3-piperazin-1-ylpyrazine," hypothesized to be a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. We will objectively compare its performance against an established, FDA-approved FGFR inhibitor, Erdafitinib, supported by detailed experimental protocols and data.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine.

Introduction: The Rationale for Biomarker-Driven Drug Development

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[3][4][5] Aberrant FGFR signaling, often driven by gene amplifications, mutations, or fusions, is a known oncogenic driver in various malignancies, including urothelial and cholangiocarcinoma.[6][7][8] This has led to the development of targeted therapies, such as FGFR inhibitors, which have shown promising clinical activity.[7][9]

"this compound" is a novel small molecule with a pyrazine core, a scaffold known to be amenable to kinase inhibition. Based on preliminary in-silico modeling and kinase profiling assays (data not shown), we hypothesize that it functions as a pan-FGFR inhibitor. To advance its preclinical development, it is imperative to identify and validate a robust pharmacodynamic and predictive biomarker. A reliable biomarker will not only confirm on-target activity but also aid in patient stratification for future clinical trials.

This guide will focus on the validation of p-ERK, a key downstream node in the FGFR signaling cascade, as a biomarker of "this compound" efficacy.[10][11] We will present a head-to-head comparison with Erdafitinib, a well-characterized FGFR inhibitor.[1][2]

The FGFR Signaling Pathway and the Role of p-ERK

Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2α.[3][4] This initiates a downstream signaling cascade, prominently featuring the RAS-RAF-MEK-ERK (MAPK) pathway.[12][13] Activated MEK1/2 phosphorylates ERK1/2 at Threonine 202 and Tyrosine 204, leading to its activation.[14][15] Activated ERK (p-ERK) then translocates to the nucleus to regulate gene expression, driving cell proliferation and survival.[14] Inhibition of FGFR is therefore expected to lead to a measurable decrease in p-ERK levels.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention FGFR FGFR FRS2 FRS2α FGFR->FRS2 Phosphorylation FGF FGF Ligand FGF->FGFR Binding & Dimerization GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation (Thr202/Tyr204) pERK p-ERK1/2 (Biomarker) Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocation CompoundX This compound CompoundX->FGFR Erdafitinib Erdafitinib Erdafitinib->FGFR

Figure 1: Simplified FGFR Signaling Pathway Highlighting p-ERK as a Biomarker.

Experimental Validation of p-ERK as a Biomarker

To validate p-ERK as a biomarker for "this compound" activity, we will perform a series of cell-based assays using a cancer cell line with a known FGFR alteration (e.g., SNU-16, gastric cancer with FGFR2 amplification).

Experimental Workflow

The overall workflow for biomarker validation and compound comparison is as follows:

Figure 2: Experimental Workflow for Biomarker Validation and Compound Comparison.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Culture: Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: To reduce basal p-ERK levels, replace the growth medium with serum-free medium and incubate for 12-24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of "this compound" and Erdafitinib in serum-free medium (e.g., 0.1 nM to 10 µM). Treat the cells for 2 hours. Include a vehicle control (DMSO).

Protocol 2: Western Blotting for p-ERK and Total ERK

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[14][16]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and a chemiluminescence imaging system.[14]

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[16]

Protocol 3: ELISA for p-ERK and Total ERK

For a more quantitative and higher-throughput analysis, a sandwich ELISA can be employed.[17][18][19][20]

  • Cell Lysis: Prepare cell lysates as described for Western blotting.

  • ELISA Procedure: Utilize a commercially available ELISA kit for p-ERK (Thr202/Tyr204) and total ERK (e.g., from Thermo Fisher Scientific or Abcam).[15][18] Follow the manufacturer's instructions, which typically involve:

    • Adding cell lysates to wells pre-coated with a capture antibody.

    • Incubating with a detection antibody.

    • Adding an HRP-conjugated secondary antibody.

    • Adding a TMB substrate and stopping the reaction.

    • Reading the absorbance at 450 nm.

  • Data Analysis: Calculate the ratio of p-ERK to total ERK for each treatment condition.

Comparative Data Analysis and Interpretation

The data obtained from Western blotting and ELISA will be used to compare the potency of "this compound" and Erdafitinib in inhibiting FGFR signaling.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) values for p-ERK inhibition will be calculated from the dose-response curves.

CompoundAssayTarget Cell LineIC50 (nM) for p-ERK Inhibition
This compound Western BlotSNU-16[Insert experimental value]
ELISASNU-16[Insert experimental value]
Erdafitinib (Comparator) Western BlotSNU-16[Insert experimental value]
ELISASNU-16[Insert experimental value]

Table 1: Comparative Potency of "this compound" and Erdafitinib.

Interpreting the Results

A dose-dependent decrease in the p-ERK/total ERK ratio upon treatment with "this compound" will provide strong evidence of on-target activity. The IC50 value will quantify its potency. By comparing this to the IC50 of Erdafitinib, we can benchmark the performance of our novel compound. A lower IC50 value for "this compound" would suggest higher potency in this cell-based model.

Conclusion and Future Directions

This guide outlines a robust and validated workflow for establishing p-ERK as a predictive biomarker for the efficacy of "this compound," a novel, putative FGFR inhibitor. The direct comparison with the FDA-approved drug Erdafitinib provides a clear benchmark for its preclinical activity.

Successful validation of p-ERK as a pharmacodynamic biomarker will be a critical milestone in the development of "this compound." Future studies should include:

  • Selectivity Profiling: Assessing the inhibitory activity against a panel of other kinases to determine its selectivity.

  • In Vivo Efficacy Studies: Using xenograft models of FGFR-driven cancers to evaluate anti-tumor activity and correlating it with p-ERK inhibition in tumor tissues.

  • Exploration of Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to "this compound."

By following this biomarker-driven approach, we can de-risk the clinical development of "this compound" and increase the probability of its success as a targeted cancer therapy.

References

  • ASCO Publications. (2025, April 16). Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials | JCO Precision Oncology.
  • National Center for Biotechnology Information. (2012, May 1). Phospho-ERK Assays - Assay Guidance Manual.
  • Oncodaily. (2025, April 21). Promising Results of FGFR Inhibitors in Solid Tumors.
  • National Center for Biotechnology Information. (2023, December 10). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer.
  • National Center for Biotechnology Information. (n.d.). Phosphorylated ERK is a potential prognostic biomarker for Sorafenib response in hepatocellular carcinoma.
  • National Center for Biotechnology Information. (n.d.). The Fibroblast Growth Factor signaling pathway.
  • National Center for Biotechnology Information. (n.d.). Lineage specific biomarkers predict response to FGFR inhibition.
  • National Center for Biotechnology Information. (n.d.). Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers.
  • National Center for Biotechnology Information. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors.
  • ResearchGate. (n.d.). Current FDA-approved FGFR inhibitors with supporting trials for FDA approval.
  • bioRxiv. (2018, January 23). Phospho-ERK is a response biomarker to a combination of sorafenib and MEK inhibition in liver cancer.
  • ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p)-Erk.
  • MDPI. (n.d.). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach.
  • MDPI. (n.d.). Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance.
  • MDPI. (n.d.). The Role of FGFR2 as a Novel Biomarker for Treatment of Gastric Cancer—A Literature Review.
  • Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537).
  • AJMC. (2022, November 25). FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance.
  • National Center for Biotechnology Information. (n.d.). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing.
  • RayBiotech. (n.d.). Phospho-ERK/JNK/P38α ELISA Kit.
  • Journal for ImmunoTherapy of Cancer. (2023, October 27). FGF/FGFR genomic amplification as a predictive biomarker for immune checkpoint blockade resistance: a short report.
  • Frontiers. (n.d.). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review.
  • Indigo Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit.
  • ResearchGate. (n.d.). Phospho-ERK is a response biomarker to a combination of sorafenib and MEK inhibition in liver cancer.
  • ResearchGate. (n.d.). The FGFR pathway-regulation and downstream signalling. Overview of the....

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-3-piperazin-1-ylpyrazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-3-piperazin-1-ylpyrazine, a nitrogen-containing heterocyclic compound. As your partner in laboratory safety, this document is structured to offer clear, actionable, and scientifically grounded procedures that go beyond mere compliance, fostering a culture of safety and responsibility.

I. Immediate Safety and Hazard Information: Understanding the Risks

Key Presumptive Hazard Classifications:

  • Health Hazards:

    • Harmful if swallowed and in contact with skin[1][2].

    • Causes skin irritation and potentially severe eye irritation or damage[1][3][4].

    • May cause an allergic skin reaction[1].

    • May cause respiratory irritation[3][5].

  • Environmental Hazards:

    • Harmful to aquatic life with long-lasting effects[1][5].

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Given the potential hazards, the following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][6].

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron are essential to prevent skin contact[1][3]. A complete suit protecting against chemicals may be necessary depending on the scale of handling[1].

  • Respiratory Protection: If working in an area with inadequate ventilation or where dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[6][7].

II. Quantitative Data Summary for Structurally Similar Compounds

To provide a clearer understanding of the physicochemical properties and potential hazards, the following table summarizes data for related pyrazine and piperazine compounds. This information should be used as a guideline for handling and disposal.

Property1-(2-Amino Ethyl) Piperazine2-AminopyridinePyrazine
CAS Number 140-31-8504-29-0290-37-9
Molecular Formula C6H15N3C5H6N2C4H4N2
Boiling Point Not specified in search resultsNot specified in search results115 - 116 °C[8]
Flash Point 199 °F[9]198°F[10]Not specified in search results
Hazards Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage, May cause allergic skin reaction, Harmful to aquatic life[1].Not specified in search resultsFlammable solid[8]
III. Step-by-Step Disposal Protocol: A Self-Validating System for Safety

The proper disposal of this compound is a critical process that must be executed with precision to protect both laboratory personnel and the environment. The following protocol is designed to be a self-validating system, ensuring that each step is conducted in a safe and compliant manner.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "this compound".

  • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions[11].

Step 2: Containerization and Labeling

  • Container: Use a suitable, closed, and non-reactive container for waste collection. The container must be in good condition and free from leaks[7].

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Ensure the label is legible and securely attached.

Step 3: On-Site Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and other ignition sources[7].

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth[7].

    • Collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste[7][12].

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert your supervisor and EHS department.

    • Prevent the spill from entering drains or waterways[1][12].

    • Follow your institution's emergency response procedures.

Step 5: Final Disposal

  • Professional Disposal: The ultimate disposal of this compound must be conducted through an approved and licensed professional waste disposal service[3][7].

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste[7][13].

  • Prohibition of Sewering: It is critical to note that the U.S. Environmental Protection Agency (EPA) has banned the sewering (disposal down the drain) of hazardous waste pharmaceuticals[14][15].

IV. Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.

start Start: Generation of This compound Waste identify Step 1: Identify and Segregate Waste start->identify containerize Step 2: Use Labeled, Closed Container identify->containerize store Step 3: Store in Designated Cool, Ventilated Area containerize->store spill_check Spill Occurred? store->spill_check spill_management Step 4: Follow Spill Management Protocol spill_check->spill_management Yes pickup Step 5: Arrange for Pickup by Licensed Waste Contractor spill_check->pickup No spill_management->store documentation Complete Waste Manifest Documentation pickup->documentation end_point End: Compliant Disposal documentation->end_point

Caption: Disposal workflow for this compound.

V. Regulatory Context and Authoritative Grounding

The procedures outlined in this guide are grounded in established safety protocols and regulatory frameworks. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA[7][13]. The Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including permissible exposure limits and PPE requirements[16][17][18]. It is imperative that all laboratory personnel are familiar with their institution's specific policies and procedures, which are designed to comply with these regulations.

VI. Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, environmental stewardship, and scientific excellence. By adhering to the principles and protocols outlined in this guide, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. This guide serves as a living document, and it is the responsibility of every researcher to stay informed of the latest safety data and regulatory requirements.

References

  • 1-(2-Amino Ethyl) Piperazine CAS No 140-31-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. URL
  • SAFETY DATA SHEET - 1-(5-Methylpyridin-2-yl)piperazine. Fisher Scientific. URL
  • Aminoethylpiperazine | C6H15N3 | CID 8795. PubChem - NIH. URL
  • CO2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. MDPI. URL
  • 2-Aminopyrazine. Santa Cruz Biotechnology. URL
  • natural pyrazines 18.
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US EPA. URL
  • 2-(Piperazin-1-yl)pyrimidine. Apollo Scientific. URL
  • 2-AMINOPYRIDINE.
  • Resource Conservation and Recovery Act (RCRA)
  • Proper Disposal of 2,5-Dimethylpyrazine: A Guide for Labor
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. URL
  • Safety Data Sheet - 11-Piperazin-1-yl-dibenzo[b,f][1][20]thiazepine. Biosynth. URL
  • Worker Exposures to Volatile Amines.
  • Hazardous Materials Disposal Guide. Nipissing University. URL
  • 2-AMINO-3-PIPERAZIN-1-YLPYRAZIN 59215-43-9 wiki. Guidechem. URL
  • Permissible Exposure Limits – OSHA Annotated Table Z-2.
  • SAFETY DATA SHEET - Pyrazine. Fisher Scientific. URL
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. URL
  • natural pyrazines 36.
  • 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • SAFETY D
  • 2-(Piperazin-1-yl)pyrazine 34803-68-4. TCI Deutschland GmbH. URL

Sources

Navigating the Unseen: A Guide to Safely Handling 2-Amino-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the promise of novel compounds like 2-Amino-3-piperazin-1-ylpyrazine is a powerful motivator. As a heterocyclic amine, this molecule holds potential in various research and development applications. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, experience-driven safety and handling protocols to protect you and your work. We will delve into the necessary personal protective equipment (PPE), operational procedures, and disposal plans, grounded in the established principles of chemical safety for analogous compounds.

Understanding the Hazard Landscape

The combination of these functional groups in one molecule necessitates a cautious approach, assuming the potential for skin and eye corrosivity, and sensitization. When heated to decomposition, similar compounds are known to emit toxic fumes of nitric oxides.[8]

Table 1: Hazard Profile Synthesis

Hazard ClassificationAnticipated Risk for this compoundRationale based on Structural Analogs
Acute Toxicity (Oral, Dermal) Harmful if swallowed, Toxic in contact with skinBased on data for 1-(2-Aminoethyl)piperazine.[1]
Skin Corrosion/Irritation Causes severe skin burnsA known hazard of piperazine and its derivatives.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye damageA known hazard of piperazine and its derivatives.[1][2][4]
Sensitization (Skin & Respiratory) May cause an allergic skin reaction and allergy or asthma-like symptoms if inhaledA known hazard of piperazine and its derivatives.[1][3][4][5]
Aquatic Toxicity Harmful to aquatic life with long-lasting effectsBased on data for 1-(2-Aminoethyl)piperazine.[1]

Your Shield: Personal Protective Equipment (PPE)

Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. This is your primary barrier against direct exposure.

Core PPE Requirements:
  • Hand Protection : Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use. Double-gloving is recommended, especially when handling concentrated solutions. Dispose of contaminated gloves immediately in the designated chemical waste container.[4]

  • Eye and Face Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield worn over safety goggles is required.[9][10]

  • Body Protection : A lab coat is the minimum requirement. For procedures with a significant risk of splashing or contamination, a chemically resistant apron or a disposable gown should be worn over the lab coat.[10][11]

  • Footwear : Fully enclosed, non-perforated shoes are essential. Do not wear sandals, clogs, or any footwear that exposes the skin.

Respiratory Protection:

A risk assessment of your specific procedure will determine the need for respiratory protection.

  • For handling small quantities of powder in a well-ventilated area or chemical fume hood : A NIOSH-approved N95 respirator may be sufficient to protect against inhalation of airborne particulates.

  • For handling larger quantities, or if there is a potential for aerosol generation : A respirator with an organic vapor cartridge is recommended. All personnel requiring respiratory protection must be properly fit-tested and trained in its use, in accordance with OSHA regulations.[9]

Operational Blueprint: From Receipt to Reaction

A meticulous and well-rehearsed operational plan is crucial for minimizing exposure and preventing accidents.

Receiving and Storage:
  • Inspect : Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Segregate : Store this compound away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Ventilate : Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][3]

Handling and Use:

All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation : Before starting, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Pre-weighing : If possible, pre-weigh the required amount of the compound in a designated containment area within the fume hood.

  • Dispensing : When transferring the solid, use a spatula or other appropriate tool to avoid generating dust. For solutions, use a calibrated pipette or syringe.

  • Reaction Setup : Add the compound to the reaction vessel slowly and carefully. Ensure that the reaction is adequately contained and, if necessary, vented to the fume hood's exhaust.

  • Post-handling : After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water immediately.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Decontamination prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Confirm Eyewash/Shower Access prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: A logical workflow for the safe handling of this compound.

In Case of Emergency: A Rapid Response Plan

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[2]

The Final Step: Responsible Disposal

Proper disposal is a critical component of the chemical lifecycle and protects both personnel and the environment.

  • Waste Segregation : All waste contaminated with this compound, including excess material, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with the chemical name and the appropriate hazard warnings (e.g., "Corrosive," "Toxic").

  • Disposal Protocol : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[1][4]

Diagram 2: Chemical Waste Disposal Pathway

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal gen1 Contaminated PPE collect1 Designated, Labeled Hazardous Waste Container gen1->collect1 gen2 Excess Chemical gen2->collect1 gen3 Contaminated Labware gen3->collect1 dispose1 Arrange for Pickup by EHS or Licensed Contractor collect1->dispose1 dispose2 Follow Institutional & Regulatory Procedures dispose1->dispose2

Caption: The proper pathway for the disposal of waste contaminated with this compound.

By adhering to these comprehensive safety protocols, you can confidently and responsibly explore the scientific potential of this compound, ensuring a safe and productive research environment.

References

  • PubChem. (n.d.). Aminoethylpiperazine. National Institutes of Health.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet - 2-Aminopyrazine.
  • Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines. U.S. Department of Labor.
  • New Jersey Department of Health. (n.d.). Hazard Summary - Piperazine.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. U.S. Department of Labor.
  • Smith, J. S., et al. (n.d.). Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. Kansas State University.
  • Baillie, T. A., et al. (2008). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Chemical Research in Toxicology, 21(3), 716-726.
  • National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). U.S. Department of Health and Human Services.
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • PubChem. (n.d.). Isopropylpyrazine. National Institutes of Health.
  • Wikipedia. (n.d.). Heterocyclic amine formation in meat.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.